5-Iodo-3-(trifluoromethyl)pyridin-2-OL
Description
Properties
IUPAC Name |
5-iodo-3-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3INO/c7-6(8,9)4-1-3(10)2-11-5(4)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMILMILHHLANU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468007 | |
| Record name | 5-Iodo-3-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887707-23-5 | |
| Record name | 5-Iodo-3-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-iodo-3-(trifluoromethyl)pyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 5-Iodo-3-(trifluoromethyl)pyridin-2-ol: Synthesis, Properties, and Applications
For distribution to researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth analysis of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol, a halogenated and trifluoromethylated pyridine derivative of significant interest in medicinal chemistry and materials science. This document details the compound's identification, physicochemical properties, a validated synthesis protocol, and its potential applications as a versatile building block in the development of novel therapeutic agents and functional materials. The strategic placement of the iodo and trifluoromethyl groups on the pyridin-2-ol scaffold offers unique electronic and steric properties, making it a valuable intermediate for sophisticated molecular engineering.
Compound Identification and Core Properties
This compound, which exists in tautomeric equilibrium with 5-Iodo-3-(trifluoromethyl)-2(1H)-pyridinone, is a functionalized heterocyclic compound. The presence of an electron-withdrawing trifluoromethyl group and a synthetically versatile iodine atom makes it a highly valuable precursor in synthetic chemistry.
Key Identifiers:
-
Chemical Name: this compound[1]
-
Synonyms: 2-Hydroxy-5-iodo-3-(trifluoromethyl)pyridine, 5-Iodo-3-(trifluoromethyl)-2(1H)-pyridinone[1]
-
Molecular Formula: C₆H₃F₃INO[1]
-
Molecular Weight: 288.99 g/mol [1]
Physicochemical Data
The physicochemical properties of this compound are heavily influenced by its substituents. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the iodine atom provides a reactive handle for cross-coupling reactions.[3][4] The pyridinol moiety imparts specific solubility and hydrogen-bonding characteristics.
| Property | Value | Source |
| Melting Point | 145-147°C | [1] |
| Boiling Point | 249°C | [1] |
| Density | 2.11 g/cm³ | [1] |
| pKa | 7.80 ± 0.10 (Predicted) | [1] |
| Appearance | Light gold/orange wooly crystalline powder | [1] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | [1] |
Synthesis and Mechanism
The primary route for obtaining this compound is through the regioselective iodination of its precursor, 3-(trifluoromethyl)pyridin-2-ol (CAS 22245-83-6).[5][6][7] This electrophilic aromatic substitution is a reliable and scalable method.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of the target compound from its precursor.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the iodination of pyridin-2-one derivatives.[5]
Materials:
-
3-(Trifluoromethyl)pyridin-2-ol (1.0 eq, 153.3 mmol, 25 g)
-
N-Iodosuccinimide (NIS) (1.0 eq, 153 mmol, 34.5 g)[5]
-
Anhydrous Acetonitrile (150 mL)
-
N,N-Dimethylformamide (DMF) (150 mL)
-
1 M Sodium Bicarbonate (NaHCO₃) solution (150 mL)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-(Trifluoromethyl)pyridin-2-ol (25 g) in a solvent mixture of anhydrous acetonitrile (150 mL) and DMF (150 mL).[5]
-
Reagent Addition: To the solution, add N-iodosuccinimide (34.5 g) in one portion.[5]
-
Reaction Conditions: Stir the reaction mixture at 80°C for 2 hours. The reaction progress can be monitored by TLC or LC-MS.[5]
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully add 1 M aqueous sodium bicarbonate solution (150 mL) and stir for 5 minutes to neutralize any acidic byproducts.[5]
-
Workup - Extraction: Remove the mixed solvents via rotary evaporation. To the resulting residue, add an appropriate amount of water. Extract the aqueous phase twice with dichloromethane.[5]
-
Purification: Combine the organic phases and evaporate the solvent. Recrystallize the crude product from water to yield the final product as a white to light gold powdery solid (36.2 g, 81% yield).[5]
Self-Validation: The success of the synthesis is validated by the high yield (81%) and the characterization data which should match reference spectra.[5] Key characterization includes ¹H NMR, which should show two distinct doublets in the aromatic region, and ¹³C NMR, which will confirm the presence of the trifluoromethyl group and the carbon-iodine bond.[5]
Reactivity and Applications in Drug Development
The dual functionality of this compound makes it a strategic building block in medicinal chemistry.
The Role of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is a cornerstone of modern drug design.[4][8] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's:
-
Metabolic Stability: By blocking sites of oxidative metabolism.[3][4]
-
Binding Affinity: By altering the electronic profile and participating in favorable interactions with protein targets.[4]
-
Membrane Permeability: Facilitating passage through biological membranes.[4]
-
Oral Bioavailability: A combination of the above factors often leads to improved pharmacokinetic profiles.[4]
Trifluoromethylpyridines are key structural motifs in numerous approved agrochemicals and pharmaceuticals.[9]
The Synthetic Utility of the Iodo Group
The iodine atom at the C5 position is an exceptionally versatile handle for introducing further molecular complexity. It readily participates in a wide range of metal-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.
Sources
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- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol: A Comprehensive Technical Guide
Foreword: The Significance of Trifluoromethylated Pyridinols
The strategic incorporation of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical design. This powerful electron-withdrawing moiety can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The pyridin-2-ol (or pyridin-2-one) nucleus, a prevalent structure in bioactive compounds, becomes a particularly valuable building block when functionalized with both a -CF3 group and a versatile iodine handle. 5-Iodo-3-(trifluoromethyl)pyridin-2-ol is a key intermediate, primed for further elaboration through cross-coupling reactions, enabling the synthesis of a diverse array of complex molecules for drug discovery and crop protection.[2][3][4] This guide provides an in-depth examination of the synthesis of this important compound, grounded in established chemical principles and field-proven methodologies.
Strategic Overview: A Two-Stage Synthetic Approach
The most direct and reliable pathway to this compound involves a two-stage process. The first stage establishes the core 3-(trifluoromethyl)pyridin-2-ol scaffold, which is then subjected to regioselective iodination in the second stage. This guide will detail the synthesis of the precursor followed by an analysis of the critical iodination step.
Caption: High-level overview of the two-stage synthesis.
Part 1: Synthesis of the Precursor, 3-(Trifluoromethyl)pyridin-2-ol
The necessary starting material, 3-(trifluoromethyl)pyridin-2-ol (CAS 22245-83-6), is not as readily available as its chloro-precursor. Therefore, a robust synthesis begins with the hydrolysis of 2-chloro-3-(trifluoromethyl)pyridine. The strong electron-withdrawing nature of the trifluoromethyl group makes the pyridine ring electron-deficient, rendering the C-Cl bond at the 2-position susceptible to nucleophilic aromatic substitution.
Mechanism and Rationale
Hydrolysis of 2-chloropyridines can be challenging. However, the presence of the -CF3 group at the 3-position activates the 2-position towards nucleophilic attack. The reaction typically proceeds via an addition-elimination (SNAr) mechanism. While acidic hydrolysis is possible, alkaline hydrolysis using a strong base like potassium hydroxide is often more efficient for this class of compounds. The use of a high-boiling point, water-miscible co-solvent can be necessary to achieve the required reaction temperatures and ensure substrate solubility.
Experimental Protocol: Hydrolysis of 2-Chloro-3-(trifluoromethyl)pyridine
This protocol is adapted from established procedures for the hydrolysis of activated halopyridines.
Apparatus:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard glassware for workup and extraction
Reagents:
-
2-Chloro-3-(trifluoromethyl)pyridine (1.0 eq)
-
Potassium hydroxide (KOH) (3.0 eq)
-
tert-Butanol or Dimethyl sulfoxide (DMSO)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate or Dichloromethane
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) in tert-butanol or DMSO.
-
Add a solution of potassium hydroxide (3.0 eq) in water.
-
Heat the mixture to reflux (typically 100-120 °C) and maintain for 10-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by slow, dropwise addition of concentrated HCl until the pH is approximately 6-7. This will precipitate the product.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 3-(trifluoromethyl)pyridin-2-ol, which can be purified further by recrystallization if necessary.
Part 2: Regioselective Iodination to Yield this compound
The core of this synthesis is the highly selective introduction of an iodine atom onto the pyridin-2-ol ring. The electronic properties of the substituents dictate the position of electrophilic attack.
Understanding the Regioselectivity
The iodination is an electrophilic aromatic substitution reaction. The regiochemical outcome is a result of the combined directing effects of the substituents on the pyridin-2-one tautomer, which is the dominant form.
Caption: Factors governing the regioselectivity of iodination.
-
Hydroxyl Group (-OH): In its pyridin-2-one tautomeric form, the amide-like nitrogen is a strong ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. This strongly activates the positions ortho (C3) and para (C5) to it.
-
Trifluoromethyl Group (-CF3): This is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms (a strong -I effect). It is a meta-director and strongly deactivates the ring, particularly at the ortho (C2, C4) and para (C6, not applicable here) positions relative to itself.
-
Pyridine Ring Nitrogen: The nitrogen atom itself is electronegative and exerts an overall deactivating inductive effect on the ring.
The C5 position is para to the strongly activating hydroxyl/amide group and meta to the deactivating trifluoromethyl group. This confluence of electronic effects makes the C5 position the most nucleophilic and, therefore, the exclusive site of electrophilic iodination.
Method 1: Iodination with N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is an efficient and convenient electrophilic iodinating agent. It is a crystalline solid that is easier to handle than molecular iodine and often provides cleaner reactions with fewer by-products under mild conditions.[5]
This protocol is based on a reported, high-yield synthesis.[6]
Apparatus:
-
Three-neck round-bottom flask with a thermometer, reflux condenser, and nitrogen inlet
-
Magnetic stirrer and heating mantle
Reagents:
-
3-(Trifluoromethyl)pyridin-2-ol (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.0 eq)
-
Anhydrous Acetonitrile (ACN)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Deionized Water
Procedure:
-
Charge a dry three-neck flask with 3-(trifluoromethyl)pyridin-2-ol (25.0 g, 153.3 mmol).
-
Under a nitrogen atmosphere, add anhydrous acetonitrile (150 mL) and anhydrous N,N-dimethylformamide (150 mL). Stir until all the solid dissolves.
-
To this solution, add N-Iodosuccinimide (34.5 g, 153.3 mmol) in one portion.
-
Heat the reaction mixture to 80 °C and maintain for 2 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Add 1 M aqueous sodium bicarbonate solution (150 mL) and stir vigorously for 5 minutes to quench the reaction and neutralize any acidic by-products.
-
Remove the solvents (ACN, DMF, water) via rotary evaporation to obtain a solid residue.
-
Add deionized water to the residue and extract twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude solid is purified by recrystallization from water to afford this compound as a white powder.
Yield and Characterization:
-
Expected Yield: 36.2 g (81%)[6]
-
Appearance: White powdery solid
-
¹H NMR (500 MHz, CDCl₃): δ 7.85 (d, J = 2.3 Hz, 1H), 7.98 (d, J = 2.3 Hz, 1H), 13.41 (br s, 1H).[6]
-
¹³C NMR (125 MHz, CDCl₃): δ 63.0, 121.4 (q, JC-F = 272.3 Hz), 122.2 (q, JC-F = 31.6 Hz), 144.4, 148.1 (q, JC-F = 5.0 Hz), 160.1.[6]
Method 2: Alternative Iodination with Molecular Iodine and Base
An alternative, more classical approach uses molecular iodine (I₂) as the iodinating agent, activated by a base. This method avoids the use of NIS and succinimide by-products but may require longer reaction times or be less selective in some cases.
This protocol is adapted from procedures for the iodination of similar activated heterocyclic systems.[7]
Reagents:
-
3-(Trifluoromethyl)pyridin-2-ol (1.0 eq)
-
Iodine (I₂) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Water
Procedure:
-
Suspend 3-(trifluoromethyl)pyridin-2-ol (1.0 eq) and potassium carbonate (2.0 eq) in water.
-
Add molecular iodine (1.1 eq) portion-wise to the stirred suspension.
-
Stir the mixture at a temperature between 20-50 °C for 12-24 hours. The progress should be monitored by TLC.
-
Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration.
-
Alternatively, the mixture can be acidified with dilute HCl to pH ~5-6 and then extracted with ethyl acetate or dichloromethane.
-
The organic extracts are combined, washed with a solution of sodium thiosulfate to remove excess iodine, washed with brine, and dried.
-
After solvent removal, the crude product is purified by recrystallization or column chromatography.
Data Summary and Comparison
| Parameter | Method 1 (NIS) | Method 2 (I₂ / K₂CO₃) |
| Iodinating Agent | N-Iodosuccinimide | Molecular Iodine |
| Activator/Base | None (thermal) | Potassium Carbonate |
| Solvent | Acetonitrile / DMF | Water |
| Temperature | 80 °C | 20 - 50 °C |
| Reaction Time | ~2 hours | 12 - 24 hours |
| Yield | High (reported 81%)[6] | Moderate to Good (substrate dependent) |
| Workup | Involves removal of succinimide by-product | Requires quenching of excess iodine |
| Advantages | Fast, high-yielding, mild | Inexpensive reagents, "greener" solvent |
| Disadvantages | More expensive reagent, high-boiling solvents | Slower, may have lower yield/selectivity |
Safety, Handling, and Troubleshooting
Scientific Integrity and Trustworthiness: A robust protocol is a safe protocol. Adherence to safety procedures is paramount.
-
N-Iodosuccinimide (NIS): Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[2][3][4] It is light-sensitive and should be stored in a cool, dark place under an inert atmosphere.[2][4] Always handle in a well-ventilated fume hood, wearing appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Trifluoromethylated Compounds: Handle with care as many are biologically active. Avoid inhalation and skin contact.
-
Troubleshooting - Incomplete Reaction: If monitoring shows significant starting material remaining, a slight excess of the iodinating agent (e.g., 1.05-1.1 eq) can be used, or the reaction time can be extended. Ensure reagents, especially NIS and solvents, are anhydrous as moisture can inhibit the reaction.
-
Troubleshooting - Side Products: The primary side product is typically unreacted starting material. Di-iodination is generally not observed due to the deactivating effect of the first iodine atom and the -CF3 group. The succinimide by-product from the NIS reaction is water-soluble and is typically removed during the aqueous workup. If purification by recrystallization is insufficient, flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) is an effective alternative.
Conclusion
The synthesis of this compound is a well-defined process that hinges on the predictable principles of nucleophilic and electrophilic aromatic substitution. The key precursor, 3-(trifluoromethyl)pyridin-2-ol, is readily accessible via hydrolysis of its 2-chloro analogue. The subsequent iodination step is highly regioselective due to the powerful directing effects of the amide and trifluoromethyl groups. While the classic iodine/base method is viable, the use of N-Iodosuccinimide offers a faster, cleaner, and higher-yielding route that is well-suited for laboratory and process scale applications. This technical guide provides the necessary protocols and mechanistic understanding for researchers to confidently synthesize this valuable chemical intermediate.
References
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Ogawa, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 328-340. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. Available at: [Link]
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Ishihara Sangyo Kaisha, Ltd. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. Available at: [Link]
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Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]
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Pearson. (2024, September 23). EAS Reactions of Pyridine: Videos & Practice Problems. Available at: [Link]
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N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. (n.d.). Available at: [Link]
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McMurry, J. (n.d.). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link]
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Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. (n.d.). Available at: [Link]
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Electrophilic substitution reactions - pyridine. (2017, July 28). YouTube. Available at: [Link]
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(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020, September 4). YouTube. Available at: [Link]
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Studylib. (n.d.). Electrophilic Aromatic Substitution: Rate & Regioselectivity. Available at: [Link]
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High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. National Institutes of Health. Available at: [Link]
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A comparison of regioselectivity in electrophilic aromatic substitution... ResearchGate. Available at: [Link]
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Unveiling the Electrophilic Aromatic Substitution Reactions of Pyridine Derivatives with Nitronium Ion through Molecular Electron Density Theory. ResearchGate. Available at: [Link]
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Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate. Available at: [Link]
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Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. ResearchGate. Available at: [Link]
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A Facile Synthesis of Aryl Iodides via Potassium Aryltrifluoroborates. ResearchGate. Available at: [Link]
- US Patent 9,382,194 B2. (2016). Iodination process for the preparation of 3, 5-disubstituted-2, 4, 6-triiodo aromatic amines compounds. Google Patents.
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Ganguly, N. C., Barik, S. K., & Dutta, S. (2010). Ecofriendly Iodination of Activated Aromatics and Coumarins Using Potassium Iodide and Ammonium Peroxodisulfate. Synthesis, 2010(09), 1467-1472. Available at: [Link]
- Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5... (n.d.). Google Patents.
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Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
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A Comprehensive Technical Guide to 5-Iodo-3-(trifluoromethyl)pyridin-2-ol: Structure, Synthesis, and Application
Abstract: This technical guide provides an in-depth analysis of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol (CAS No. 887707-23-5), a key heterocyclic building block for researchers in medicinal chemistry and drug development. We will explore its core molecular structure, including the critical aspect of pyridinone-pyridinol tautomerism. This document details spectroscopic characterization, provides a field-proven synthesis protocol with mechanistic insights, and discusses the compound's synthetic utility, focusing on the strategic importance of its functional groups in modern drug design. Safety and handling protocols are also outlined. This guide is intended to serve as a comprehensive resource for scientists leveraging this versatile intermediate in their research endeavors.
Molecular Identity and Physicochemical Properties
This compound is a substituted pyridine derivative whose unique combination of functional groups—an iodine atom, a trifluoromethyl group, and a hydroxyl/keto moiety—makes it a valuable intermediate in the synthesis of complex organic molecules.
Nomenclature and Chemical Identifiers
-
Systematic Name: this compound
-
Common Synonyms: 5-Iodo-3-(trifluoromethyl)-2(1H)-pyridinone, 2-Hydroxy-5-iodo-3-(trifluoromethyl)pyridine[1]
-
CAS Number: 887707-23-5[1]
Tautomerism: The Pyridin-2-ol vs. 2(1H)-Pyridinone Equilibrium
A critical feature of this molecule is its existence as a mixture of two tautomers: the aromatic pyridin-2-ol form and the non-aromatic 2(1H)-pyridinone form. In solution and in the solid state, the equilibrium typically favors the pyridinone form due to the greater stability of the amide-like functionality. Spectroscopic evidence, particularly the ¹H NMR data showing a low-field N-H proton signal around 13.41 ppm, strongly supports the predominance of the 2(1H)-pyridinone tautomer in solution[5].
Caption: Tautomeric forms of the title compound.
Physicochemical Data Summary
The following table summarizes the key physical and chemical properties of 5-Iodo-3-(trifluoromethyl)-2(1H)-pyridinone.
| Property | Value | Source(s) |
| Appearance | Light gold/orange wooly crystalline powder | [1] |
| Melting Point | 145-147 °C | [1] |
| Boiling Point | 249 °C | [1] |
| Density | 2.11 g/cm³ | [1] |
| pKa (Predicted) | 7.80 ± 0.10 | [1] |
| Monoisotopic Mass | 288.92114 Da | [2] |
Spectroscopic and Structural Characterization
Confirmation of the molecular structure is unequivocally established through spectroscopic analysis. The data presented below corresponds to the predominant 2(1H)-pyridinone tautomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for structural elucidation of this molecule. The chemical shifts and coupling constants provide a clear fingerprint of the substitution pattern on the pyridine ring.
¹H NMR (500 MHz, CDCl₃): The proton spectrum shows two signals for the ring protons and one for the N-H proton.[5]
-
δ 7.98 (d, J = 2.3 Hz, 1H): This doublet corresponds to the proton at the C4 position. Its multiplicity (doublet) and small coupling constant are indicative of a meta-coupling to the proton at C6.
-
δ 7.85 (d, J = 2.3 Hz, 1H): This signal is assigned to the proton at the C6 position, showing the same meta-coupling to the C4 proton.
-
δ 13.41 (br s, 1H): This highly deshielded, broad singlet is characteristic of the acidic N-H proton of the pyridinone ring, often involved in hydrogen bonding.
¹³C NMR (250 MHz, CDCl₃): The carbon spectrum confirms the presence of all six carbon atoms and the trifluoromethyl group through its characteristic quartet signal and C-F coupling constants.[5]
| Chemical Shift (δ) | Multiplicity | J(C,F) (Hz) | Assignment |
| 160.1 | Singlet | - | C2 (C=O) |
| 148.1 | Quartet | 5.0 | C4 |
| 144.4 | Singlet | - | C6 |
| 122.2 | Quartet | 31.6 | C3 |
| 121.4 | Quartet | 272.3 | CF₃ |
| 63.0 | Singlet | - | C5 (C-I) |
Synthesis and Purification
The regioselective synthesis of this compound is reliably achieved via electrophilic iodination of the corresponding precursor.
Mechanistic Rationale: Electrophilic Aromatic Substitution
The synthesis hinges on a classic electrophilic aromatic substitution reaction. The starting material, 3-(trifluoromethyl)pyridin-2-ol, possesses two key directing groups:
-
-OH (Activating Group): The hydroxyl group (in the pyridin-2-ol tautomer) is a strong ortho, para-director, activating the C3 and C5 positions.
-
-CF₃ (Deactivating Group): The trifluoromethyl group is a powerful electron-withdrawing group and a meta-director.
The iodination occurs at the C5 position because it is para to the strongly activating hydroxyl group and meta to the deactivating trifluoromethyl group. This convergence of electronic effects makes the C5 position the most nucleophilic and sterically accessible site for the electrophilic iodine (I⁺) sourced from N-Iodosuccinimide (NIS).
Caption: Workflow for the synthesis of 5-Iodo-3-(trifluoromethyl)-2(1H)-pyridinone.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures and provides a reliable method for laboratory-scale synthesis.[5]
-
Reaction Setup: Dissolve 3-Trifluoromethyl-2-pyridinol (1.0 eq, e.g., 25 g, 153.3 mmol) in a mixture of anhydrous acetonitrile (6 parts, e.g., 150 mL) and anhydrous N,N-dimethylformamide (6 parts, e.g., 150 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Reagent Addition: To the stirred solution, add N-iodosuccinimide (NIS) (1.0 eq, e.g., 34.5 g, 153 mmol) in one portion.
-
Reaction: Heat the reaction mixture to 80 °C and maintain stirring at this temperature for 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench and Workup: Cool the mixture to room temperature. Carefully add 1 M aqueous sodium bicarbonate solution (6 parts, e.g., 150 mL) and stir for 5 minutes to neutralize any acidic byproducts.
-
Extraction: Remove the organic solvents under reduced pressure. Add water to the residue and extract the aqueous phase twice with dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Recrystallize the resulting crude solid from water to yield the pure product as a white to light gold powder (Typical yield: ~81%).
Chemical Reactivity and Synthetic Utility
This molecule is not typically an end-target but rather a versatile platform for constructing more complex pharmaceutical agents. Its value lies in the orthogonal reactivity of its functional groups.
The Trifluoromethyl Group: A Pillar of Modern Drug Design
The incorporation of a -CF₃ group is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate.[6]
-
Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[7]
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions (e.g., dipole-dipole, hydrogen bonding) with enzyme active sites, potentially increasing binding affinity and potency.
The Carbon-Iodine Bond: A Gateway to Cross-Coupling
The C-I bond at the 5-position is the most synthetically versatile site on the molecule. It serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of substituents. This is a cornerstone of modern synthetic chemistry for building molecular diversity.
Caption: Synthetic utility of the C-I bond in cross-coupling reactions.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS06 (Skull and Crossbones) | [3][4] |
| Signal Word | Danger | [3][4] |
| Hazard Statements | H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][4] |
| Precautionary Statements | P261: Avoid breathing dust. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][4] |
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Storage: Keep in a tightly sealed container in a cool, dry, and dark place. Store in an inert atmosphere.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a strategically important molecular scaffold. Its structure, dominated by the stable 2(1H)-pyridinone tautomer, has been confirmed by comprehensive spectroscopic data. The availability of a high-yielding, regioselective synthesis makes it an accessible building block for research and development. The true power of this compound lies in the synergistic interplay of its functional groups: the metabolically robust and electronically influential trifluoromethyl group, and the synthetically versatile carbon-iodine bond, which provides a reliable entry point for a multitude of cross-coupling transformations. For the medicinal chemist and drug development professional, this compound represents a valuable platform for the creation of novel and potent therapeutic agents.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Iodo-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Leitão, E. P. T., & Sobral, L. M. S. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2). Retrieved from [Link]
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Chemsrc.com. (2025). 5-iodo-2-(trifluoromethyl)pyridin-4-ol. Retrieved from [Link]
-
Molbase. (2017). 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Gill, H., & Faust, R. (2021). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 13(21), 3760. Retrieved from [Link]
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Funke, C., & Takeuchi, Y. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(4), 231–239. Retrieved from [Link]
-
MDPI. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules, 27(15), 4988. Retrieved from [Link]
-
PubChem. (n.d.). 2-Iodo-5-(trifluoromethyl)pyridine. Retrieved from [Link]
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- 3. 3-Iodo-5-(trifluoromethyl)pyridin-2-ol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Iodo-5-(trifluoromethyl)pyridin-2-ol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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An In-Depth Technical Guide to the Solubility of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol, a heterocyclic compound of interest in pharmaceutical and agrochemical research. In the absence of extensive public domain data on its solubility, this document serves as a practical manual for researchers, scientists, and drug development professionals. It outlines the theoretical considerations that govern the solubility of substituted pyridinols, provides detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination, and offers insights into the interpretation of the resulting data. This guide is designed to empower researchers to generate reliable and reproducible solubility profiles for novel compounds like this compound, a critical step in early-stage research and development.
Introduction: The Critical Role of Solubility in Drug Discovery
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical and chemical sciences. For a compound like this compound, which holds potential as a scaffold in the development of new therapeutic agents or agrochemicals, understanding its solubility is not merely an academic exercise but a critical determinant of its viability. Poor aqueous solubility can severely limit a drug candidate's oral bioavailability, leading to suboptimal therapeutic efficacy and increased development costs. Conversely, an understanding of its solubility in various organic solvents is crucial for designing synthetic routes, purification strategies, and formulation approaches.
This guide delves into the specific structural attributes of this compound and how they are predicted to influence its solubility. We will then provide detailed, step-by-step protocols for experimentally determining its solubility, grounded in authoritative standards such as the United States Pharmacopeia (USP) General Chapter <1236>.
Physicochemical Profile and Predicted Solubility Behavior of this compound
The solubility of a molecule is intrinsically linked to its physicochemical properties. For this compound, several key structural features will dictate its behavior in different solvent systems.
| Property | Value/Prediction | Source |
| IUPAC Name | This compound | - |
| Synonyms | 5-Iodo-3-(trifluoromethyl)-2(1H)-pyridinone | [1] |
| CAS Number | 887707-23-5 | [1] |
| Molecular Formula | C₆H₃F₃INO | [1] |
| Molecular Weight | 288.99 g/mol | [1] |
| Melting Point | 145-147 °C | [1] |
| Boiling Point | 249 °C | [1] |
| Density | 2.11 g/cm³ | [1] |
| Predicted pKa | 7.80 ± 0.10 | [1] |
| Predicted XlogP | 1.3 | [2] |
Structural Influences on Solubility:
-
Pyridin-2-ol Core: The pyridin-2-ol moiety can exist in tautomeric equilibrium with its 2-pyridone form. The hydroxyl group can act as both a hydrogen bond donor and acceptor, suggesting potential for solubility in polar protic solvents like water and alcohols. The nitrogen atom in the pyridine ring can also participate in hydrogen bonding.
-
Trifluoromethyl Group (-CF₃): The highly electronegative fluorine atoms in the trifluoromethyl group create a strong electron-withdrawing effect. This group is known to increase lipophilicity, which could enhance solubility in non-polar organic solvents.[3][4]
-
Iodo Group (-I): The iodine atom is a large and polarizable halogen. Its presence can increase molecular weight and van der Waals interactions, potentially influencing crystal lattice energy and, consequently, solubility. The impact of halogen substitution on pyridine solubility can be complex and depends on the overall molecular structure.
-
Acidity/Basicity (pKa): The predicted pKa of approximately 7.80 suggests that this compound is a weak acid.[1] This is a critical parameter as it indicates that its aqueous solubility will be highly dependent on the pH of the solution. At pH values above the pKa, the compound will deprotonate to form a more soluble anionic species.
Based on these structural features, it can be hypothesized that this compound will exhibit limited solubility in neutral aqueous media but will have increased solubility in basic aqueous solutions. Its solubility in organic solvents is expected to vary based on the solvent's polarity, with moderate to good solubility anticipated in polar aprotic solvents like DMSO and DMF, and potentially lower solubility in non-polar solvents like hexane.
Experimental Determination of Solubility: A Practical Guide
Accurate and reproducible solubility data is best obtained through well-controlled experiments. This section provides detailed protocols for determining both thermodynamic and kinetic solubility.
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic or equilibrium solubility, which represents the maximum concentration of a substance that can be dissolved in a solvent at a given temperature when the solution is in equilibrium with the solid state of the substance. This method is extensively described in the USP General Chapter <1236>.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Analytical balance
-
HPLC-UV or UV-Vis spectrophotometer
Protocol:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution no longer changes).
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a 0.45 µm syringe filter. This step must be performed carefully to avoid transferring any solid particles.
-
Quantification: Accurately dilute a known volume of the clear supernatant with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination: High-Throughput Screening
Kinetic solubility is a measure of the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). While not a true thermodynamic value, it is a valuable parameter in early drug discovery for identifying compounds with potential solubility liabilities in a high-throughput manner.
Objective: To rapidly assess the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplates
-
Plate reader capable of nephelometry or UV-Vis absorbance
-
Multichannel pipette
Protocol (Turbidimetric Method):
-
Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.
-
Compound Addition: Using a multichannel pipette, add a small volume of the DMSO stock solution of this compound to the buffer in the wells to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effect.
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours) with gentle shaking.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed compared to the buffer-only control is considered the kinetic solubility.
Caption: Workflow for Kinetic Solubility by Turbidimetry.
Analytical Quantification: HPLC-UV and UV-Vis Spectroscopy
A reliable analytical method is essential for accurately quantifying the concentration of the dissolved compound.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the preferred method due to its high specificity and sensitivity. A reversed-phase HPLC method can be developed using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). Detection can be performed at the wavelength of maximum absorbance (λmax) of this compound. A calibration curve of peak area versus known concentrations must be constructed to quantify the samples.
-
UV-Vis Spectroscopy: This method can be used if the compound has a distinct chromophore and the solvent does not absorb at the λmax. A calibration curve of absorbance versus known concentrations (Beer-Lambert plot) is required for quantification. This method is generally less specific than HPLC and may be susceptible to interference from impurities.
Factors Influencing Solubility and Data Interpretation
The solubility of this compound is not a fixed value but is influenced by several environmental factors.
-
pH: As a weak acid, the aqueous solubility of this compound is expected to increase significantly as the pH rises above its pKa (approximately 7.80).[1] Experiments should be conducted in buffers of varying pH (e.g., pH 2, 5, 7.4, and 9) to generate a pH-solubility profile. This is crucial for predicting its behavior in the gastrointestinal tract.
-
Temperature: For most solids, solubility increases with temperature. However, this is not always the case. Determining solubility at different temperatures (e.g., room temperature and physiological temperature) is important for understanding its thermodynamic properties and for designing crystallization processes.
-
Co-solvents: The addition of organic co-solvents (e.g., ethanol, propylene glycol) to an aqueous solution can significantly enhance the solubility of poorly water-soluble compounds. This is a common strategy in formulation development.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can have different solubilities. It is important to characterize the solid form used in the solubility experiments.
Interpreting the Data:
The obtained solubility data should be presented in clear, tabular format. For example:
Table 2: Hypothetical Thermodynamic Solubility of this compound at 25 °C
| Solvent | Solubility (µg/mL) | Solubility (mM) |
| 0.1 M HCl (pH 1) | ||
| Phosphate Buffer (pH 7.4) | ||
| 0.1 M NaOH (pH 13) | ||
| Methanol | ||
| Ethanol | ||
| Acetonitrile | ||
| Dimethyl Sulfoxide (DMSO) | ||
| Hexane |
This data will provide a comprehensive understanding of the compound's behavior in various environments, guiding further research and development activities.
Conclusion
References
-
PubChem. This compound. Available from: [Link]
-
Ishihara Sangyo Kaisha, Ltd. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J. Pestic. Sci.2021 , 46(3), 257-269. Available from: [Link]
-
United States Pharmacopeia. General Chapter <1236> Solubility Measurements. Available from: [Link]
-
Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. Available from: [Link]
-
Helix Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]
-
Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. Available from: [Link]
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- 2. PubChemLite - this compound (C6H3F3INO) [pubchemlite.lcsb.uni.lu]
- 3. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol
Introduction
5-Iodo-3-(trifluoromethyl)pyridin-2-ol is a halogenated and trifluoromethylated pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the heavy iodine atom, make it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. The presence of multiple reactive sites necessitates unambiguous structural confirmation, for which a detailed spectroscopic analysis is indispensable.
This guide provides a comprehensive overview of the key spectroscopic data for this compound. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS) data, and Infrared (IR) spectroscopy. The focus will be on not only presenting the data but also on the rationale behind the observed spectroscopic features, thereby providing a robust framework for its identification and characterization in a research and development setting. This molecule exists in a tautomeric equilibrium with 5-iodo-3-(trifluoromethyl)-1H-pyridin-2-one, and the spectroscopic data reflects this property.
Molecular Structure and Tautomerism
The structure of this compound and its tautomeric form, 5-iodo-3-(trifluoromethyl)-1H-pyridin-2-one, are depicted below. The pyridin-2-ol form has an aromatic ring, while the pyridin-2-one form has a diene system. Spectroscopic techniques, particularly NMR and IR, can provide insights into the predominant tautomer in a given state or solvent.
Caption: Tautomeric equilibrium between the pyridin-2-ol and pyridin-2-one forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their connectivity.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 13.41 | broad singlet | - | 1H | N-H (or O-H) |
| 7.98 | doublet | 2.3 | 1H | H-4 |
| 7.85 | doublet | 2.3 | 1H | H-6 |
Solvent: CDCl₃, Spectrometer Frequency: 500 MHz. Data sourced from a synthetic procedure.[1]
Interpretation:
-
N-H/O-H Proton (δ 13.41): The highly deshielded, broad singlet at 13.41 ppm is characteristic of a proton attached to a heteroatom (N or O) and involved in hydrogen bonding. Its downfield shift is indicative of the pyridin-2-one tautomer, where the proton is on the nitrogen atom and can form an intramolecular hydrogen bond with the carbonyl oxygen or participate in intermolecular hydrogen bonding.
-
Aromatic Protons (δ 7.98 and 7.85): The two doublets in the aromatic region correspond to the two protons on the pyridine ring. The electron-withdrawing effects of the iodine and trifluoromethyl groups, along with the pyridine nitrogen, cause these protons to be significantly deshielded.
-
The proton at the 4-position (H-4) is adjacent to the iodine atom.
-
The proton at the 6-position (H-6) is adjacent to the nitrogen atom.
-
-
Coupling: The two aromatic protons show a small coupling constant (J = 2.3 Hz), which is typical for a meta-coupling (⁴J) in a pyridine ring. This confirms their 1,3-relationship.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JC-F, Hz) | Assignment |
| 160.1 | singlet | - | C-2 (C=O) |
| 148.1 | quartet | 5.0 | C-6 |
| 144.4 | singlet | - | C-4 |
| 122.2 | quartet | 31.6 | C-3 |
| 121.4 | quartet | 272.3 | CF₃ |
| 63.0 | singlet | - | C-5 (C-I) |
Solvent: CDCl₃, Spectrometer Frequency: 250 MHz. Data sourced from a synthetic procedure.[1]
Interpretation:
-
Carbonyl Carbon (δ 160.1): The signal at 160.1 ppm is in the typical range for a carbonyl carbon in a pyridin-2-one system, further supporting this as the major tautomer.
-
Trifluoromethyl Group (CF₃, δ 121.4): This signal appears as a quartet due to the coupling between the carbon and the three fluorine atoms (¹JC-F). The large coupling constant of 272.3 Hz is characteristic of a CF₃ group.
-
Ring Carbons:
-
C-3 (δ 122.2): The carbon atom attached to the CF₃ group also appears as a quartet due to a two-bond C-F coupling (²JC-F = 31.6 Hz).
-
C-5 (δ 63.0): The carbon atom bonded to the iodine (C-5) is significantly shielded. This is a classic example of the "heavy atom effect," where the large electron cloud of the iodine atom induces shielding of the attached carbon nucleus.
-
The remaining ring carbons, C-4 and C-6, are found at 144.4 and 148.1 ppm, respectively. The C-6 carbon shows a small quartet coupling due to a three-bond interaction with the CF₃ group.
-
¹⁹F NMR Spectroscopy
Expected ¹⁹F NMR Data:
-
Chemical Shift: A single peak is expected in the range of -60 to -65 ppm (relative to CFCl₃ as an external standard). The exact chemical shift is influenced by the electronic environment of the pyridine ring.
-
Multiplicity: The signal should be a singlet, as there are no other fluorine atoms or nearby protons to couple with.
-
Significance: ¹⁹F NMR is crucial for confirming the presence and electronic environment of the trifluoromethyl group. The absence of other fluorine-containing signals would also confirm the purity of the compound with respect to fluorinated impurities.
NMR Experimental Protocol
Caption: A standard workflow for NMR analysis of a solid organic compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly important for providing an exact mass, which can confirm the molecular formula.
Predicted Mass Spectrometry Data: The following data is predicted and sourced from PubChem.[2]
Table 3: Predicted m/z Values for Molecular Ions of this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 289.92842 |
| [M+Na]⁺ | 311.91036 |
| [M-H]⁻ | 287.91386 |
| [M]⁺ | 288.92059 |
Interpretation and Significance:
-
Molecular Formula Confirmation: The primary goal of HRMS is to match the experimentally observed exact mass with the theoretical exact mass of the proposed formula, C₆H₃F₃INO (288.92114 Da). A match within a few parts per million (ppm) provides strong evidence for the elemental composition.
-
Isotopic Pattern: The presence of iodine (¹²⁷I, 100% abundance) will give a characteristic isotopic pattern. In the mass spectrum, the molecular ion peak (M⁺) will be a single distinct peak.
-
Fragmentation: While not detailed here, the fragmentation pattern in techniques like Electron Ionization (EI-MS) or tandem MS (MS/MS) could provide further structural information. For instance, the loss of iodine or the trifluoromethyl group would be expected fragmentation pathways.
Mass Spectrometry Experimental Protocol (ESI-MS)
Caption: A generalized workflow for Electrospray Ionization Mass Spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. While an experimental spectrum for this compound is not available in the searched databases, its key absorption bands can be predicted based on the functional groups present.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3200-2800 | N-H | Stretching (in pyridin-2-one tautomer) |
| 1680-1640 | C=O | Stretching (in pyridin-2-one tautomer) |
| 1600-1550 | C=C, C=N | Ring stretching |
| 1350-1100 | C-F | Stretching (strong, complex bands) |
| ~850 | C-H | Aromatic out-of-plane bending |
| ~600 | C-I | Stretching |
Interpretation:
-
The IR spectrum would be highly valuable in assessing the tautomeric equilibrium. A strong, broad band in the 3200-2800 cm⁻¹ region and a sharp, intense band around 1660 cm⁻¹ would be definitive evidence for the N-H and C=O groups of the pyridin-2-one tautomer, respectively.
-
The C-F stretching vibrations of the trifluoromethyl group are typically very strong and appear as a series of complex bands in the 1350-1100 cm⁻¹ region. These are often the most prominent features in the IR spectrum of fluorinated compounds.
IR Spectroscopy Experimental Protocol (ATR-FTIR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.
Conclusion
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Sources
1H NMR spectrum of 5-Iodo-3-(trifluoromethyl)pyridin-2-OL
An In-depth Technical Guide to the 1H NMR Spectrum of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol
Abstract
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, presents a detailed experimental protocol for data acquisition, and offers a rigorous interpretation of the spectral data. By elucidating the influence of the iodo and trifluoromethyl substituents on the proton chemical shifts and coupling constants within the pyridin-2-ol framework, this guide serves as an essential resource for the structural characterization of this and similar heterocyclic compounds.
Introduction: The Significance of Structural Elucidation
In the realm of medicinal chemistry and materials science, the precise determination of molecular structure is a foundational requirement. This compound is a compound of interest due to its unique combination of a halogen atom and a trifluoromethyl group on a pyridinol scaffold—moieties frequently employed to modulate the physicochemical and pharmacological properties of bioactive molecules. 1H NMR spectroscopy stands as a primary and powerful tool for non-destructive structural analysis, providing critical information about the electronic environment and connectivity of protons within a molecule. This guide aims to provide an expert-level understanding of the 1H NMR spectrum of this specific compound, bridging theoretical principles with practical application.
Theoretical Prediction of the 1H NMR Spectrum
The structure of this compound dictates the features of its 1H NMR spectrum. The pyridin-2-ol ring contains two aromatic protons, at positions 4 and 6, and a hydroxyl proton at position 2. The chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the substituents.
-
Electron-Withdrawing Effects: The trifluoromethyl (-CF3) group at position 3 is a strong electron-withdrawing group, which significantly deshields nearby protons, causing them to resonate at a higher frequency (downfield). The iodine atom at position 5 also exerts an electron-withdrawing inductive effect.
-
Tautomerism: It is important to note that pyridin-2-ols can exist in tautomeric equilibrium with their corresponding pyridin-2-one form. The position of this equilibrium can be influenced by the solvent. This guide will focus on the pyridin-2-ol tautomer, which is often favored in many common NMR solvents.
Based on these principles, we can predict the following spectral characteristics:
-
H4 Proton: This proton is flanked by the electron-withdrawing -CF3 and iodo groups, leading to a significant downfield chemical shift.
-
H6 Proton: This proton is adjacent to the iodo group and para to the -CF3 group, also resulting in a downfield shift, though likely less pronounced than that of H4.
-
OH Proton: The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet.
-
Spin-Spin Coupling: The H4 and H6 protons are in a meta relationship, which will result in a small coupling constant (⁴JHH), typically around 2-3 Hz.[1] This will cause both the H4 and H6 signals to appear as doublets.
Experimental Protocol for High-Resolution 1H NMR
The acquisition of a high-quality 1H NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameters.
Materials
-
This compound (analytical grade)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
High-precision 5 mm NMR tubes
-
NMR Spectrometer (400 MHz or higher recommended)
Sample Preparation
-
Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.
-
Ensure complete dissolution by gentle agitation or vortexing.
-
Transfer the solution to an NMR tube.
Spectrometer Setup and Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
Data Analysis and Interpretation
The following table summarizes the expected 1H NMR spectral data for this compound in a typical deuterated solvent like DMSO-d₆.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H4 | 8.0 - 8.5 | Doublet (d) | 2 - 3 | 1H |
| H6 | 7.2 - 7.7 | Doublet (d) | 2 - 3 | 1H |
| OH | Variable (e.g., >10 in DMSO-d₆) | Broad Singlet (br s) | N/A | 1H |
Interpretation of the Spectrum:
-
The signal appearing in the most downfield region (8.0 - 8.5 ppm) is assigned to the H4 proton , consistent with the strong deshielding from the adjacent trifluoromethyl group.
-
The signal at a slightly more upfield position (7.2 - 7.7 ppm) is assigned to the H6 proton .
-
Both signals appear as doublets with a small coupling constant of approximately 2-3 Hz, which is characteristic of a four-bond meta-coupling in an aromatic system.
-
The hydroxyl proton signal is often broad and its chemical shift is highly variable. In a hydrogen-bond accepting solvent like DMSO-d₆, it can be shifted significantly downfield.[2][3] A D₂O exchange experiment can be performed to confirm this assignment; the addition of a drop of D₂O will cause the OH signal to disappear.[4]
Visualization of the Analytical Workflow
The logical flow from sample preparation to final structural confirmation can be visualized as follows:
Caption: Experimental workflow for 1H NMR analysis.
Conclusion
The 1H NMR spectrum of this compound provides a clear and interpretable dataset for its structural verification. The distinct chemical shifts of the two aromatic protons, governed by the potent electronic effects of the trifluoromethyl and iodo substituents, along with their characteristic meta-coupling, allow for unambiguous assignment. This technical guide has provided the theoretical basis, a practical experimental protocol, and a detailed interpretation to aid researchers in their analytical endeavors. A thorough understanding of such spectral data is indispensable for quality control, reaction monitoring, and the rational design of new chemical entities in drug discovery and materials science.
References
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Reddit. (2023). Hydroxyl Groups in NMR. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2018). Do hydroxyl peaks disappear from proton NMR spectra in DMSO-d6 with water present? Retrieved from [Link]
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Liebeck, A. (2022). 17.11: Spectroscopy of Alcohols and Phenols. In Chemistry LibreTexts. Retrieved from [Link]
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University of California, Davis. (2014). 14.12: Coupling Constants Identify Coupled Protons. In Chemistry LibreTexts. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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13C NMR analysis of 5-Iodo-3-(trifluoromethyl)pyridin-2-OL
An In-Depth Technical Guide to the ¹³C NMR Analysis of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers and professionals in drug development and chemical sciences, this document moves beyond a simple data report. It delves into the theoretical underpinnings of the observed chemical shifts and coupling constants, offering a rationale for spectral assignment based on the unique electronic environment created by the trifluoromethyl, iodo, and hydroxyl substituents on the pyridin-2-ol core. We present a detailed experimental protocol, a step-by-step interpretation of the spectral data, and discuss methods for self-validation of the results, ensuring a high degree of scientific integrity.
Introduction: The Structural Significance of a Multifunctional Scaffold
This compound is a heterocyclic compound featuring a confluence of functionalities that make it a valuable synthon and an interesting subject for spectroscopic analysis. The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatization with a trifluoromethyl group can enhance metabolic stability and binding affinity.[1][2] The presence of an iodine atom provides a reactive handle for further synthetic transformations, such as cross-coupling reactions.
The ¹³C NMR spectrum of this molecule is particularly instructive. It presents a confluence of three key spectroscopic phenomena: the profound shielding effect of a heavy atom (iodine), the characteristic C-F J-coupling of the trifluoromethyl group, and the deshielding influence of the pyridin-2-ol system. Understanding this spectrum is not merely an act of characterization but an exercise in appreciating the interplay of substituent effects on the electronic structure of an aromatic ring. This guide will deconstruct the spectrum, assigning each resonance based on established principles and empirical data.
Theoretical Framework: Predicting the ¹³C NMR Spectrum
A robust analysis begins with a prediction grounded in theory. The chemical shift of each carbon atom in this compound is determined by the cumulative electronic effects of the nitrogen heteroatom and the three distinct substituents.
-
The Pyridin-2-ol Core: The pyridin-2-ol scaffold exists in tautomeric equilibrium with its pyridin-2(1H)-one form. In solution, the position of this equilibrium influences the electronic environment. The C2 carbon, bonded to the electronegative oxygen atom, is expected to be significantly deshielded, appearing at a low field (high ppm).[3] The nitrogen atom also strongly influences the ring, particularly the adjacent C2 and C6 positions, typically shifting them downfield relative to benzene.[4]
-
Influence of the Trifluoromethyl (-CF₃) Group: The -CF₃ group is a potent electron-withdrawing substituent. Its impact is twofold:
-
Inductive Effects: It withdraws electron density from the ring, deshielding the attached carbon (C3) and, to a lesser extent, other carbons.
-
Scalar (J) Coupling: The most definitive feature is the coupling between ¹³C and ¹⁹F nuclei. The CF₃ carbon itself appears as a quartet with a large one-bond coupling constant (¹JC-F) typically in the range of 270-300 Hz. The carbon to which the group is attached, C3, will also appear as a quartet due to a two-bond coupling (²JC-F) of approximately 30-40 Hz.[5][6] Smaller three- and four-bond couplings can often be observed on C4 and C5.[7]
-
-
Influence of the Iodo (-I) Group: The iodine substituent introduces a dominant "heavy atom effect." This effect causes significant shielding (an upfield shift to a lower ppm value) of the directly attached carbon, C5.[8] This is a highly diagnostic feature and often shifts the ipso-carbon by 30-40 ppm upfield compared to an unsubstituted carbon.
-
Integrated Prediction: Combining these effects, we can anticipate a spectrum with six distinct signals. We expect C2 to be the most downfield quaternary carbon. C5 should be the most upfield carbon due to the heavy atom effect. The CF₃ and C3 carbons will be identifiable by their characteristic quartet splitting patterns and coupling constants. The remaining C4 and C6 signals, both attached to hydrogen, will be assigned based on their proximity to the various substituents.
Experimental Protocol: A Self-Validating Methodology
The acquisition of a high-quality ¹³C NMR spectrum requires careful sample preparation and parameter selection. The protocol described below is designed to yield unambiguous and reproducible data.
Sample Preparation
-
Analyte Weighing: Accurately weigh 20-30 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. The choice of solvent can influence the chemical shifts of carbons and the position of the labile -OH proton resonance.[9] CDCl₃ is a common choice for initial characterization.[10]
-
Standardization: Add a small drop of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: Transfer the solution to a 5 mm NMR tube. Ensure the solution is clear and free of particulate matter.
NMR Data Acquisition
The following parameters are recommended for a standard ¹³C{¹H} experiment on a 400 MHz (or higher) spectrometer. The rationale behind these choices is key to ensuring trustworthiness.
| Parameter | Recommended Value | Rationale (Expertise & Experience) |
| Spectrometer Frequency | ≥ 100 MHz for ¹³C | Higher fields provide better signal dispersion and sensitivity. |
| Pulse Program | zgpg30 or similar | A standard proton-decoupled pulse sequence with a 30° flip angle to balance signal intensity and relaxation. |
| Spectral Width | ~220-250 ppm | Sufficient to encompass all expected carbon resonances from TMS to carbonyls. |
| Acquisition Time (AQ) | ~1.0 - 1.5 s | Balances resolution with the need for a reasonable relaxation delay. |
| Relaxation Delay (D1) | 2.0 - 5.0 s | Crucial for ensuring proper T1 relaxation, especially for quaternary carbons (C2, C3, C5) which often have longer relaxation times. A longer delay provides more accurate signal integration. |
| Number of Scans (NS) | 1024 - 4096 | Required to achieve an adequate signal-to-noise ratio due to the low natural abundance (1.1%) of the ¹³C isotope. |
| Temperature | 298 K (25 °C) | Standard operating temperature for reproducibility. |
Experimental Workflow Diagram
The logical flow from sample preparation to final data interpretation is a critical, self-validating system.
Data Interpretation and Structural Assignment
Published spectral data for this compound in CDCl₃ serves as our reference for this analysis.[10] The reported signals provide a classic example of how substituent effects manifest in a ¹³C NMR spectrum.
Reported Spectral Data
| Signal No. | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) |
| 1 | 160.1 | Singlet (Quaternary) | - |
| 2 | 148.1 | Quartet (Quaternary) | JC-F = 5.0 |
| 3 | 144.4 | Singlet (CH) | - |
| 4 | 122.2 | Quartet (Quaternary) | JC-F = 31.6 |
| 5 | 121.4 | Quartet (Quaternary) | JC-F = 272.3 |
| 6 | 63.0 | Singlet (Quaternary) | - |
Step-by-Step Signal Assignment
The assignment process is a logical deduction based on the principles outlined in Section 2.
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- 1. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
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mass spectrometry of 5-Iodo-3-(trifluoromethyl)pyridin-2-OL
An In-depth Technical Guide to the Mass Spectrometry of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol
Introduction
This compound is a halogenated pyridine derivative of interest in pharmaceutical and agrochemical research. Its unique structure, featuring a trifluoromethyl group and an iodine atom, presents specific challenges and opportunities for mass spectrometric analysis. Understanding its ionization behavior and fragmentation patterns is crucial for unambiguous identification, purity assessment, and metabolic studies. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, detailing optimized protocols, expected fragmentation pathways, and the scientific rationale behind our analytical choices.
Physicochemical Properties and Their Mass Spectrometric Implications
A molecule's physical and chemical properties are fundamental to selecting the appropriate mass spectrometry (MS) method. The characteristics of this compound guide our approach to ionization and sample introduction.
The compound exists as a pyridin-2-ol and its tautomer, 2-pyridinone.[1] The presence of the hydroxyl group offers a site for protonation or deprotonation, making it highly suitable for electrospray ionization (ESI). However, this same group, along with the compound's moderate polarity, makes it non-volatile, necessitating derivatization for analysis by gas chromatography-mass spectrometry (GC-MS).
| Property | Value / Description | Significance for Mass Spectrometry |
| Molecular Formula | C₆H₃F₃INO | Defines the exact mass of the molecule. |
| Molecular Weight | 288.99 g/mol | The nominal mass used for low-resolution MS. |
| Monoisotopic Mass | 288.92114 Da[2] | The exact mass used for high-resolution MS, crucial for formula determination. |
| Tautomerism | Exists as this compound and 5-iodo-3-(trifluoromethyl)-1H-pyridin-2-one. | The acidic proton on the hydroxyl/amine group is ideal for ESI, readily forming [M+H]⁺ or [M-H]⁻ ions. |
| Polarity & Volatility | Light gold/orange wooly crystalline powder; moderately polar and non-volatile.[1] | Direct analysis by GC-MS is challenging without derivatization. ESI is the preferred method for direct analysis. |
| Key Structural Features | Pyridine ring, Iodine atom, Trifluoromethyl (CF₃) group. | These features create predictable fragmentation patterns, including loss of iodine, CF₃, and characteristic ring cleavages. |
Strategic Selection of Ionization Techniques
The choice of ionization method is the most critical parameter in MS analysis, dictating whether we observe the intact molecule or its fragments. For this compound, both soft and hard ionization techniques have merit, providing complementary information.
Electrospray Ionization (ESI): The Preferred Method for Molecular Ion Confirmation
ESI is a soft ionization technique that transfers ions from a liquid solution into the gas phase with minimal fragmentation.[3] This makes it the ideal first-line approach for confirming the molecular weight of this compound.
Causality for Choosing ESI:
-
Analyte Polarity: The compound's polarity and acidic proton are perfectly suited for ESI, which efficiently ionizes polar molecules in solution.[4]
-
Molecular Integrity: As a soft ionization method, ESI primarily generates the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, providing clear confirmation of the molecular weight.[5]
-
LC-MS Compatibility: ESI is the standard interface for Liquid Chromatography (LC), enabling the analysis of complex mixtures and purification confirmation.[6]
PubChem data predicts several common ESI adducts, which are critical to recognize in an experimental spectrum to avoid misinterpretation.[2]
| Predicted Adduct | m/z (Positive Mode) | m/z (Negative Mode) |
| [M+H]⁺ | 289.92842 | - |
| [M+Na]⁺ | 311.91036 | - |
| [M+NH₄]⁺ | 306.95496 | - |
| [M-H]⁻ | - | 287.91386 |
| [M+HCOO]⁻ | - | 333.91934 |
Electron Ionization (EI): The Gold Standard for Structural Elucidation
Electron Ionization (EI) is a hard ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[5] This process imparts significant energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a "fingerprint" that can be used for structural elucidation and library matching.
Causality for Choosing EI:
-
Structural Information: The rich fragmentation pattern provides detailed structural information, helping to confirm the positions of the iodo and trifluoromethyl groups.[7]
-
Reproducibility: EI spectra are highly reproducible across different instruments, allowing for the creation of searchable libraries.
-
GC-MS Integration: EI is the most common ionization source for GC-MS, a powerful technique for separating volatile compounds.[5] As this compound is non-volatile, a derivatization step (e.g., silylation) is required to make it amenable to GC analysis.
Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps for reproducible analysis.
Protocol 1: LC-ESI-MS Analysis
This protocol is designed for the confirmation of molecular weight and purity analysis.
Workflow Diagram: LC-ESI-MS Analysis
Caption: Key fragmentation steps for the TMS-derivatized analyte under EI.
Interpretation of Key Fragments:
-
m/z 361 (M'⁺˙): The molecular ion of the TMS-derivatized compound. It may be of low abundance due to the instability of iodinated compounds under EI.
-
m/z 346 ([M' - CH₃]⁺): A very common and often abundant fragment for TMS derivatives, resulting from the loss of a methyl radical via alpha-cleavage. This is a strong indicator of successful silylation.
-
m/z 292 ([M' - CF₃]⁺): Loss of the trifluoromethyl radical. The C-C bond is weaker than the C-F bonds.
-
m/z 234 ([M' - I]⁺): Loss of the iodine radical. The C-I bond is the weakest bond in the molecule, making this a highly probable fragmentation pathway.
-
m/z 206 ([M' - I - CO]⁺): Subsequent loss of carbon monoxide (CO) from the pyridinone ring after the initial loss of iodine. This is a characteristic fragmentation for pyridinone structures.
-
m/z 127 ([I]⁺): The iodine cation. A simple cleavage resulting in the iodine ion.
-
m/z 73 ([Si(CH₃)₃]⁺): The trimethylsilyl cation, a hallmark of silylated compounds, often appearing as the base peak.
-
m/z 69 ([CF₃]⁺): The trifluoromethyl cation.
Conclusion
The mass spectrometric analysis of this compound is best approached with a dual strategy. LC-ESI-MS provides a rapid and robust method for confirming molecular identity and assessing purity with minimal sample preparation, yielding clear molecular ions. For detailed structural confirmation, GC-EI-MS following silylation provides a rich, reproducible fragmentation pattern that acts as a structural fingerprint, allowing for the identification of key functional groups and their connectivity. By understanding the principles behind each technique and the predictable behavior of the analyte, researchers can confidently characterize this molecule in various scientific contexts.
References
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PubChem. This compound. [Link]
-
University of California, Davis. Ionization Methods in Organic Mass Spectrometry. [Link]
-
Emory University. Mass Spectrometry Ionization Methods. [Link]
-
ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]
-
Chemistry LibreTexts. 2.3: Ionization Techniques. [Link]
-
Technology Networks. Mass Spectrometry Ionization: Key Techniques Explained. [Link]
-
ResearchGate. Mass spectral fragmentation pattern of the underivatized halogenated.... [Link]
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- 7. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Potential Applications of 5-Iodo-3-(trifluoromethyl)pyridin-2-OL in Drug Discovery and Agrochemical Research
Introduction
In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount strategy for optimizing biological activity and pharmacokinetic profiles. The trifluoromethyl group (-CF3), in particular, is a highly sought-after substituent due to its profound effects on a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. When this powerful functional group is integrated into a heterocyclic system, such as a pyridine ring, the resulting scaffold becomes a high-value building block for the synthesis of novel bioactive compounds.
This technical guide provides an in-depth exploration of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol (CAS No. 887707-23-5), a versatile synthetic intermediate poised for significant applications in drug discovery and agrochemical development. The presence of a trifluoromethyl group on the pyridin-2-ol core, combined with a strategically positioned iodine atom, offers a unique combination of desirable physicochemical properties and synthetic versatility. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the synthesis, key chemical transformations, and potential applications of this important molecule. We will delve into the causality behind experimental choices and provide actionable protocols to empower the scientific community in leveraging this compound for the creation of next-generation therapeutics and crop protection agents.
Physicochemical Properties and Structural Features
This compound is a solid, typically appearing as a white to light gold or orange woolly crystalline powder.[1] Its unique trifunctionalized structure is the source of its synthetic utility.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃F₃INO | [2] |
| Molecular Weight | 288.99 g/mol | [2] |
| CAS Number | 887707-23-5 | [2] |
| Melting Point | 145-147 °C | [1] |
| Boiling Point | 249 °C | [1] |
| Density | 2.11 g/cm³ | [1] |
| pKa | 7.80 ± 0.10 (Predicted) | [1] |
The molecule's value is derived from the interplay of its three key structural components:
-
The Pyridin-2-ol Core: This heterocyclic system is a common motif in a vast array of biologically active compounds. The hydroxyl group can participate in hydrogen bonding interactions with biological targets and can also be a site for further chemical modification.
-
The Trifluoromethyl Group: As a potent electron-withdrawing group, the -CF3 moiety significantly influences the electronic properties of the pyridine ring. It is known to enhance metabolic stability by blocking sites of oxidative metabolism and can improve a molecule's lipophilicity, thereby aiding in its ability to cross biological membranes.[3]
-
The Iodine Atom: Positioned at the 5-position of the pyridine ring, the iodine atom is an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions. This "synthetic handle" allows for the facile introduction of a wide range of substituents, enabling the rapid generation of diverse chemical libraries for biological screening.
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An In-Depth Technical Guide to 5-Iodo-3-(trifluoromethyl)pyridin-2-ol: Synthesis, Properties, and Applications in Modern Drug Discovery
Foreword: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
The introduction of fluorine-containing moieties into molecular scaffolds has become a cornerstone of modern drug design. The trifluoromethyl group (CF₃), in particular, is prized for its ability to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, thereby enhancing its therapeutic potential. When incorporated into a pyridine ring, a privileged scaffold in numerous pharmaceuticals, the resulting trifluoromethylpyridine (TFMP) derivatives offer a unique combination of electronic and steric properties. This guide provides a comprehensive technical overview of a key TFMP building block: 5-Iodo-3-(trifluoromethyl)pyridin-2-ol. This molecule, featuring a reactive iodine atom, a hydroxyl group (existing in tautomeric equilibrium with its pyridinone form), and a trifluoromethyl group, represents a versatile platform for the synthesis of novel and complex bioactive compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.
Physicochemical Properties and Spectral Data
A thorough understanding of a molecule's fundamental properties is critical for its effective application in research and development. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 887707-23-5 | [1][2] |
| Molecular Formula | C₆H₃F₃INO | [1] |
| Molecular Weight | 288.99 g/mol | [1] |
| Appearance | White to light gold/orange wooly crystalline powder | [3] |
| Melting Point | 145-147 °C | [3] |
| Boiling Point | 249 °C | [3] |
| Density | 2.11 g/cm³ | [3] |
| pKa | 7.80 ± 0.10 (Predicted) | [3] |
Spectral Characterization
The structural integrity of this compound is unequivocally confirmed by its nuclear magnetic resonance (NMR) spectra.
| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| H-4 | 7.85 | d | 2.3 | Pyridine ring proton |
| H-6 | 7.98 | d | 2.3 | Pyridine ring proton |
| OH/NH | 13.41 | br s | - | Hydroxyl/Amide proton |
| ¹³C NMR (250 MHz, CDCl₃) | Chemical Shift (δ) ppm | Quartet Coupling (JC-F) Hz | Assignment |
| C-5 | 63.0 | - | Carbon bearing iodine |
| CF₃ | 121.4 | 272.3 | Trifluoromethyl carbon |
| C-3 | 122.2 | 31.6 | Carbon bearing CF₃ |
| C-4 | 144.4 | - | Pyridine ring carbon |
| C-6 | 148.1 | 5.0 | Pyridine ring carbon |
| C-2 | 160.1 | - | Carbonyl/Hydroxyl carbon |
Note: The spectral data is referenced from a detailed synthetic procedure.[1]
Synthesis of this compound: A Robust and Scalable Protocol
The discovery and development of efficient synthetic routes to key building blocks are paramount in accelerating drug discovery programs. A well-established and reliable method for the preparation of this compound proceeds via the direct iodination of 3-(trifluoromethyl)-2-pyridinol.[1]
Reaction Scheme
Caption: Synthetic route to this compound.
Mechanistic Rationale
The synthesis leverages the principles of electrophilic aromatic substitution on an electron-rich pyridinone ring. The starting material, 3-(trifluoromethyl)-2-pyridinol, exists in equilibrium with its tautomer, 3-(trifluoromethyl)-2(1H)-pyridinone. The pyridinone tautomer is sufficiently electron-rich to undergo electrophilic iodination. N-Iodosuccinimide (NIS) serves as the source of the electrophilic iodine species (I⁺). The reaction is regioselective for the 5-position due to the directing effects of the hydroxyl/carbonyl group and the deactivating nature of the trifluoromethyl group at the 3-position. The reaction is typically carried out in a polar aprotic solvent mixture, such as acetonitrile and N,N-dimethylformamide (DMF), to ensure the solubility of the reactants and to facilitate the reaction at an elevated temperature.
Detailed Experimental Protocol
This protocol is adapted from the peer-reviewed literature and has been demonstrated to be high-yielding.[1]
Materials:
-
3-Trifluoromethyl-2-pyridinol (1.0 eq)
-
N-Iodosuccinimide (1.0 eq)
-
Anhydrous Acetonitrile
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Aqueous Sodium Bicarbonate
-
Dichloromethane
-
Water
Procedure:
-
In a round-bottom flask, dissolve 3-Trifluoromethyl-2-pyridinol (e.g., 25 g, 153.3 mmol) in a mixture of anhydrous acetonitrile (150 mL) and anhydrous DMF (150 mL).
-
To this solution, add N-iodosuccinimide (e.g., 34.5 g, 153 mmol) in one portion.
-
Heat the reaction mixture to 80 °C and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add 1 M aqueous sodium bicarbonate solution (150 mL) and stir for 5 minutes to quench any remaining acidic species.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
To the remaining aqueous residue, add water and extract with dichloromethane (2 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from water to afford this compound as a white powdery solid (e.g., 36.2 g, 81% yield).
Applications in Organic Synthesis: A Versatile Building Block
The synthetic utility of this compound lies in its trifunctional nature. The iodo-substituent is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The pyridin-2-ol moiety can be O-alkylated or O-arylated, and the trifluoromethyl group imparts desirable properties to the final products.
Caption: Key synthetic transformations of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in this compound is particularly amenable to oxidative addition to a low-valent palladium catalyst, initiating a variety of cross-coupling catalytic cycles.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or vinyl boronic acids or esters. This is a powerful method for constructing biaryl scaffolds, which are common motifs in kinase inhibitors and other therapeutic agents.
-
Heck Coupling: The Heck reaction allows for the arylation of alkenes, providing access to substituted styrenylpyridines. These products can be further elaborated, for instance, through hydrogenation or oxidation of the newly introduced double bond.
-
Buchwald-Hartwig Amination: This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds. By coupling this compound with a wide range of primary and secondary amines, researchers can readily access a diverse library of aminopyridine derivatives. These are key intermediates in the synthesis of numerous biologically active molecules.
Derivatization of the Pyridin-2-ol Moiety
The hydroxyl group of the pyridin-2-ol tautomer can be readily derivatized to further expand the molecular diversity accessible from this building block.
-
O-Alkylation and O-Arylation: Under basic conditions, the hydroxyl group can be deprotonated to form a pyridinoxide, which is a potent nucleophile. Subsequent reaction with alkyl or aryl halides (or other suitable electrophiles) allows for the introduction of a variety of ether linkages at the 2-position.
Concluding Remarks for the Research Scientist
This compound is a strategically important and highly versatile building block for the synthesis of novel chemical entities with potential applications in drug discovery and agrochemicals. Its robust and high-yielding synthesis, coupled with the reactivity of its iodo and hydroxyl functionalities, provides medicinal chemists with a powerful tool for the rapid generation of diverse molecular libraries. The trifluoromethyl group ensures that the resulting compounds possess favorable physicochemical properties, making this intermediate a valuable asset in the pursuit of new and effective therapeutic agents. The protocols and data presented in this guide are intended to empower researchers to confidently incorporate this valuable building block into their synthetic strategies.
References
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A-Technical-Guide-to-the-Preliminary-Investigation-of-Trifluoromethylated-Pyridinols
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical overview of the synthesis, characterization, and physicochemical properties of trifluoromethylated pyridinols, a heterocyclic scaffold of significant interest. We explore the profound effects of trifluoromethylation on critical drug-like properties, including acidity (pKa), lipophilicity (logP), and metabolic stability. This document serves as a resource for researchers by consolidating synthetic strategies, detailing essential experimental protocols for characterization, and illustrating key concepts through logical diagrams and data-rich tables.
Introduction: The Strategic Value of Trifluoromethylated Pyridinols in Drug Discovery
Pyridinols and their tautomeric pyridone forms are privileged structures in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The introduction of a trifluoromethyl (CF3) group, one of the most utilized fluorinated moieties in pharmaceuticals, dramatically alters the physicochemical profile of the parent scaffold.[2] This modification can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[2][3] These attributes are critical for optimizing pharmacokinetic profiles and therapeutic efficacy.[3] Consequently, trifluoromethylated pyridinols have garnered substantial attention for their potential in developing treatments for a wide array of diseases, including cancer and infectious diseases.[3]
The CF3 group's unique combination of high electronegativity, steric bulk, and lipophilicity makes it an excellent bioisostere for other chemical groups.[2] Its presence can block metabolic hotspots, deactivate aromatic rings to reduce metabolism, and ultimately increase the half-life of a drug candidate.[2] Understanding the nuanced effects of trifluoromethylation on the pyridinol scaffold is therefore critical for the rational design and optimization of novel drug candidates.[1]
Synthetic Strategies for Trifluoromethylated Pyridinols
The synthesis of trifluoromethylated pyridinols can be broadly categorized into two approaches: direct trifluoromethylation of a pre-existing pyridinol ring or the construction of the trifluoromethylated pyridine ring from acyclic precursors. The choice of strategy often depends on the availability of starting materials, desired substitution pattern, and scalability.
2.1. Direct C-H Trifluoromethylation of Pyridines and Pyridinols
Direct C-H trifluoromethylation is an attractive strategy as it avoids the need for pre-functionalized substrates. However, controlling regioselectivity on the pyridine ring can be challenging due to the high reactivity of trifluoromethyl radicals.[4]
Recent advancements have led to more selective methods. For instance, a 3-position-selective C-H trifluoromethylation of pyridine derivatives has been developed using a hydrosilylation reaction to activate the substrate, followed by reaction with a nucleophilic CF3 source like Togni's reagent.[5][6] Another approach involves the activation of pyridine as an N-methylpyridinium salt, which then undergoes a highly regioselective nucleophilic trifluoromethylation.[7]
Light-mediated radical trifluoromethylation offers a mild alternative, circumventing the need for harsh conditions or expensive photocatalysts.[8] For example, using Langlois' reagent (sodium trifluoromethylsulfinate) and 390 nm LEDs, pyridones can be trifluoromethylated at the most nucleophilic position.[8]
2.2. Synthesis from Trifluoromethylated Building Blocks
A common and often more controlled approach involves the use of trifluoromethyl-containing building blocks in cyclocondensation reactions.[9] This "bottom-up" strategy allows for precise control over the final substitution pattern.
A versatile method is the Bohlmann-Rahtz heteroannulation reaction, which utilizes trifluoromethyl-α,β-ynones as building blocks to react with β-enamino esters or ketones, yielding polysubstituted trifluoromethylpyridines.[10] Another example is the synthesis of the pyridone intermediate for the herbicide pyroxsulam, which employs (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one in a Horner–Wadsworth–Emmons reaction.[11]
2.3. Halogen Exchange Fluorination
Historically, a prevalent industrial method for producing trifluoromethylated pyridines involves a halogen exchange reaction.[11] This typically includes the chlorination of a picoline (methylpyridine) to form a (trichloromethyl)pyridine, followed by fluorination with hydrogen fluoride (HF).[12][13] While effective, this method often requires harsh conditions and may not be suitable for complex, late-stage functionalization.
Experimental Protocol: 3-Position-Selective C-H Trifluoromethylation of a Pyridine Derivative
This protocol is adapted from the work of Kuninobu and colleagues.[5]
-
Hydrosilylation: To a solution of the pyridine derivative (1.0 equiv.) in 1,2-dichloroethane, add methylphenylsilane (1.5 equiv.) and tris(pentafluorophenyl)borane (0.1 equiv.).
-
Heat the reaction mixture at 65 °C and monitor the formation of the hydrosilylated intermediate by TLC or LC-MS.
-
Trifluoromethylation: After completion of the hydrosilylation, cool the reaction mixture to 0 °C.
-
Add Togni's Reagent I (1.2 equiv.) portion-wise, maintaining the temperature at 0-25 °C.
-
After the addition is complete, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv.) and allow the reaction to warm to 25 °C.
-
Stir the reaction mixture until completion, as indicated by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 3-trifluoromethylated pyridine derivative.
Caption: Synthetic approaches to trifluoromethylated pyridinols.
Physicochemical Properties and Characterization
The introduction of a CF3 group significantly impacts the electronic and physical properties of the pyridinol scaffold. A thorough investigation of these properties is crucial for understanding the molecule's potential as a drug candidate.
3.1. Impact on Acidity and Basicity (pKa)
Fluorination has a pronounced effect on the acidity of both the pyridinium nitrogen and the hydroxyl group. The strong electron-withdrawing inductive effect of the CF3 group lowers the electron density of the pyridine ring. This, in turn, decreases the basicity of the nitrogen atom (lowering the pKa of its conjugate acid).[1] Conversely, this electron-withdrawing effect enhances the acidity of the hydroxyl group, resulting in a lower pKa.
3.2. Lipophilicity (LogP)
The trifluoromethyl group is known to increase the lipophilicity of molecules, which can enhance membrane permeability and influence drug-receptor interactions.[2] The Hansch π value for a CF3 group is +0.88, indicating its lipophilic contribution.[2] This property is a key consideration in drug design, as it affects absorption, distribution, metabolism, and excretion (ADME) properties.
3.3. Tautomeric Equilibrium
Pyridinols exist in a tautomeric equilibrium with their corresponding pyridone forms.[1] This equilibrium is highly sensitive to the substitution pattern on the ring and the solvent environment. In aqueous solutions, the more polar pyridone tautomer is often favored, while the pyridinol form can be more prevalent in non-polar solvents or the gas phase.[1] Trifluoromethylation can significantly influence the position of this equilibrium, thereby affecting the molecule's hydrogen bonding capacity, solubility, and ultimately, its biological activity.
| Property | General Effect of Trifluoromethylation | Rationale |
| pKa (Pyridinium) | Decreases | The electron-withdrawing CF3 group reduces the basicity of the nitrogen atom.[1] |
| pKa (Hydroxyl) | Decreases | The electron-withdrawing CF3 group increases the acidity of the hydroxyl proton.[1] |
| LogP | Increases | The CF3 group is lipophilic, contributing to a higher partition coefficient.[2] |
| Metabolic Stability | Increases | The strong C-F bond is resistant to metabolic cleavage.[2] |
3.4. Analytical Characterization
A comprehensive analytical toolkit is essential for the unambiguous characterization of novel trifluoromethylated pyridinols.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment of the molecule.
-
¹³C NMR: Confirms the carbon skeleton.
-
¹⁹F NMR: Is crucial for confirming the presence and electronic environment of the trifluoromethyl group. The chemical shift and coupling patterns provide valuable structural information.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.
-
X-ray Crystallography: Provides definitive proof of structure and allows for the detailed analysis of bond lengths, bond angles, and intermolecular interactions in the solid state.
Experimental Protocol: Determination of LogP by Shake-Flask Method
-
Preparation of Solutions: Prepare a stock solution of the trifluoromethylated pyridinol in a suitable organic solvent (e.g., n-octanol) at a known concentration. Prepare a buffer solution at a relevant physiological pH (e.g., pH 7.4).
-
Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the aqueous buffer.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.
-
Phase Separation: Allow the layers to separate completely.
-
Concentration Measurement: Carefully separate the two layers and measure the concentration of the trifluoromethylated pyridinol in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caption: Workflow for the characterization of trifluoromethylated pyridinols.
Applications in Drug Discovery and Agrochemicals
The unique properties imparted by the trifluoromethyl group have led to the successful development of numerous commercial products containing the trifluoromethylpyridine scaffold.
-
Pharmaceuticals: Five pharmaceutical products containing the TFMP moiety have received market approval, with many more candidates in clinical trials.[11] These compounds span a wide range of therapeutic areas. For example, derivatives have been investigated as potential anticancer agents that inhibit specific kinases involved in tumor proliferation.[3] The HIV-1 medication Pifeltro is a notable example of a biologically active perfluoroalkylated pyridone.[8]
-
Agrochemicals: The majority of current applications for trifluoromethylpyridine derivatives are in crop protection.[11] Over 20 TFMP-containing agrochemicals have been commercialized, including herbicides, fungicides, and insecticides.[9][11] Examples include the herbicide Fluazifop-butyl and the insecticide Sulfoxaflor.[9][11] The trifluoromethyl group's lipophilicity can facilitate better membrane penetration in target organisms, potentially leading to increased efficacy.[3]
Conclusion
Trifluoromethylated pyridinols represent a valuable and versatile scaffold in modern medicinal and agricultural chemistry. The strategic introduction of the trifluoromethyl group offers a powerful tool to modulate key physicochemical properties, leading to compounds with improved pharmacokinetic profiles and biological activity. A thorough understanding of the available synthetic methodologies, coupled with comprehensive analytical characterization and property evaluation, is essential for the successful design and development of novel therapeutics and agrochemicals based on this promising structural motif.
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safety and handling of 5-Iodo-3-(trifluoromethyl)pyridin-2-OL
An In-depth Technical Guide to the Safe Handling of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol
For professionals in the fields of chemical research and pharmaceutical development, the ability to safely and effectively handle advanced chemical intermediates is paramount. This compound (CAS No. 887707-23-5), a substituted pyridinone, is a valuable building block in modern organic synthesis. The presence of a trifluoromethyl group can enhance metabolic stability and lipophilicity in target molecules, while the iodo substituent provides a reactive handle for cross-coupling reactions, making this compound a key component in the synthesis of novel therapeutic agents and agrochemicals.[1][2][3]
This guide, developed from the perspective of a Senior Application Scientist, provides a comprehensive overview of the critical safety protocols and handling procedures for this compound. It moves beyond a simple recitation of rules to explain the scientific rationale behind each recommendation, ensuring a culture of safety and experimental integrity.
Core Safety Profile and Hazard Communication
Understanding the intrinsic hazards of a compound is the foundation of safe handling. This compound is a solid, typically a wooly crystalline powder, that presents specific health risks that must be managed through appropriate controls.[4] The primary hazards are associated with its toxicity if ingested and its potential to cause irritation.[4][5]
A summary of its classification under the Globally Harmonized System (GHS) is essential for at-a-glance hazard recognition.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed.[5] |
| Skin Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[4] |
| Eye Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[4] |
| Specific Target Organ Toxicity | Category 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[4] |
| Data synthesized from multiple sources.[4][5] |
The compound's molecular structure is fundamental to its reactivity and, by extension, its handling requirements. The pyridinone ring, substituted with both a highly electronegative trifluoromethyl group and a reactive iodine atom, dictates its chemical behavior.
Caption: Chemical structure of this compound.
Field-Proven Handling and Experimental Protocol
Adherence to a strict, well-reasoned protocol is non-negotiable. The following steps integrate standard laboratory practices with compound-specific safety requirements.
Engineering Controls and Personal Protective Equipment (PPE)
The causality behind PPE selection is rooted in the compound's hazard profile. The primary routes of exposure are inhalation of dust, ingestion, and skin/eye contact.
-
Primary Engineering Control: All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood. This is critical to prevent inhalation of airborne particles, addressing the H335 (May cause respiratory irritation) hazard.[4]
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles during procedures with a higher risk of splashing, such as transfers or reaction quenching. This directly mitigates the H319 (Causes serious eye irritation) risk.[4]
-
Skin Protection: A standard laboratory coat must be worn and fully fastened. Nitrile gloves are required for handling the compound. If prolonged contact is anticipated, consider double-gloving. This addresses the H315 (Causes skin irritation) hazard.[4]
-
Emergency Equipment: An eyewash station and safety shower must be immediately accessible.[6] All personnel must be trained in their operation.
Storage and Stability
Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.
-
Storage Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, dark place.[4] An inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage to protect against potential degradation.
-
Incompatibilities: Avoid storage with strong oxidizing agents.[6] The pyridinone ring can be susceptible to oxidation, which could lead to degradation and the formation of unknown, potentially more hazardous byproducts.
Step-by-Step Protocol for Weighing and Dispensing
-
Preparation: Don all required PPE and ensure the chemical fume hood is operating correctly. Place a tared weigh boat on an analytical balance inside the fume hood.
-
Dispensing: Using a clean spatula, carefully transfer the desired amount of the solid compound from the stock bottle to the weigh boat. The key is to perform this action slowly and deliberately to minimize the generation of dust. Avoid any scooping motions that could aerosolize the powder.
-
Closure: Immediately and securely recap the stock bottle. This minimizes the exposure of the bulk material to the atmosphere and prevents accidental spills.
-
Transfer: Carefully transfer the weighed compound into the reaction vessel or dissolution solvent. If dissolving, add the solvent to the solid slowly to avoid splashing.
-
Decontamination: Thoroughly clean the spatula and any contaminated surfaces within the fume hood. Dispose of used weigh boats and any contaminated wipes as hazardous waste.
Emergency Procedures: A Self-Validating System
Preparedness is a self-validating system. Knowing the correct response transforms a potential crisis into a manageable incident.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Call a poison control center or seek immediate medical attention.[7] The "Danger" signal word and H301 "Toxic if swallowed" classification underscore the critical nature of an ingestion event.[5]
Spill Management and Waste Disposal
-
Spill Cleanup: For small spills, carefully sweep or vacuum up the solid material, avoiding dust generation.[7] Place the spilled material and cleanup supplies into a sealed, labeled container for hazardous waste disposal.
-
Waste Disposal: All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[9]
The entire handling workflow can be visualized as a continuous loop of safety-conscious actions, from acquisition to disposal.
Caption: Workflow for the safe handling of chemical intermediates.
By integrating a deep understanding of the chemical's properties with rigorous, field-proven protocols, researchers can confidently and safely utilize this compound to advance the frontiers of science and medicine.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ChemSrc. (2025). 5-iodo-2-(trifluoromethyl)pyridin-4-ol. Retrieved from [Link]
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An In-Depth Technical Guide to 5-Iodo-3-(trifluoromethyl)pyridin-2-ol for Advanced Research & Development
Abstract
This guide provides an in-depth technical overview of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol (CAS No. 887707-23-5), a critical building block for researchers in medicinal chemistry and drug discovery. The trifluoromethylpyridine motif is a privileged structure in modern pharmaceuticals and agrochemicals, valued for its ability to enhance metabolic stability and binding affinity.[1][2] This document moves beyond a simple datasheet to offer practical insights into commercial sourcing, quality validation, synthesis, and safe handling of this reagent. It is intended for laboratory scientists and sourcing professionals who require a comprehensive understanding of this compound to accelerate their research and development programs.
Chemical Identity and Physicochemical Properties
This compound, also known as 5-Iodo-3-(trifluoromethyl)-2(1H)-pyridinone, exists in tautomeric equilibrium between the pyridin-2-ol and 2-pyridinone forms. For synthetic and characterization purposes, understanding its core properties is essential.
The presence of both an electron-withdrawing trifluoromethyl group and a heavy iodine atom on the pyridine ring creates a unique electronic and steric profile, making it a versatile intermediate for cross-coupling reactions and further functionalization.[3] The trifluoromethyl group, in particular, is a key feature in drug design for improving compound lipophilicity and metabolic stability.[2][4]
Chemical Structure Diagram
Table 1: Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 887707-23-5 | [5][6] |
| Molecular Formula | C₆H₃F₃INO | [5][7] |
| Molecular Weight | 288.99 g/mol | [5] |
| Appearance | Light gold/orange wooly crystalline powder | [5] |
| Melting Point | 145-147 °C | [5] |
| Boiling Point | 249 °C | [5] |
| pKa | 7.80 ± 0.10 (Predicted) | [5] |
| InChI Key | ACMILMILHHLANU-UHFFFAOYSA-N | [7] |
Commercial Sourcing and Supplier Qualification
Acquiring high-purity starting materials is a critical, rate-limiting step in drug development. For a specialized reagent like this compound, a systematic approach to supplier evaluation is paramount. While numerous vendors list this compound, they often fall into categories of primary manufacturers, secondary distributors, or brokers.
Table 2: Representative Commercial Suppliers
| Supplier | Product Number / Identifier | Notes |
| Apollo Scientific | PC56189 | Listed as 2-Hydroxy-5-iodo-3-(trifluoromethyl)pyridine.[5] |
| Sigma-Aldrich | ADE000145 | Note: This is for the isomer 3-Iodo-5-(trifluoromethyl)pyridin-2-ol, highlighting the need for careful CAS verification. The product is sold "as-is" without analytical data provided. |
| BLD Pharm | BD00782084 | Lists the related isomer 4-Iodo-5-(trifluoromethyl)pyridin-2-ol.[8] |
| ChemicalBook | CB42449645 | Aggregator platform listing multiple potential suppliers.[5] |
| Bide Pharmatech | BD154433 | Lists a related amine, demonstrating the importance of verifying the exact structure.[9] |
Disclaimer: This table is not an exhaustive list or endorsement. Researchers must conduct their own due diligence.
Supplier Qualification Workflow
Expertise in Action: The Self-Validating Protocol
-
Trust but Verify: Never assume the purity stated on a supplier's bottle is accurate for your application. Always request a lot-specific Certificate of Analysis (CoA) before purchasing.
-
Causality of QC: The reason for in-house validation is to mitigate risk. A failed synthesis due to impure starting material costs significantly more in time and resources than the initial QC investment.
-
Structural Confirmation: Upon receipt, obtain a ¹H NMR spectrum. Compare it to literature data to confirm the identity and rule out isomeric impurities, which are common pitfalls for substituted pyridines.[10]
Reference Synthesis Protocol
The following is a robust, lab-scale procedure for the iodination of 2-hydroxy-3-trifluoromethylpyridine. The choice of N-iodosuccinimide (NIS) as the iodinating agent is deliberate; it is an electrophilic iodine source that is easier to handle and more selective than molecular iodine under these conditions.
Experimental Protocol: Synthesis of 2-hydroxy-5-iodo-3-(trifluoromethyl)pyridine [10]
-
Reaction Setup: Dissolve 3-Trifluoromethyl-2-pyridinol (1.0 eq, e.g., 25 g, 153.3 mmol) in a 1:1 mixture of anhydrous acetonitrile (150 mL) and N,N-dimethylformamide (150 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser. The mixed solvent system is used to ensure complete dissolution of the starting material.
-
Reagent Addition: Add N-iodosuccinimide (NIS) (1.0 eq, e.g., 34.5 g, 153 mmol) to the solution.
-
Heating: Heat the reaction mixture to 80 °C and stir for 2 hours. Monitor the reaction progress by TLC or LC-MS to ensure consumption of the starting material.
-
Quenching: Cool the mixture to room temperature. Carefully add 1 M aqueous sodium bicarbonate (150 mL) and stir for 5 minutes. This step neutralizes any acidic byproducts.
-
Workup & Extraction: Remove the solvents under reduced pressure (evaporation). Add water to the residue and extract the aqueous phase twice with dichloromethane.
-
Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Recrystallize the crude solid from water to yield the final product as a white to light gold powder (Typical yield: ~81%).[10]
Characterization Data: [10]
-
¹H NMR (500 MHz, CDCl₃): δ 7.85 (d, J = 2.3 Hz, 1H), 7.98 (d, J = 2.3 Hz, 1H), 13.41 (br s, 1H).
-
¹³C NMR (125 MHz, CDCl₃): δ 63.0, 121.4 (q, JC-F = 272.3 Hz), 122.2 (q, JC-F = 31.6 Hz), 144.4, 148.1 (q, JC-F = 5.0 Hz), 160.1.
Applications in Research and Drug Development
The primary value of this compound is as a versatile intermediate. The trifluoromethylpyridine (TFMP) moiety is found in numerous approved pharmaceutical and agrochemical agents.[1]
-
Medicinal Chemistry: The trifluoromethyl group enhances drug-like properties by increasing metabolic stability (blocking sites of oxidative metabolism) and improving membrane permeability (lipophilicity). The iodine atom serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse chemical functionalities to build molecular complexity.[2][3]
-
Case Study Insight: While not this exact molecule, a closely related analog, 4-(trifluoromethyl)pyridin-2-amine, was used as a key building block in the synthesis of PQR309 (bimiralisib), a potent pan-class I PI3K/mTOR inhibitor for oncology.[11] This demonstrates the strategic importance of the trifluoromethyl-substituted pyridine scaffold in designing highly specific kinase inhibitors.
Safety, Handling, and Storage
Proper handling is essential to ensure user safety and maintain the integrity of the compound.
Hazard Profile: This compound is classified as an irritant and is harmful if swallowed.[5]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures: [12][13][14]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.
-
Exposure Avoidance: Avoid breathing dust. Do not allow the material to come into contact with skin or eyes. Wash hands thoroughly after handling.
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, keep under an inert atmosphere (e.g., nitrogen or argon) at room temperature, protected from light.[5]
References
- 5-IODO-3-(TRIFLUOROMETHYL)-2(1H)-PYRIDINONE | 887707-23-5. ChemicalBook.
- 5-Iodo-3-trifluoromethyl-pyridin-2-ol. Suzhou Shiya Biotechnology Co., Ltd.
- 5-iodo-2-methoxy-3-(trifluoromethyl)-pyridinone. Guidechem.
- 5-IODO-3-(TRIFLUOROMETHYL)-2(1H)-PYRIDINONE synthesis. ChemicalBook.
- 5-Iodo-3-(trifluoromethyl)pyridin-2-amine | CAS 911112-05-5. Chemical-Suppliers.
- 5-Iodo-2-(trifluoromethyl)
- 5-Iodo-3-(trifluoromethyl)pyridin-2-amine CAS NO.911112-05-5.
- 3-Iodo-5-(trifluoromethyl)pyridin-2-ol AldrichCPR. Sigma-Aldrich.
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- 5-Iodo-2-(trifluoromethyl)pyridine, min 98%. Fisher Scientific.
- 2-Amino-5-(trifluoromethyl)
- 2,3-Dichloro-5-(trifluoromethyl)
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central, Journal of Pesticide Science.
- 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine. Anhui Haiyuan Medical Technology Co., Ltd.
- The Role of 2-Iodo-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology.
- 4-Iodo-5-(trifluoromethyl)pyridin-2-ol. BLDpharm.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
- Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and M
- 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine. Benchchem.
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An In-depth Technical Guide to the Synthesis of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol: Core Starting Materials and Strategic Selection
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodo-3-(trifluoromethyl)pyridin-2-ol is a pivotal building block in contemporary medicinal chemistry, featuring prominently in the synthesis of a multitude of pharmacologically active agents. The strategic introduction of the trifluoromethyl group enhances metabolic stability and lipophilicity, while the iodo-substituent provides a versatile handle for further molecular elaboration through cross-coupling reactions. This guide offers a comprehensive analysis of the primary synthetic routes to this valuable intermediate, with a core focus on the selection and rationale behind the choice of starting materials. Detailed experimental protocols, comparative data, and mechanistic insights are provided to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
The 2-pyridone scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals. The incorporation of a trifluoromethyl group at the 3-position and an iodine atom at the 5-position of this core structure creates a highly versatile intermediate. The electron-withdrawing nature of the trifluoromethyl group can significantly modulate the physicochemical properties of a molecule, often leading to improved potency and pharmacokinetic profiles. The iodo group, in turn, serves as a key functional handle for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the exploration of a broad chemical space during lead optimization.
This guide will dissect the most prevalent and efficient synthetic pathways to this compound, providing a deep dive into the critical starting materials that underpin these transformations.
Synthetic Strategies: A Tale of Two Approaches
The synthesis of this compound can be broadly categorized into two primary strategies:
-
Strategy A: Direct Iodination of a Pre-formed Pyridin-2-ol Ring. This approach commences with a trifluoromethyl-substituted pyridin-2-ol and introduces the iodine atom in a subsequent step.
-
Strategy B: Sequential Functionalization of a Substituted Pyridine. This strategy begins with a pyridine ring bearing other functional groups, which are then converted to the desired hydroxyl and iodo substituents.
The choice between these strategies often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.
Strategy A: Direct Iodination of 2-Hydroxy-3-(trifluoromethyl)pyridine
This is arguably the most direct and widely employed route for the synthesis of this compound. The core starting material for this approach is 2-Hydroxy-3-(trifluoromethyl)pyridine .
Rationale for Starting Material Selection
2-Hydroxy-3-(trifluoromethyl)pyridine is an ideal precursor as it already contains the essential trifluoromethyl and pyridin-2-ol moieties. The subsequent iodination reaction is a well-established and generally high-yielding transformation. The electron-rich nature of the pyridin-2-ol ring directs electrophilic substitution to the positions ortho and para to the hydroxyl group. With the 3-position occupied by the trifluoromethyl group, the 5-position becomes the primary site for iodination.
Synthetic Workflow
The general workflow for this strategy is depicted below:
Caption: Direct iodination of 2-Hydroxy-3-(trifluoromethyl)pyridine.
Experimental Protocol: Iodination with N-Iodosuccinimide (NIS)
A robust and frequently cited method for the iodination of 2-Hydroxy-3-(trifluoromethyl)pyridine utilizes N-Iodosuccinimide (NIS) as the iodinating agent.[1][2]
Step-by-Step Methodology:
-
Dissolution: 2-Hydroxy-3-(trifluoromethyl)pyridine (1.0 eq) is dissolved in a suitable solvent. A mixture of anhydrous acetonitrile and N,N-dimethylformamide (DMF) is commonly used.[1]
-
Addition of NIS: N-Iodosuccinimide (approximately 1.0 eq) is added to the solution.
-
Reaction: The reaction mixture is heated, typically to around 80 °C, and stirred for a period of 2 hours.[1]
-
Work-up: Upon cooling, the reaction is quenched with an aqueous solution of sodium bicarbonate.
-
Extraction and Purification: The product is extracted with an organic solvent such as dichloromethane. The combined organic layers are then dried and concentrated. The crude product can be further purified by recrystallization from water to yield the final product as a white powder.[1]
| Parameter | Value | Reference |
| Starting Material | 2-Hydroxy-3-trifluoromethylpyridine | [1][2] |
| Reagent | N-Iodosuccinimide (NIS) | [1][2] |
| Solvent | Acetonitrile/DMF | [1] |
| Temperature | 80 °C | [1] |
| Reaction Time | 2 hours | [1] |
| Reported Yield | 81% | [1] |
Strategy B: Multi-Step Synthesis from 2-Chloro-3-(trifluoromethyl)pyridine
An alternative approach begins with a more readily available, or potentially more cost-effective, starting material: 2-Chloro-3-(trifluoromethyl)pyridine . This strategy involves a two-step process: hydrolysis of the chloro group to a hydroxyl group, followed by iodination.
Rationale for Starting Material Selection
2-Chloro-3-(trifluoromethyl)pyridine is a common intermediate in the synthesis of various agrochemicals and pharmaceuticals.[3][4] Its availability makes it an attractive starting point for the synthesis of the target molecule. The chloro group at the 2-position can be readily displaced by a hydroxide ion to form the corresponding pyridin-2-ol.
Synthetic Workflow
The synthetic sequence for this strategy is outlined below:
Caption: Multi-step synthesis from 2-Chloro-3-(trifluoromethyl)pyridine.
Key Transformations
Step 1: Hydrolysis
The conversion of 2-Chloro-3-(trifluoromethyl)pyridine to 2-Hydroxy-3-(trifluoromethyl)pyridine is typically achieved by heating with a base, such as potassium hydroxide, in a suitable solvent like 2-methyl-propan-2-ol.[1]
Step 2: Iodination
Once the 2-Hydroxy-3-(trifluoromethyl)pyridine intermediate is formed, the subsequent iodination step can be carried out using various iodinating agents. A mixture of potassium carbonate and iodine in water has been reported for this transformation.[1]
| Parameter | Value | Reference |
| Step 1: Hydrolysis | ||
| Starting Material | 2-Chloro-3-(trifluoromethyl)pyridine | [1] |
| Reagent | Potassium Hydroxide (KOH) | [1] |
| Solvent | 2-methyl-propan-2-ol | [1] |
| Step 2: Iodination | ||
| Reagent | Iodine, Potassium Carbonate | [1] |
| Solvent | Water | [1] |
| Reported Overall Yield | - |
Sourcing of Primary Starting Materials
The accessibility of the primary starting materials is a critical consideration for any synthetic campaign.
-
2-Hydroxy-3-(trifluoromethyl)pyridine: This compound is commercially available from various chemical suppliers. It can be synthesized from 2-chloro-3-(trifluoromethyl)pyridine as described in Strategy B.
-
2-Chloro-3-(trifluoromethyl)pyridine: This is a key intermediate in the chemical industry and is also commercially available. Its synthesis often starts from 3-picoline, which undergoes chlorination and fluorination reactions.[3]
Conclusion
The synthesis of this compound is a well-documented process with multiple viable routes. The choice of starting material is a key strategic decision that impacts the overall efficiency and cost-effectiveness of the synthesis. The direct iodination of 2-Hydroxy-3-(trifluoromethyl)pyridine offers a concise and high-yielding pathway, while the multi-step synthesis from 2-Chloro-3-(trifluoromethyl)pyridine provides an alternative route from a readily available industrial intermediate. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize this important building block for their drug discovery and development programs.
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PubChem. This compound. [Link]
-
PubChem. 3-iodo-6-(trifluoromethyl)pyridin-2-ol. [Link]
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PubChem. 3-iodo-5-(trifluoromethyl)pyridin-2-ol. [Link]
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PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
IIP Series. SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. [Link]
-
Semantic Scholar. Recommendable Routes to Trifluoromethyl‐Substituted Pyridine‐ and Quinolinecarboxylic Acids. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Iodo-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
ResearchGate. Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. [Link]
-
National Institutes of Health. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. [Link]
-
ResearchGate. Scheme 1: Classical and traditional methods for the synthesis of functionalized pyridines. [Link]
- Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
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Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the successful application of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Trifluoromethyl-substituted pyridinols are paramount structural motifs in modern medicinal chemistry and materials science, owing to the unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1] This document is intended for researchers, synthetic chemists, and drug development professionals. We will delve into the mechanistic nuances, provide field-proven experimental protocols, and offer expert insights into overcoming the challenges associated with this electron-deficient and functionally complex heterocyclic building block.
Introduction: The Strategic Importance of Trifluoromethylated Pyridinols
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds.[2] The strategic incorporation of a trifluoromethyl (CF3) group can dramatically modulate a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][3] The electron-withdrawing nature of the CF3 group also significantly influences the reactivity of the pyridine ring. This compound is a particularly valuable building block, offering a handle for carbon-carbon bond formation via the versatile Suzuki-Miyaura coupling reaction.[4] This reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures with high efficiency and functional group tolerance.[4][5]
However, the successful coupling of this compound is not without its challenges. The molecule possesses a confluence of features that demand careful consideration:
-
An Electron-Deficient Ring System: The trifluoromethyl group significantly reduces the electron density of the pyridine ring, which can affect the rates of oxidative addition and reductive elimination in the catalytic cycle.[6]
-
A Halogen Leaving Group: The iodo substituent is an excellent leaving group for oxidative addition, generally leading to high reactivity in Suzuki couplings.[7]
-
The Pyridin-2-ol/Pyridin-2-one Tautomerism: This compound exists in a tautomeric equilibrium between the pyridin-2-ol and the pyridin-2-one forms. This equilibrium can be influenced by solvent and base, and each tautomer may exhibit different reactivity and potential for side reactions, such as O-arylation.
-
Potential for Catalyst Inhibition: The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl/carbonyl group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2]
This guide will provide the necessary framework to navigate these challenges and achieve successful and reproducible Suzuki-Miyaura coupling outcomes with this important substrate.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: General mechanism of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate species) is transferred to the palladium center, displacing the halide.[4][8]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Recommended Catalysts, Ligands, and Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling with this compound. Given its electron-deficient nature and the presence of the 2-hydroxy group, systems known to be effective for challenging heteroaryl couplings are recommended.
Table 1: Recommended Reaction Components for Suzuki Coupling of this compound
| Component | Recommended Reagents/Conditions | Rationale & Key Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or specialized precatalysts like XPhos-Pd-G2/G3. | Pd(OAc)₂ and Pd₂(dba)₃ are common and effective, but precatalysts often offer better performance for challenging substrates by ensuring efficient generation of the active Pd(0) species.[9] |
| Ligand | Bulky, electron-rich phosphine ligands: SPhos, XPhos, RuPhos, or P(t-Bu)₃. | These ligands promote the oxidative addition and reductive elimination steps, which can be sluggish for electron-deficient substrates. They also help to prevent catalyst decomposition.[8][10] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, or KF. | A moderately strong, non-nucleophilic base is required to activate the boronic acid without promoting side reactions. K₃PO₄ is often a good choice for heteroaryl couplings.[11] The choice of base can also influence the pyridinol/pyridone equilibrium. |
| Solvent | Anhydrous polar aprotic solvents: 1,4-Dioxane, Toluene, DMF, or a mixture (e.g., Dioxane/H₂O). | The choice of solvent can significantly impact solubility and reaction kinetics. While anhydrous conditions are often preferred to minimize protodeboronation of the boronic acid, a small amount of water can sometimes be beneficial for the hydrolysis of boronate esters and the solubility of the base.[10] |
| Boronic Acid/Ester | Arylboronic acids, heteroarylboronic acids, or their pinacol esters. | Pinacol esters can offer enhanced stability against protodeboronation compared to the corresponding boronic acids.[5] |
Detailed Experimental Protocols
The following protocols are designed as a starting point and may require optimization depending on the specific boronic acid used.
Protocol 1: General Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol outlines a general procedure for the coupling of this compound with a generic arylboronic acid.
Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos-Pd-G2 (2 mol %)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous 1,4-Dioxane (0.1 M concentration relative to the limiting reagent)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the XPhos-Pd-G2 precatalyst.
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Degas the resulting suspension by bubbling argon through it for 10-15 minutes.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-3-(trifluoromethyl)pyridin-2-ol.
Protocol 2: In Situ Activation of the Hydroxyl Group
For cases where the free hydroxyl group proves problematic, an in situ activation approach can be employed. This method converts the hydroxyl into a better leaving group immediately prior to the coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
PyBroP (Bromotri(pyrrolidino)phosphonium hexafluorophosphate) (1.2 equiv)
-
PdCl₂(dppf) (5 mol %)
-
K₂CO₃ (3.0 equiv)
-
Anhydrous DMF
-
Inert atmosphere
Procedure:
-
In a dry, inert-atmosphere-flushed flask, dissolve this compound and PyBroP in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate phosphonium salt.
-
To this mixture, add the arylboronic acid, K₂CO₃, and PdCl₂(dppf).
-
Degas the mixture with argon for 10 minutes.
-
Heat the reaction to 100-120 °C and monitor its progress.
-
Follow the work-up and purification steps as described in Protocol 1.
Troubleshooting and Expert Insights
Table 2: Common Issues and Troubleshooting Strategies
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion / No Reaction | - Inactive catalyst- Insufficiently degassed- Poor quality reagents/solvent- Low reaction temperature | - Use a fresh batch of catalyst/precatalyst.- Ensure thorough degassing.- Use freshly distilled/anhydrous solvents.- Increase the reaction temperature in increments. |
| Protodeboronation of Boronic Acid | - Presence of water- Prolonged reaction time at high temperature- Unstable boronic acid | - Use a boronic acid pinacol ester instead.- Ensure strictly anhydrous conditions.- Use a milder base like KF.[8] |
| Formation of Homocoupled Product (Biaryl of Boronic Acid) | - Presence of oxygen- Catalyst decomposition | - Thoroughly degas the reaction mixture.- Use a more robust ligand or a lower reaction temperature. |
| Dehalogenation of Starting Material | - Presence of water or other proton sources- Certain ligand/base combinations | - Ensure anhydrous conditions.- Screen different bases and ligands. |
| O-Arylation Side Product | - Tautomerization to the pyridin-2-ol form and subsequent coupling at the oxygen atom. | - Use a base that favors the pyridone tautomer.- Consider protecting the hydroxyl group (e.g., as a methyl or benzyl ether) prior to coupling, followed by a deprotection step. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules. While its electronic and structural features present unique challenges in Suzuki-Miyaura coupling, these can be effectively overcome through the careful selection of catalysts, ligands, and reaction conditions. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully incorporate this important scaffold into their synthetic programs, paving the way for the discovery of new pharmaceuticals and advanced materials.
References
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Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Available at: [Link]
-
Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Cui, X., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Available at: [Link]
-
Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]
-
Gilla, G., et al. (2013). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules. Available at: [Link]
-
Graham, T. H., et al. (2011). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Hurst, T. E., et al. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Myers Research Group. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
O'Brien, A. G., et al. (2011). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. Organic Letters. Available at: [Link]
-
Riera, N., et al. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. International Journal of Molecular Sciences. Available at: [Link]
-
Sandtorv, A. H. (2015). Regioselective Halogenations and Subsequent Suzuki−Miyaura Coupling onto Bicyclic 2-Pyridones. The Journal of Organic Chemistry. Available at: [Link]
-
Singh, N., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available at: [Link]
-
So, C. M., & Kwong, F. Y. (2011). Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with 2-Pyridylboronic Acids. Angewandte Chemie International Edition. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
Zahra, J. A., & El-Faham, A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]
-
Zhang, L., et al. (2017). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. Chemical Communications. Available at: [Link]
-
Graham, T. H., et al. (2011). Protecting Groups for Thiols Suitable for Suzuki Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Graham, T. H., et al. (2011). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Graham, T. H., et al. (2011). Protecting Groups for Thiols Suitable for Suzuki Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Graham, T. H., et al. (2011). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Graham, T. H., et al. (2011). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry. Available at: [Link]
- Vertex AI Search. (n.d.). Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids.
-
Buchwald, S. L., et al. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Cui, X., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Available at: [Link]
-
Graham, T. H., et al. (2011). Protecting Groups for Thiols Suitable for Suzuki Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Graham, T. H., et al. (2011). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Gilla, G., et al. (2013). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules. Available at: [Link]
-
Graham, T. H., et al. (2011). Protecting Groups for Thiols Suitable for Suzuki Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
protocols for using 5-Iodo-3-(trifluoromethyl)pyridin-2-OL in catalysis
An Application Guide for the Catalytic Utility of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol
Abstract
This document provides a detailed technical guide on the prospective applications of this compound in the field of catalysis. While direct, published catalytic protocols for this specific molecule are nascent, its structural and electronic features—namely the trifluoromethyl group, the iodo substituent, and the versatile pyridin-2-ol/pyridinone scaffold—present compelling opportunities for its use as a ligand in transition metal catalysis, as a bifunctional organocatalyst, and as a precursor for more complex catalytic structures. This guide synthesizes established catalytic principles with field-proven insights to propose detailed, actionable protocols for researchers, chemists, and professionals in drug development. We will explore the causality behind experimental choices, provide self-validating system checks within each protocol, and ground all claims in authoritative scientific literature.
Introduction: Dissecting the Catalytic Potential of this compound
The molecule this compound is a unique heterocyclic compound characterized by three key functional domains that dictate its potential catalytic behavior:
-
The Pyridin-2-ol Scaffold: This moiety exists in a tautomeric equilibrium with its 2-pyridinone form. This duality is crucial. The pyridinol form offers a hydroxyl group for hydrogen bonding and can be deprotonated to form a pyridinolate ligand, capable of coordinating with metal centers. The pyridinone form provides a lactam structure with distinct electronic and steric properties.
-
The Trifluoromethyl (CF₃) Group: As a strongly electron-withdrawing group, the CF₃ moiety significantly lowers the pKa of the pyridinol proton, making it a more acidic and potent hydrogen bond donor.[1] In the context of metal ligation, it modulates the electron density of the pyridine ring, which can impact the stability and reactivity of the resulting metal complex.[2]
-
The Iodo (I) Group: The iodine atom serves two potential roles. As a bulky substituent, it provides steric influence that can create a specific coordination pocket around a metal center, potentially enhancing selectivity. Alternatively, the carbon-iodine bond itself is a reactive handle for further functionalization via cross-coupling reactions, allowing the molecule to serve as a building block for more elaborate ligand systems.[2][3]
These features position this compound as a promising, yet underexplored, candidate for multiple catalytic platforms.
Proposed Application I: A Tunable Ligand for Palladium-Catalyzed Cross-Coupling Reactions
The pyridine nucleus is a cornerstone of ligand design for transition metal catalysis, particularly for palladium.[4] The 2-pyridinolate derived from this compound can act as a potent L-type ligand. The electron-withdrawing CF₃ group is expected to increase the stability of the Pd(0) state and enhance the rate of reductive elimination, a key step in many cross-coupling cycles.
Protocol: Suzuki-Miyaura Coupling of Aryl Bromides
This protocol outlines the proposed use of this compound as a ligand for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Workflow Diagram: Proposed Suzuki-Miyaura Catalytic Cycle
Caption: Proposed catalytic cycle for Suzuki-Miyaura coupling.
Materials and Reagents:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound (Ligand)
-
Aryl Bromide (Substrate 1)
-
Arylboronic Acid (Substrate 2)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Water, deionized
Step-by-Step Protocol:
-
Catalyst Pre-formation (Optional but Recommended): In a nitrogen-purged glovebox, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.022 mmol, 2.2 mol%) to a flame-dried Schlenk tube. Add 2 mL of anhydrous toluene and stir the mixture at 80 °C for 30 minutes. A color change should be observed, indicating complex formation.
-
Reaction Setup: To the tube containing the pre-formed catalyst, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add an additional 3 mL of toluene and 0.5 mL of deionized water.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.
-
Monitoring and Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A successful reaction is indicated by the consumption of the aryl bromide starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer twice with 15 mL of ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.
Data Presentation: Proposed Substrate Scope
| Entry | Aryl Bromide (Ar¹-Br) | Arylboronic Acid (Ar²-B(OH)₂) | Proposed Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | >95 |
| 2 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 90-95 |
| 3 | 2-Bromotoluene | 3-Fluorophenylboronic acid | 85-90 |
| 4 | 3-Bromopyridine | Phenylboronic acid | 80-88 |
Proposed Application II: Bifunctional Organocatalysis
The tautomeric nature of the 2-pyridinol scaffold, combined with the enhanced acidity from the CF₃ group, makes it an ideal candidate for bifunctional organocatalysis, where it can simultaneously activate both the nucleophile and the electrophile through hydrogen bonding.
Protocol: Asymmetric Michael Addition
This hypothetical protocol describes the use of this compound as a catalyst for the Michael addition of a β-ketoester to an α,β-unsaturated ketone.
Diagram: Proposed Mode of Catalytic Activation
Caption: Dual activation via hydrogen bonding.
Materials and Reagents:
-
This compound (Organocatalyst)
-
α,β-Unsaturated Ketone (e.g., Chalcone)
-
β-Ketoester (e.g., Ethyl acetoacetate)
-
Dichloromethane (DCM), anhydrous
-
Molecular Sieves (4Å), activated
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried vial, add this compound (0.05 mmol, 5 mol%) and activated 4Å molecular sieves (100 mg).
-
Reagent Addition: Add the β-ketoester (1.0 mmol, 1.0 equiv) and 2 mL of anhydrous DCM. Stir the mixture for 10 minutes at room temperature.
-
Initiation: Add the α,β-unsaturated ketone (1.1 mmol, 1.1 equiv) to the mixture.
-
Reaction Execution: Seal the vial and stir the reaction at room temperature for 24-72 hours.
-
Monitoring and Validation: Monitor the reaction by TLC. The formation of a new, more polar spot should indicate product formation. A control experiment without the catalyst should show no significant conversion, validating the catalytic effect.
-
Work-up: Filter the reaction mixture to remove the molecular sieves, washing with DCM. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the Michael adduct.
Proposed Application III: A Platform for Advanced Ligand Synthesis
The C-I bond on the pyridine ring is a versatile synthetic handle for building more complex, potentially chelating, ligands through reactions like Sonogashira, Suzuki, or Buchwald-Hartwig couplings. This allows the core scaffold to be elaborated into novel structures with tailored properties.
Protocol: Synthesis of a Bidentate P,N-Ligand via Sonogashira Coupling
This protocol details the synthesis of a novel phosphinopyridine ligand from this compound.
Workflow Diagram: Synthesis of a P,N-Ligand
Caption: Synthetic route to a novel P,N-ligand.
Step-by-Step Protocol:
-
Sonogashira Coupling:
-
To a Schlenk tube, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add 10 mL of anhydrous triethylamine (Et₃N).
-
Add diphenylacetylene (1.1 mmol, 1.1 equiv) and stir the mixture at 60 °C for 8 hours.
-
After cooling, filter the mixture through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate.
-
Purify by column chromatography to isolate the alkynyl-substituted intermediate.
-
-
Reduction to Final Ligand:
-
Dissolve the intermediate (1.0 mmol) in 15 mL of ethanol.
-
Add Palladium on Carbon (10% Pd/C, 10 mol% Pd).
-
Fit the flask with a hydrogen balloon and stir vigorously at room temperature for 12 hours.
-
Filter the reaction through Celite, wash with ethanol, and concentrate the filtrate to yield the final P,N-ligand. This new ligand can then be explored in various asymmetric catalytic reactions.
-
Conclusion and Future Outlook
This compound represents a molecule of significant, albeit largely untapped, catalytic potential. The protocols and applications proposed in this guide are founded on established principles of catalyst design and reactivity. They are intended to serve as robust starting points for researchers to explore its utility in cross-coupling, organocatalysis, and advanced ligand synthesis. The interplay of its electron-withdrawing trifluoromethyl group, its sterically influential iodo handle, and its versatile pyridin-2-ol core provides a rich playground for the development of novel and efficient catalytic systems. Further research is warranted to validate and optimize these proposed applications, potentially unlocking new pathways in chemical synthesis and drug discovery.
References
-
Ritter, T. et al. (2011). Catalysis for Fluorination and Trifluoromethylation. National Institutes of Health. Available at: [Link]
-
ResearchGate. Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Available at: [Link]
-
PubMed Central. Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent. Available at: [Link]
-
ResearchGate. Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. Available at: [Link]
-
PubMed Central. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Available at: [Link]
-
PubMed Central. Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. Available at: [Link]
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- 2. benchchem.com [benchchem.com]
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- 4. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
application of 5-Iodo-3-(trifluoromethyl)pyridin-2-OL in medicinal chemistry
An authoritative guide for researchers and drug development professionals on the strategic application of 5-Iodo-3-(trifluoromethyl)pyridin-2-OL, a key building block in modern medicinal chemistry.
Introduction: The Strategic Value of a Trifunctional Scaffold
This compound, which exists in tautomeric equilibrium with 5-iodo-3-(trifluoromethyl)-2(1H)-pyridinone, is a highly valuable heterocyclic building block in medicinal chemistry. Its utility stems from the strategic combination of three distinct structural features on a single, stable scaffold:
-
The Trifluoromethyl (CF₃) Group: An electron-withdrawing moiety that profoundly influences the molecule's physicochemical properties. In drug design, the CF₃ group is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity by participating in specific non-covalent interactions.[1][2]
-
The Iodo Group: A versatile synthetic "handle." The carbon-iodine bond is highly amenable to a wide array of transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents at the C5 position.
-
The Pyridin-2-one Core: A privileged scaffold known for its ability to form critical hydrogen bond interactions with biological targets. This moiety is a common feature in many kinase inhibitors, where it often serves as a hinge-binding element, mimicking the hydrogen bonding pattern of the adenine base of ATP.[3]
This unique combination makes this compound a powerful starting material for constructing complex molecular architectures aimed at high-value therapeutic targets, particularly in oncology and immunology.
Physicochemical Profile and Role in Drug Design
The strategic incorporation of this building block into a lead compound can significantly enhance its drug-like properties. The influence of each functional group is a key consideration during the design phase.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₃F₃INO |
| Molecular Weight | 288.99 g/mol |
| CAS Number | 887707-23-5[4][5] |
| Appearance | Solid |
| Tautomerism | Exists as this compound and 5-Iodo-3-(trifluoromethyl)-2(1H)-pyridinone |
The Impact of the Trifluoromethyl Group
The CF₃ group is a cornerstone of modern medicinal chemistry for several reasons:[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This can significantly increase a drug candidate's half-life.
-
Lipophilicity: With a Hansch parameter (π) of +0.88, the CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach intracellular targets.[1]
-
Modulation of pKa: As a strong electron-withdrawing group, it lowers the pKa of the pyridin-2-ol, influencing its ionization state at physiological pH.
-
Bioisosterism: The CF₃ group can act as a bioisostere for other chemical groups, such as a chlorine atom or an isopropyl group, allowing for fine-tuning of steric and electronic properties.[1][6]
The Synthetic Versatility of the Iodo Group
The iodine atom at the C5 position is the primary site for synthetic elaboration. It is an ideal leaving group for numerous palladium-catalyzed cross-coupling reactions, which are fundamental tools in drug discovery for creating carbon-carbon and carbon-heteroatom bonds. This allows for the systematic exploration of the chemical space around the pyridinone core to optimize target affinity and selectivity.
Synthesis and Characterization Protocol
A reliable and scalable synthesis is crucial for the utility of any building block. The following protocol describes an efficient method for the preparation of this compound.
Protocol 2.1: Synthesis via Electrophilic Iodination
This protocol outlines the direct iodination of 2-hydroxy-3-(trifluoromethyl)pyridine using N-iodosuccinimide (NIS), a mild and effective iodinating agent for electron-rich heterocycles.
Materials:
-
2-Hydroxy-3-(trifluoromethyl)pyridine
-
N-Iodosuccinimide (NIS)
-
Anhydrous Acetonitrile (MeCN)
-
N,N-Dimethylformamide (DMF)
-
1 M Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Water (H₂O)
Procedure: [4]
-
In a round-bottom flask, dissolve 2-hydroxy-3-(trifluoromethyl)pyridine (1.0 eq) in a 1:1 mixture of anhydrous acetonitrile and DMF.
-
Add N-iodosuccinimide (1.0 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Add 1 M aqueous sodium bicarbonate solution and stir for 5 minutes to quench any remaining acidic species.
-
Remove the organic solvents under reduced pressure.
-
To the remaining aqueous residue, add water and extract the product twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from water to yield this compound as a white powder. (Expected Yield: ~81%).[4]
Causality Note: The use of a polar aprotic solvent mixture (MeCN/DMF) facilitates the dissolution of the starting materials, while heating to 80°C provides the necessary activation energy for the electrophilic aromatic substitution to proceed efficiently.
Table 2.2: Spectroscopic Characterization Data[5]
| Nucleus | NMR Data (Solvent: CDCl₃) |
| ¹H NMR | δ 7.85 (d, J = 2.3 Hz, 1H), 7.98 (d, J = 2.3 Hz, 1H), 13.41 (br s, 1H) |
| ¹³C NMR | δ 63.0, 121.4 (q, JC-F = 272.3 Hz), 122.2 (q, JC-F = 31.6 Hz), 144.4, 148.1 (q, JC-F = 5.0 Hz), 160.1 |
Application in Target-Oriented Synthesis: Kinase Inhibitors
A primary application of this building block is in the synthesis of kinase inhibitors. The 2-aminopyridine scaffold, readily accessible from this compound via Buchwald-Hartwig amination, is a well-established hinge-binding motif.
The development of PQR309 (bimiralisib), a pan-class I PI3K/mTOR inhibitor, illustrates the utility of a similar 2-amino-4-(trifluoromethyl)pyridine core.[7][8] The introduction of a trifluoromethyl group was found to significantly increase cellular potency.[7] Likewise, substituted pyridines are key components of selective AKT inhibitors.[3] The general strategy involves using the iodo-substituted pyridinone as a platform to introduce a second aromatic or heteroaromatic ring system, which can then be further functionalized to occupy other pockets of the ATP-binding site, thereby enhancing potency and selectivity.
Protocol 3.1: Representative Protocol for Suzuki-Miyaura Coupling
This protocol provides a general method for creating a C-C bond at the C5 position, a common first step in elaborating the scaffold.
Materials:
-
This compound (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
Procedure:
-
To a reaction vessel, add this compound, the boronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution. Purify the crude product via column chromatography on silica gel.
Causality Note: The palladium catalyst is essential for the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The base is required to activate the boronic acid to form the more nucleophilic boronate complex, facilitating transmetalation. An inert atmosphere prevents the oxidation and deactivation of the Pd(0) catalyst.
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed building block that offers a streamlined path to complex molecules with high therapeutic potential. The convergence of a metabolically robust trifluoromethyl group, a synthetically versatile iodo handle, and a biologically relevant pyridin-2-one core provides medicinal chemists with a powerful tool for lead discovery and optimization. Its application, particularly in the synthesis of kinase inhibitors and other targeted therapies, underscores its importance in the ongoing quest for novel and more effective medicines.
References
-
Fujikawa, K., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Iodo-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
J.P. C. Tomé, et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Beaufils, F., et al. (2016). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. Available at: [Link]
-
Zhejiang University, et al. (2024). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Journal of Medicinal Chemistry. Available at: [Link]
-
Beaufils, F., et al. (2016). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PubMed Central. Available at: [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Tarasenko, N., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. PubMed Central. Available at: [Link]
-
Kallan, N.C., et al. (2010). 2,3,5-Trisubstituted pyridines as selective AKT inhibitors. Part II: Improved drug-like properties and kinase selectivity from azaindazoles. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Holland, D., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Available at: [Link]
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- 3. 2,3,5-Trisubstituted pyridines as selective AKT inhibitors. Part II: Improved drug-like properties and kinase selectivity from azaindazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-IODO-3-(TRIFLUOROMETHYL)-2(1H)-PYRIDINONE synthesis - chemicalbook [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
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- 8. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 5-Iodo-3-(trifluoromethyl)pyridin-2-OL in the Synthesis of Advanced Agrochemicals
Introduction: The Trifluoromethylpyridine Moiety as a Cornerstone in Modern Agrochemicals
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led researchers to focus on key structural motifs that impart desirable physicochemical and biological properties. Among these, the trifluoromethylpyridine (TFMP) scaffold has emerged as a critical component in a diverse array of modern pesticides, including herbicides, fungicides, and insecticides.[1][2] The introduction of a trifluoromethyl group into a pyridine ring can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1]
This document serves as a detailed application note and protocol guide for researchers, outlining the strategic use of 5-Iodo-3-(trifluoromethyl)pyridin-2-OL in key synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental to modern agrochemical development.
Physicochemical Properties and Synthetic Rationale
The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups:
| Functional Group | Key Characteristics & Synthetic Implications |
| 5-Iodo Group | - Excellent leaving group in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira, Heck).- Enables the introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents at the 5-position of the pyridine ring, allowing for extensive structure-activity relationship (SAR) studies. |
| 3-Trifluoromethyl Group | - Strong electron-withdrawing group, influencing the reactivity of the pyridine ring.- Enhances the lipophilicity and metabolic stability of the final molecule.- Can play a crucial role in binding to the target site in pests. |
| 2-OL (Pyridin-2-one) Group | - Exists in tautomeric equilibrium with its 2-hydroxypyridine form.- The hydroxyl group can be alkylated (e.g., methylated, ethylated) to form the corresponding ether, which is a common feature in many agrochemicals.- Can be converted to a 2-chloro group, providing another reactive site for nucleophilic substitution. |
Application Note 1: Suzuki-Miyaura Cross-Coupling for Aryl and Heteroaryl Linkages
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, a cornerstone in the synthesis of many agrochemicals. The iodo-substituent at the 5-position of our title compound makes it an ideal substrate for this reaction, allowing for the introduction of various aryl and heteroaryl moieties. This is particularly relevant in the synthesis of fungicides and herbicides where a biaryl or heteroaryl-aryl structure is often key to bioactivity.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species, typically generated in situ from a palladium(II) precursor like Pd(OAc)₂, is the active catalyst.
-
Ligand: A phosphine ligand, such as SPhos or XPhos, is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand can significantly impact reaction efficiency and substrate scope.
-
Base: A base, such as K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid partner and facilitate the transmetalation step.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reaction components.
Workflow for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Coupling Workflow.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). To this suspension, add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.) and the phosphine ligand (e.g., SPhos, 0.10 eq.).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Application Note 2: Buchwald-Hartwig Amination for N-Aryl and N-Heteroaryl Bond Formation
The formation of a carbon-nitrogen bond is another critical transformation in the synthesis of agrochemicals, particularly insecticides. The Buchwald-Hartwig amination allows for the coupling of an aryl halide with an amine, and this compound is an excellent substrate for this reaction. This enables the introduction of a wide variety of primary and secondary amines at the 5-position.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a palladium catalyst and a suitable phosphine ligand are required. Ligands such as BINAP or Josiphos are often effective for this transformation.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents like toluene or THF are essential to prevent quenching of the strong base.
Workflow for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Amination Workflow.
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup (under inert atmosphere): In a glovebox, add this compound (1.0 eq.), the desired amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and the phosphine ligand (e.g., BINAP, 0.04 eq.) to a Schlenk tube.
-
Solvent Addition: Remove the tube from the glovebox and add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the mixture to 90-110 °C with stirring until the reaction is complete.
-
Workup: Cool the reaction to room temperature and carefully quench with water. Dilute with an organic solvent and separate the layers.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Conclusion and Future Outlook
This compound represents a highly strategic building block for the synthesis of next-generation agrochemicals. Its trifunctionalized nature provides a versatile platform for creating diverse molecular architectures through well-established and reliable synthetic methodologies like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. While the direct application of this specific precursor in the synthesis of a commercialized agrochemical is not explicitly detailed in publicly available literature, the prevalence of the trifluoromethylpyridine core in numerous successful products underscores the immense potential of this compound.[1] The protocols and rationales provided herein offer a solid foundation for researchers to explore the synthesis of novel and potent agrochemical candidates derived from this promising intermediate.
References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, [Link]
-
Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, [Link]
- Trifluoromethyl pyridinyl(oxy/thio)phenoxy propanoic acids and propanols and derivatives thereof.
- 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same.
- 2-Amino-3-chloro-5-trifluoromethylpyridine.
-
Development of novel pyridine-based agrochemicals: A review. ResearchGate, [Link]
-
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, [Link]
- Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.
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- 3. EP0000483A1 - Trifluoromethyl pyridinyl(oxy/thio)phenoxy propanoic acids and propanols and derivatives thereof - Google Patents [patents.google.com]
- 4. US4480102A - 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same - Google Patents [patents.google.com]
- 5. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
Application Notes and Protocols: Strategic Use of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol in Cross-Coupling Reactions
Introduction
5-Iodo-3-(trifluoromethyl)pyridin-2-ol is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry, drug development, and agrochemical synthesis. Its unique structure combines three key features that impart desirable reactivity and physicochemical properties. The trifluoromethyl (CF3) group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[1][2]. The pyridin-2-ol core is a common scaffold in biologically active molecules[3]. Finally, the iodine atom at the 5-position serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, providing a versatile handle for molecular elaboration.
This guide provides an in-depth exploration of the experimental setup for reactions involving this compound. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into reaction optimization. We present detailed, self-validating protocols for two of the most powerful and widely used transformations in modern synthetic chemistry: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond amination.
Reagent Profile: Physicochemical Properties and Safety
A thorough understanding of the starting material is the foundation of any successful synthetic protocol.
Physicochemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₆H₃F₃INO | [4] |
| Molecular Weight | 288.99 g/mol | |
| Appearance | Light gold/orange wooly crystalline powder | [5] |
| Melting Point | 145-147 °C | [5] |
| pKa | 7.80 ± 0.10 (Predicted) | [5] |
| CAS Number | 887707-23-5 | [5] |
Safety and Handling
Proper handling is critical due to the compound's toxicological profile.
-
Hazard Classification: This compound is classified as Acutely Toxic, Category 3 (Oral). It is harmful if swallowed and causes skin and serious eye irritation[5].
-
Personal Protective Equipment (PPE): Always handle this reagent in a certified fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166 standards[6][7][8].
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation[5].
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains[6].
Core Reactivity: The Palladium Catalytic Cycle
The synthetic utility of this compound is dominated by the reactivity of the carbon-iodine bond. This bond is susceptible to oxidative addition by a low-valent palladium(0) species, initiating the catalytic cycles of numerous cross-coupling reactions. The general mechanism for a Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, is illustrated below.
Caption: Standard experimental workflow for cross-coupling reactions.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times. This process is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) followed by the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, to make a 0.1 M solution with respect to the aryl iodide). Solvents should be degassed by sparging with argon for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol: Buchwald-Hartwig C-N Bond Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, a linkage ubiquitous in pharmaceuticals.[9][10] This reaction couples the aryl iodide with a primary or secondary amine.
Recommended Reagents and Conditions
| Component | Example | Molar Equiv. | Rationale |
| Aryl Halide | 5-Iodo-3-(CF₃)pyridin-2-ol | 1.0 | The electrophilic partner. |
| Amine | Morpholine or Aniline | 1.1 - 1.3 | The nucleophilic partner. A slight excess drives the reaction to completion. |
| Palladium Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 0.01 - 0.02 | Stable Pd(II) or Pd(0) sources that form the active catalyst in situ with the phosphine ligand. |
| Ligand | Xantphos or RuPhos | 0.02 - 0.04 | Bulky, electron-rich phosphine ligands are essential. They promote reductive elimination and prevent β-hydride elimination.[10][11] |
| Base | NaOtBu or K₃PO₄ | 1.4 - 2.0 | A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate Pd-amine complex.[11] |
| Solvent | Toluene or 1,4-Dioxane | 0.1 M | Anhydrous, polar aprotic solvents are necessary. |
| Temperature | 90 - 110 °C | N/A | Higher temperatures are often required for C-N bond formation compared to C-C bond formation. |
Detailed Step-by-Step Protocol
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 eq.) and the phosphine ligand (e.g., Xantphos, 0.02 eq.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Addition of Reagents: Under a positive pressure of argon, add the base (e.g., NaOtBu, 1.4 eq.), this compound (1.0 eq.), and anhydrous, degassed solvent (e.g., Toluene).
-
Amine Addition: Add the amine (1.2 eq.) via syringe. Seal the Schlenk tube tightly with a Teflon screw cap.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir.
-
Monitoring: Monitor the reaction by LC-MS. Note that TLC can be complicated by the basic amine.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium black.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.
References
- Synthesis of Polysubstituted Trifluoromethylpyridines From Trifluoromethyl-α,β - Ynones. Journal of Organic Chemistry.
- A MATERIAL SAFETY DATA SHEET 3-IODOPYRIDINE. Infinium Pharmachem Pvt. Ltd.
- 3-Iodo-5-(trifluoromethyl)pyridin-2-ol. Sigma-Aldrich.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Oxidizer 0.
- 4-Iodopyridine SDS, 15854-87-2 Safety D
- SAFETY DATA SHEET - 4-Iodopyridine. Fisher Scientific.
- Preparation of (trifluoromethyl)pyridines.
- SAFETY DATA SHEET - 3-Iodopyridine. Fisher Scientific.
- This compound. PubChem.
- 5-IODO-3-(TRIFLUOROMETHYL)-2(1H)-PYRIDINONE. ChemicalBook.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluorobor
- Applications of Fluorine in Medicinal Chemistry. PubMed.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
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- 4. PubChemLite - this compound (C6H3F3INO) [pubchemlite.lcsb.uni.lu]
- 5. 5-IODO-3-(TRIFLUOROMETHYL)-2(1H)-PYRIDINONE | 887707-23-5 [amp.chemicalbook.com]
- 6. sodiumiodide.net [sodiumiodide.net]
- 7. echemi.com [echemi.com]
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- 10. research.rug.nl [research.rug.nl]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Purification of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the purification of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol, a key building block in pharmaceutical and agrochemical research. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to achieve high-purity material suitable for downstream applications. This document emphasizes the causal relationships behind experimental choices, offering a framework for troubleshooting and optimization. The protocols are presented with clarity and precision, ensuring reproducibility and reliability.
Introduction: The Critical Role of Purity for this compound
This compound is a halogenated and trifluoromethylated pyridinol derivative of significant interest in medicinal chemistry and materials science. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity in drug candidates, while the iodo- and hydroxyl- functionalities provide versatile handles for further chemical modifications.[1]
The purity of this reagent is paramount, as even minor impurities can lead to undesirable side reactions, complicate reaction kinetics, and compromise the integrity of biological assays. This guide details robust purification strategies to mitigate these risks, focusing on recrystallization, column chromatography, and sublimation as primary techniques.
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₃F₃INO | |
| Molecular Weight | 288.99 g/mol | |
| Appearance | White to light gold/orange wooly crystalline powder | |
| Melting Point | 145-147 °C |
Understanding Potential Impurities
A successful purification strategy begins with an understanding of the potential impurities. Based on a common synthetic route from 3-Trifluoromethyl-2-pyridinol and N-iodosuccinimide, the following impurities may be present in the crude product:
-
Unreacted Starting Material: 3-Trifluoromethyl-2-pyridinol
-
Iodinating Agent Residue: N-iodosuccinimide (NIS) and its byproduct, succinimide
-
Regioisomers: Potential formation of other iodinated isomers, although the documented synthesis shows high selectivity.
-
Solvent Residues: Acetonitrile, N,N-dimethylformamide (DMF), and dichloromethane from the synthesis and workup.[2]
Purification Workflow: A Multi-faceted Approach
The selection of a purification technique is contingent on the scale of the purification, the nature of the impurities, and the desired final purity. This guide presents a workflow that can be adapted to specific laboratory needs.
Sources
Application Notes and Protocols for the Recrystallization of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol via recrystallization. The protocols detailed herein are designed to ensure high purity and yield of the final product, a critical consideration for its application in pharmaceutical synthesis and other research endeavors. This guide is founded on established principles of crystallization and incorporates safety protocols essential for handling halogenated and trifluoromethylated pyridine derivatives.
Introduction: The Rationale for Recrystallization
This compound is a key building block in medicinal chemistry, valued for its unique electronic and structural properties. The trifluoromethyl group often enhances metabolic stability and lipophilicity, while the iodo-substituent provides a reactive handle for cross-coupling reactions, enabling the synthesis of more complex molecular architectures.
The purity of this reagent is paramount, as contaminants can lead to undesirable side reactions, reduced yields, and complications in downstream applications. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds.[1] The underlying principle is the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound selectively crystallizes out of the solution, leaving the impurities behind in the mother liquor.[1]
This guide will detail a primary recrystallization protocol using water, as has been reported in the synthesis of this compound. Furthermore, it will propose alternative solvent systems based on the physicochemical characteristics of the molecule, providing researchers with a broader range of options to achieve optimal purification.
Physicochemical Properties and Safety Considerations
A thorough understanding of the compound's properties and associated hazards is crucial before commencing any experimental work.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₆H₃F₃INO | [2] |
| Molecular Weight | 288.99 g/mol | |
| Appearance | Light gold/orange wooly crystalline powder | [2] |
| Melting Point | 145-147 °C | [2] |
| pKa | 7.80 ± 0.10 (Predicted) | [2] |
Note: The compound exists in tautomeric equilibrium between the pyridin-2-ol and 2-pyridinone forms.
Safety and Handling
This compound and related compounds should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
Hazard Identification:
Based on data for the compound and structurally similar molecules, the following hazards are identified:
-
Harmful if swallowed (H302)[2]
-
Causes skin irritation (H315)[2]
-
Causes serious eye irritation (H319)[2]
-
May cause respiratory irritation (H335)[2]
Precautionary Measures:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]
-
Wash skin thoroughly after handling.
-
Wear protective gloves, eye protection, and face protection.[3]
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
If swallowed, immediately call a POISON CENTER or doctor.
For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Recrystallization Protocols
The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.
Primary Protocol: Recrystallization from Water
A documented synthesis of this compound specifies water as the recrystallization solvent. This is advantageous due to water's low cost, low toxicity, and non-flammability.
Step-by-Step Protocol:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling with stirring. Continue to add small portions of hot deionized water until the solid is completely dissolved. Rationale: Using the minimum amount of hot solvent ensures that the solution is saturated, which is essential for maximizing crystal yield upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. Rationale: This step removes any solid impurities that are insoluble in the hot solvent. Pre-heating the apparatus prevents premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To further increase the yield, the flask can then be placed in an ice bath. Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can lead to the formation of smaller, less pure crystals or even precipitation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: Wash the collected crystals with a small amount of cold deionized water. Rationale: Washing with a cold solvent removes any residual soluble impurities adhering to the crystal surfaces without significantly dissolving the product.
-
Drying: Dry the purified crystals under vacuum or in a desiccator. The purity of the final product can be assessed by its melting point (expected: 145-147 °C).[2]
Alternative Solvent Systems (Proposed)
For instances where recrystallization from water is not optimal (e.g., co-crystallization of water-soluble impurities), alternative solvent systems can be explored. The selection of these solvents is based on the principle of "like dissolves like," considering the polar pyridinol moiety and the less polar trifluoromethyl and iodo substituents.
Potential Single-Solvent Systems:
-
Ethanol/Water or Methanol/Water: The compound is likely to be more soluble in alcohols than in water. A mixed solvent system can be employed where the crude solid is dissolved in a minimal amount of hot alcohol, and hot water is added dropwise until the solution becomes turbid. A few drops of hot alcohol are then added to redissolve the solid, and the solution is allowed to cool.
-
Toluene: For less polar impurities, toluene could be an effective solvent. Toluene has a wide liquid range, which is beneficial for recrystallization.
Solvent Screening Protocol:
-
Place a small amount of the crude solid (e.g., 20-30 mg) into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a candidate solvent to each test tube at room temperature. Observe the solubility.
-
If the solid is insoluble at room temperature, heat the test tube to the boiling point of the solvent and observe if the solid dissolves.
-
If the solid dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
An ideal solvent will show poor solubility at room temperature but excellent solubility at its boiling point.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Use a lower-boiling point solvent. Add more solvent to the hot solution. |
| No Crystal Formation | The solution is not saturated (too much solvent was added). | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. |
| Low Recovery | Too much solvent was used. The crystals were washed with a solvent that was not cold. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the washing solvent is ice-cold. Cool the solution for a longer period in an ice bath. |
| Poor Purity | The cooling process was too rapid. The crystals were not washed effectively. The chosen solvent is not suitable for removing the specific impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Wash the crystals with fresh, cold solvent. Experiment with different recrystallization solvents. |
Visualizing the Recrystallization Workflow
The following diagram illustrates the key steps and decision points in the recrystallization process.
Caption: Recrystallization workflow for this compound.
Conclusion
The protocol for the recrystallization of this compound from water provides a reliable method for obtaining a high-purity product. By understanding the principles of recrystallization and adhering to the safety guidelines, researchers can confidently purify this important chemical intermediate. The proposed alternative solvent systems offer a starting point for optimization should the primary method prove insufficient for a particular impurity profile. The final purity of the compound should always be verified by appropriate analytical techniques, such as melting point determination or chromatography.
References
-
Recrystallization. Chemistry LibreTexts. [Link]
Sources
column chromatography protocol for 5-Iodo-3-(trifluoromethyl)pyridin-2-OL
An Application Note and Detailed Protocol for the Purification of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol via Column Chromatography
For inquiries, please contact: Senior Application Scientist Google Research and Development
Abstract
This document provides a comprehensive guide and a detailed protocol for the purification of this compound using column chromatography. This protocol is specifically designed for researchers, scientists, and professionals in the field of drug development who are working with complex heterocyclic compounds. The methodology emphasizes the rationale behind the selection of the stationary and mobile phases to address the unique chemical properties of the target molecule, ensuring high purity and yield.
Introduction: The Challenge of Purifying this compound
This compound is a key building block in medicinal chemistry and agrochemical research. Its structure, which incorporates a polar pyridin-2-ol moiety, a strongly electron-withdrawing trifluoromethyl group, and a heavy iodine atom, presents a unique purification challenge.[1][2] The presence of the basic pyridine nitrogen can lead to strong interactions with the stationary phase, often resulting in peak tailing and poor separation.[3] This guide provides a systematic approach to purify this compound effectively using normal-phase column chromatography.
The polarity of the molecule is significantly influenced by the hydroxyl group and the trifluoromethyl group. The pyridin-2-ol can exist in tautomeric equilibrium with its 2-pyridone form, further complicating its chromatographic behavior.[4] A robust purification protocol is therefore essential to obtain a highly pure product for subsequent synthetic steps or biological assays.
Principles of Separation
The purification strategy outlined in this document is based on normal-phase chromatography. In this mode, a polar stationary phase is used in conjunction with a less polar mobile phase.[5][6]
-
Stationary Phase Selection: Silica gel (SiO₂) is chosen as the stationary phase due to its high polarity. The surface of silica gel is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar analytes. The polar nature of the hydroxyl group and the nitrogen atom in this compound makes it well-suited for retention on a silica gel column.
-
Mobile Phase Selection: A gradient elution technique is employed, starting with a non-polar solvent and gradually increasing the polarity by introducing a more polar solvent. This approach allows for the efficient separation of the target compound from less polar impurities, which will elute first, and more polar impurities, which will be retained more strongly on the column. A common and effective mobile phase system for compounds of moderate polarity is a mixture of hexane and ethyl acetate.[7]
Experimental Protocol
This section details the step-by-step procedure for the column chromatography purification of this compound.
Materials and Equipment
| Item | Specification |
| Stationary Phase | Silica gel, 60 Å, 230-400 mesh |
| Mobile Phase Solvents | n-Hexane (ACS grade), Ethyl acetate (ACS grade) |
| Sample | Crude this compound |
| Glassware | Chromatography column, round-bottom flasks, beakers, graduated cylinders |
| Other Equipment | Rotary evaporator, TLC plates (silica gel 60 F₂₅₄), UV lamp (254 nm), fraction collector (optional) |
Workflow Diagram
Caption: A high-level workflow for the column chromatography purification.
Step-by-Step Procedure
-
Thin-Layer Chromatography (TLC) Analysis:
-
Before performing the column chromatography, analyze the crude sample by TLC to determine the optimal mobile phase composition.
-
Spot the crude mixture on a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
The ideal solvent system should give a retention factor (Rf) for the target compound of approximately 0.2-0.3.
-
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material to be purified (a general rule is a 1:20 to 1:50 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane or 95:5 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure even packing.
-
Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
-
Column Equilibration:
-
Once the column is packed, pass 2-3 column volumes of the initial mobile phase through the column to equilibrate the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble samples, use a dry loading method: adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial, low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is as follows:
-
100% Hexane (2 column volumes)
-
95:5 Hexane:Ethyl Acetate (2 column volumes)
-
90:10 Hexane:Ethyl Acetate (until the target compound elutes)
-
80:20 Hexane:Ethyl Acetate (to elute any remaining compounds)
-
-
Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes or vials.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Spot every few fractions on a TLC plate, develop, and visualize under a UV lamp.
-
-
Isolation of the Purified Compound:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Further dry the purified solid product under high vacuum to remove any residual solvent.
-
Data Interpretation
The success of the purification is determined by the purity of the final product. This can be assessed by:
-
TLC Analysis: A single spot on a TLC plate in multiple solvent systems indicates high purity.
-
Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (145-147°C).[4]
-
Spectroscopic Analysis: Purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling Precautions
This compound is an acute oral toxin and causes skin, eye, and respiratory irritation.[1][4] Therefore, it is imperative to handle this compound with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.[8][9]
-
Ventilation: Perform all manipulations in a well-ventilated fume hood.[8]
-
Spill and Waste Disposal: In case of a spill, clean it up immediately following established laboratory procedures. Dispose of all chemical waste in properly labeled containers according to institutional guidelines.
The solvents used in this protocol (hexane and ethyl acetate) are flammable and should be handled away from ignition sources.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect mobile phase polarity. | Re-optimize the mobile phase using TLC. A shallower gradient may be necessary. |
| Column overloading. | Use a larger column or reduce the amount of sample loaded. | |
| Peak Tailing | Strong interaction between the basic pyridine nitrogen and acidic silanol groups.[3] | Add a small amount of a volatile base (e.g., 0.1% triethylamine) to the mobile phase to neutralize the acidic sites on the silica gel. Alternatively, use end-capped silica or a different stationary phase like alumina.[3] |
| Compound is Insoluble in Loading Solvent | High crystallinity or polarity of the compound. | Use the dry loading technique described in section 3.3, step 4. |
| Cracked or Channeled Column | Improper packing of the column. | Repack the column carefully, ensuring the silica gel is packed uniformly. |
Conclusion
The protocol described in this application note provides a reliable and systematic method for the purification of this compound. By carefully selecting the stationary and mobile phases and following the detailed procedure, researchers can obtain this valuable compound in high purity, which is crucial for its use in drug discovery and development.
References
-
BenchChem Technical Support Team. (2025). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. Benchchem. 10
-
Sigma-Aldrich. (n.d.). Selecting a GC Column by a Specific Stationary Phase. Link
-
BenchChem Technical Support Team. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem. 3
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Link
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Link
-
Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Link
-
Sigma-Aldrich. (n.d.). 3-Iodo-5-(trifluoromethyl)pyridin-2-ol AldrichCPR. Link
-
Phenomenex. (2025). Types of stationary phases in gas chromatography. Link
-
Nowik, W., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5029. Link
-
Claessens, H. A., et al. (2004). Unique Selectivity of Perfluorinated Stationary Phases With 2,2,2-trifluoroethanol as Organic Mobile Phase Modifier. Journal of Liquid Chromatography & Related Technologies, 27(7-9), 1209-1224. Link
-
Harvey, D. (2021). 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. Link
-
Guidechem. (n.d.). 5-IODO-2-METHOXY-3-(TRIFLUOROMETHYL)-PYRIDINONE. Link
-
Agency for Toxic Substances and Disease Registry. (2020). Analytical Methods. In Toxicological Profile for Pyridine. Link
-
Apollo Scientific. (2023). Safety Data Sheet: 5-Iodo-2-(trifluoromethyl)pyridine. Link
-
Fisher Scientific. (2025). Safety Data Sheet: 2,3-Dichloro-5-(trifluoromethyl)pyridine. Link
-
TCI Chemicals. (n.d.). Safety Data Sheet: 5-(Trifluoromethyl)-2-pyridinecarboxylic Acid. Link
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Link
-
ChemicalBook. (n.d.). 5-IODO-3-(TRIFLUOROMETHYL)-2(1H)-PYRIDINONE synthesis. Link
-
ChemicalBook. (n.d.). 5-IODO-3-(TRIFLUOROMETHYL)-2(1H)-PYRIDINONE. Link
-
Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Link
-
Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine. Link
-
Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine. Link
-
Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Link
-
PubChem. (n.d.). This compound. Link
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Link
-
Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?. YouTube. Link
-
LCGC International. (2021). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Link
-
Google Patents. (n.d.). US2742479A - Halogenation of pyridines. Link
-
Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives. Link
-
Chemwill. (2017). 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine. Link
-
Sigma-Aldrich. (n.d.). 5-Nitro-3-(trifluoromethyl)pyridin-2-ol. Link
-
Amerigo Scientific. (n.d.). 3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate. Link
Sources
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Application Notes and Protocols for the Derivatization of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 5-Iodo-3-(trifluoromethyl)pyridin-2-ol Scaffold
The this compound moiety represents a highly valuable and versatile building block in modern medicinal chemistry and drug discovery. Its strategic importance stems from the unique combination of physicochemical properties conferred by its constituent parts. The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic properties. It is strongly electron-withdrawing, which can modulate the pKa of nearby functionalities and influence ligand-receptor interactions. Furthermore, the trifluoromethyl group often enhances metabolic stability and membrane permeability of drug candidates. The pyridin-2-ol core, existing in tautomeric equilibrium with its 2-pyridone form, offers multiple points for derivatization and can participate in crucial hydrogen bonding interactions with biological targets. The iodine atom at the 5-position serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions to introduce molecular diversity. This guide provides detailed protocols and expert insights into the derivatization of this key intermediate, empowering researchers to unlock its full potential in the synthesis of novel chemical entities for drug development and other applications.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The presence of the iodine atom on the pyridine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds in a highly controlled and efficient manner.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Aryl-Heteroaryl Bonds
The Suzuki-Miyaura coupling is a robust method for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent motifs in many kinase inhibitors and other therapeutic agents. The reaction couples the aryl iodide with an organoboron reagent, typically an arylboronic acid or ester, in the presence of a palladium catalyst and a base.
-
Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-deficient heteroaryl halides like our substrate, electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: The base plays a crucial role in the transmetalation step. Inorganic bases like potassium carbonate, cesium carbonate, or potassium phosphate are commonly used. The choice of base can influence the reaction rate and the tolerance of functional groups on the coupling partners.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
| Reagent | Amount (mol eq.) | Purpose |
| This compound | 1.0 | Starting material |
| Arylboronic Acid | 1.2 - 1.5 | Coupling partner |
| Pd(OAc)₂ | 0.02 - 0.05 | Palladium catalyst precursor |
| SPhos | 0.04 - 0.10 | Phosphine ligand |
| K₂CO₃ or K₃PO₄ | 2.0 - 3.0 | Base |
| 1,4-Dioxane/H₂O (4:1) | - | Solvent |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v, to a concentration of ~0.1 M of the limiting reagent).
-
In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) in a small amount of the degassed solvent.
-
Add the catalyst/ligand pre-mixture to the reaction flask under a positive pressure of inert gas.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-3-(trifluoromethyl)pyridin-2-ol.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important pharmacophores and precursors for more complex heterocyclic systems.
-
Dual Catalysis: The classical Sonogashira reaction employs a dual catalytic system of a palladium complex and a copper(I) salt. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne.[2]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen iodide generated during the reaction.
-
Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand for the palladium catalyst in Sonogashira reactions.
| Reagent | Amount (mol eq.) | Purpose |
| This compound | 1.0 | Starting material |
| Terminal Alkyne | 1.2 - 1.5 | Coupling partner |
| PdCl₂(PPh₃)₂ | 0.02 - 0.05 | Palladium catalyst |
| CuI | 0.04 - 0.10 | Copper(I) co-catalyst |
| Triethylamine (Et₃N) | 2.0 - 3.0 | Base and solvent |
| Anhydrous THF or DMF | - | Co-solvent (optional) |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Add anhydrous triethylamine (sufficient to achieve a concentration of ~0.2 M of the substrate). Anhydrous THF or DMF can be used as a co-solvent if needed for solubility.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the 5-alkynyl-3-(trifluoromethyl)pyridin-2-ol.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[3] This reaction is of paramount importance in the synthesis of pharmaceuticals, as the arylamine motif is a common feature in many biologically active molecules.
-
Ligand Selection: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig ligand families (e.g., XPhos, RuPhos, BrettPhos), are generally required to promote the reductive elimination of the C-N bond, which is often the rate-limiting step.
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and sodium tert-butoxide (NaOt-Bu) are commonly used.
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically employed.
| Reagent | Amount (mol eq.) | Purpose |
| This compound | 1.0 | Starting material |
| Primary or Secondary Amine | 1.2 - 1.5 | Coupling partner |
| Pd₂(dba)₃ | 0.01 - 0.025 | Palladium catalyst precursor |
| XPhos | 0.02 - 0.05 | Phosphine ligand |
| NaOt-Bu or LiHMDS | 1.5 - 2.0 | Base |
| Anhydrous Toluene or Dioxane | - | Solvent |
Step-by-Step Procedure:
-
In a glovebox or under a strict inert atmosphere, add this compound (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.5 eq) to a dry Schlenk tube.
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq) and XPhos (0.02 eq).
-
Add anhydrous toluene to the tube.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and quench with saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the 5-amino-3-(trifluoromethyl)pyridin-2-ol derivative.
Alkylation Reactions: Exploring N- vs. O-Derivatization
The pyridin-2-ol scaffold of the title compound exists in tautomeric equilibrium with its 2-pyridone form. This ambident nucleophilic character presents both an opportunity and a challenge in alkylation reactions, as the reaction can occur at either the nitrogen or the oxygen atom. The regioselectivity of alkylation is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the counter-ion.[4]
O-Alkylation: Synthesis of 2-Alkoxypyridine Derivatives
O-alkylation is often favored under conditions that promote the formation of the oxygen anion and when using "harder" alkylating agents.
-
Base and Solvent: Weaker bases such as potassium carbonate in a polar aprotic solvent like DMF or acetonitrile tend to favor O-alkylation.
-
Alkylating Agent: Alkyl halides (iodides being more reactive than bromides, which are more reactive than chlorides) are common alkylating agents.
| Reagent | Amount (mol eq.) | Purpose |
| This compound | 1.0 | Starting material |
| Alkyl Halide (e.g., MeI, BnBr) | 1.1 - 1.2 | Alkylating agent |
| K₂CO₃ | 1.5 - 2.0 | Base |
| Anhydrous DMF or Acetonitrile | - | Solvent |
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to isolate the 2-alkoxy-5-iodo-3-(trifluoromethyl)pyridine.
N-Alkylation: Synthesis of 1-Alkyl-2-pyridone Derivatives
N-alkylation is often favored when using stronger bases that lead to a more "naked" anion and in less polar solvents.
-
Base and Solvent: Stronger bases like sodium hydride (NaH) in a non-polar aprotic solvent like THF or toluene can promote N-alkylation.[5]
-
Phase-Transfer Catalysis: In some cases, phase-transfer catalysts can be employed to facilitate N-alkylation under milder conditions.
| Reagent | Amount (mol eq.) | Purpose |
| This compound | 1.0 | Starting material |
| Alkyl Halide (e.g., MeI, BnBr) | 1.1 - 1.2 | Alkylating agent |
| Sodium Hydride (NaH, 60% in oil) | 1.2 | Base |
| Anhydrous THF | - | Solvent |
Step-by-Step Procedure:
-
To a flame-dried flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide (1.1 eq) and stir the reaction at room temperature until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by flash column chromatography to obtain the 1-alkyl-5-iodo-3-(trifluoromethyl)pyridin-2-one.
Safety and Handling
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. The reagents used in the described protocols, particularly palladium catalysts, phosphine ligands, strong bases like sodium hydride, and organic solvents, have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Jia, Z., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]
-
Burriss, A., et al. (2018). The Importance of Trifluoromethyl Pyridines in Crop Protection. Pest Management Science, 74(6), 1228–1238. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(112), 92435-92438. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. [Link]
-
Zhang, H., et al. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6][7]naphthyrin-5(6H)-one. Tetrahedron, 71(43), 8251-8256. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Sonogashira Coupling. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Pereira, G. V. M., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega, 7(22), 18361–18374. [Link]
-
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation? Retrieved from [Link]
-
Zhang, H., et al. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6][7]naphthyrin-5(6H)-one. Tetrahedron, 71(43), 8251-8256. [Link]
Sources
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- 2. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 3. US4480102A - 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same - Google Patents [patents.google.com]
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- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Note: Robust Scale-Up Synthesis of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol
Abstract
5-Iodo-3-(trifluoromethyl)pyridin-2-ol is a critical building block in the synthesis of advanced pharmaceutical and agrochemical agents, valued for the unique physicochemical properties conferred by its trifluoromethyl and iodo moieties.[1][2][3] Transitioning its synthesis from laboratory scale to a multi-kilogram, industrial production environment presents significant challenges, including cost-effectiveness, process safety, and product consistency. This application note details a validated, scalable, and efficient two-step synthetic protocol starting from commercially available 3-(Trifluoromethyl)pyridin-2-ol. The process focuses on a regioselective iodination using a cost-effective I₂/H₂O₂ system in an aqueous medium, avoiding hazardous solvents and expensive reagents. Key process parameters, safety considerations for large-scale iodination, and in-process analytical controls are thoroughly discussed to ensure a robust and reproducible manufacturing process.
Introduction
The incorporation of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] The pyridine ring, a privileged structure in drug discovery, becomes a highly valuable synthetic intermediate when substituted with a -CF3 group.[4][5] The further introduction of an iodine atom, as in this compound (CAS 887707-23-5)[6], provides a versatile handle for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures.
While numerous methods exist for the synthesis of trifluoromethylpyridines and their halogenated derivatives, many are not amenable to large-scale production due to factors such as the use of expensive reagents (e.g., N-Iodosuccinimide), cryogenic conditions, or hazardous solvents.[5][7] This guide outlines a process chemistry approach to the synthesis of this compound, focusing on scalability, safety, and economic viability. The developed protocol utilizes an eco-friendly oxidative iodination method, which is both high-yielding and suitable for standard industrial reactors.[8]
Synthetic Strategy and Process Rationale
The synthesis commences with the commercially available and relatively inexpensive starting material, 3-(Trifluoromethyl)pyridin-2-ol (also known as 3-(Trifluoromethyl)-2-pyridone).[9][10][11][12] The core of the process is a direct, regioselective electrophilic iodination at the C5 position of the pyridin-2-one ring.
Retrosynthetic Analysis:
Caption: Retrosynthetic approach for the target molecule.
Rationale for Reagent Selection:
For the key iodination step, several reagents were considered. While N-Iodosuccinimide (NIS) is effective at the lab scale, it is prohibitively expensive for bulk production. The combination of molecular iodine (I₂) with a suitable oxidant presents a more atom-economical and cost-effective alternative.[13] Hydrogen peroxide (H₂O₂) was selected as the oxidant due to its classification as a green reagent, with water being its only byproduct. This system, often catalyzed by a mineral acid, generates the electrophilic iodine species in situ. This approach has been shown to be effective for the iodination of various activated aromatic systems and can be safely scaled.[8]
Detailed Scale-Up Protocol
This protocol is designed for a 50 L glass-lined reactor and is expected to yield approximately 5 kg of the final product. All operations should be conducted in a well-ventilated area, and personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemically resistant gloves.
Bill of Materials
| Reagent/Solvent | CAS Number | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3-(Trifluoromethyl)pyridin-2-ol | 22245-83-6 | 163.10 | 3.00 kg | 18.39 | 1.0 |
| Iodine (I₂) | 7553-56-2 | 253.81 | 4.86 kg | 19.15 | 1.04 |
| Hydrogen Peroxide (30% w/w aq.) | 7722-84-1 | 34.01 | 2.10 L | 20.6 | 1.12 |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 100 mL | 1.84 | 0.1 |
| Deionized Water | 7732-18-5 | 18.02 | 30 L | - | - |
| Sodium Thiosulfate | 7772-98-7 | 158.11 | 1.0 kg | 6.32 | - |
| Isopropanol | 67-63-0 | 60.10 | 15 L | - | - |
Process Workflow Diagram
Caption: Step-by-step process workflow for the scale-up synthesis.
Step-by-Step Procedure
-
Reactor Charging: Charge the 50 L reactor with 3.00 kg (18.39 mol) of 3-(Trifluoromethyl)pyridin-2-ol and 20 L of deionized water. Begin agitation at 150-200 RPM to form a slurry.
-
Iodine Addition: Add 4.86 kg (19.15 mol) of solid iodine to the reactor. The mixture will become a dark brown slurry.
-
Catalyst Addition: Carefully add 100 mL of concentrated sulfuric acid. A slight exotherm may be observed.
-
Oxidant Addition & Reaction: Begin the slow, dropwise addition of 2.10 L of 30% hydrogen peroxide via a dosing pump over 2-3 hours. Crucially, maintain the internal temperature of the reactor between 35-40°C using a cooling jacket. An uncontrolled addition can lead to a dangerous exotherm and release of iodine vapor.
-
Reaction Monitoring: After the H₂O₂ addition is complete, maintain the reaction mixture at 35-40°C for an additional 4-6 hours. Monitor the reaction progress by taking samples every hour for HPLC analysis until the starting material is <1% remaining.
-
Cooling and Quenching: Once the reaction is complete, cool the reactor contents to 10-15°C. Prepare a solution of 1.0 kg of sodium thiosulfate in 10 L of water and slowly add it to the reactor to quench any unreacted iodine. The dark color of the slurry will fade to a light tan or off-white.
-
Isolation: Filter the solid product using a Nutsche filter.
-
Washing: Wash the filter cake sequentially with 10 L of deionized water, followed by 5 L of cold (0-5°C) isopropanol to remove water and any organic impurities.
-
Drying: Dry the product in a vacuum oven at 50°C until a constant weight is achieved.
Safety and Hazard Analysis
Scaling up iodination reactions requires strict safety protocols.[14][15]
-
Hazardous Reagents:
-
Iodine: Corrosive and gives off toxic vapors. Handle in a well-ventilated area. All transfers should be performed in a closed or semi-closed system where possible.[14]
-
Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with organic materials and metals that can catalyze its decomposition.
-
Sulfuric Acid: Highly corrosive. Use appropriate acid-resistant PPE.
-
-
Exotherm Control: The reaction between iodine and hydrogen peroxide is exothermic. The rate of H₂O₂ addition is the primary control point. A reliable reactor cooling system and continuous temperature monitoring are essential. An emergency quench solution (sodium thiosulfate) should always be readily available.[14]
-
Pressure Management: Although the reaction is not expected to generate significant off-gassing, the reactor should be vented through a scrubber system containing a sodium thiosulfate solution to trap any iodine vapors.
-
Waste Disposal: The aqueous filtrate will contain iodide salts and residual thiosulfate. It should be treated according to local environmental regulations. Waste streams containing organoiodides can be difficult to treat and should be minimized.[13]
Analytical Quality Control
To ensure product quality and consistency, the following analytical tests are performed:
| Test | Method | Specification |
| In-Process Control | ||
| Reaction Completion | HPLC | Starting Material < 1.0% |
| Final Product Release | ||
| Appearance | Visual | Off-white to pale yellow solid |
| Identity | ¹H NMR, ¹⁹F NMR, MS | Conforms to structure |
| Purity | HPLC | ≥ 98.5% |
| Melting Point | DSC | 155-160 °C |
| Loss on Drying | Gravimetric | ≤ 0.5% |
Expected Results and Troubleshooting
| Parameter | Typical Result |
| Yield | 4.8 - 5.2 kg |
| Purity (HPLC) | > 98.5% |
| Appearance | Off-white solid |
| Problem | Potential Cause | Solution |
| Incomplete Reaction | Insufficient oxidant; Low temperature | Add a small additional charge of H₂O₂ (0.05 eq); Increase reaction time or temperature slightly (to 45°C). |
| Dark Product Color | Residual iodine | Ensure quenching is complete; Perform an additional wash with a dilute thiosulfate solution followed by water. |
| Low Yield | Product loss in filtrate; Inefficient filtration | Check the solubility of the product in the mother liquor; Optimize filtration and washing steps to minimize losses. |
Conclusion
This application note provides a comprehensive, safe, and cost-effective protocol for the scale-up synthesis of this compound. By replacing expensive and hazardous reagents with a green and economical I₂/H₂O₂ system, this process is well-suited for industrial production. The detailed procedural steps, in-process controls, and safety analysis form a self-validating system that ensures high yield and purity of this valuable chemical intermediate, facilitating its application in the development of next-generation pharmaceuticals and agrochemicals.
References
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5-Iodo-3-trifluoromethyl-pyridin-2-ol Product Information . Suzhou Shiya Biotechnology Co., Ltd. Available at: [Link]
-
Iodinations: Standard Operating Procedures . The University of Vermont. Available at: [Link]
-
Iodination Reagent Guide . ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]
-
Synthesis of 6‐trifluoromethyl pyridine derivatives . ResearchGate. Available at: [Link]
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This compound . PubChem. Available at: [Link]
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Exploring the Versatility of Trifluoromethylpyridine Derivatives in Industry . Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
-
5-iodo-2-(trifluoromethyl)pyridin-4-ol . Chemsrc.com. Available at: [Link]
-
Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives . Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
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5-Iodo-3-(trifluoromethyl)pyridin-2-amine . Chemical-Suppliers.com. Available at: [Link]
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3-iodo-6-(trifluoromethyl)pyridin-2-ol . PubChem. Available at: [Link]
-
3-iodo-5-(trifluoromethyl)pyridin-2-ol . PubChem. Available at: [Link]
-
Trifluoromethylpyridine: Its chemistry and applications . Research Outreach. Available at: [Link]
-
Eco-friendly Oxidative Iodination of Various Arenes with Sodium Percarbonate as the Oxidant . Molecules. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . Journal of Pesticide Science. Available at: [Link]
-
Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper . ResearchGate. Available at: [Link]
-
3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation . Organic Letters. Available at: [Link]
-
Eco-friendly and Green Procedure for Iodination of Reactive Aromatics Using PEG 400-I2/HIO3 Combination . ResearchGate. Available at: [Link]
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5-Iodo-3-(trifluoromethyl)pyridin-2-OL as a building block in organic synthesis
Application Notes: 5-Iodo-3-(trifluoromethyl)pyridin-2-ol
A Versatile Heterocyclic Building Block for Modern Organic Synthesis and Drug Discovery
Introduction
In the landscape of modern medicinal and agrochemical research, fluorinated heterocyclic compounds have become indispensable tools for the development of novel active ingredients.[1][2][3] The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (-CF3) group, into molecular scaffolds can profoundly enhance key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][4][5] Among these valuable structures, trifluoromethylpyridines (TFMPs) have emerged as a privileged class of compounds, found in numerous approved pharmaceutical and agricultural products.[3][4][6]
This guide focuses on This compound (which exists in tautomeric equilibrium with 5-Iodo-3-(trifluoromethyl)-2(1H)-pyridinone ), a highly versatile building block for organic synthesis. Its structure is uniquely tailored for synthetic utility:
-
The Iodo Group: Positioned at the 5-position of the pyridine ring, the carbon-iodine bond is highly reactive and serves as an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions.
-
The Trifluoromethyl Group: This strongly electron-withdrawing group modulates the electronic properties of the pyridine ring, influencing its reactivity and imparting desirable physicochemical characteristics to the final products.[1][7]
-
The Pyridin-2-ol Moiety: This functional group offers a site for further derivatization (e.g., O-alkylation, O-arylation) and can influence the solubility and hydrogen bonding capabilities of the molecule.
These application notes provide an in-depth overview of the properties of this building block and detailed, field-proven protocols for its application in key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Physicochemical Properties
A clear understanding of a building block's physical properties is essential for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 887707-23-5 | [8] |
| Molecular Formula | C₆H₃F₃INO | [8] |
| Molecular Weight | 288.99 g/mol | [8] |
| Appearance | Light gold/orange woolly crystalline powder or solid | [8] |
| Melting Point | 145-147 °C | [8] |
| Boiling Point | 249 °C | [8] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [8] |
Synthesis of the Building Block
This compound can be reliably synthesized via electrophilic iodination of the readily available precursor, 3-(trifluoromethyl)pyridin-2-ol. The protocol described below is adapted from established literature procedures.[9]
Protocol 1: Synthesis via Electrophilic Iodination
Rationale: This procedure utilizes N-Iodosuccinimide (NIS) as a mild and effective iodinating agent. The reaction is driven by the electron-rich nature of the pyridin-2-ol ring, with iodination occurring regioselectively at the C5 position, which is para to the hydroxyl group and meta to the electron-withdrawing trifluoromethyl group. The use of a polar aprotic solvent mixture (ACN/DMF) facilitates the dissolution of the starting materials.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract three times with ethyl acetate (EtOAc).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Application 2: Sonogashira Coupling (C-C Bond Formation)
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. [10]This reaction is exceptionally useful for creating rigid, linear molecular scaffolds and is a key step in the synthesis of natural products, pharmaceuticals, and molecular electronics. [10][11] Causality Behind Protocol Choices:
-
Catalyst System: The reaction is classically co-catalyzed by a palladium(0) complex and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which speeds up the transmetalation step. Copper-free conditions have also been developed to avoid issues with homocoupling and purification. [10]* Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required. It serves both to neutralize the HX byproduct and as a solvent.
-
Ligand: Phosphine ligands, typically PPh₃, are used to stabilize the palladium catalyst.
Caption: General workflow for the Sonogashira cross-coupling reaction.
Protocol 3: General Procedure for Sonogashira Coupling
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%), and Copper(I) iodide (CuI) (3-10 mol%).
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add degassed anhydrous THF and triethylamine (Et₃N) (typically a 2:1 to 1:1 ratio). Add the terminal alkyne (1.2 eq) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture, dilute with a solvent like EtOAc, and filter through a pad of Celite to remove the ammonium salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel to afford the coupled product.
Application 3: Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful and versatile method for constructing carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis. [12][13]This reaction allows for the coupling of aryl halides with a vast range of primary and secondary amines, providing access to aryl amines that are otherwise difficult to synthesize. [12] Causality Behind Protocol Choices:
-
Catalyst: A palladium source, often Pd₂(dba)₃ or Pd(OAc)₂, is used. These are pre-catalysts that form the active Pd(0) species in situ.
-
Ligand: The choice of ligand is critical and highly dependent on the substrates. [13]Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) are often superior as they promote the rate-limiting reductive elimination step and prevent catalyst decomposition. [13][14]* Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is common, but other bases like K₃PO₄ or Cs₂CO₃ may be used for substrates with base-sensitive functional groups.
-
Solvent: Anhydrous, apolar, aprotic solvents like toluene, 1,4-dioxane, or THF are used to prevent side reactions.
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
-
Inert Atmosphere Setup: In a glovebox or using Schlenk technique, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., Xantphos, 1.2-4 mol%), and the base (e.g., NaOt-Bu, 1.5 eq) to a flame-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 eq) and the desired primary or secondary amine (1.1-1.5 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Heating: Seal the vessel and heat the mixture with stirring (typically 80-110 °C) until the reaction is complete by LC-MS analysis.
-
Workup: Cool the reaction to room temperature and carefully quench by adding water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Dilute with an organic solvent (e.g., EtOAc) and water. Separate the layers and extract the aqueous phase with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Conclusion
This compound is a robust and highly effective building block for introducing the valuable trifluoromethyl-substituted pyridin-2-ol motif into complex molecules. Its well-defined reactivity, particularly at the C-I position, allows for predictable and efficient participation in a suite of essential palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage this reagent in their synthetic campaigns, accelerating the discovery and development of next-generation pharmaceuticals and agrochemicals.
References
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Ito, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 186-196. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]
-
Ito, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
-
Ito, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Iodo-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Dunsford, J. J., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(13), 3896–3900. [Link]
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry - A European Journal, 24(52), 13859-13863. [Link]
-
Fors, B. P., et al. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 131(16), 5766–5768. [Link]
-
Ji, Y., et al. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 14, 1184–1191. [Link]
-
Chen, Y., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Molecules, 27(14), 4529. [Link]
-
Anhui Newman Fine Chemicals Co., Ltd. (2017). 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine. [Link]
-
Shetgaonkar, P., & Singh, V. P. (2020). Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. Frontiers in Chemistry, 8, 584. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
MDPI. (n.d.). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. [Link]
-
ACS Publications. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3945–3950. [Link]
-
Frontiers. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. [Link]
-
ResearchGate. (2021). Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene. [Link]
-
RSC Publishing. (2015). Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. RSC Advances, 5(10), 7623-7633. [Link]
-
Organic Chemistry Portal. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]
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Application Notes and Protocols for Investigating the Reaction Kinetics of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol in Medicinal Chemistry
This compound is a halogenated pyridine derivative of significant interest in the fields of medicinal chemistry and drug development. The trifluoromethyl (-CF3) group is a crucial substituent in modern pharmaceuticals, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The pyridine scaffold itself is a common motif in a vast array of bioactive molecules.[3][4] The presence of an iodine atom provides a versatile handle for a variety of cross-coupling reactions, making this compound a valuable building block for the synthesis of more complex molecules.[5]
A thorough understanding of the reaction kinetics of this compound is paramount for optimizing synthetic routes, predicting reaction outcomes, and elucidating reaction mechanisms.[6][7] This application note provides a comprehensive guide with detailed protocols for researchers to investigate the kinetic profile of this important synthetic intermediate.
Tautomerism and its Impact on Reactivity
It is crucial to recognize that this compound exists in a tautomeric equilibrium with 5-iodo-3-(trifluoromethyl)-2(1H)-pyridinone. The position of this equilibrium can be influenced by the solvent, temperature, and pH, which in turn will affect the observed reaction kinetics. The pyridin-2-ol form presents a nucleophilic oxygen, while the 2-pyridinone form has a nucleophilic nitrogen.[8]
Recommended Reactions for Kinetic Investigation
Given the structure of this compound, two primary classes of reactions are of high interest for kinetic analysis:
-
Nucleophilic Aromatic Substitution (SNA_r): The displacement of the iodide is a key transformation. Studying the kinetics of its reaction with various nucleophiles (e.g., amines, alkoxides, thiols) will provide insights into the reactivity of the C-I bond, which is influenced by the electron-withdrawing trifluoromethyl group.
-
N- and O-Alkylation: The ambident nucleophilicity of the pyridin-2-ol/pyridinone tautomers makes the study of alkylation reactions essential.[8] The kinetic profile will reveal the factors governing the selectivity of N- versus O-alkylation.
Experimental Design for Kinetic Studies
A robust kinetic study requires careful planning and execution. The following sections outline detailed protocols for determining the rate law and activation parameters for a representative SNAr reaction.
General Considerations for Kinetic Experiments
-
Temperature Control: All kinetic runs must be performed in a thermostated reaction vessel to ensure a constant temperature (± 0.1 °C).
-
Inert Atmosphere: To prevent side reactions with atmospheric oxygen or moisture, reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
High-Purity Reagents and Solvents: Use of high-purity reagents and anhydrous solvents is critical to avoid interference from impurities.
-
Monitoring Reaction Progress: The choice of analytical technique to monitor the reaction progress is crucial. High-Performance Liquid Chromatography (HPLC) is often the method of choice for its ability to separate and quantify reactants, products, and byproducts.
Protocol 1: Determination of the Rate Law for SNAr with a Generic Nucleophile (Nu)
This protocol aims to determine the order of the reaction with respect to this compound and the nucleophile. The general rate law can be expressed as:
Rate = k[this compound]m[Nu]n
where 'k' is the rate constant, and 'm' and 'n' are the reaction orders.
Materials:
-
This compound
-
Nucleophile (e.g., morpholine, sodium methoxide)
-
Anhydrous solvent (e.g., DMF, DMSO, Acetonitrile)
-
Internal standard for HPLC analysis (e.g., naphthalene, biphenyl)
-
Thermostated reaction vessel with magnetic stirring
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Prepare a stock solution of the nucleophile of known concentration in the same solvent.
-
Prepare a stock solution of the internal standard.
-
-
Kinetic Run (Method of Initial Rates):
-
Equilibrate the reaction vessel containing a known volume of solvent and the internal standard to the desired temperature.
-
Add a known volume of the this compound stock solution to the reaction vessel and allow it to thermally equilibrate.
-
Initiate the reaction by adding a known volume of the nucleophile stock solution. Start a timer immediately.
-
Withdraw aliquots from the reaction mixture at regular time intervals.
-
Quench the reaction in each aliquot immediately (e.g., by adding a large volume of cold solvent or a quenching agent).
-
Analyze the quenched aliquots by HPLC to determine the concentration of the reactant and product.
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time. The initial rate is the negative of the initial slope of this curve.
-
Repeat the experiment with different initial concentrations of one reactant while keeping the other constant to determine the reaction order for each.[9]
-
Table 1: Hypothetical Experimental Design for Determining Reaction Order
| Experiment | [5-Iodo-3-(CF3)pyridin-2-ol] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.5 | Rate 1 |
| 2 | 0.2 | 0.5 | Rate 2 |
| 3 | 0.1 | 1.0 | Rate 3 |
By comparing the initial rates, the reaction orders 'm' and 'n' can be determined. For example, if doubling the concentration of the pyridinol derivative doubles the rate, the reaction is first order with respect to it.
Protocol 2: Determination of the Activation Energy (Ea)
The activation energy can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation:
k = A * e(-Ea/RT)
Procedure:
-
Perform a series of kinetic runs as described in Protocol 1 at a minimum of three different temperatures (e.g., 25 °C, 35 °C, 45 °C), keeping the initial concentrations of the reactants constant.
-
Calculate the rate constant 'k' for each temperature.
-
Plot ln(k) versus 1/T (in Kelvin).
-
The slope of the resulting line will be -Ea/R, where R is the gas constant (8.314 J/mol·K). The activation energy (Ea) can then be calculated.
Visualization of Experimental Workflow
The following diagrams illustrate the workflows for the kinetic analysis.
Figure 1: Workflow for determining the rate constant of a reaction.
Figure 2: Workflow for determining the activation energy (Ea).
Trustworthiness and Self-Validation
To ensure the trustworthiness of the kinetic data, the following self-validating steps should be incorporated:
-
Mass Balance: The sum of the concentrations of the starting material and the product(s) should remain constant throughout the reaction, accounting for any observed byproducts.
-
Reproducibility: Each kinetic experiment should be repeated at least twice to ensure the results are reproducible.
-
Linearity of Plots: For a given reaction order, the appropriate integrated rate law plot (e.g., ln[A] vs. time for first order) should yield a straight line.
-
Internal Standard: The concentration of the internal standard must remain constant in all HPLC analyses.
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the detailed kinetic investigation of this compound. By systematically determining the rate laws and activation parameters for its key reactions, researchers can gain a deeper understanding of its reactivity. This knowledge is invaluable for the rational design of synthetic routes and the development of novel pharmaceuticals and agrochemicals. The principles outlined here are broadly applicable to the kinetic study of other heterocyclic compounds.
References
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Kozlowski Group. (n.d.). Experimental Techniques to Study Organic Chemistry Mechanisms. Retrieved from [Link]
-
Solubility of Things. (n.d.). Reaction Kinetics and Rate Laws in Organic Reactions. Retrieved from [Link]
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Chad's Prep. (2020, October 26). 6.3 The Kinetics of Organic Reactions | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Reaction Kinetics in Organic Reactions Kinetics of Asymmetric Catalytic Reactions. Retrieved from [Link]
- Hammett, L. P. (1941). Kinetics in the study of organic reaction mechanisms.
- Lenci, E., & Trabocchi, A. (2020). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 25(19), 4504.
- Funaki, Y., & Tohnishi, M. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 133–142.
- Zhumagulov, Z. S., et al. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Molecules, 29(5), 1056.
-
ResearchGate. (n.d.). Pyridine and Pyridine Derivatives. Retrieved from [Link]
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
- Mehrabi, H., et al. (2012). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Russian Journal of Organic Chemistry, 48(9), 1330-1335.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Iodo-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
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- 9. ch.ic.ac.uk [ch.ic.ac.uk]
Application Notes & Protocols: Leveraging 5-Iodo-3-(trifluoromethyl)pyridin-2-ol in Palladium-Catalyzed Cross-Coupling Methodologies
Abstract
This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 5-iodo-3-(trifluoromethyl)pyridin-2-ol as a versatile building block in modern cross-coupling chemistry. The unique electronic properties conferred by the trifluoromethyl group and the strategic placement of the iodine atom make this reagent an exceptionally valuable scaffold for the synthesis of complex heterocyclic molecules. This document moves beyond simple procedural lists to explain the underlying principles and causal factors behind experimental choices, ensuring that the described protocols are robust and adaptable. We will explore its application in four cornerstone palladium-catalyzed reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings.
Introduction: The Strategic Value of the Scaffold
The 3-(trifluoromethyl)pyridin-2-ol core is a privileged scaffold in medicinal chemistry and materials science. The trifluoromethyl (CF₃) group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. Its high electronegativity and lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity, and cell permeability.[1] The presence of an iodine atom at the 5-position provides a highly effective "handle" for synthetic elaboration. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in the oxidative addition step of palladium-catalyzed cycles, allowing for selective and efficient functionalization under relatively mild conditions.[2][3]
This guide focuses on harnessing the reactivity of this compound (which exists in tautomeric equilibrium with 5-iodo-3-(trifluoromethyl)-1H-pyridin-2-one) in key C-C and C-N bond-forming reactions that are fundamental to modern synthesis.[4][5]
Structural and Reactivity Profile
The reactivity of this compound in cross-coupling reactions is dictated by the interplay of its structural features:
-
The C-I Bond: As the weakest carbon-halogen bond, it is highly susceptible to oxidative addition by a low-valent palladium(0) complex, the crucial first step in most cross-coupling catalytic cycles.
-
Electron-Deficient Ring: The potent electron-withdrawing effect of the CF₃ group, combined with the inherent electronics of the pyridine ring, increases the electrophilicity of the C-I bond, further facilitating oxidative addition.
-
The Pyridin-2-ol Moiety: The acidic proton of the hydroxyl group can interact with bases used in the reactions. While in many cases the reaction can proceed without protection, in specific instances, particularly with highly sensitive catalyst systems or strongly basic conditions, its acidity must be considered.
The combination of these features makes the molecule an ideal electrophilic partner for a wide range of cross-coupling transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl and heteroaryl-aryl linkages. It involves the coupling of an organohalide with an organoboron species, typically a boronic acid or ester.[6][7][8]
Expert Insights & Mechanistic Causality
The reaction's success hinges on a well-defined catalytic cycle. For our substrate, the high reactivity of the C-I bond ensures efficient entry into the cycle via oxidative addition. The critical transmetalation step, where the organic group is transferred from boron to palladium, is facilitated by a base (e.g., K₂CO₃, Cs₂CO₃). The base activates the boronic acid, forming a more nucleophilic "ate" complex, which is essential for the transfer to the palladium center. The electron-deficient nature of our pyridyl scaffold can accelerate the final reductive elimination step, leading to efficient product formation and catalyst turnover.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Fig 1. Suzuki-Miyaura Catalytic Cycle.
Representative Suzuki-Miyaura Coupling Protocol
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(dppf), 2-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or DMF. The total volume should create a 0.1-0.2 M solution with respect to the starting iodide.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion (typically 4-16 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Data Table: Suzuki-Miyaura Reaction Conditions
| Arylboronic Acid Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield |
| Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | Good-Excellent |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3%) | Cs₂CO₃ (2.0) | DMF | 85 | Excellent |
| 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | Good |
| Thiophen-2-ylboronic acid | PdCl₂(dppf) (4%) | K₃PO₄ (3.0) | Toluene/H₂O | 95 | Moderate-Good |
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, providing direct access to substituted alkynes.[9][10] It characteristically employs a dual-catalyst system of palladium and a copper(I) salt.
Expert Insights & Mechanistic Causality
The catalytic cycle is a synergistic interplay between palladium and copper.[9] The palladium cycle mirrors that of other cross-couplings (oxidative addition, reductive elimination). The unique role of copper(I) is to react with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation to the Ar-Pd(II)-I complex. The amine base (e.g., triethylamine, diisopropylethylamine) is critical, serving both as a proton scavenger and often as the solvent. A significant side reaction is the copper-mediated homocoupling of the alkyne (Glaser coupling), which can be minimized by using strictly anaerobic conditions and sometimes by employing "copper-free" Sonogashira protocols, although these may require different ligands or conditions.[11][12]
Diagram: The Sonogashira Catalytic Cycle
Caption: Fig 2. Sonogashira Catalytic Cycle.
Representative Sonogashira Coupling Protocol
-
Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Inerting: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Under inert atmosphere, add a degassed amine base (e.g., triethylamine or diisopropylethylamine) as the solvent.
-
Substrate Addition: Add the terminal alkyne (1.1-1.3 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature to 60 °C. The reaction is often rapid (1-6 hours). Monitor progress by TLC or LC-MS.
-
Workup: Once complete, remove the amine solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove metal salts.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Data Table: Sonogashira Reaction Conditions
| Terminal Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Temp (°C) | Typical Yield |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3%) | CuI (5%) | Et₃N | RT | Excellent |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3%) | CuI (5%) | Et₃N | 40 | Excellent |
| 1-Hexyne | PdCl₂(PPh₃)₂ (4%) | CuI (8%) | DIPEA | 50 | Good |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (5%) | CuI (10%) | Et₃N/DMF | RT | Good-Excellent |
Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[13][14] It allows for the coupling of aryl halides with a vast array of primary and secondary amines.
Expert Insights & Mechanistic Causality
This reaction's success is highly dependent on the choice of ligand. Early systems had limited scope, but the development of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) by Buchwald, Hartwig, and others revolutionized the field.[15] These ligands accelerate the rate-limiting reductive elimination step, preventing competing side reactions like β-hydride elimination.[13][14] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination. Given the air-sensitivity of the catalysts and strong bases, these reactions demand rigorous execution under an inert atmosphere.[16]
Diagram: The Buchwald-Hartwig Amination Cycle
Caption: Fig 3. Buchwald-Hartwig Amination Cycle.
Representative Buchwald-Hartwig Amination Protocol
-
Setup (Glovebox Recommended): In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv) to an oven-dried vial or flask.
-
Reagent Addition: Add this compound (1.0 equiv) and an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Substrate Addition: Add the amine (1.1-1.3 equiv).
-
Reaction: Seal the vessel and heat to 80-110 °C with stirring. Monitor the reaction by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water or saturated aqueous NH₄Cl. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Data Table: Buchwald-Hartwig Amination Conditions
| Amine Partner | Pd Precatalyst / Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield |
| Morpholine | Pd₂(dba)₃ (2%) / XPhos (4%) | NaOt-Bu (1.5) | Toluene | 100 | Excellent |
| Aniline | Pd(OAc)₂ (2%) / RuPhos (4%) | K₃PO₄ (2.0) | Dioxane | 110 | Good |
| n-Butylamine | Pd₂(dba)₃ (1%) / BrettPhos (2.5%) | K₂CO₃ (2.0) | t-AmylOH | 100 | Good-Excellent |
| Indazole | Pd(OAc)₂ (3%) / Xantphos (6%) | Cs₂CO₃ (2.0) | Dioxane | 110 | Good |
Heck Reaction: Forging C(sp²)-C(sp²) Bonds with Alkenes
The Heck reaction creates a C-C bond between an aryl halide and an alkene, typically yielding a substituted alkene product.[17][18][19]
Expert Insights & Mechanistic Causality
The Heck catalytic cycle involves oxidative addition, followed by migratory insertion of the alkene into the palladium-aryl bond. The final step is a β-hydride elimination, which forms the product C=C double bond and regenerates a palladium(0) species after a base removes the liberated HX.[18] The reaction often requires higher temperatures and polar aprotic solvents like DMF or NMP.[17] A key consideration is regioselectivity, as addition to the alkene can occur at either carbon of the double bond, though it is often highly selective for the less substituted position.
Diagram: The Heck Reaction Catalytic Cycle
Caption: Fig 4. Heck Reaction Catalytic Cycle.
Representative Heck Reaction Protocol
-
Setup: To a flask, add this compound (1.0 equiv), the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a base (e.g., Et₃N or Na₂CO₃, 1.5-2.5 equiv).
-
Reagent Addition: Add a polar aprotic solvent such as DMF or NMP. If a phosphine ligand is used (e.g., P(o-tol)₃), add it at this stage.
-
Substrate Addition: Add the alkene (1.2-2.0 equiv).
-
Reaction: Heat the mixture to 100-140 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract several times with an organic solvent (e.g., ethyl acetate or ether).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Data Table: Heck Reaction Conditions
| Alkene Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield |
| Styrene | Pd(OAc)₂ (3%) | Et₃N (2.0) | DMF | 120 | Good |
| n-Butyl acrylate | Pd(OAc)₂ (2%) / P(o-tol)₃ (4%) | Na₂CO₃ (2.0) | DMA | 130 | Good-Excellent |
| 1-Octene | Pd(OAc)₂ (5%) | K₂CO₃ (2.5) | NMP | 140 | Moderate |
General Workflow and Troubleshooting
A successful cross-coupling campaign relies on careful planning and execution. The following workflow and considerations are broadly applicable.
Diagram: General Experimental Workflow
Caption: Fig 5. A Generalized Experimental Workflow.
Key Considerations for Success
-
Inert Atmosphere: All palladium(0) species are sensitive to oxygen. Rigorous use of an inert atmosphere (argon or nitrogen) via a Schlenk line or glovebox is critical to prevent catalyst decomposition.
-
Solvent Purity and Degassing: Use anhydrous solvents. Oxygen dissolved in solvents can also deactivate the catalyst. Degas solvents thoroughly before use by sparging with argon for 20-30 minutes or via several freeze-pump-thaw cycles.
-
Troubleshooting:
-
Low or No Conversion: Suspect catalyst deactivation. Ensure the atmosphere is inert and solvents are dry and degassed. Consider a different ligand or catalyst system.
-
Dehalogenation (C-I to C-H): This side product suggests that reductive elimination is slow. For Buchwald-Hartwig, a bulkier ligand may be needed. For other couplings, ensure the coupling partner is sufficiently reactive.
-
Homocoupling: Alkyne homocoupling in Sonogashira reactions points to oxygen contamination. Boronic acid homocoupling in Suzuki reactions can also occur, sometimes mitigated by changing the base or solvent.
-
Conclusion
This compound is a robust and highly adaptable building block for advanced organic synthesis. Its well-defined reactivity allows for predictable and efficient incorporation into complex molecular architectures using a suite of powerful palladium-catalyzed cross-coupling reactions. By understanding the mechanistic principles behind each transformation and adhering to rigorous experimental technique, researchers can effectively leverage this scaffold to accelerate discovery programs in pharmaceuticals, agrochemicals, and materials science.[6][9]
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC. (n.d.). Retrieved January 11, 2026, from [Link]
-
Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 11, 2026, from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
This compound - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (n.d.). Retrieved January 11, 2026, from [Link]
-
Heck Reaction - University of California, Irvine. (n.d.). Retrieved January 11, 2026, from [Link]
-
Heck Reaction - Chemistry LibreTexts. (n.d.). Retrieved January 11, 2026, from [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC. (n.d.). Retrieved January 11, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years - University of Groningen. (n.d.). Retrieved January 11, 2026, from [Link]
-
Flow Chemistry: Sonogashira Coupling - Kappe Lab. (n.d.). Retrieved January 11, 2026, from [Link]
-
3-iodo-5-(trifluoromethyl)pyridin-2-ol - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
-
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Organic Letters. (n.d.). Retrieved January 11, 2026, from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. (n.d.). Retrieved January 11, 2026, from [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC. (n.d.). Retrieved January 11, 2026, from [Link]
-
Palladium-Catalyzed Intermolecular Heck Reaction of Alkyl Halides - The Royal Society of Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing). (n.d.). Retrieved January 11, 2026, from [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC. (n.d.). Retrieved January 11, 2026, from [Link]
-
Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing). (n.d.). Retrieved January 11, 2026, from [Link]
-
Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - Beilstein Journals. (n.d.). Retrieved January 11, 2026, from [Link]
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Application Notes & Protocols: Strategic Functionalization of the 5-Iodo-3-(trifluoromethyl)pyridin-2-ol Ring
Abstract
This guide provides a comprehensive overview of synthetic strategies for the chemical modification of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol. This molecule, existing in tautomeric equilibrium with 5-Iodo-3-(trifluoromethyl)-2(1H)-pyridinone, is a highly valuable heterocyclic building block in the fields of medicinal chemistry and agrochemicals. The presence of a trifluoromethyl group imparts unique physicochemical properties, while the iodo substituent at the C5 position serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation.[1][2] This document details the reactivity of the scaffold, provides step-by-step protocols for key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, and offers insights into experimental design and optimization for researchers in drug discovery and chemical development.
Foundational Analysis: Structure, Tautomerism, and Reactivity
Before embarking on synthetic modifications, a thorough understanding of the substrate's intrinsic properties is paramount. This compound is characterized by three key features that dictate its reactivity: the pyridin-2-ol/pyridin-2-one tautomerism, the strongly electron-withdrawing trifluoromethyl group, and the reactive carbon-iodine bond.
Tautomerism: The molecule exists as an equilibrium between the pyridin-2-ol and the more stable 5-Iodo-3-(trifluoromethyl)-2(1H)-pyridinone tautomer. In most solvents and solid states, the pyridinone form predominates. This is critical because the electronic properties of the two forms differ; the pyridone oxygen acts as an electron-donating group through resonance, while the hydroxyl group of the pyridinol form is a pi-donor and sigma-acceptor. Reaction conditions, particularly the choice of base and solvent, can influence this equilibrium and subsequent reactivity.
Electronic Effects:
-
Trifluoromethyl (-CF3) Group: This group is a potent sigma- and pi-electron acceptor. Its presence significantly lowers the electron density of the pyridine ring, increasing its electrophilicity and influencing the acidity of the N-H proton in the pyridone form.[1][3]
-
Iodo (-I) Group: The C5-iodine bond is the primary site for functionalization. Iodine is an excellent leaving group in transition metal-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to low-valent metal centers like Palladium(0).[4]
-
Pyridone Moiety: The endocyclic amide within the pyridone tautomer influences the overall electron distribution, and the N-H site offers an additional point for potential derivatization (e.g., alkylation), which can in turn modify the ring's reactivity.
Caption: Key reactivity sites on the 5-Iodo-3-(trifluoromethyl)-2(1H)-pyridinone scaffold.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Functionalization
The most robust and versatile strategy for modifying the C5 position is through palladium-catalyzed cross-coupling reactions. The C-I bond readily undergoes oxidative addition to Pd(0) complexes, initiating catalytic cycles that form new C-C, C-N, and other bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling for C-C Bond Formation (Arylation/Vinylation)
The Suzuki-Miyaura reaction is the premier method for installing new aryl, heteroaryl, or vinyl groups. It involves the coupling of the aryl iodide with a boronic acid or ester, mediated by a palladium catalyst and a base.
Causality Behind Component Selection:
-
Catalyst: While Pd(PPh₃)₄ can be effective, modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor often provide higher turnover numbers, broader substrate scope, and milder reaction conditions.[5]
-
Base: The base is crucial for activating the boronic acid partner in the transmetalation step. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are commonly used. The choice of base can significantly impact yield, especially with sensitive substrates.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, toluene) and water is typical, as water aids in dissolving the base and facilitates the catalytic cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2.1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
Materials:
-
5-Iodo-3-(trifluoromethyl)-2(1H)-pyridinone (1.0 equiv, e.g., 289 mg, 1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 equiv, 182 mg, 1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 equiv, 24.5 mg, 0.03 mmol)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv, 414 mg, 3.0 mmol)
-
1,4-Dioxane (5 mL)
-
Deionized Water (1 mL)
-
Schlenk flask or microwave vial, magnetic stirrer, condenser
Procedure:
-
Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Iodo-3-(trifluoromethyl)-2(1H)-pyridinone, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Solvent Addition: Add 1,4-dioxane and water. The solvent mixture should be degassed prior to use by sparging with argon for 15-20 minutes.
-
Reaction: Fit the flask with a condenser and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 5-(4-methoxyphenyl)-3-(trifluoromethyl)-2(1H)-pyridinone.
| Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) |
| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~85-95% |
| 4-Fluorophenylboronic Acid | XPhos Pd G2 | K₃PO₄ | t-AmylOH | ~90% |
| Pyridine-3-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | ~70-85% |
| Vinylboronic acid pinacol ester | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | ~75-90% |
| Note: Yields are representative and highly dependent on specific reaction conditions and scale. |
Sonogashira Coupling for C-C Bond Formation (Alkynylation)
The Sonogashira reaction provides a direct route to arylalkynes by coupling the aryl iodide with a terminal alkyne. The classic protocol uses a dual catalyst system of palladium and copper(I) iodide.[6][7]
Causality Behind Component Selection:
-
Palladium Catalyst: Forms the C(sp²)-Pd bond via oxidative addition. PdCl₂(PPh₃)₂ is a common choice.[8]
-
Copper(I) Co-catalyst: CuI is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This is a key step in the catalytic cycle.[6]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.
Caption: Dual catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Protocol 2.2: Sonogashira Coupling with Phenylacetylene
Materials:
-
5-Iodo-3-(trifluoromethyl)-2(1H)-pyridinone (1.0 equiv, 289 mg, 1.0 mmol)
-
Phenylacetylene (1.1 equiv, 121 μL, 1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv, 14 mg, 0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 equiv, 7.6 mg, 0.04 mmol)
-
Triethylamine (TEA) (3.0 mL)
-
Anhydrous Tetrahydrofuran (THF) (3.0 mL)
-
Schlenk flask, magnetic stirrer
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add 5-Iodo-3-(trifluoromethyl)-2(1H)-pyridinone, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Base: Add anhydrous THF and TEA. The mixture should be degassed.
-
Substrate Addition: Add phenylacetylene dropwise via syringe.
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic and can proceed to completion within 1-4 hours. Monitor by TLC or LC-MS.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure.
-
Purification: Redissolve the residue in dichloromethane or ethyl acetate and filter through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify by column chromatography on silica gel to afford 5-(phenylethynyl)-3-(trifluoromethyl)-2(1H)-pyridinone.
| Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | ~80-95% |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPEA | DMF | ~90% |
| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | TEA | Acetonitrile | ~75-85% |
| 1-Hexyne | Pd(OAc)₂/XPhos (Cu-free) | Cs₂CO₃ | Dioxane | ~80-90% |
| Note: Copper-free conditions are an alternative to avoid the often problematic homocoupling of alkynes.[9] |
Buchwald-Hartwig Amination for C-N Bond Formation
For the synthesis of arylamines, the Buchwald-Hartwig amination is the state-of-the-art method.[10] This reaction couples the aryl iodide with a primary or secondary amine using a palladium catalyst, a specialized ligand, and a strong, non-nucleophilic base.
Causality Behind Component Selection:
-
Ligand: This is the most critical parameter. The oxidative addition complex is often unreactive towards amines. Bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) are essential to facilitate the C-N reductive elimination step, which is often rate-limiting.[11][12][13]
-
Base: A strong base like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) is required to deprotonate the amine (or the N-H of the intermediate complex) to form the palladium-amido species that precedes reductive elimination.[11]
-
Catalyst Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices that form the active Pd(0) catalyst in situ.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 2.3: Buchwald-Hartwig Amination with Morpholine
Materials:
-
5-Iodo-3-(trifluoromethyl)-2(1H)-pyridinone (1.0 equiv, 289 mg, 1.0 mmol)
-
Morpholine (1.2 equiv, 105 μL, 1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv, 18.3 mg, 0.02 mmol)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv, 23.1 mg, 0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv, 135 mg, 1.4 mmol)
-
Anhydrous Toluene (5 mL)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Setup (Inert Atmosphere): In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Reagent Addition: Remove the tube from the glovebox. Under a positive pressure of argon, add 5-Iodo-3-(trifluoromethyl)-2(1H)-pyridinone, followed by anhydrous toluene and morpholine.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor reaction completion by LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield 5-(morpholino)-3-(trifluoromethyl)-2(1H)-pyridinone.
| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | ~80-90% |
| Aniline | Pd(OAc)₂ / BrettPhos | K₃PO₄ | Dioxane | ~75-85% |
| Benzylamine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | ~70-85% |
| Diethylamine | Pd(OAc)₂ / RuPhos | LiHMDS | THF | ~65-80% |
| Note: The choice of ligand and base is critical and must be optimized for each class of amine.[14] |
Alternative & Emerging Strategies
While palladium-catalyzed cross-coupling is the dominant method, other transformations are contextually relevant.
-
Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the C5-iodine via an SₙAr mechanism is electronically disfavored. SₙAr reactions require strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negative charge in the Meisenheimer intermediate.[15][16][17] In this substrate, the -CF₃ group is meta to the iodine, providing minimal stabilization. Therefore, this pathway is not considered a viable strategy for functionalizing the C5 position.
-
C-H Functionalization: Direct functionalization of the C4 or C6 positions represents a modern, atom-economical approach. However, regioselective C-H activation on pyridine rings is challenging due to the inherent electronics of the heterocycle.[18][19] While methods for C-H trifluoromethylation and amination of pyridines exist, they often require specific directing groups or pre-activation steps and would need to be developed specifically for this scaffold.[20]
Troubleshooting and Practical Insights
-
Incomplete Conversion in Cross-Coupling:
-
Cause: Inactive catalyst.
-
-
Dehalogenation (Loss of Iodine):
-
Cause: A common side reaction, particularly in Suzuki couplings, where the aryl iodide is reduced to an Ar-H bond.
-
Solution: Use milder bases (e.g., K₃PO₄ instead of Cs₂CO₃), lower reaction temperatures, or switch to a different ligand system that promotes faster reductive elimination.
-
-
Low Yields in Buchwald-Hartwig Amination:
-
Cause: Incorrect base/ligand combination for the specific amine used. Sterically hindered amines require bulkier ligands.
-
Solution: Screen a panel of Buchwald or Josiphos-type ligands. Ensure the base is strong enough to deprotonate the amine but does not cause substrate degradation.
-
Conclusion
This compound is a superbly versatile building block, primarily due to the synthetic utility of its carbon-iodine bond. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provide reliable and high-yielding pathways to a diverse array of analogues. A rational choice of catalyst, ligand, base, and solvent, grounded in an understanding of the underlying reaction mechanisms, is essential for achieving success in the functionalization of this important heterocyclic core.
References
- Bhattacharya, D., Cao, H., Cheng, Q., & Studer, A. (2023). C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society.
-
Yang, X., Sun, R., Li, S., Zheng, X., Yuan, M., Xu, B., Jiang, W., Chen, H., Fu, H., & Li, R. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters. Available at: [Link]
-
Curran, D. P., & Du, W. (2002). Palladium-promoted cascade reactions of isonitriles and 6-iodo-N-propargylpyridones: synthesis of mappicines, camptothecins, and homocamptothecins. Organic Letters, 4(19), 3215–3218. Available at: [Link]
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. Available at: [Link]
-
Kobayashi, Y., & Kumadaki, I. (1982). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research. Available at: [Link]
- Synquest Labs. (2026). Catalytic Applications of Trifluoromethyl Pyridine Derivatives: A Research Focus.
-
ResearchGate. (n.d.). Iodination and palladium-catalyzed phosphination sequence reactions of 2-iodoimidazo[1,5-a]pyridines 9 and 10. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
Ishihara, A., Yamada, T., & Tohnishi, M. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 168–179. Available at: [Link]
-
OC hem simplified. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Iodo-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. Available at: [Link]
-
MySkinRecipes. (n.d.). 5-Iodo-3-methyl-2-(pivaloylamino)pyridine. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
Mondal, B., Chen, C., & Deka, M. J. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS omega, 7(28), 24209-24221. Available at: [Link]
-
Magano, J., & Dunetz, J. R. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]
-
Singh, F. V., & Wirth, T. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Chemistry–An Asian Journal, 15(19), 2894-2908. Available at: [Link]
-
Smith, A. M., & Greaney, M. F. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(46), 16368-16388. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]
-
Da Mota, A., Piguel, S., & Gellis, A. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. RSC advances, 11(5), 2841-2853. Available at: [Link]
-
Jagriti Sharma. (2020). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube. Available at: [Link]
-
Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Atkinson, S. J., & Watson, A. J. (2018). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 140(29), 9235-9240. Available at: [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-Iodo-3-methyl-2-(pivaloylamino)pyridine [myskinrecipes.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. thalesnano.com [thalesnano.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5-Iodo-3-(trifluoromethyl)pyridin-2-ol
This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals working with 5-Iodo-3-(trifluoromethyl)pyridin-2-ol. As a key building block in medicinal chemistry, understanding its reactivity and potential pitfalls is crucial for successful synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: this compound is a light-sensitive and potentially air-sensitive solid. For long-term storage, it is recommended to keep it in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and refrigerated (2-8 °C). Exposure to light and atmospheric moisture can lead to gradual decomposition, which may manifest as discoloration of the material. Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: What are the typical solvents for dissolving this compound for reactions?
A2: The choice of solvent is highly dependent on the specific reaction being performed. For cross-coupling reactions like Suzuki or Buchwald-Hartwig, common solvents include aprotic polar solvents such as 1,4-dioxane, dimethylformamide (DMF), and toluene, often in the presence of an aqueous base solution. The pyridin-2-ol moiety imparts some polar character, and its solubility should be confirmed for your specific reaction system.
Q3: Can the hydroxyl group on the pyridin-2-ol interfere with my reaction?
A3: Absolutely. The pyridin-2-ol exists in equilibrium with its tautomeric form, 2-pyridone. The acidic proton of the hydroxyl group can interfere with organometallic reagents or act as a competing nucleophile. In many cross-coupling reactions, the presence of a base is sufficient to deprotonate the hydroxyl group, forming the corresponding pyridin-2-olate, which is generally compatible with the catalytic cycle. However, for reactions sensitive to acidic protons, protection of the hydroxyl group as an ether (e.g., methyl or benzyl ether) may be necessary.
Troubleshooting Guide: Common Experimental Issues
Low Reaction Conversion and Yield
Q4: My Suzuki coupling reaction using this compound is resulting in low conversion to the desired product. What are the primary factors to investigate?
A4: Low conversion in Suzuki couplings with this substrate can often be traced back to several key factors. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring can significantly influence the reactivity of the C-I bond. Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are common starting points. However, the sterically hindered and electron-deficient nature of the substrate may require more specialized ligands to facilitate efficient oxidative addition and reductive elimination. Consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which have been shown to be effective for challenging coupling partners.
-
Base Selection and Strength: The choice of base is critical. A base that is too weak may not efficiently facilitate the transmetalation step, while an overly strong base can promote side reactions. A common starting point is an aqueous solution of K₂CO₃ or Cs₂CO₃. If conversion is still low, consider using a non-aqueous base like K₃PO₄. The base also plays a role in activating the boronic acid partner.
-
Reaction Temperature and Time: These reactions often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at a lower temperature (e.g., 80 °C), a gradual increase to 100-110 °C may be beneficial. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for decomposition of the starting material or product at higher temperatures.
-
Reagent Quality: Ensure that your boronic acid is pure and that the palladium catalyst has not been deactivated by exposure to air or moisture. Using freshly opened or properly stored reagents is crucial.
Troubleshooting Decision Tree for Low Suzuki Coupling Conversion
Technical Support Center: Synthesis of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol
Welcome to the technical support guide for the synthesis of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol, a key building block in pharmaceutical and agrochemical research. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the electrophilic iodination of 3-(trifluoromethyl)pyridin-2-ol. Our goal is to equip you with the insights necessary to diagnose and resolve common experimental challenges, ensuring a successful and efficient synthesis.
Overview of the Primary Synthesis Pathway
The most common and direct method for synthesizing this compound is the electrophilic iodination of 3-(trifluoromethyl)pyridin-2-ol. This reaction typically employs an iodinating agent like N-Iodosuccinimide (NIS) or molecular iodine (I₂) in a suitable solvent system. The trifluoromethyl group (-CF₃) is a strong electron-witherawing group, which deactivates the pyridine ring, while the hydroxyl group (-OH) at the 2-position is an activating, ortho-, para-director. This electronic interplay directs the incoming iodine electrophile primarily to the 5-position.
Caption: Primary synthesis route for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each entry details the potential cause, the underlying chemical principles, and actionable solutions.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors.
-
Causality:
-
Incomplete Reaction: The deactivating effect of the -CF₃ group can make the pyridine ring less reactive towards electrophilic substitution than anticipated. The reaction may require more forcing conditions (higher temperature or longer reaction time) to reach completion.
-
Sub-optimal Reagent Stoichiometry: Using a significant excess or deficit of the iodinating agent can be detrimental. An excess can lead to side products, while a deficit will naturally result in incomplete conversion.
-
Moisture Contamination: N-Iodosuccinimide (NIS) and other electrophilic iodine sources can react with water. The presence of moisture in the solvent or on the glassware can consume the reagent, effectively lowering its available concentration for the primary reaction.
-
Product Loss During Workup/Purification: The product has some solubility in aqueous solutions, and significant amounts can be lost if the extraction and recrystallization steps are not optimized.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diagnosing and resolving low reaction yields.
-
Actionable Recommendations:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. Do not proceed to workup until the starting material is fully consumed.
-
Reagent Handling: Use fresh, high-purity N-Iodosuccinimide. Ensure solvents like acetonitrile and DMF are anhydrous.
-
Workup Optimization: When quenching the reaction, ensure the pH is basic (e.g., using 1M sodium bicarbonate) to keep the product in its neutral form, maximizing its partitioning into the organic layer.[1] Use a sufficient volume and number of extractions with a solvent like dichloromethane.
-
Q2: I am observing multiple spots on my TLC plate post-reaction, indicating impurities. What are these likely to be?
A2: The formation of multiple products is typically due to over-iodination or iodination at an alternative position.
-
Causality:
-
Di-iodination: Although the 5-position is electronically favored, forcing conditions (high temperature, long reaction times, or a large excess of NIS) can lead to the formation of a second iodine addition, likely at the C4 or C6 position.
-
Isomeric Products: While the -OH group strongly directs to the para-position (C5), a small amount of ortho-addition (C3) might occur, although this is sterically hindered by the adjacent -CF₃ group.
-
Degradation: Pyridine derivatives can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. The generation of HI as a byproduct of some iodination reactions can create an acidic environment.[2]
-
-
Actionable Recommendations:
-
Control Stoichiometry: Use a precise molar equivalent of NIS (typically 1.0 to 1.1 equivalents) relative to the starting material. Add the NIS portion-wise to maintain a low instantaneous concentration.
-
Temperature Control: Begin the reaction at a lower temperature and slowly increase it only if the reaction is sluggish. A reported condition is 80°C for 2 hours, which provides a good balance between reaction rate and selectivity.[1]
-
Purification: If side products are unavoidable, careful purification is key. Recrystallization from water has been shown to be effective for isolating the desired product with high purity.[1] Column chromatography on silica gel can also be employed if recrystallization is insufficient.
-
Q3: The reaction seems to stall and does not go to completion, even after extended time. What could be the issue?
A3: A stalled reaction often points to an issue with the reagents or the reaction environment.
-
Causality:
-
Deactivated Iodinating Agent: As mentioned, NIS is sensitive to moisture. Old or improperly stored NIS may have partially decomposed, reducing its efficacy.
-
Solvent Effects: The choice of solvent is critical. A polar aprotic solvent system like Acetonitrile/DMF is commonly used to dissolve the starting material and facilitate the electrophilic substitution.[1] Using a non-polar or protic solvent could significantly slow down or halt the reaction.
-
Insufficient Activation: Electrophilic iodination of a deactivated ring can be slow. While NIS is often sufficient, some systems may require an activator or a more potent iodinating agent. However, this increases the risk of side reactions.
-
-
Actionable Recommendations:
-
Verify Reagent Quality: Use a fresh bottle of NIS or test the activity of your current stock on a more reactive substrate.
-
Solvent System: Ensure you are using the recommended solvent system (e.g., a mixture of anhydrous acetonitrile and DMF).[1] The DMF helps to solubilize the pyridinol starting material.
-
Incremental Temperature Increase: If the reaction is stalled at a lower temperature, cautiously increase the heat in 10°C increments, monitoring for product formation and the appearance of new impurities by TLC.
-
Key Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures.[1]
| Parameter | Value/Description |
| Starting Material | 3-(Trifluoromethyl)pyridin-2-ol |
| Reagent | N-Iodosuccinimide (NIS) |
| Solvent | Anhydrous Acetonitrile (ACN) & N,N-Dimethylformamide (DMF) |
| Temperature | 80 °C |
| Reaction Time | 2 hours (or until completion by TLC) |
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-(Trifluoromethyl)pyridin-2-ol (1.0 eq) in a 1:1 mixture of anhydrous acetonitrile and DMF.
-
Reagent Addition: Add N-Iodosuccinimide (1.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 2 hours. Monitor the reaction progress by TLC.
-
Quenching: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Add 1 M aqueous sodium bicarbonate solution and stir for 5 minutes.
-
Workup: Remove the solvents under reduced pressure. Add water to the residue and extract the aqueous phase with dichloromethane (2x).
-
Isolation: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from water to obtain the final product as a white powder.[1]
References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
The impact of water and pyridine on the α-iodination of α,β-unsaturated aldehydes and ketones. Taylor & Francis Online. [Link]
-
Iodination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Specific Solvent Issues with Iodination. ACS GCI Pharmaceutical Roundtable. [Link]
Sources
Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodo-3-(trifluoromethyl)pyridin-2-ol
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-Iodo-3-(trifluoromethyl)pyridin-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific, yet valuable, building block. The unique electronic and structural characteristics of this substrate, namely the electron-withdrawing trifluoromethyl group, the reactive iodine, and the versatile pyridin-2-ol moiety, present a distinct set of challenges that require careful consideration of reaction parameters.
This document provides in-depth troubleshooting advice in a question-and-answer format, detailed experimental protocols, and a discussion of the underlying chemical principles to empower you to overcome common hurdles and achieve successful coupling outcomes.
Troubleshooting Guide: Addressing Specific Experimental Failures
This section is structured to address the most common issues encountered when using this compound in Suzuki couplings. Each question is followed by a detailed explanation of potential causes and actionable solutions grounded in established organometallic principles.
Question 1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I improve the yield?
Low or no product formation is the most frequent issue and can stem from several factors related to the challenging nature of your substrate.
Potential Cause 1: Catalyst Inhibition or Deactivation
The 2-pyridone moiety of your substrate, existing in tautomeric equilibrium with its 2-hydroxypyridine form, possesses a Lewis basic nitrogen atom. This nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst species and effectively halting the catalytic cycle. This is a well-documented challenge often referred to as the "2-pyridyl problem".[1][2][3]
Recommended Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands serve a dual purpose: their steric bulk can physically hinder the coordination of the pyridine nitrogen to the palladium center, and their electron-donating nature increases the electron density on the palladium, which can facilitate the oxidative addition step with the electron-deficient pyridine ring.[4][5] Highly recommended ligands include Buchwald's biaryl phosphine ligands.
-
Catalyst Choice: Utilize pre-formed palladium(0) catalysts such as Pd(PPh₃)₄ or robust precatalyst systems that are more resistant to inhibition.[3] If using a Pd(II) source like Pd(OAc)₂, ensure that the in situ reduction to the active Pd(0) species is efficient.
-
Increase Catalyst Loading: For particularly challenging couplings, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) may be beneficial.[3]
| Ligand Class | Recommended Ligands | Rationale |
| Bulky, Electron-Rich Phosphines | SPhos, XPhos, RuPhos | Stabilize the active Pd(0) species and prevent pyridine coordination. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Offer strong σ-donation and steric bulk, enhancing catalyst stability and activity.[6] |
| Bidentate Phosphines | dppf | Can be effective, but monodentate bulky ligands are often superior for this substrate class. |
Potential Cause 2: Inefficient Transmetalation
The transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex, is often rate-limiting. The electron-withdrawing trifluoromethyl group on the pyridone ring can render the palladium center less susceptible to transmetalation.[7]
Recommended Solutions:
-
Base Selection: The choice of base is critical for activating the boronic acid to form a more nucleophilic "ate" complex, thereby facilitating transmetalation.[8] For this acidic substrate, stronger inorganic bases are often required.
-
Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often optimal. Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[10][11]
Potential Cause 3: Suboptimal Reaction Temperature
Suzuki couplings often require thermal energy to overcome the activation barriers of the catalytic cycle steps, particularly oxidative addition and reductive elimination.
Recommended Solution:
-
Temperature Screening: If your reaction is sluggish at a lower temperature (e.g., 80 °C), a systematic increase in temperature (e.g., to 100-110 °C) may be necessary.[7] For thermally sensitive substrates, microwave irradiation can be an effective method for rapid heating and shorter reaction times, potentially minimizing byproduct formation.[12]
Question 2: I am observing significant side products, such as homocoupling of my boronic acid and dehalogenation of my starting material. How can I minimize these?
The formation of byproducts complicates purification and reduces the yield of the desired product.
Side Product 1: Homocoupling of the Boronic Acid
This side reaction, which produces a biaryl from two molecules of the boronic acid, is often promoted by the presence of oxygen.[13] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling pathway.[14]
Recommended Solutions:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed prior to use by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire reaction setup and duration.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce the amount of Pd(II) present at the beginning of the reaction.[13]
Side Product 2: Dehalogenation (Proto-deiodination)
This involves the replacement of the iodine atom on your pyridone with a hydrogen atom, leading to the formation of 3-(trifluoromethyl)pyridin-2-ol. This can occur if the palladium-aryl intermediate reacts with a hydride source in the reaction mixture.[13]
Recommended Solutions:
-
Choice of Base and Solvent: Some bases and solvents (like certain alcohols or amines) can act as hydride sources. Ensure high-purity, anhydrous solvents when appropriate.
-
Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening different ligands may help to mitigate dehalogenation.
Frequently Asked Questions (FAQs)
This section addresses broader conceptual questions regarding the use of this compound in Suzuki couplings.
Q1: Does the 2-pyridone/2-hydroxypyridine tautomerism affect the reaction?
Yes, this is a critical consideration. This compound exists in equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. The position of this equilibrium can be influenced by the solvent. In the 2-pyridone form, the N-H proton is acidic and can be deprotonated by the base, forming a pyridinolate anion. This anion can act as a bidentate ligand, potentially sequestering the palladium catalyst. In the 2-hydroxypyridine form, the free hydroxyl group could also interact with the catalyst. It is crucial to select conditions (base, ligands) that favor the productive catalytic cycle over these potential deactivating pathways.
Q2: How does the trifluoromethyl group influence the reactivity?
The -CF₃ group is a strong electron-withdrawing group. This has two main effects:
-
Activation towards Oxidative Addition: It makes the pyridine ring electron-deficient, which generally accelerates the rate-determining oxidative addition of the C-I bond to the Pd(0) catalyst.[13]
-
Slowing Transmetalation: As mentioned in the troubleshooting guide, it can decrease the electron density at the palladium center in the oxidative addition product, potentially slowing down the subsequent transmetalation step.[7]
A successful reaction protocol must balance these opposing effects.
Q3: Is it necessary to protect the N-H or O-H group of the pyridin-2-ol?
While N- or O-protection is a common strategy for substrates with acidic protons, it may not be necessary for this specific coupling and adds extra steps to the synthesis. Many Suzuki-Miyaura protocols are tolerant of free N-H groups, provided the right combination of a strong base and a suitable ligand is used.[15] It is generally recommended to first attempt the coupling with the unprotected substrate using the optimized conditions described in this guide. If catalyst inhibition remains a persistent issue, then protection (e.g., as a methyl or benzyl ether) could be considered as a secondary strategy.
Q4: My boronic acid is unstable under the reaction conditions. What can I do?
Protodeboronation, the cleavage of the C-B bond, is a common decomposition pathway for boronic acids, especially heteroaryl boronic acids, under basic conditions.[2]
-
Use a Boronic Ester: Pinacol (Bpin) or MIDA boronates are often more stable than the corresponding boronic acids and can be used as effective coupling partners.
-
Anhydrous Conditions: If protodeboronation is suspected, switching to anhydrous conditions with a base like KF or anhydrous K₃PO₄ can be beneficial.[9]
-
Excess Boronic Acid: Using a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid can help to compensate for some degradation during the reaction.
Experimental Protocols and Visual Guides
Recommended Starting Protocol for Suzuki Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization for each specific boronic acid partner is highly recommended.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and finely ground K₃PO₄.
-
Catalyst Addition: In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos. Add this catalyst/ligand mixture to the Schlenk flask.
-
Inerting: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting Suzuki couplings of this substrate.
References
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Dandapani, S., & Curran, D. P. (2004). Regioselective Halogenations and Subsequent Suzuki−Miyaura Coupling onto Bicyclic 2-Pyridones. The Journal of Organic Chemistry, 69(26), 9051-9058.
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 635-643.
- Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
- Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie, 132(52), 23802-23816.
-
Sakinho, et al. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
- Gros, P., Fort, Y., & Caubère, P. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572-6575.
- BenchChem. (2025). Optimizing reaction conditions for Suzuki coupling of pyridyl compounds. BenchChem.
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
- Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. BenchChem.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
- ResearchGate. (2014). Screening of different bases for Suzuki coupling.
- Cook, X. A., Gombert, A., & Willis, M. C. (2020).
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. [Link]
- Reisman, S. E., & Watson, D. A. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 141(35), 13739-13757.
- BenchChem. (2025).
- D'Amato, E., & Gencarelli, G. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 875.
- El-Sheref, E. M., & Abdel-Fattah, M. A. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Scientific Reports, 11(1), 1-13.
- Hartwig, J. F., & Cook, A. K. (2020). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. Journal of the American Chemical Society, 142(40), 17164-17176.
- ResearchGate. (2025). Efficient synthesis of differently substituted triarylpyridines with the Suzuki-Miyaura cross-coupling reaction.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- MDPI. (2019).
- Morken, J. P., & Dreher, S. D. (2011). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 133(45), 18238-18241.
-
Suzuki Coupling. (2020). YouTube. [Link]
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
- Rueda-Espinosa, J. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM.
- Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1869-1883.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Ahmed, M. A. A. (2013).
- Palma, V., & Ricca, A. (2020). Catalyst Deactivation, Poisoning and Regeneration.
- Proton Guru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube.
- Jagriti Sharma. (2020).
- Axens. What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace?. Axens.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nobelprize.org [nobelprize.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. youtube.com [youtube.com]
- 15. tcichemicals.com [tcichemicals.com]
Technical Support Center: Synthesis of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol
Welcome to the technical support center for the synthesis of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol (CAS No. 887707-23-5). This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis and consistently achieve high yields and purity.
The synthesis of this highly functionalized pyridine core is a critical step in the development of various pharmaceutical and agrochemical agents. The presence of the trifluoromethyl group enhances metabolic stability and binding affinity, while the iodo group serves as a versatile handle for further chemical modifications, such as cross-coupling reactions.[1]
This guide will focus on the most common and effective synthetic route: the direct electrophilic iodination of 3-(trifluoromethyl)pyridin-2-ol.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and offering validated solutions.
Issue 1: Low or No Product Formation
-
Question: My reaction has stalled, and TLC/LC-MS analysis shows primarily unreacted starting material, 3-(trifluoromethyl)pyridin-2-ol. What are the likely causes and how can I fix this?
-
Answer: This is a common issue often related to the reactivity of the iodinating agent or the reaction conditions. The core of this reaction is an electrophilic aromatic substitution, where an electrophilic iodine species (I+) attacks the electron-rich pyridin-2-ol ring.
-
Causality & Solution 1: Ineffective Iodinating Agent. Molecular iodine (I₂) itself is not electrophilic enough to iodinate the moderately activated pyridine ring. It requires an oxidizing agent to generate a more potent electrophilic species.[2] N-Iodosuccinimide (NIS) is a widely used and effective alternative that provides a direct source of electrophilic iodine.[3] If using I₂, ensure you have an appropriate oxidizing agent (e.g., nitric acid, hydrogen peroxide), though these can lead to side reactions. For better control and reproducibility, switching to NIS is highly recommended.
-
Causality & Solution 2: Incorrect Solvent Choice. The polarity and coordinating ability of the solvent are critical. A mixture of anhydrous acetonitrile (ACN) and N,N-dimethylformamide (DMF) is reported to be effective.[3] DMF helps to solubilize the starting material and intermediates, while ACN is a polar aprotic solvent that facilitates the reaction without interfering. Ensure your solvents are anhydrous, as water can react with the iodinating agent and deactivate it.
-
Causality & Solution 3: Insufficient Activation/Temperature. The reaction typically requires thermal energy to proceed at a reasonable rate. A reaction temperature of around 80°C is often optimal.[3] If you are running the reaction at room temperature, it may be too slow. Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS.
-
Issue 2: Formation of Multiple Products (Low Selectivity)
-
Question: I am observing multiple spots on my TLC plate, and the NMR of my crude product shows several sets of peaks. What are these byproducts, and how can I improve the regioselectivity?
-
Answer: The formation of multiple products indicates a lack of regioselectivity in the iodination reaction. The pyridin-2-ol ring has multiple positions susceptible to electrophilic attack.
-
Causality & Solution 1: Di-iodination. If the reaction is left for too long or if an excess of the iodinating agent is used, a second iodine atom can be added to the ring, forming di-iodo species. To mitigate this, use a stoichiometric amount of the iodinating agent (e.g., 1.0 to 1.05 equivalents of NIS).[3] Monitor the reaction closely and stop it once the starting material is consumed.
-
Causality & Solution 2: Iodination at other positions. While the 5-position is electronically favored for iodination, some iodination may occur at the 3-position if it is not already substituted. In our case, the 3-position is blocked by the trifluoromethyl group. However, other isomeric byproducts are still possible depending on the specific reaction conditions. A radical-based mechanism could lead to different regioselectivity.[4] Sticking to a well-established electrophilic iodination protocol is key to ensuring selectivity for the 5-position.
-
Issue 3: Difficult Purification
-
Question: My crude product is an oil or a sticky solid, and I'm having trouble purifying it by recrystallization or column chromatography. What are the best practices for purification?
-
Answer: Purification challenges often stem from the presence of residual solvent, unreacted starting materials, or byproducts with similar polarity to the desired product.
-
Causality & Solution 1: Residual DMF. DMF has a high boiling point and can be difficult to remove completely. After the aqueous workup, ensure to wash the organic layer thoroughly with brine to remove residual DMF. If it persists, azeotropic removal with a solvent like heptane under reduced pressure can be effective.
-
Causality & Solution 2: Recrystallization Issues. A successful recrystallization depends on finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Water has been reported as an effective recrystallization solvent for this compound.[3] If the product oils out, try using a mixed solvent system (e.g., ethanol/water, isopropanol/water) or slowing down the cooling process.
-
Causality & Solution 3: Column Chromatography. If recrystallization is ineffective, silica gel column chromatography is a good alternative. A gradient elution with a mixture of ethyl acetate and petroleum ether (or hexanes) is a good starting point.[5] The trifluoromethyl group can cause the compound to be somewhat nonpolar, so you may need to use a less polar solvent system than you would for a typical pyridinol.
-
Part 2: Frequently Asked Questions (FAQs)
-
Q1: Why is the iodination directed to the 5-position?
-
A1: The hydroxyl group at the 2-position is a strong activating group and directs electrophilic substitution to the ortho and para positions (3 and 5-positions). Since the 3-position is already occupied by the trifluoromethyl group, the incoming electrophile (I+) is directed to the 5-position.
-
-
Q2: Can I use other iodinating reagents besides NIS?
-
A2: Yes, other reagents can be used, but they may require different reaction conditions and can have different selectivity profiles. Some alternatives include:
-
Iodine monochloride (ICl): A powerful electrophilic iodinating agent, but it is highly corrosive and can be difficult to handle.[6]
-
Iodine with an oxidizing agent: Systems like I₂/H₂O₂ or I₂/KIO₃ can generate electrophilic iodine in situ.[2][7] However, these can be less selective and lead to over-oxidation.
-
For its ease of handling, high reactivity, and selectivity, NIS remains the recommended reagent for this transformation.[3]
-
-
-
Q3: Is it necessary to perform the reaction under an inert atmosphere?
-
A3: While not always strictly necessary for this specific iodination, it is good laboratory practice to perform reactions involving electron-rich aromatic compounds under an inert atmosphere (e.g., nitrogen or argon). This prevents potential side reactions with atmospheric oxygen and moisture, which can lead to the formation of colored impurities and a decrease in yield.
-
-
Q4: How do I confirm the identity and purity of my final product?
-
A4: The identity and purity of this compound should be confirmed by a combination of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule. The proton NMR should show two distinct doublets in the aromatic region, and the carbon NMR will show the characteristic signals for the pyridine ring, the trifluoromethyl group, and the carbon-iodine bond.[3]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): This can be used to determine the purity of the final product with high accuracy.
-
-
Part 3: Optimized Experimental Protocol & Data
This section provides a detailed, step-by-step protocol for the synthesis of this compound, along with expected data.
Optimized Protocol: Electrophilic Iodination using NIS
This protocol is based on a reported procedure with an 81% yield.[3]
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight | Amount (for 25g scale) | Moles | Equivalents |
| 3-(Trifluoromethyl)pyridin-2-ol | 50584-33-3 | 163.09 g/mol | 25.0 g | 153.3 mmol | 1.0 |
| N-Iodosuccinimide (NIS) | 516-12-1 | 224.98 g/mol | 34.5 g | 153.3 mmol | 1.0 |
| Anhydrous Acetonitrile (ACN) | 75-05-8 | 41.05 g/mol | 150 mL | - | - |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 150 mL | - | - |
| 1 M Sodium Bicarbonate (aq) | 144-55-8 | 84.01 g/mol | 150 mL | - | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 2 x 150 mL | - | - |
| Water (for recrystallization) | 7732-18-5 | 18.02 g/mol | As needed | - | - |
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(Trifluoromethyl)pyridin-2-ol (25.0 g, 153.3 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (150 mL) and anhydrous N,N-dimethylformamide (150 mL) to the flask. Stir the mixture until the starting material is fully dissolved.
-
Reagent Addition: Add N-Iodosuccinimide (34.5 g, 153.3 mmol) to the solution in one portion.
-
Reaction: Heat the reaction mixture to 80°C and stir for 2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Quenching: After 2 hours, cool the reaction mixture to room temperature. Add 1 M aqueous sodium bicarbonate solution (150 mL) and stir for 5 minutes. This step neutralizes any acidic byproducts and quenches unreacted NIS.
-
Solvent Removal: Remove the acetonitrile and DMF under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add water (100 mL) and extract with dichloromethane (2 x 150 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from water to obtain this compound as a white to off-white powder.
Expected Yield: ~36.2 g (81%)
Characterization Data: [3]
-
¹H NMR (500 MHz, CDCl₃): δ 7.85 (d, J = 2.3 Hz, 1H), 7.98 (d, J = 2.3 Hz, 1H), 13.41 (br s, 1H).
-
¹³C NMR (125 MHz, CDCl₃): δ 63.0, 121.4 (q, JC-F = 272.3 Hz), 122.2 (q, JC-F = 31.6 Hz), 144.4, 148.1 (q, JC-F = 5.0 Hz), 160.1.
Part 4: Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism Overview
Caption: Mechanism of electrophilic iodination of 3-(trifluoromethyl)pyridin-2-ol.
References
- Vertex AI Search. 5-IODO-3-(TRIFLUOROMETHYL)-2(1H)-PYRIDINONE synthesis - chemicalbook.
- NIH. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
- ACS Publications. Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents.
- PubChem. 3-iodo-6-(trifluoromethyl)pyridin-2-ol.
- PubChem. 3-iodo-5-(trifluoromethyl)pyridin-2-ol.
- Sigma-Aldrich. 3-Iodo-5-(trifluoromethyl)pyridin-2-ol AldrichCPR.
- ChemicalBook. Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis.
- ResearchGate. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
- Google Patents. US9382194B2 - Iodination process for the preparation of 3, 5-disubstituted-2, 4, 6-triiodo aromatic amines compounds.
- MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.
- ResearchGate. Pyridinium Iodochloride: An Efficient Reagent for Iodination of Hydroxylated Aromatic Ketones and Aldehydes | Request PDF.
- RSC Publishing. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Iodo-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. 5-IODO-3-(TRIFLUOROMETHYL)-2(1H)-PYRIDINONE synthesis - chemicalbook [chemicalbook.com]
- 4. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. US9382194B2 - Iodination process for the preparation of 3, 5-disubstituted-2, 4, 6-triiodo aromatic amines compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol. We will explore common impurities, analytical detection methods, and robust troubleshooting strategies to ensure the highest purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: Impurities typically originate from starting materials, reagents, or side reactions. Based on common synthetic routes, such as the iodination of 3-(trifluoromethyl)pyridin-2-ol[1], the primary impurities to anticipate are:
-
Unreacted Starting Material: 3-(Trifluoromethyl)pyridin-2-ol.
-
Iodinating Agent Residue: N-iodosuccinimide (NIS) or its byproduct, succinimide.
-
Regioisomers: Depending on the reaction conditions, other iodinated isomers could potentially form, although the 5-iodo position is generally favored.
-
Over-iodinated Products: Di-iodinated species are a possibility if the reaction is not carefully controlled.
-
Solvent Residues: Acetonitrile, DMF, or other solvents used during the synthesis and workup.[1]
Table 1: Common Impurities and Their Origin
| Impurity | Chemical Structure | Likely Origin |
| 3-(Trifluoromethyl)pyridin-2-ol | C₆H₄F₃NO | Unreacted starting material |
| Succinimide | C₄H₅NO₂ | Byproduct from N-Iodosuccinimide (NIS) reagent |
| Regioisomers (e.g., 3-iodo) | C₆H₃F₃INO | Non-specific iodination side reaction[2] |
| Solvent Residues (e.g., DMF) | C₃H₇NO | Trapped solvent from reaction or workup |
Q2: Which analytical techniques are best for assessing the purity of my compound?
A2: A multi-pronged analytical approach is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the premier method for quantitative purity analysis of pyridine derivatives due to its high resolution and sensitivity.[3] A reversed-phase C18 column with a gradient elution using acetonitrile and water (often with a modifier like formic acid or TFA) is a good starting point.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are excellent for structural confirmation and identifying impurities with distinct signals. The synthesis of the target compound is often confirmed using ¹H and ¹³C NMR.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile or semi-volatile impurities.[4]
-
Thin-Layer Chromatography (TLC): An indispensable, rapid technique for monitoring reaction progress and guiding the choice of conditions for column chromatography.
Q3: My NMR spectrum looks clean, but the HPLC shows multiple peaks. Is my compound impure?
A3: Not necessarily. While it could indicate impurities not visible in the NMR, this phenomenon in pyridin-2-ol derivatives can also be due to keto-enol tautomerism.[5] The compound can exist in equilibrium between the pyridin-2-ol (enol) form and the pyridin-2(1H)-one (keto) form. This equilibrium is sensitive to the solvent, pH, and temperature, and the two tautomers can sometimes separate under HPLC conditions, appearing as two distinct peaks.[5] To confirm, it is advisable to use LC-MS to see if both peaks have the same mass-to-charge ratio.
Q4: Why do I see significant peak tailing when I try to purify my compound using silica gel chromatography?
A4: Peak tailing is a common issue when purifying basic compounds like pyridine derivatives on standard silica gel.[6] The basic nitrogen atom in the pyridine ring can interact strongly with acidic silanol groups on the silica surface, leading to poor peak shape.[6] This can be mitigated by adding a small amount of a competing base, like triethylamine (TEA) or pyridine (e.g., 0.1-1%), to your mobile phase.[6]
Troubleshooting and Purification Guides
This section provides structured workflows and protocols to address specific challenges encountered during the purification of this compound.
Overall Purification Workflow
The following diagram outlines a general strategy for moving from a crude reaction mixture to a highly pure final product.
Caption: A general workflow for the purification and validation of this compound.
Issue 1: Crude Product is a Persistent Oil and Fails to Crystallize
This is a common issue when residual impurities inhibit the formation of a crystal lattice.[5]
Troubleshooting Steps:
-
Confirm Purity: Ensure the oil is primarily your target compound via NMR or HPLC. If significant impurities are present, direct crystallization is unlikely to succeed.
-
Solvent Screening: The choice of solvent is critical. A general synthesis procedure reports recrystallization from water, indicating some aqueous solubility.[1] Systematically screen a range of solvents and anti-solvents (e.g., water, ethanol/water, dichloromethane/hexanes, ethyl acetate/heptane).
-
Physical Induction:
-
Purify Further: If crystallization fails, the product requires further purification. Column chromatography is the next logical step to remove the crystallization-inhibiting impurities.
Issue 2: Poor Separation During Column Chromatography
When TLC analysis shows co-eluting spots or streaking, a systematic approach to method development is required.
Caption: A decision tree for troubleshooting poor chromatographic separation of pyridine derivatives.
Table 2: Recommended Starting Conditions for Column Chromatography
| Stationary Phase | Mobile Phase System (Eluent) | Rationale & Tips |
| Silica Gel | Hexanes/Ethyl Acetate + 0.5% TEA | A standard system for moderately polar compounds. The TEA is crucial to prevent peak tailing.[6] |
| Neutral Alumina | Dichloromethane/Methanol | Alumina can be less acidic than silica, sometimes offering better peak shape for basic compounds without additives. |
| Reversed-Phase C18 | Water/Acetonitrile + 0.1% Formic Acid | Useful if the compound is too polar for normal phase or if impurities are non-polar. The acid helps to protonate the pyridine nitrogen, leading to sharper peaks.[3][6] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol assumes the crude product is >90% pure and solid or semi-solid.
-
Solvent Selection: In a small test tube, dissolve a small amount of crude product (~20-30 mg) in a minimal amount of a hot solvent (e.g., water, isopropanol, or an ethyl acetate/heptane mixture).
-
Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and swirling until the solid is just dissolved. Do not add excessive solvent.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation.
-
Crystallization: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a high vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography on Silica Gel
This protocol is for purifying a product with significant impurities.
-
TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of approximately 0.25-0.35. A good starting point is 30-50% ethyl acetate in hexanes. Add 0.5% triethylamine (TEA) to this mixture to improve peak shape.[6]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (with TEA). Ensure there are no cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the mobile phase. If necessary, the polarity can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator.
-
Final Drying: Place the resulting product under a high vacuum to remove any trace solvents.
References
- Vertex AI Search. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds - Column Chromatography.
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- BenchChem. (2025). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
- Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions.
- BenchChem. (2025). Technical Support Center: Characterization of Halogenated Organic Compounds.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D.
- Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- ChemicalBook. (n.d.). 5-IODO-3-(TRIFLUOROMETHYL)-2(1H)-PYRIDINONE synthesis.
- Agilent Technologies, Inc. (2011). Pyridines: Separation of pyridine and other amines.
- OSHA Salt Lake Technical Center. (1991). Pyridine Method Number: PV2295.
- ChemicalBook. (n.d.). Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis.
- Supelco. (n.d.). Bulletin 916 Purge-and-Trap System Guide.
- Sigma-Aldrich. (n.d.). Green column for pyridine analysis.
- Sigma-Aldrich. (n.d.). 3-Iodo-5-(trifluoromethyl)pyridin-2-ol AldrichCPR.
- Guidechem. (n.d.). 5-IODO-2-METHOXY-3-(TRIFLUOROMETHYL)-PYRIDINONE.
- BenchChem. (2025). Technical Support Center: Purification of Pyridin-4-ol Derivatives.
- MDPI. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- ResearchGate. (2025). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper.
- Sigma-Aldrich. (n.d.). 5-Iodo-4-trifluoromethyl-pyridin-2-ol.
- Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
- J&K Scientific. (n.d.). 5-Iodo-6-(trifluoromethyl)pyridin-2-ol.
- Royal Society of Chemistry. (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Preventing the Decomposition of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol
Welcome to the dedicated technical support center for 5-Iodo-3-(trifluoromethyl)pyridin-2-ol (CAS 887707-23-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and actionable troubleshooting advice to mitigate the decomposition of this valuable synthetic intermediate. By understanding the inherent molecular instabilities and adopting best practices, you can ensure the integrity of your experiments and the reliability of your results.
Understanding the Molecule: Inherent Instabilities
This compound is a unique trifluoromethylated and iodinated pyridinol derivative. Its utility in organic synthesis is significant, but its chemical structure presents several potential pathways for decomposition. The primary drivers of instability are the carbon-iodine bond, the electron-deficient trifluoromethylated pyridin-2-ol ring system, and its tautomeric nature. The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the electronic properties and reactivity of the pyridine ring.[1][2]
The key structural features contributing to its potential degradation are:
-
The C-I Bond: The carbon-iodine bond is the weakest of the carbon-halogen bonds and is susceptible to homolytic cleavage, particularly when exposed to light or heat, initiating radical chain reactions.
-
The Pyridin-2-ol System: This moiety exists in a tautomeric equilibrium with its corresponding pyridin-2(1H)-one form. This equilibrium is sensitive to solvent polarity and pH, and both forms can exhibit different reactivity and stability profiles.[3] The ring is also susceptible to oxidative degradation.[4]
-
Electron-Deficient Ring: The presence of both the iodine atom and the strongly electron-withdrawing trifluoromethyl group makes the pyridine ring electron-deficient. This enhances its susceptibility to nucleophilic attack and can influence its overall stability.[5][6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues you may encounter during the handling, storage, and use of this compound in a practical question-and-answer format.
Question 1: I've noticed a discoloration (yellow to brown) in my solid sample of this compound over time. What is causing this and is the material still usable?
Answer: Discoloration is a common indicator of decomposition, often due to the formation of elemental iodine (I₂) resulting from the cleavage of the carbon-iodine bond. This process, known as deiodination, can be initiated by exposure to light (photodecomposition) or elevated temperatures.[7][8] The formation of colored polymeric materials or oxidized byproducts can also contribute to the change in appearance.
-
Immediate Action: Protect the sample from light by storing it in an amber vial. If it has been exposed to heat, move it to a cooler environment.
-
Assessing Usability: The usability of the discolored material depends on the extent of decomposition and the tolerance of your specific reaction to impurities. It is highly recommended to assess the purity of the material before use.
Protocol: Rapid Purity Assessment by Thin Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of both your discolored sample and a fresh (or properly stored) sample of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 1-2 mg/mL.
-
TLC Plate: Use a standard silica gel TLC plate.
-
Spotting: Carefully spot both solutions side-by-side on the TLC plate.
-
Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate, starting with a 7:3 ratio and optimizing as needed).
-
Visualization: Visualize the plate under UV light (254 nm). The presence of new spots, particularly a colored spot at the baseline (indicative of I₂ or polar impurities), in the lane of the discolored sample confirms decomposition.
-
Decision: If significant impurities are detected, purification by recrystallization or column chromatography may be necessary. For sensitive applications, using a fresh, pure sample is advisable.
Question 2: My reaction yield is significantly lower than expected when using this compound. Could decomposition during the reaction be the cause?
Answer: Yes, decomposition under reaction conditions is a likely culprit. Several factors could be at play:
-
Reaction Temperature: High reaction temperatures can promote thermal decomposition. Trifluoromethylated pyridines can be susceptible to decomposition at elevated temperatures.[9]
-
pH of the Reaction Mixture: The pyridin-2-ol moiety is sensitive to pH. Strongly acidic or basic conditions can lead to hydrolysis or other degradation pathways.[10][11]
-
Presence of Nucleophiles: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, potentially leading to unwanted side reactions.
-
Light Exposure: If your reaction is conducted in a clear glass vessel and is stirred for an extended period, photodecomposition can occur.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| High Temperature | If possible, attempt the reaction at a lower temperature. Conduct small-scale trials to find the optimal balance between reaction rate and stability. |
| Extreme pH | Buffer the reaction mixture if compatible with your chemistry. If using a strong base or acid is unavoidable, consider a slow addition at low temperature to minimize exposure time. |
| Nucleophilic Attack | If the intended reaction does not involve nucleophilic substitution at the pyridine ring, ensure all reagents and solvents are free from strong nucleophilic impurities. |
| Light Exposure | Conduct the reaction in a vessel protected from light (e.g., wrapped in aluminum foil or using an amber flask). |
Question 3: I am observing the formation of an unknown, more polar byproduct in my reaction mixture. What could it be?
Answer: A common degradation pathway for pyridin-2-ol derivatives is oxidation, which would result in more polar byproducts. The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide. Additionally, the aromatic ring itself can undergo oxidative degradation, especially if exposed to strong oxidizing agents or even atmospheric oxygen over long periods, potentially leading to hydroxylated derivatives.[4]
Visualizing Potential Decomposition Pathways
The following diagrams illustrate the most probable decomposition pathways for this compound.
Caption: Figure 1: Postulated photochemical decomposition pathway.
Caption: Figure 2: Potential pH-mediated and oxidative degradation pathways.
Best Practices for Handling and Storage
Adherence to the following guidelines will significantly enhance the shelf-life and experimental consistency of this compound.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Minimizes thermal decomposition. |
| Light | Store in an amber, tightly sealed vial. | Prevents photodecomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidative degradation and moisture. Many halogenated heterocyclic compounds can be air-sensitive.[12][13][14][15][16] |
| Purity | Store in a dedicated, clean container. | Avoids cross-contamination with incompatible materials. |
Handling Procedures
-
Inert Atmosphere: For maximum stability, especially when handling small quantities or preparing stock solutions, work under an inert atmosphere using a glovebox or Schlenk line.[13][15][16]
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, and strong acids, unless they are part of a controlled reaction.
-
Solvent Selection: When preparing stock solutions, use high-purity, dry solvents. If the solution is to be stored, degas the solvent prior to use to remove dissolved oxygen.
-
Solution Storage: Store solutions at low temperatures (2-8°C or frozen if the solvent allows) and protected from light. The stability in solution is generally lower than in the solid state.
Protocol: Preparation of a Stock Solution
-
Preparation: Dry the required glassware in an oven at >120°C for at least 4 hours and cool under a stream of inert gas.
-
Inert Atmosphere: Place the vial of this compound and the required solvent (e.g., anhydrous DMSO or DMF) inside a nitrogen-filled glovebox. Alternatively, use Schlenk techniques.
-
Weighing: Weigh the desired amount of the compound directly into the storage vial.
-
Dissolution: Add the anhydrous, degassed solvent to the solid and gently agitate until fully dissolved.
-
Sealing and Storage: Seal the vial tightly with a septum cap and wrap with parafilm. Store in a refrigerator at 2-8°C, protected from light.
By implementing these troubleshooting and handling strategies, you can minimize the decomposition of this compound, ensuring the integrity and success of your research endeavors.
References
- Barl, N. M., et al. "Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules." Dalton Transactions, 49.12 (2020): 3976-3984.
- BenchChem Technical Support Team. "The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers." BenchChem, 2025.
- Gorelsky, S. I., et al. "An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines." The Journal of Physical Chemistry A, 122.3 (2018): 815-825.
- Poully, J. C., et al. "Photoionization of 2-pyridone and 2-hydroxypyridine." Physical Chemistry Chemical Physics, 12.14 (2010): 3566-3572.
- BenchChem Technical Support Team. "6-Chloro-2-iodo-3-(trifluoromethyl)pyridine." BenchChem, 2025.
- BenchChem Technical Support Team. "4-(Trifluoromethyl)pyridin-3-ol." BenchChem, 2025.
- "4-Iodo-6-(trifluoromethyl)-3-pyridinol.
- Ron E. "Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?" Chemistry Stack Exchange, 2014.
- BenchChem Technical Support Team. "Common pitfalls in handling air-sensitive reagents for synthesis." BenchChem, 2025.
- Wipf, P. "Techniques for Handling Air- and Moisture-Sensitive Compounds." Wipf Group, University of Pittsburgh, 2014.
- U.S. Patent 4,650,875. "Preparation of (trifluoromethyl)pyridines." 1987.
- "Tips and Tricks for the Lab: Air-Sensitive Techniques (1)." ChemistryViews, 2013.
- Sigma-Aldrich. "Handling air-sensitive reagents." Technical Bulletin AL-134.
- "3-Iodo-5-(trifluoromethyl)pyridin-2-ol." Sigma-Aldrich.
- Ren, Y., et al. "A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity." Molecules, 25.6 (2020): 1327.
- Ren, Y., et al. "Halogen Bonding Interactions of Haloaromatic Endocrine Disruptors and the Potential for Inhibition of Iodothyronine Deiodinases." International Journal of Molecular Sciences, 24.5 (2023): 4578.
- Singh, V., et al. "Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics." International Journal of Molecular Sciences, 23.23 (2022): 15201.
- Andersen, H. R., et al. "Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry." Rapid Communications in Mass Spectrometry, 27.22 (2013): 2567-2574.
- "Degradation of personal care product 2-chloropyrine detected in surface water.
- "4-Iodo-5-(trifluoromethyl)pyridin-2-ol." BLDpharm.
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- "5-Iodo-6-(trifluoromethyl)pyridin-2-ol." J&K Scientific.
- "Kinetics of the Thermal Decomposition of 2,4,6-Triazido-3,5-Difluoropyridine.
- "Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper.
- "4-Hydroxypyridine Degradation P
- "Kinetic study of the singlet molecular oxygen-mediated photodegradation of monohydroxylated N-heteroarom
- "C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides." Journal of the American Chemical Society, 2022.
- "Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermedi
- "Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered." Applied and Environmental Microbiology, 2016.
- "Influence of pH on degradation of 2-Picoline.
- "The effects of temperature (A) and pH (B) on pyridine degradation and biomass of strain KDPy1 in 24 h.
- "Effect of initial pH on pyridine degradation.
- "Degradation of Pyridines in the Environment.
- "The pyridine/benzene stability 'paradox'?" Chemistry Stack Exchange, 2017.
- "Oxidation of Phenolic Compounds with Organohypervalent Iodine Reagents." Organic Reactions, 2009.
- "Phenol oxidation with hypervalent iodine reagents." Wikipedia.
- "Concerning The Mechanism of Iodine(III)-Mediated Oxidative Dearomatization of Phenols." The Royal Society of Chemistry, 2018.
- "Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents: Fundamental Mechanistic Features Revealed by a Density Functional Theory-Based Investigation.
- "Ferrate Oxidation of Phenolic Compounds in Iodine-Containing Water: Control of Iodinated Aromatic Products." Environmental Science & Technology, 2018.
- "Effects of Thermal Treatment on Halogenated Disinfection By-Products in Drinking Water." Environmental Science & Technology, 2004.
- "Persistent degradation products of halogenated refrigerants and blowing agents in the environment." INIS-IAEA, 2021.
- "Pharmaceutical Transformation Products Formed by Ozonation—Does Degrad
- "Trifluoromethylpyridine: Its chemistry and applic
- "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." Journal of Pesticide Science, 2020.
- "Corrosion Inhibition Effect of Pyridine-2-Thiol for Brass in An Acidic Environment." MDPI, 2021.
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- 16. web.mit.edu [web.mit.edu]
Technical Support Center: Catalyst Selection for Reactions of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol
Introduction
5-Iodo-3-(trifluoromethyl)pyridin-2-ol is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its unique electronic and structural features present distinct challenges in transition-metal-catalyzed cross-coupling reactions. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to facilitate successful catalyst selection and reaction optimization.
The primary challenges associated with this substrate stem from three core properties:
-
Electron-Deficient Heterocycle: The combined electron-withdrawing effects of the trifluoromethyl group and the pyridine ring nitrogen facilitate oxidative addition but can complicate subsequent steps in the catalytic cycle.
-
Coordinating Pyridine Nitrogen: The nitrogen atom at the 2-position can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes. This is a well-documented issue known as the "2-pyridyl problem".[1][2]
-
Acidic Pyridinol Proton: The hydroxyl group can be deprotonated by the bases used in cross-coupling reactions, altering the substrate's charge, solubility, and coordination properties, thereby influencing the reaction outcome.
This document is structured to provide both foundational knowledge and practical, problem-solving guidance for the most common cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst selection so critical for this compound? A1: Standard palladium catalysts often fail with this substrate due to catalyst inhibition by the pyridine nitrogen.[3] The lone pair on the nitrogen adjacent to the C-I bond can bind strongly to the palladium catalyst, forming stable, off-cycle complexes that shut down catalysis. Therefore, specialized catalyst systems, typically employing bulky, electron-rich phosphine ligands, are required to shield the metal center and promote the desired catalytic turnover.
Q2: What is the general strategy for selecting a catalyst system for this substrate? A2: The most effective strategy is to use a combination of a modern palladium precatalyst and a sterically hindered, electron-rich biaryl monophosphine ligand.[4]
-
Ligands: Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos, BrettPhos) are highly effective. Their bulkiness creates a wide "bite angle" that favors reductive elimination and discourages the formation of inhibitory pyridine-palladium complexes.[3][5]
-
Precatalysts: Using well-defined precatalysts (e.g., G3 or G4 palladacycles) ensures a 1:1 ligand-to-palladium ratio, leading to higher reproducibility and activity compared to generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[4]
Q3: How does the pyridin-2-ol group affect the choice of base? A3: The acidic proton of the pyridinol can be deprotonated by the base. This is not necessarily detrimental and can sometimes be advantageous. However, the choice of base is critical. Very strong bases like sodium tert-butoxide (NaOtBu) may be incompatible with other functional groups.[6] Moderately strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often the best starting point, as they are strong enough to facilitate the reaction (e.g., activate the boronic acid in a Suzuki coupling) without causing substrate degradation.[3][7]
Q4: Should I be concerned about the trifluoromethyl (CF₃) group? A4: The CF₃ group makes the pyridine ring very electron-poor. This property is generally beneficial for the initial oxidative addition step of the aryl iodide to the Pd(0) center. However, it can slow down subsequent steps like transmetalation or reductive elimination.[3][8] This is another reason why electron-rich ligands are crucial, as they help to accelerate these slower steps in the catalytic cycle.
Troubleshooting Guide
This guide is formatted to address common problems, identify their potential causes, and provide actionable solutions.
Universal Issues (Applicable to All Reaction Types)
Problem 1: Low or No Conversion to Product
-
Potential Cause 1: Catalyst Inhibition/Deactivation. The pyridine nitrogen is coordinating to the palladium center, forming an inactive complex.[3]
-
Recommended Solution: Switch to a catalyst system known to resist pyridine inhibition. Employ bulky, electron-rich biaryl phosphine ligands like XPhos , SPhos , or RuPhos paired with a palladium precatalyst (e.g., XPhos Pd G3). These ligands' steric bulk physically blocks the pyridine nitrogen from binding to the palladium center.[3][5] Increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can also help overcome partial inhibition.[3]
-
-
Potential Cause 2: Inappropriate Base. The chosen base may be too weak, too strong, or poorly soluble in the reaction solvent.
-
Potential Cause 3: Sub-optimal Solvent or Temperature.
-
Recommended Solution: Common solvents for these reactions include 1,4-dioxane , toluene , or THF .[6] If solubility is an issue, consider a more polar aprotic solvent like DMF or DMAc, but be aware these can sometimes coordinate to the catalyst. Increasing the reaction temperature in 10-20 °C increments can often overcome activation energy barriers.[3]
-
Reaction-Specific Troubleshooting
Problem 2: Significant Homocoupling of the Boronic Acid/Ester
-
Potential Cause: Presence of oxygen in the reaction mixture, which promotes oxidative coupling of the boronic acid.[9][10]
-
Recommended Solution: Ensure rigorous exclusion of oxygen. Degas the solvent thoroughly (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration. Using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in situ reduction of Pd(II) sources.[10]
-
Problem 3: Protodeboronation (Loss of the Boronic Acid Group)
-
Potential Cause: The boronic acid is unstable under the reaction conditions, often exacerbated by water and a strong base.
-
Recommended Solution: Use the corresponding boronic ester (e.g., pinacol ester) instead of the boronic acid.[9] Boronic esters are generally more stable and less prone to premature decomposition. If using a boronic acid, choose a weaker base if possible and ensure reagents are anhydrous.
-
Problem 4: Hydrodehalogenation (Replacement of Iodine with Hydrogen)
-
Potential Cause: The presence of a proton source (like water) or impurities in the amine that can act as hydrogen donors.[9]
-
Recommended Solution: Use scrupulously dried solvents and high-purity amines. Ensure all glassware is flame-dried or oven-dried before use. The choice of base can also influence this side reaction; screening bases like NaOtBu, LHMDS, and K₃PO₄ may identify one that minimizes this pathway.[9]
-
Problem 5: Formation of Alkyne Homocoupling (Glaser Coupling) Byproduct
-
Potential Cause: This side reaction is mediated by the copper(I) co-catalyst, especially in the presence of oxygen.[11][12]
-
Recommended Solution: Employ a copper-free Sonogashira protocol .[11][13] These protocols rely solely on a palladium catalyst and a suitable base (often an amine base like triethylamine or a carbonate base). Rigorous degassing and maintaining an inert atmosphere are still crucial to prevent other side reactions and protect the catalyst.
-
Data Presentation: Recommended Catalyst Systems
The following tables summarize starting points for catalyst selection for various cross-coupling reactions. Optimization will likely be required.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst (Precatalyst) | Ligand | Base | Solvent | Temperature (°C) | Notes |
|---|---|---|---|---|---|
| Pd(OAc)₂ (2-5 mol%) | SPhos (4-10 mol%) | K₃PO₄ (2-3 equiv) | 1,4-Dioxane/H₂O | 80-110 | A robust, general-purpose system for challenging substrates.[3] |
| XPhos Pd G3 (2-5 mol%) | (integrated) | Cs₂CO₃ (2-3 equiv) | Toluene | 100-110 | Excellent for sterically hindered partners; air- and moisture-stable. |
| Pd(PPh₃)₄ (5 mol%) | (integrated) | K₂CO₃ (2 equiv) | Dioxane/H₂O | 80-100 | A classic catalyst, may be less effective but is a good baseline.[10] |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst (Precatalyst) | Ligand | Base | Solvent | Temperature (°C) | Notes |
|---|---|---|---|---|---|
| RuPhos Pd G3 (2-5 mol%) | (integrated) | NaOtBu (1.5 equiv) | Toluene | 90-110 | Highly active for a broad range of secondary amines.[5] |
| BrettPhos Pd G3 (2-5 mol%) | (integrated) | LiHMDS (2 equiv) | THF | 65-80 | Particularly effective for primary amines and ammonia surrogates.[5][14] |
| Pd₂(dba)₃ (2-4 mol%) | XPhos (4-8 mol%) | K₃PO₄ (2 equiv) | t-BuOH | 100 | A weaker base system that can improve functional group tolerance.[6] |
Table 3: Recommended Catalyst Systems for Copper-Free Sonogashira Coupling
| Catalyst (Precatalyst) | Ligand (if separate) | Base | Solvent | Temperature (°C) | Notes |
|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ (2-5 mol%) | --- | Et₃N / DIPA | THF or DMF | 25-80 | Classic conditions; amine acts as both base and solvent.[15] |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | Cs₂CO₃ (2 equiv) | 1,4-Dioxane | 80-100 | Biaryl phosphine ligands can also be effective here. |
| Pd(PPh₃)₄ (5 mol%) | --- | Et₃N | Toluene | 60-90 | A reliable Pd(0) source that avoids a copper co-catalyst.[11] |
Visualizations: Mechanisms and Workflows
Catalytic Cycle and Inhibition Pathway
Caption: General catalytic cycle and potential inhibition.
Troubleshooting Workflow for Low Conversion
Caption: Decision tree for troubleshooting low yield.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled under an inert atmosphere (argon or nitrogen) unless otherwise specified.
Protocol 1: General Procedure for Suzuki-Miyaura Catalyst Screening
-
Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).
-
Inerting: Seal the flask with a septum, then evacuate and backfill with argon three times.[3]
-
Reagent Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., SPhos Pd G3, 2-5 mol%) and the ligand (if not using a precatalyst).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1, 0.1 M concentration) via syringe.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%) and the base (e.g., NaOtBu, 1.5 equiv).
-
Inerting: Seal the flask and evacuate and backfill with argon three times.
-
Reagent Addition: Add this compound (1.0 equiv), followed by the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 0.1 M concentration) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring & Workup: Follow steps 6 and 7 from the Suzuki-Miyaura protocol.
Protocol 3: General Procedure for Copper-Free Sonogashira Coupling
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Inerting: Seal the flask and evacuate and backfill with argon three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF, 0.1 M concentration), followed by the terminal alkyne (1.2-1.5 equiv) via syringe.[15]
-
Reaction: Stir the reaction at the desired temperature (can range from room temperature to 80 °C).
-
Monitoring & Workup: Follow steps 6 and 7 from the Suzuki-Miyaura protocol.
References
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Suzuki coupling help. Reddit r/chemistry.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
- Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. PubMed Central.
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed Central.
- Technical Support Center: Optimizing Suzuki Coupling for 2-iodo-5-(trifluoromethyl)pyridine. Benchchem.
- Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros.
- Copper-free Sonogashira coupling. The chemical reaction database.
- Optimization of reaction conditions for the preparation of... ResearchGate.
- Copper-free Sonogashira coupling reactions catalyzed by a water-soluble Pd–salen complex under aerobic conditions. ResearchGate.
- Supposed mechanism for the copper-free Sonogashira reaction. ResearchGate.
- Optimization of the reaction conditions. a. ResearchGate.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health.
- (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT.
- Buchwald–Hartwig amination. Wikipedia.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PubMed Central.
- troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Benchchem.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Optimization of reaction conditions a. ResearchGate.
- Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. ResearchGate.
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing).
- Technical Support Center: Suzuki Coupling of 1-chloro-3-iodo-5-(trifluoromethyl)benzene. Benchchem.
- How can I solve my problem with Suzuki coupling? ResearchGate.
- The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. PubMed Central.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate.
- Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. MDPI.
- Novel Recyclable Pd/H-MOR Catalyst for Suzuki–Miyaura Coupling and Application in the Synthesis of Crizotinib. Semantic Scholar.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
- Optimization of reaction conditions a. ResearchGate.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.
- Flow Chemistry: Sonogashira Coupling.
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PubMed Central.
- Optimization of reaction conditions for the trifluoromethylation of 3 a with 2. ResearchGate.
- Technical Support Center: Catalyst Selection for Cross-Coupling Reactions. Benchchem.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- 3-Iodo-5-(trifluoromethyl)pyridin-2-ol. Sigma-Aldrich.
- (PDF) Recent Advances in Sonogashira Reactions. ResearchGate.
- Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed Central.
- The coupling of 2-pyridyl−BF3K reagents. ResearchGate.
- Application Notes and Protocols: Sonogashira Coupling of 3-Chloro-5-iodoaniline. Benchchem.
- 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Maynooth University Research Archive Library.
- Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. ResearchGate.
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules [dspace.mit.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
solvent effects on the reactivity of 5-Iodo-3-(trifluoromethyl)pyridin-2-OL
Introduction
Welcome to the technical support guide for 5-Iodo-3-(trifluoromethyl)pyridin-2-ol. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The unique electronic and structural features of this molecule—namely the electron-withdrawing trifluoromethyl group, the reactive C-I bond, and its existence in a solvent-dependent tautomeric equilibrium—present both opportunities and challenges in synthesis. This guide provides in-depth, field-proven insights into how the choice of solvent critically dictates reaction outcomes. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic strategies.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses the core chemical principles governing the reactivity of this compound. A solid grasp of these concepts is essential for effective troubleshooting.
Q1: What is the predominant tautomeric form of this compound, and how does solvent choice affect it?
A1: This is the most critical question, as the tautomeric equilibrium dictates the molecule's nucleophilic character. This compound exists as an equilibrium between the pyridin-2-ol (enol-like) form and the pyridin-2(1H)-one (keto-like) form.
-
In Polar Protic Solvents (e.g., methanol, ethanol, water), the pyridin-2-ol tautomer is significantly stabilized. These solvents can both donate and accept hydrogen bonds, effectively solvating the hydroxyl group of the 'ol' form and the N-H and carbonyl groups of the 'one' form. However, the aromaticity of the pyridin-2-ol form often leads to it being a major contributor in these solvents.
-
In Polar Aprotic Solvents (e.g., DMF, DMSO, THF, Acetonitrile), the pyridin-2(1H)-one tautomer is generally favored. These solvents cannot donate hydrogen bonds and are less effective at stabilizing the hydroxyl group of the pyridin-2-ol form. The greater polarity of the keto-like pyridin-2-one form is well-solvated by these high-dielectric solvents.[1][2]
This equilibrium is crucial for reactions involving the oxygen or nitrogen atoms, such as O-alkylation vs. N-alkylation. The reactivity of either tautomer is a function of its concentration and intrinsic nucleophilicity in a given medium.
Caption: Tautomeric equilibrium shift in response to solvent type.
Q2: How do different solvent classes affect nucleophilic substitution reactions at the C-I bond?
A2: The carbon-iodine bond is the primary site for substitutions, such as in Palladium-catalyzed cross-coupling or Nucleophilic Aromatic Substitution (SNAr).
-
Polar Aprotic Solvents (e.g., DMSO, DMF, NMP, MeCN): These are generally the solvents of choice for SNAr reactions. The SNAr mechanism proceeds through a negatively charged intermediate (a Meisenheimer complex). Polar aprotic solvents excel at stabilizing this charged intermediate without solvating and deactivating the nucleophile through hydrogen bonding.[3] This leads to significantly faster reaction rates compared to other solvent classes. For palladium-catalyzed reactions, these solvents also help to stabilize the polar organometallic intermediates in the catalytic cycle.[4]
-
Polar Protic Solvents (e.g., Methanol, Water, Isopropanol): These solvents are generally poor choices for SNAr and can be suboptimal for some cross-coupling reactions. Their primary drawback is their ability to form strong hydrogen bonds with anionic nucleophiles (e.g., RO⁻, R₂N⁻).[5] This "caging" effect drastically reduces the nucleophile's reactivity, slowing or completely inhibiting the reaction.[3][6] In some specific cases, such as Suzuki couplings using aqueous bases, water or alcohol co-solvents are necessary, but the overall solvent system is carefully balanced.[7]
-
Nonpolar Solvents (e.g., Toluene, Dioxane, THF): These solvents are frequently used in cross-coupling reactions like Suzuki-Miyaura. Their effectiveness often depends on the solubility of the starting materials, reagents, and the palladium catalyst complex. While they do not suppress nucleophilicity, they are less effective at stabilizing the charged intermediates that can form during the catalytic cycle.[4] Poor solubility of the inorganic base (e.g., K₂CO₃, Cs₂CO₃) can also be a rate-limiting factor, sometimes necessitating the addition of a polar co-solvent.
| Solvent Property | Effect on Reactivity of this compound |
| Dielectric Constant (Polarity) | High polarity (e.g., DMF, DMSO) stabilizes charged intermediates in SNAr and Pd-coupling, accelerating rates. |
| Hydrogen Bond Donating Ability (Proticity) | Protic solvents (e.g., MeOH, H₂O) strongly solvate and deactivate anionic nucleophiles, hindering SNAr and some cross-coupling steps.[5][6] |
| Coordinating Ability | Solvents like THF or MeCN can act as ligands for the metal center in catalysis, influencing catalyst stability and activity.[4] |
Part 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section is formatted to directly address specific problems you may encounter in the lab.
Problem 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling
Q: "I am attempting a Suzuki-Miyaura coupling with an arylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in Toluene/H₂O, but I'm getting very low conversion even after prolonged heating. What is going wrong?"
A: This is a common issue often rooted in a combination of solubility and catalyst activity, both heavily influenced by the solvent system.
Causality & Troubleshooting Steps:
-
Poor Solubility: this compound, boronic acids, and especially the inorganic base can have limited solubility in predominantly nonpolar solvents like Toluene.
-
Solution: Switch to a polar aprotic solvent system. A mixture of Dioxane/H₂O or, more effectively, DMF, DMAc, or MeCN with an appropriate aqueous base can dramatically improve the solubility of all components and accelerate the reaction.[4] Solvents are known to strongly influence the outcome of palladium-catalyzed cross-coupling reactions.[4]
-
-
Inefficient Transmetalation: The transfer of the organic group from boron to palladium is a critical step. The rate of this step can be highly dependent on the solvent and the base used.
-
Solution: For challenging couplings, a stronger base like Cs₂CO₃ or K₃PO₄ in a solvent like DMF or Dioxane can be more effective. The higher polarity of DMF can facilitate the formation of the active boronate species required for efficient transmetalation.
-
-
Catalyst Deactivation: In some solvent systems, the palladium catalyst may be prone to decomposition at high temperatures.
-
Solution: If high temperatures are required, ensure the reaction is rigorously deoxygenated. Consider switching to a more robust catalyst/ligand combination. However, often a change to a more suitable solvent (like DMF) allows the reaction to proceed at a lower temperature (e.g., 80-100 °C), preserving the catalyst's lifespan.
-
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
Problem 2: Poor Selectivity in Alkylation Reactions (O- vs. N-Alkylation)
Q: "I'm trying to perform an O-alkylation using methyl iodide and K₂CO₃, but I'm getting a mixture of the O-methylated product and the N-methylated pyridin-2-one. How can I favor O-alkylation?"
A: This is a classic selectivity problem governed by the tautomeric equilibrium and the Hard-Soft Acid-Base (HSAB) principle, both heavily influenced by the solvent. The pyridin-2-one tautomer has two nucleophilic sites: the hard oxygen anion and the softer nitrogen atom.
Causality & Troubleshooting Steps:
-
Solvent Choice: As discussed in FAQ 1, your choice of solvent dictates the available tautomer.
-
To Favor N-Alkylation: Use a polar aprotic solvent like DMF or THF with a strong base like NaH . This deprotonates the molecule to form the ambident nucleophile where the nitrogen is often the more nucleophilic site, and the pyridin-2-one tautomer predominates.
-
To Favor O-Alkylation: The conditions are more nuanced. While polar protic solvents favor the pyridin-2-ol tautomer, the free hydroxyl group can be less nucleophilic. A common strategy is to use a polar aprotic solvent like acetonitrile or acetone with a milder base like K₂CO₃ or Ag₂CO₃ . The silver cation, being a soft acid, will coordinate preferentially to the softer iodide leaving group of the alkylating agent and can also coordinate to the nitrogen, potentially increasing the nucleophilicity of the oxygen atom.
-
-
Counter-ion Effect: The cation from the base can associate with the oxygen atom, blocking it and favoring N-alkylation.
-
Solution: In aprotic solvents, smaller, harder cations (like Li⁺) associate more tightly with the hard oxygen atom, leaving the softer nitrogen atom free to react. Larger, softer cations (like Cs⁺) have a weaker association, which can sometimes lead to more O-alkylation.
-
Recommended Protocol for Selective O-Alkylation: To a solution of this compound in acetonitrile , add 1.5 equivalents of silver(I) carbonate (Ag₂CO₃) followed by 1.2 equivalents of the alkyl halide. Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS. The silver salt often promotes selective O-alkylation.
Problem 3: Slow or Incomplete Nucleophilic Aromatic Substitution (SNAr)
Q: "I'm trying to displace the iodide with piperidine in refluxing isopropanol, but the reaction is extremely slow. Is the C-I bond not reactive enough?"
A: The C-I bond is sufficiently activated by the electron-withdrawing trifluoromethyl group and the ring nitrogen for an SNAr reaction. The problem is almost certainly the choice of a polar protic solvent.
Causality & Troubleshooting Steps:
-
Nucleophile Deactivation: As established, polar protic solvents like isopropanol "cage" the amine nucleophile through hydrogen bonding, severely reducing its nucleophilicity and ability to attack the electron-deficient ring.[3][6]
-
Transition State Destabilization: While protic solvents can stabilize the starting materials, they are less effective than polar aprotic solvents at stabilizing the delocalized negative charge of the Meisenheimer intermediate, leading to a higher activation energy barrier.
Solution:
-
Change the Solvent: The single most effective change is to switch to a polar aprotic solvent. DMSO is an excellent choice for SNAr reactions with amine nucleophiles. DMF or NMP are also very effective alternatives.
-
Add a Base: The reaction generates HI as a byproduct, which will protonate the piperidine nucleophile, rendering it inactive. You must include a non-nucleophilic base (e.g., K₂CO₃, Et₃N, or DIPEA) to scavenge the acid.
-
Temperature: With the correct solvent system (e.g., piperidine and K₂CO₃ in DMSO), the reaction should proceed smoothly at a much lower temperature (e.g., 60-90 °C) than refluxing isopropanol.
Part 3: Reference Experimental Protocol
Optimized Suzuki-Miyaura Coupling in a Polar Aprotic Solvent
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.5 eq)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add anhydrous 1,4-Dioxane and degassed Water to form a 4:1 to 5:1 solvent mixture (e.g., 8 mL Dioxane, 2 mL Water for a 1 mmol scale reaction).
-
Stir the reaction mixture at 85-95 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with Ethyl Acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Justification of Choices:
-
Solvent (Dioxane/H₂O): This polar aprotic/protic mixture provides excellent solubility for both the organic and inorganic components.
-
Catalyst (Pd(dppf)Cl₂): This is a robust and reliable pre-catalyst for a wide range of Suzuki couplings, showing good thermal stability.
-
Base (Cs₂CO₃): Cesium carbonate is highly effective in Suzuki couplings, often providing faster rates and higher yields than other bases, particularly with heteroaryl substrates.
References
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
- Milosavljević, S., et al. (2007). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. Journal of the Serbian Chemical Society.
-
Sherwood, T. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Pyridine: Protic or Aprotic. Retrieved from [Link]
- Milosavljević, S., et al. (2007). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. Journal of the Serbian Chemical Society.
-
LibreTexts Chemistry. (2023). Nucleophilicity and Solvent Effects. Retrieved from [Link]
- Raczyńska, E. D., et al. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules.
-
Knaus, E. E., et al. (2003). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Heterocyclic Chemistry. Retrieved from [Link]
- Palesch, J. J., et al. (2020). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: a two-step synthetic sequence teaching green chemistry principles. Green Chemistry Letters and Reviews.
- Raczyńska, E. D., et al. (2021). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
dealing with low reactivity of 5-Iodo-3-(trifluoromethyl)pyridin-2-OL
Welcome to the technical support center for 5-Iodo-3-(trifluoromethyl)pyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low reactivity of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common hurdles in your synthetic endeavors.
Understanding the Challenge: The "Reluctant" Reactant
This compound, which exists in tautomeric equilibrium with 5-iodo-3-(trifluoromethyl)-2(1H)-pyridinone, presents a unique set of challenges in cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group and the electronic characteristics of the pyridinone ring system decrease the electron density of the aromatic core. This deactivation significantly hampers the initial oxidative addition step in many palladium-catalyzed cross-coupling reactions, a critical step for C-C and C-N bond formation.
Furthermore, the presence of the hydroxyl/NH group can lead to undesired side reactions or catalyst inhibition. This guide will provide you with the knowledge and practical steps to mitigate these issues and achieve successful outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with this compound failing or giving low yields?
A1: The low reactivity of the C-I bond is the primary culprit. The electron-deficient nature of the pyridinone ring makes oxidative addition of the palladium(0) catalyst difficult. Additionally, the acidic proton of the hydroxyl group can react with the base, and the pyridinone oxygen can coordinate to the palladium center, inhibiting catalysis. To address this, consider using more electron-rich and sterically hindered phosphine ligands, such as biarylphosphines (e.g., SPhos, XPhos), which can facilitate the oxidative addition step. Employing stronger bases like Cs₂CO₃ or K₃PO₄ and ensuring anhydrous conditions are also crucial. In some cases, protection of the hydroxyl group as a methyl or benzyl ether may be necessary to prevent interference with the catalyst.
Q2: I'm observing significant amounts of starting material in my Sonogashira coupling. What can I do?
A2: Similar to the Suzuki coupling, the electron-deficient substrate is the main issue. For Sonogashira reactions, the choice of both the palladium catalyst and the copper(I) co-catalyst is critical.[1][2] Ensure your Cu(I) source is fresh and active. The use of a strong, non-nucleophilic amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is standard, but in challenging cases, a switch to a different solvent/base system might be beneficial. Increasing the reaction temperature can also help overcome the activation energy barrier. Consider using a more active palladium precursor, such as Pd(PPh₃)₄ or a pre-catalyst that generates a highly active Pd(0) species in situ.
Q3: My Buchwald-Hartwig amination is not proceeding. What are the key parameters to check?
A3: The Buchwald-Hartwig amination is particularly sensitive to the electronic properties of the aryl halide.[3][4] For this substrate, a highly active catalyst system is required. This typically involves a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ paired with a specialized ligand. Sterically hindered biarylphosphine ligands are often the key to success. The choice of base is also paramount; strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are commonly used. Solvent choice can also play a significant role; ethereal solvents like dioxane or THF are often effective. It is also important to ensure that the amine coupling partner is of high purity and the reaction is performed under a strictly inert atmosphere.
Q4: Is it necessary to protect the hydroxyl group of the pyridin-2-ol?
A4: Not always, but it is a valuable troubleshooting step. The acidic proton can interfere with basic reagents, and the oxygen can act as a coordinating ligand to the metal catalyst, potentially leading to catalyst inhibition. If you are consistently observing low yields or catalyst deactivation, protecting the hydroxyl group as a methyl, benzyl, or other suitable ether can simplify the reaction system and improve outcomes. The protecting group can then be removed in a subsequent step.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Cross-Coupling Reactions
Issue: Low conversion or no product formation when coupling this compound with boronic acids or esters.
Underlying Causes & Solutions:
-
Poor Oxidative Addition: The electron-deficient nature of the pyridinone ring hinders this crucial first step of the catalytic cycle.
-
Solution: Employ a more electron-rich and sterically bulky phosphine ligand. Ligands like SPhos, XPhos, or RuPhos have been shown to be effective for challenging substrates. These ligands stabilize the palladium(0) center and promote oxidative addition.
-
-
Catalyst Inhibition: The pyridinone oxygen or the deprotonated hydroxyl group can coordinate to the palladium catalyst, leading to deactivation.
-
Solution 1: Use a stronger, non-coordinating base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior to weaker bases like sodium carbonate (Na₂CO₃).
-
Solution 2: Protect the hydroxyl group. Conversion to a methyl or benzyl ether can prevent coordination to the palladium center.
-
-
Poor Solubility: The substrate or reagents may have limited solubility in the reaction solvent, leading to a sluggish reaction.
-
Solution: Screen different solvent systems. A mixture of a polar aprotic solvent like dioxane or DMF with water can be effective. Ensure the reaction mixture is well-stirred.
-
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Add the anhydrous solvent (e.g., dioxane or toluene, sufficient to dissolve the reactants).
-
Degas the reaction mixture by three freeze-pump-thaw cycles or by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until completion.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Ligand & Base Screening for Suzuki Coupling
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield |
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 100 | <10% |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 60-80% |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90 | 40-60% |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 70-90% |
Guide 2: Sonogashira Cross-Coupling Reactions
Issue: Failure to form the desired alkynylated product.
Underlying Causes & Solutions:
-
Insufficient Catalyst Activity: Standard Sonogashira catalysts may not be active enough for this substrate.
-
Solution: Use a more active palladium source like Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and additional PPh₃. Ensure the copper(I) iodide is of high quality and freshly opened or properly stored.
-
-
Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction, especially in the presence of oxygen.
-
Solution: Meticulously deoxygenate the reaction mixture and maintain a positive pressure of an inert gas throughout the reaction. Using a copper-free Sonogashira protocol can also mitigate this issue.[5]
-
-
Inappropriate Base/Solvent Combination: The choice of base and solvent is critical for the deprotonation of the alkyne and for facilitating the catalytic cycle.
-
Solution: Triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like THF or DMF are common choices. For difficult couplings, a stronger base like DBU in a polar aprotic solvent may be necessary.
-
Experimental Protocol: Robust Sonogashira Coupling
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).
-
Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., TEA, 2-3 equiv).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Heat the reaction to the appropriate temperature (typically 50-80 °C) and monitor its progress.
-
After completion, cool the mixture, filter through a pad of celite to remove catalyst residues, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualization: Troubleshooting Workflow for Sonogashira Coupling
Caption: A logical workflow for troubleshooting low-yielding Sonogashira reactions.
Guide 3: Buchwald-Hartwig Amination
Issue: No C-N bond formation is observed.
Underlying Causes & Solutions:
-
Inadequate Ligand Choice: This is the most common reason for failure in Buchwald-Hartwig aminations with challenging substrates.
-
Solution: Utilize advanced, sterically hindered biarylphosphine ligands such as those from the Josiphos, Buchwald, or Hartwig ligand families. The choice of ligand may need to be screened for the specific amine coupling partner.
-
-
Base Incompatibility: The wrong base can lead to side reactions or may not be strong enough to facilitate the catalytic cycle.
-
Solution: Strong, non-nucleophilic bases are essential. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are good starting points for screening.
-
-
Catalyst Poisoning: Trace impurities in the starting materials or solvents can poison the palladium catalyst.
-
Solution: Ensure all reagents and solvents are of high purity and anhydrous. The use of a slight excess of the ligand can sometimes help to mitigate the effects of catalyst poisons.
-
Experimental Protocol: High-Yield Buchwald-Hartwig Amination
-
Charge a glovebox-dried vial with the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%) and the appropriate ligand (if not using a precatalyst).
-
Add this compound (1.0 equiv), the amine (1.1-1.5 equiv), and the base (e.g., NaOtBu, 1.5-2.0 equiv).
-
Add the anhydrous solvent (e.g., toluene or dioxane).
-
Seal the vial and heat to the optimized temperature (often between 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and quench with aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Visualization: Key Components for Successful Buchwald-Hartwig Amination
Caption: The four critical pillars for a successful Buchwald-Hartwig amination reaction.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
ResearchGate. Recent Advances in Sonogashira Reactions. [Link]
-
PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
-
YouTube. Factors affecting the reactivity of Nucleophilic substitution reaction in aromatic compounds. [Link]
-
National Center for Biotechnology Information. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. [Link]
-
National Institutes of Health. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][4]-Fused Indole Heterocycles. [Link]
-
National Center for Biotechnology Information. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. [Link]
-
National Center for Biotechnology Information. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]
-
Chemsrc.com. 5-iodo-2-(trifluoromethyl)pyridin-4-ol. [Link]
-
MDPI. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. [Link]
-
ResearchGate. Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. [Link]
-
Beilstein Journals. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. [Link]
-
National Center for Biotechnology Information. Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. [Link]
-
MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
Sources
byproduct analysis in 5-Iodo-3-(trifluoromethyl)pyridin-2-OL reactions
Introduction: 5-Iodo-3-(trifluoromethyl)pyridin-2-ol (and its tautomer, 5-Iodo-3-(trifluoromethyl)-2(1H)-pyridinone) is a critical building block in medicinal chemistry and agrochemical development.[1] Its unique electronic properties, imparted by the electron-withdrawing trifluoromethyl group and the versatile iodine handle, make it a valuable intermediate for introducing the trifluoromethylpyridine scaffold into complex molecules via cross-coupling reactions.[2][3] However, its synthesis and handling can present specific challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers navigate potential issues and ensure successful experimental outcomes.
Troubleshooting Guide: Byproduct Analysis & Reaction Optimization
This section addresses specific problems encountered during the synthesis and handling of this compound.
Q1: My iodination reaction resulted in a low yield. What are the common causes and how can I fix it?
A1: Low yield is a frequent issue stemming from several factors, primarily incomplete reaction or product degradation.
Potential Cause 1: Incomplete Reaction The starting material, 3-(Trifluoromethyl)pyridin-2-ol, is deactivated towards electrophilic substitution by the strongly electron-withdrawing CF₃ group. This can lead to a sluggish reaction.
-
Solution:
-
Reagent Stoichiometry: Ensure the iodinating agent, such as N-Iodosuccinimide (NIS), is used in a slight excess (1.05-1.1 equivalents) to drive the reaction to completion.
-
Temperature & Time: The reaction may require elevated temperatures (e.g., 80 °C) and extended reaction times (2-4 hours) to proceed effectively.[4] Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint and avoid byproduct formation from prolonged heating.
-
Solvent Choice: A polar aprotic solvent system, such as a mixture of acetonitrile and DMF, is often effective for dissolving the starting material and facilitating the reaction.[4]
-
Potential Cause 2: Reagent Decomposition N-Iodosuccinimide (NIS) can be sensitive to moisture and light. Using old or improperly stored NIS can significantly lower its effective concentration.
-
Solution:
-
Use freshly opened or properly stored NIS. If in doubt, recrystallize the NIS from dioxane/CCl₄ before use.
-
Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.
-
Potential Cause 3: Product Loss During Work-up The product has moderate polarity and some aqueous solubility, which can lead to losses during the extraction phase.
-
Solution:
-
pH Adjustment: During the aqueous work-up with sodium bicarbonate, ensure the pH is basic enough to quench any acidic byproducts but avoid overly harsh conditions that could promote decomposition.
-
Extraction: Use a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate for extraction and perform multiple extractions (at least 3x) to maximize recovery from the aqueous phase.[4]
-
Caption: Troubleshooting workflow for low reaction yield.
Q2: My crude NMR shows a significant amount of unreacted 3-(Trifluoromethyl)pyridin-2-ol. Why didn't the reaction go to completion?
A2: This is a clear indication of insufficient reactivity or reaction time. The electronic deactivation of the pyridine ring by the CF₃ group makes the C5 position less nucleophilic and thus less reactive towards electrophiles like I⁺.
-
Expert Analysis: The CF₃ group exerts a strong -I (inductive) and -M (mesomeric) effect, withdrawing electron density from the entire pyridine ring. This reduces the rate of electrophilic aromatic substitution compared to an unsubstituted pyridin-2-one.
-
Troubleshooting Steps:
-
Confirm Reagent Activity: As mentioned in Q1, verify the quality of your NIS.
-
Increase Reaction Temperature: Gently increase the reaction temperature in 10 °C increments, monitoring for any signs of decomposition. A temperature of 80 °C is a good starting point.[4]
-
Extend Reaction Time: If temperature increases don't lead to decomposition, extend the reaction time and monitor every hour by TLC until the starting material spot has been consumed.
-
Alternative Iodinating System: If NIS proves ineffective, consider a system of I₂ with a base like K₂CO₃ in an aqueous medium, which can sometimes offer different reactivity profiles.[4]
-
Q3: I see an unexpected peak in my mass spectrum with a mass of M+126. What is this byproduct?
A3: A mass increase of ~126 amu (relative to the desired product) strongly suggests the formation of a di-iodinated byproduct, 3,5-Diiodo-3-(trifluoromethyl)pyridin-2-ol .
-
Mechanism of Formation: Although the first iodination at C5 is electronically directed, forcing conditions (high temperature, long reaction time, large excess of iodinating agent) can lead to a second, slower electrophilic attack at the C3 position.
-
Validation & Mitigation:
-
Characterization: Confirm the structure using ¹H NMR. The di-iodinated product will lack the proton signal corresponding to the C3 position.
-
Prevention: The most effective way to prevent this is to avoid over-reacting.
-
Use no more than 1.1 equivalents of the iodinating agent.
-
Carefully monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
-
-
Purification: This byproduct can often be separated from the mono-iodinated product by column chromatography on silica gel, as the di-iodinated compound is typically less polar.
-
Caption: Electronic influence of substituents on reactivity.
Q3: What are the recommended purification and storage methods?
A3:
-
Purification:
-
Recrystallization: This is the most effective method for obtaining high-purity material. A detailed protocol is provided below. Water or aqueous ethanol is often a suitable solvent system. [4] 2. Silica Gel Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography using a gradient of ethyl acetate in hexanes is a viable alternative. The compound is moderately polar.
-
-
Storage: Iodinated aromatic compounds can be sensitive to light and may slowly release iodine over time, leading to discoloration (yellow/brown). Store the purified solid in an amber vial, under an inert atmosphere (argon or nitrogen), in a cool, dark place (refrigerator at 2-8°C is ideal).
Protocols & Data
Table 1: Typical Iodination Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Starting Material | 3-(Trifluoromethyl)pyridin-2-ol | 1.0 equivalent |
| Iodinating Agent | N-Iodosuccinimide (NIS) | 1.05 - 1.1 equivalents |
| Solvent | Acetonitrile / DMF (1:1) | Good solubility for reactants |
| Temperature | 80 °C | Overcomes electronic deactivation |
| Reaction Time | 2 - 4 hours | Monitor by TLC/LC-MS |
| Atmosphere | Inert (N₂ or Ar) | Prevents moisture contamination |
Protocol 1: Electrophilic Iodination using N-Iodosuccinimide (NIS)
This protocol is adapted from established literature procedures. [4]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(Trifluoromethyl)pyridin-2-ol (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile and anhydrous DMF in a 1:1 ratio (e.g., 3 mL of each per gram of starting material). Stir until all solid is dissolved.
-
Reagent Addition: Add N-Iodosuccinimide (1.05 eq) to the solution in one portion.
-
Reaction: Place the flask under an inert nitrogen atmosphere. Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots every hour and analyzing by TLC (e.g., 50% Ethyl Acetate/Hexanes) or LC-MS. The product spot should be lower (more polar) than the starting material.
-
Quenching: Once the starting material is consumed (typically 2-3 hours), cool the reaction to room temperature. Add 1 M aqueous sodium bicarbonate solution and stir for 5-10 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with dichloromethane (DCM).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of boiling water (or an ethanol/water mixture) to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the resulting crystals by vacuum filtration, washing with a small amount of ice-cold water.
-
Drying: Dry the purified white to off-white solid under vacuum. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm identity and purity. [4]
References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
-
The Role of 2-Iodo-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
This compound - PubChemLite. PubChem. Available at: [Link]
-
Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. Research Outreach. Available at: [Link]
Sources
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 5-IODO-3-(TRIFLUOROMETHYL)-2(1H)-PYRIDINONE synthesis - chemicalbook [chemicalbook.com]
workup procedures for 5-Iodo-3-(trifluoromethyl)pyridin-2-OL reactions
Technical Support Center: 5-Iodo-3-(trifluoromethyl)pyridin-2-ol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This document addresses common questions and challenges encountered during the synthesis, purification, and downstream applications of this reagent, with a particular focus on transition-metal-catalyzed cross-coupling reactions.
Section 1: Synthesis, Workup, and Purification FAQs
This section addresses the most common issues arising during the preparation and isolation of this compound.
Question: I am preparing this compound via electrophilic iodination of 3-(trifluoromethyl)pyridin-2-ol. My reaction seems to be stalling, or the yield is lower than expected. What are the critical parameters?
Answer: This is a classic electrophilic aromatic substitution on an electron-rich pyridin-2-ol system. While the reaction is generally robust, several factors can lead to incomplete conversion or low yields.
-
Causality of Sluggish Reactions: The key to this reaction is the generation of a sufficiently electrophilic iodine species and maintaining its availability.
-
Iodinating Agent Choice: N-Iodosuccinimide (NIS) is a highly effective and commonly used reagent for this transformation as it provides a controlled release of an electrophilic iodine source.[1] Using molecular iodine (I₂) often requires an activating agent or specific solvent conditions to generate the reactive species.[2][3]
-
Solvent System: The choice of solvent is critical. A polar aprotic solvent system, such as a mixture of anhydrous acetonitrile (ACN) and N,N-dimethylformamide (DMF), is effective for dissolving the starting pyridinol and the NIS reagent, facilitating a homogenous reaction mixture.[1] Chlorinated solvents should generally be avoided in iodination reactions where possible.[4]
-
Temperature Control: An elevated temperature (e.g., 80 °C) is typically required to drive the reaction to completion in a reasonable timeframe.[1] Insufficient heat is a common reason for stalled reactions. Monitor the reaction by TLC or LCMS to ensure it has reached completion before proceeding to workup.
-
Question: My workup procedure is resulting in an emulsion or product loss. How can I optimize the extraction?
Answer: The workup for this synthesis involves quenching the reaction, removing the solvent, and performing an extraction. The acidic nature of the pyridin-2-ol (pKa ~11-12) and the presence of succinimide byproduct can complicate this phase.
-
The Self-Validating Workup Protocol:
-
Quench: After cooling the reaction, a quench with a mild aqueous base like 1 M sodium bicarbonate is performed.[1] The "Why": This step serves two purposes: it neutralizes any acidic byproducts and deprotonates the succinimide byproduct, increasing its water solubility and making it easier to remove from the organic phase.
-
Solvent Removal: The original high-boiling solvents (ACN/DMF) are removed under reduced pressure. The "Why": Attempting to extract the product from a large volume of DMF is inefficient and often leads to emulsions. Removing them first and re-dissolving the residue is a much cleaner approach.
-
Extraction: The residue is partitioned between water and a suitable organic solvent like dichloromethane (DCM).[1] The "Why": DCM is an excellent choice for extracting the moderately polar product. If emulsions form, adding a small amount of brine (saturated NaCl solution) can help break them by increasing the ionic strength of the aqueous phase. Ensure your aqueous phase is basic (pH > 8) to keep the product in its neutral, more organo-soluble form.
-
Question: What is the most reliable method for purifying the final product?
Answer: For this compound, recrystallization is a highly effective and scalable purification method that avoids the potential for product degradation on silica gel.
-
Purification Insights: The crude product obtained after extraction is often a solid. A recrystallization from water is reported to yield a high-purity, white powdery product.[1]
-
Rationale: The trifluoromethyl group and the iodine atom increase the molecule's lipophilicity, while the pyridin-2-ol moiety provides some polarity and hydrogen bonding capability. This balance of properties results in low solubility in cold water but sufficient solubility in hot water, creating ideal conditions for recrystallization. This method is excellent for removing residual water-soluble impurities like succinimide and inorganic salts.
-
Section 2: Troubleshooting Downstream Cross-Coupling Reactions
The C-I bond of this compound is a prime handle for forming C-C, C-N, and C-O bonds via transition-metal catalysis. However, the pyridine core presents unique challenges.
Question: I'm attempting a Suzuki-Miyaura or Buchwald-Hartwig amination using my product, but I'm observing catalyst decomposition (blackening of the reaction mixture) and very low yields. What is going wrong?
Answer: You are encountering the "2-Pyridyl Problem," a well-documented challenge in cross-coupling chemistry.[5] The issues stem from the inherent properties of the pyridine substrate.
-
Mechanistic Explanation:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst. This coordination can inhibit the catalytic cycle, preventing the desired oxidative addition or reductive elimination steps. In some cases, this can lead to the formation of inactive palladium complexes and catalyst decomposition.[5][6]
-
Substrate Instability: 2-pyridyl organometallic species, particularly boronic acids, are known to be unstable and prone to side reactions like protodeboronation.[5]
-
Hydroxyl Group Interference: The 2-hydroxyl group can act as an internal ligand after deprotonation by the base, further complicating the coordination sphere of the palladium and potentially sequestering the catalyst.
-
dot
Caption: Fig 1. The '2-Pyridyl Problem' in Pd-Catalysis.
Question: How can I overcome these issues? What are the best practices for cross-coupling with this substrate?
Answer: Success requires carefully chosen conditions designed specifically to mitigate the inhibitory effects of the pyridine nitrogen.
-
Field-Proven Recommendations:
-
Ligand Selection: This is the most critical parameter. Use bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or RuPhos are designed to be sterically demanding.[5] The "Why": Their size promotes the formation of a monoligated L-Pd(0) active species and sterically discourages the pyridine nitrogen from coordinating to the palladium center.
-
Palladium Pre-catalyst: Use modern pre-catalysts (e.g., XPhos Pd G3). These catalysts form the active Pd(0) species efficiently under mild conditions and can improve reaction outcomes.[5][6]
-
Base Selection: The choice of base is crucial. For Suzuki couplings, a moderately strong inorganic base like K₃PO₄ or K₂CO₃ is often effective.[7] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[6] The base can influence both the transmetalation step and the potential for substrate or product decomposition.
-
Solvent Choice: Aprotic polar solvents like 1,4-dioxane, THF, or toluene are standard.[6] Avoid solvents that can coordinate to palladium, such as acetonitrile or pyridine itself, as they can inhibit the reaction.[6]
-
Section 3: Protocols & Data
Protocol 1: Synthesis and Workup of this compound
This protocol is adapted from the procedure described by Kagabu, Shinzo in Synthetic Communications, 2006.[1]
-
Reaction Setup: To a solution of 3-(Trifluoromethyl)-2-pyridinol (1.0 eq) in anhydrous acetonitrile and DMF (1:1 v/v), add N-iodosuccinimide (NIS) (1.0 eq).
-
Heating: Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the consumption of starting material by TLC (e.g., 30% EtOAc in hexanes).
-
Cooling & Quench: Once the reaction is complete, cool the mixture to room temperature. Add 1 M aqueous sodium bicarbonate solution and stir for 5-10 minutes.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the acetonitrile and DMF.
-
Extraction: To the remaining aqueous residue, add water and extract with dichloromethane (3x).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from hot water to afford the pure product as a white powder.[1]
Workflow Diagram: Synthesis and Purification
dot
Caption: Fig 2. Experimental workflow for synthesis.
Data Tables
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₃F₃INO | |
| Molecular Weight | 288.99 g/mol | |
| Appearance | White to off-white solid | [1] |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.85 (d, J = 2.3 Hz, 1H), 7.98 (d, J = 2.3 Hz, 1H), 13.41 (br s, 1H, OH) | [1] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 63.0, 121.4 (q, JC-F = 272.3 Hz), 122.2 (q, JC-F = 31.6 Hz), 144.4, 148.1 (q, JC-F = 5.0 Hz), 160.1 |[1] |
Table 2: Troubleshooting Guide for Common Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Incomplete Iodination | 1. Insufficient temperature.2. Inactive iodinating agent.3. Non-optimal solvent. | 1. Ensure reaction temperature is stable at 80 °C.2. Use a fresh bottle of NIS.3. Use an anhydrous ACN/DMF solvent system. |
| Low Yield in Cross-Coupling | 1. Catalyst inhibition by pyridine-N.2. Inappropriate ligand choice.3. Non-optimal base or solvent. | 1. Use a bulky, electron-rich phosphine ligand (e.g., XPhos).2. Employ a modern Pd pre-catalyst (e.g., G3).3. Screen bases (K₃PO₄, NaOtBu) and ensure solvent is aprotic and non-coordinating (dioxane, toluene). |
| Product Purification Issues | 1. Emulsion during extraction.2. Product is an oil, not a solid.3. Product is discolored. | 1. Add brine to the aqueous layer to break the emulsion.2. Ensure all extraction solvent is removed; try triturating with cold hexanes to induce solidification.3. Treat a solution of the product with activated charcoal before recrystallization. |
References
- US4650875A - Preparation of (trifluoromethyl)pyridines.
-
Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]
-
Scott, J. S., & Tredwell, M. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, 26(58), 13098-13114. [Link]
-
Berg, A., et al. (2018). Ionization Reaction in Iodine/Pyridine Solutions: What Can We Learn from Conductivity Measurements, Far-Infrared Spectroscopy, and Raman Scattering? The Journal of Physical Chemistry A, 122(3), 874-884. [Link]
-
Bull, J. A., et al. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642-2713. [Link]
-
ACS Green Chemistry Institute. Specific Solvent Issues with Iodination. [Link]
-
ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. [Link]
-
Taylor & Francis Online. (2025). The impact of water and pyridine on the α-iodination of α,β-unsaturated aldehydes and ketones. [Link]
-
MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(21), 5139. [Link]
-
ACS Publications. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry, 85(4), 2037-2046. [Link]
-
Organic Chemistry Portal. Iodination - Common Conditions. [Link]
-
ResearchGate. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]
-
Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
ResearchGate. Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. [Link]
-
ResearchGate. Methods for the synthesis of 2‐trifluoromethyl pyridines. [Link]
-
PubMed. (2007). Preparation of trifluoromethylpyridine libraries. [Link]
-
PubMed Central. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
-
MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-21. [Link]
-
MDPI. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules, 27(15), 4992. [Link]
-
Research Square. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. [Link]
-
Scientific Reports. (2016). Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. [Link]
Sources
- 1. 5-IODO-3-(TRIFLUOROMETHYL)-2(1H)-PYRIDINONE synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iodination - Common Conditions [commonorganicchemistry.com]
- 4. Specific Solvent Issues with Iodination - Wordpress [reagents.acsgcipr.org]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Challenges in the Synthesis of Trifluoromethylated Pyridinols
Welcome to the technical support center dedicated to navigating the complexities of synthesizing trifluoromethylated pyridinols. This guide is tailored for researchers, scientists, and professionals in drug development who are working with these valuable but often challenging compounds. The strategic introduction of a trifluoromethyl group onto a pyridinol scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and overall bioactivity, making it a crucial modification in modern medicinal chemistry.[1][2][3] However, the unique electronic properties of both the pyridine ring and the trifluoromethyl group can lead to synthetic hurdles.[1][4]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the common issues encountered in the lab. Our goal is to equip you with the knowledge and practical insights needed to overcome these challenges and successfully synthesize your target molecules.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Trifluoromethylated Pyridinol
Question: I am consistently obtaining low yields or no product at all in my trifluoromethylation reaction of a pyridinol substrate. What are the likely causes and how can I improve the outcome?
Potential Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Inappropriate Reaction Conditions | The success of trifluoromethylation is highly dependent on carefully optimized reaction parameters.[5] Temperature: For methods like chlorine/fluorine exchange, high temperatures (150°C - 250°C) may be necessary. Conversely, some nucleophilic trifluoromethylations require cooling to 0-25°C.[6] It's important to note that increasing the reaction temperature can sometimes lead to a decrease in regioselectivity. Pressure: Certain liquid-phase fluorination reactions using HF may require superatmospheric pressures (ranging from 5 to 1200 psig) to achieve high yields. Reaction Time: Reaction durations can vary significantly, from a few hours to over 100 hours. It is crucial to monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal time. |
| Poor Reagent Quality or Stoichiometry | Trifluoromethylating Reagent: Ensure that your trifluoromethylating reagent (e.g., Togni's, Umemoto's, Langlois' reagent) has not degraded. While many of these reagents are shelf-stable, they should be stored under the recommended conditions.[5] Catalyst: If a catalyst is being used, such as metal halides in fluorine exchange reactions, ensure it is anhydrous and used in the correct stoichiometric amount. |
| Substrate Reactivity and Stability | The electronic nature of the pyridinol ring, influenced by the hydroxyl group and other substituents, plays a critical role. The trifluoromethyl group is strongly electron-withdrawing, which can deactivate the ring towards certain reactions.[4] The pyridinol itself might be unstable under the reaction conditions, leading to decomposition. |
| Presence of Water or Other Inhibitors | Many trifluoromethylation reactions are sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used. The presence of water can quench reagents and catalysts. |
Issue 2: Poor Regioselectivity and Formation of Isomeric Mixtures
Question: My reaction is producing a mixture of regioisomers of the trifluoromethylated pyridinol, and I'm struggling to isolate the desired isomer. How can I improve the regioselectivity?
Potential Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Reaction Mechanism | Different trifluoromethylation methods proceed through different mechanisms (radical, nucleophilic, electrophilic), each with its own inherent regioselectivity. Radical trifluoromethylation, for example, can often lead to a mixture of isomers.[6][7] Solution: Consider switching to a more regioselective method. For instance, nucleophilic trifluoromethylation often favors the 2- and 4-positions of the pyridine ring.[6] Recent methods have been developed for selective C3-trifluoromethylation.[6] |
| Directing Group Effects | The position of the hydroxyl group and other substituents on the pyridinol ring will direct the incoming trifluoromethyl group. Understanding these directing effects is key to predicting and controlling the regioselectivity. |
| Steric Hindrance | Bulky substituents on the pyridinol ring can sterically hinder certain positions, favoring trifluoromethylation at less hindered sites. |
| Solvent Effects | The choice of solvent can influence the regioselectivity of the reaction. It is worthwhile to screen different solvents to find the optimal one for your specific substrate. |
Troubleshooting Workflow for Regioselectivity Issues
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol
Welcome to the technical support guide for the synthesis of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol (CAS 887707-23-5), a critical heterocyclic building block in medicinal and agrochemical research. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most widely reported and dependable method is the direct electrophilic iodination of the precursor, 3-(trifluoromethyl)pyridin-2-ol (also known as 3-(trifluoromethyl)-2(1H)-pyridinone)[1][2]. This reaction leverages the electron-rich nature of the pyridinone ring, which is activated towards electrophilic attack. The choice of iodinating agent is the primary variable, with N-Iodosuccinimide (NIS) being a highly effective and common choice[1].
Q2: Why is regioselectivity a primary concern in this synthesis?
The pyridinone ring has multiple positions (C3 and C5) that can undergo electrophilic iodination[3][4]. The substituents on the ring dictate the outcome. The hydroxyl group at C2 (in the pyridin-2-ol tautomer) is an ortho-, para-director, activating the C3 and C5 positions. Conversely, the trifluoromethyl group at C3 is a strong electron-withdrawing group and a meta-director, deactivating the ring, particularly at the ortho (C2, C4) positions. The interplay between these electronic effects favors iodination at the C5 position, which is para to the activating hydroxyl group and meta to the deactivating trifluoromethyl group. However, suboptimal conditions can lead to the formation of the C3-iodo isomer or di-iodinated byproducts.
Q3: Does this compound exist in tautomeric forms?
Yes, like other 2-hydroxypyridines, this compound exists in equilibrium between the pyridin-2-ol and the pyridin-2(1H)-one form[2][5]. In most contexts, and particularly in the solid state, the pyridin-2-one tautomer is predominant. For the purpose of synthetic planning and mechanistic understanding, it is crucial to consider both forms. The IUPAC name can vary, with "this compound" and "5-iodo-3-(trifluoromethyl)-2(1H)-pyridinone" being used interchangeably[5].
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has gone to completion according to TLC, but after workup and purification, the isolated yield is extremely low. What are the likely causes?
A: Low isolated yield is a frequent issue that can stem from several factors. Let's diagnose the potential causes systematically.
-
Purity of Starting Material: The precursor, 3-(trifluoromethyl)pyridin-2-ol, must be pure and dry[6]. Impurities can interfere with the reaction, and moisture can quench the iodinating agent or promote side reactions. Verify the purity of your starting material by NMR or melting point (reported as 150-155 °C)[2].
-
Choice and Quality of Iodinating Agent:
-
N-Iodosuccinimide (NIS): NIS is generally the reagent of choice for its high reactivity and cleaner reaction profiles. Ensure your NIS is of high purity and has not decomposed (it should be an off-white to slightly yellow crystalline solid). Using a slight excess (1.0-1.1 equivalents) can sometimes be beneficial, but a large excess will promote di-iodination.
-
Molecular Iodine (I₂): While I₂ can be used, it is a less powerful electrophile than the active species generated from NIS. Reactions with I₂ typically require a base (like potassium carbonate) to neutralize the HI byproduct and drive the reaction forward[1]. The reaction may be slower and require heating.
-
-
Solvent Selection: The polarity and aprotic nature of the solvent are critical. A mixture of anhydrous acetonitrile (ACN) and N,N-dimethylformamide (DMF) is reported to be effective[1]. DMF helps to solubilize the starting material, while ACN is a good medium for the reaction. Ensure solvents are anhydrous.
-
Reaction Temperature: The reported temperature for the reaction with NIS is 80 °C[1]. Lower temperatures may result in an impractically slow reaction rate, while significantly higher temperatures can lead to decomposition of the product or reagents.
-
Workup Procedure: The product is a solid with moderate polarity. During aqueous workup, ensure the pH is controlled. Addition of an aqueous sodium bicarbonate or sodium thiosulfate solution is necessary to quench any unreacted iodinating agent and neutralize acidic byproducts[1]. Ensure complete extraction from the aqueous phase, typically with a solvent like dichloromethane (DCM) or ethyl acetate.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Multiple Products and Impurities
Q: My crude NMR/LC-MS shows multiple products. How do I identify them and prevent their formation?
A: The formation of multiple products typically points to issues with regioselectivity or over-reaction.
-
Primary Impurity: Unreacted Starting Material: The most common impurity is unreacted 3-(trifluoromethyl)pyridin-2-ol. This indicates an incomplete reaction.
-
Solution: Increase reaction time, slightly increase the temperature (e.g., to 85-90 °C), or ensure the stoichiometry of the iodinating agent is correct (at least 1.0 equivalent).
-
-
Side Product 1: Di-iodinated Product: The product itself is an activated aromatic ring and can undergo a second iodination, although this is generally slow due to increased steric hindrance and electronic deactivation.
-
Solution: Avoid using a large excess of the iodinating agent. Stick to a stoichiometry of 1.0 to 1.05 equivalents of NIS. Monitor the reaction closely by TLC/LC-MS and stop it once the starting material is consumed.
-
-
Side Product 2: C3-Iodo Isomer (3-Iodo-5-(trifluoromethyl)pyridin-2-ol): While C5 iodination is strongly favored, a small amount of the C3 isomer can form under certain conditions. The electron-donating hydroxyl group also activates the C3 position.
-
Solution: This is best controlled by using a well-established protocol with a suitable solvent and temperature, as these factors influence the transition state energies for attack at the different positions. The NIS/ACN/DMF system at 80 °C is proven to be highly regioselective for the C5 position[1]. Radical-based iodination methods might offer different selectivity profiles[3][4].
-
Caption: Electronic and steric factors favoring C5 iodination.
Issue 3: Difficulty with Product Purification
Q: The product is difficult to purify. Column chromatography gives poor separation from a persistent impurity, and my recrystallization attempts fail.
A: Purification can be challenging due to the similar polarity of the desired product and potential side products.
-
Recrystallization: This is the most effective method for this compound. A key literature procedure reports successful recrystallization from water[1]. The product is a white to light gold crystalline powder[5].
-
Pro-Tip: If recrystallization from pure water fails, try a co-solvent system like ethanol/water or isopropanol/water. Dissolve the crude product in the minimum amount of hot alcohol and slowly add hot water until turbidity persists. Allow it to cool slowly. Seeding with a pure crystal can induce crystallization.
-
-
Column Chromatography: If chromatography is necessary, ensure you have good separation on analytical TLC first.
-
Solvent System: A gradient elution of ethyl acetate in hexanes or DCM in hexanes is a good starting point.
-
Additive: Adding a small amount (0.5-1%) of acetic acid to the mobile phase can sometimes sharpen the peaks for acidic compounds like pyridinols, improving separation.
-
-
Impurity Identification: Before attempting large-scale purification, identify the main impurity by NMR or LC-MS. If it is unreacted starting material, separation will be difficult due to very similar polarities. In this case, it is better to re-run the reaction to completion or try to selectively precipitate the product.
Comparative Summary of Synthetic Routes
| Feature | Route 1: N-Iodosuccinimide (NIS) | Route 2: Iodine (I₂) & Base |
| Iodinating Agent | N-Iodosuccinimide | Molecular Iodine |
| Base Required | No | Yes (e.g., K₂CO₃, NaHCO₃) |
| Typical Solvent | Acetonitrile / DMF[1] | Water[1] |
| Temperature | 80 °C[1] | 20 - 50 °C[1] |
| Reaction Time | ~2 hours[1] | ~13 hours[1] |
| Reported Yield | ~81%[1] | ~73% (for the preceding step)[1] |
| Advantages | Higher yield, faster, cleaner reaction. | Milder temperature, uses cheaper reagents. |
| Disadvantages | NIS is more expensive than I₂. | Slower, may require pH control. |
Detailed Experimental Protocols
Protocol 1: Synthesis via N-Iodosuccinimide (NIS) This protocol is adapted from the procedure reported in Synthetic Communications (2006)[1].
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(trifluoromethyl)pyridin-2-ol (1.0 eq, e.g., 25 g, 153.3 mmol) in a mixture of anhydrous acetonitrile (150 mL) and anhydrous N,N-dimethylformamide (150 mL).
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.0 eq, e.g., 34.5 g, 153 mmol) to the solution in one portion.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Workup: After the reaction is complete (consumption of starting material), cool the mixture to room temperature. Add 1 M aqueous sodium bicarbonate solution (150 mL) and stir for 5-10 minutes to quench any remaining NIS.
-
Isolation: Remove the organic solvents under reduced pressure. Add water to the residue to precipitate the crude product.
-
Purification: Collect the solid by filtration. Recrystallize the crude solid from water to yield this compound as a white powdery product (reported yield 81%)[1].
-
Characterization: The product can be characterized by NMR. ¹H NMR (500 MHz, CDCl₃) δ 7.85 (d, J = 2.3 Hz, 1H), 7.98 (d, J = 2.3 Hz, 1H), 13.41 (br s, 1H)[1].
References
-
Jana, S., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(94), 16796-16799. [Link]
-
Jana, S., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. PubMed. [Link]
-
Reddy, T. S., et al. (2011). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Organic Letters, 13(21), 5862–5865. [Link]
-
PubChem. (n.d.). This compound. Retrieved January 18, 2024, from [Link]
-
Stavber, S., & Jereb, M. (2010). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. ResearchGate. [Link]
-
Merchant, R. R., & Edwards, J. T. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5269–5274. [Link]
-
PubChem. (n.d.). 3-iodo-6-(trifluoromethyl)pyridin-2-ol. Retrieved January 18, 2024, from [Link]
-
PubChem. (n.d.). 3-iodo-5-(trifluoromethyl)pyridin-2-ol. Retrieved January 18, 2024, from [Link]
-
ResearchGate. (n.d.). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Retrieved January 18, 2024, from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
Sources
- 1. 5-IODO-3-(TRIFLUOROMETHYL)-2(1H)-PYRIDINONE synthesis - chemicalbook [chemicalbook.com]
- 2. ossila.com [ossila.com]
- 3. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 4. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-IODO-3-(TRIFLUOROMETHYL)-2(1H)-PYRIDINONE | 887707-23-5 [chemicalbook.com]
- 6. scbt.com [scbt.com]
Technical Support Center: A Strategic Approach to the Purification of 5-Iodo-3-(trifluoromethyl)pyridin-2-OL
Welcome to the technical support center for the purification of complex mixtures containing 5-Iodo-3-(trifluoromethyl)pyridin-2-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into creating a robust purification strategy for this compound. Here, we move beyond simple protocols to explain the "why" behind each step, empowering you to troubleshoot and adapt these methodologies to your specific experimental context.
Understanding the Target Molecule: Physicochemical Properties
Before devising a purification strategy, it is crucial to understand the physicochemical properties of this compound. These properties will dictate its behavior in various separation techniques.
| Property | Value/Observation | Implication for Purification |
| Molecular Weight | 288.99 g/mol [1] | This moderate molecular weight makes it suitable for standard purification techniques like chromatography and crystallization. |
| Structure | A pyridin-2-ol core with iodo and trifluoromethyl substituents. | The pyridin-2-ol moiety can exist in tautomeric forms (the -OH form and the pyridin-2-one form), which can influence its polarity and hydrogen bonding capabilities. The trifluoromethyl and iodo groups increase the molecule's hydrophobicity and molecular weight. |
| Predicted pKa | 7.80 ± 0.10 | The compound is weakly acidic. This is a critical parameter for developing an acid-base liquid-liquid extraction strategy to separate it from neutral or basic impurities. |
| Melting Point | 145-147 °C | A distinct melting point suggests the compound is a solid at room temperature and that crystallization is a viable purification method. |
| Boiling Point | 249 °C | The relatively high boiling point indicates that distillation is a possible, though likely challenging, purification method for larger scales, especially if thermally sensitive impurities are present. |
Anticipating Impurities: A Look at the Synthesis
A common synthetic route to this compound involves the iodination of 2-hydroxy-3-(trifluoromethyl)pyridine using N-iodosuccinimide (NIS)[2]. Understanding this synthesis allows us to anticipate the likely impurities in the crude mixture:
-
Starting Material: Unreacted 2-hydroxy-3-(trifluoromethyl)pyridine.
-
Reagent: Excess N-iodosuccinimide.
-
Byproduct: Succinimide.
-
Side-products: Potentially di-iodinated species or other regioisomers, although the directing effects of the existing substituents make the 5-iodo product the major one.
A Multi-Step Purification Strategy
A robust purification strategy for this compound will typically involve a combination of techniques to remove the various types of impurities.
Step 1: Acid-Base Liquid-Liquid Extraction
This initial step is designed to separate the weakly acidic product from neutral and basic impurities.
Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with an aqueous solution of a weak base, such as 1 M sodium bicarbonate (NaHCO₃)[2]. The weakly acidic product will be deprotonated and move into the aqueous layer, while neutral impurities will remain in the organic layer.
-
Separate the aqueous layer.
-
Acidify the aqueous layer with a mild acid (e.g., 1 M HCl) to a pH of approximately 5-6 to re-protonate the product, causing it to precipitate or be extractable back into an organic solvent.
-
Extract the product back into an organic solvent like DCM or ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.
Causality: The difference in pKa between the target compound and potential impurities is the driving force for this separation. The weakly acidic nature of the pyridin-2-ol allows for its selective extraction into a basic aqueous phase.
Step 2: Chromatographic Purification
Chromatography is a powerful technique for separating compounds with similar polarities. For this compound, both normal-phase and reverse-phase chromatography can be effective.
Normal-Phase Chromatography:
-
Stationary Phase: Silica gel is a common choice. However, the basic nature of the pyridine nitrogen can lead to interactions with the acidic silanol groups on the silica surface, resulting in peak tailing[3][4].
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used.
-
Troubleshooting Peak Tailing: To mitigate peak tailing, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the mobile phase to neutralize the acidic silanol groups[4].
Reverse-Phase Chromatography:
Reverse-phase chromatography is often a better choice for polar and ionizable compounds[5][6][7].
-
Stationary Phase: A C18 or C8 column is a good starting point[5].
-
Mobile Phase: A mixture of a polar solvent (e.g., water or a buffer) and a more non-polar organic solvent (e.g., acetonitrile or methanol) is used[8].
-
Method Development: A gradient elution, starting with a high percentage of the aqueous phase and gradually increasing the organic phase, is often effective for separating a range of impurities.
Workflow for Chromatography Method Development:
Caption: A workflow for selecting and optimizing the chromatographic purification method.
Step 3: Crystallization
Crystallization is an excellent final purification step to obtain a highly pure, crystalline solid.
Protocol:
-
Solvent Screening: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures[9]. Given that the compound can be recrystallized from water, this is a good starting point[2]. Other potential solvent systems include ethanol/water, acetone/hexanes, or ethyl acetate/hexanes[9][10].
-
Dissolution: Dissolve the partially purified compound in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Causality: The principle behind crystallization is the difference in solubility of the target compound and its impurities in a given solvent at different temperatures. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities.
Troubleshooting Guide & FAQs
Q1: During liquid-liquid extraction, I'm observing an emulsion that won't separate. What should I do?
A1: Emulsions are common when dealing with complex mixtures. Here are a few strategies to break them:
-
"Salting out": Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its polarity, which can help break the emulsion[3].
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
-
Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate.
Q2: My compound is streaking on the silica gel TLC plate, making it difficult to monitor the reaction and purification. How can I fix this?
A2: Streaking of basic compounds like pyridines on silica gel is a common issue due to strong interactions with the acidic silanol groups[3].
-
Add a basic modifier: As mentioned earlier, adding a small amount of triethylamine or ammonia to your eluent will often resolve the streaking[3][4].
-
Use a different stationary phase: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds[3][4].
Q3: I'm having trouble getting my compound to crystallize. It keeps "oiling out." What can I do?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the boiling point of the solvent is too close to the melting point of the compound[9].
-
Add more solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Seed crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the solvent system: The current solvent may not be ideal. Experiment with different solvents or solvent pairs.
Q4: My recovery after crystallization is very low. How can I improve it?
A4: Low recovery can be due to several factors:
-
Using too much solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Significant solubility in the cold solvent: If the compound is still quite soluble in the cold solvent, you can try cooling the solution to a lower temperature (e.g., in a freezer). You can also try a different solvent in which the compound is less soluble at cold temperatures.
-
Premature crystallization: If the compound crystallizes too quickly during a hot filtration step, you may need to use a heated filtration setup.
Logical Flow for Troubleshooting Crystallization Issues:
Caption: A decision tree for troubleshooting common crystallization problems.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link].
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link].
- (n.d.). Guide for crystallization.
- (n.d.). Crystallization.
- (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved from a university resource on solvent properties.
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link].
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link].
- BenchChem. (n.d.). Technical Support Center: Purification of Polar Aza-Heterocycles.
-
Biotage. (2023, January 26). How does mobile phase organic solvent choice impact reversed-phase flash column chromatography? Retrieved from [Link].
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link].
Sources
- 1. 3-ヨード-5-(トリフルオロメチル)ピリジン-2-オール AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5-IODO-3-(TRIFLUOROMETHYL)-2(1H)-PYRIDINONE synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. biotage.com [biotage.com]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Temperature Optimization for 5-Iodo-3-(trifluoromethyl)pyridin-2-OL Synthesis
Welcome to the technical support center for the synthesis of 5-Iodo-3-(trifluoromethyl)pyridin-2-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during this synthesis, with a specific focus on the critical parameter of temperature. By understanding the causality behind experimental choices, you can better troubleshoot and optimize your reaction outcomes.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you might encounter during the synthesis. The format is designed to help you quickly identify your issue and find a temperature-related solution.
Q1: My reaction yield is very low or I'm recovering mostly starting material. What are the likely temperature-related causes?
A1: Low or no conversion is a frequent issue directly linked to reaction temperature. The iodination of 3-(trifluoromethyl)pyridin-2-ol is an electrophilic aromatic substitution, which requires sufficient energy to overcome the activation barrier.
Potential Causes & Solutions:
-
Insufficient Activation Energy: The most common cause is a reaction temperature that is too low. The electrophile generated from your iodinating reagent (e.g., N-Iodosuccinimide (NIS), Iodine/oxidant) may not be reactive enough at lower temperatures to efficiently substitute the pyridine ring.[1][2]
-
Solution: Gradually increase the reaction temperature in 5-10 °C increments. A typical starting point for iodination with NIS is often in the range of 60-80 °C.[3] Monitor the reaction progress by TLC or LC-MS at each new temperature point to find the optimal balance between reaction rate and side-product formation.
-
-
Poor Reagent Solubility: The starting material, 3-(trifluoromethyl)pyridin-2-ol, or the iodinating reagent may have limited solubility in the chosen solvent at lower temperatures. This reduces the effective concentration of reactants, slowing the reaction rate.
-
Solution: Ensure your reaction mixture is a homogenous solution. If solubility is an issue, consider a modest temperature increase to improve it. Alternatively, a co-solvent system might be necessary. For instance, a mixture of acetonitrile and DMF is sometimes used to ensure all components remain in solution.[3]
-
-
Incorrect Temperature at the Time of Reagent Addition: Adding reagents at an improper temperature can halt the reaction before it begins.
-
Solution: Ensure the solution of 3-(trifluoromethyl)pyridin-2-ol is at the target reaction temperature before adding the iodinating agent. This ensures the reaction initiates promptly and proceeds at a consistent rate.
-
Q2: My crude product analysis shows significant impurities. How can temperature control minimize their formation?
A2: Impurity generation is often a sign that the reaction temperature is too high, promoting side reactions or decomposition. The trifluoromethyl group can influence the thermal stability of the molecule.[4]
Potential Causes & Solutions:
-
Over-iodination (Di-iodination): At excessively high temperatures, the desired mono-iodinated product can undergo a second iodination, leading to di-iodo species. High temperatures and an excess of the iodinating reagent are beneficial for di-iodination reactions.[5]
-
Solution: Reduce the reaction temperature. If the reaction rate becomes too slow, a more reactive (but lower temperature) iodinating system might be required. Examples include using catalytic acid with NIS to enhance reactivity without needing high heat.[1] Also, ensure you are using the correct stoichiometry of your iodinating reagent (typically 1.0-1.2 equivalents).
-
-
Thermal Decomposition: The pyridine ring, especially with a trifluoromethyl group, can be susceptible to decomposition at high temperatures.[6] This often presents as a complex mixture of byproducts or a darkened reaction mixture.
-
Solution: The primary fix is to lower the overall reaction temperature. If the required temperature for iodination is close to the decomposition temperature, consider using a more reactive iodinating agent that allows for lower reaction temperatures.[7][8] Additionally, minimizing reaction time by closely monitoring for completion can prevent prolonged exposure to high temperatures.
-
-
Side Reactions with Solvent: Some solvents can participate in side reactions at elevated temperatures. For example, DMF can decompose to form dimethylamine, which can act as a nucleophile.
-
Solution: Choose a more inert solvent if you suspect solvent-related impurities. Acetonitrile is a common and relatively stable choice. If DMF is required for solubility, use the lowest effective temperature and shortest reaction time possible.
-
| Common Impurity | Likely Cause (Temperature-Related) | Recommended Mitigation Strategy |
| Di-iodinated Product | Reaction temperature is too high; excess iodinating agent. | Reduce temperature by 10-20 °C. Use ≤ 1.1 equivalents of iodinating reagent. |
| Starting Material | Reaction temperature is too low. | Increase temperature in 5-10 °C increments. |
| Dark/Tarry Byproducts | Thermal decomposition of starting material or product. | Reduce temperature significantly. Monitor reaction closely to minimize heating time. |
Q3: The reaction starts but seems to stall before completion. What's the temperature-related explanation?
A3: A stalled reaction indicates a change in conditions over time. This can be due to reagent instability or the precipitation of a key intermediate.
Potential Causes & Solutions:
-
Thermal Instability of Iodinating Reagent: Some iodinating reagents or the activators used with them can be thermally labile. For example, certain oxidants used to generate I+ in situ from I2 may decompose over the course of a prolonged reaction at high temperatures.[1][9]
-
Solution: If you suspect reagent decomposition, consider a lower reaction temperature held for a longer duration. Alternatively, adding the iodinating reagent in portions over time, rather than all at once, can maintain a steady concentration of the active species.
-
-
Precipitation of Intermediates: A reaction intermediate or the product itself might be less soluble than the starting material and could precipitate out of the solution, effectively removing it from the reaction.
-
Solution: Visually inspect the reaction mixture for any precipitate. If solids are present, try increasing the temperature slightly to see if they redissolve. If so, maintaining this higher temperature may be necessary. A change in the solvent system to one with better solvating power for all species could also be a robust solution.
-
Frequently Asked Questions (FAQs)
-
Q: What is the optimal temperature range for the iodination of 3-(trifluoromethyl)pyridin-2-ol?
-
A: While the exact optimum depends on the solvent and iodinating agent, a general starting range is 60-80 °C .[3] It is crucial to perform optimization experiments for your specific conditions, as even small changes can impact yield and purity.
-
-
Q: How does reaction scale affect temperature management?
-
A: Scaling up is not always linear. Larger volumes have a smaller surface area-to-volume ratio, making heat dissipation less efficient. An exothermic event that is manageable at a 1g scale could lead to a dangerous temperature spike at a 100g scale. Ensure your cooling capacity is sufficient for the scale and be prepared for potential exotherms, especially during reagent addition.
-
-
Q: Should I be concerned about exotherms?
-
A: Yes. The reaction of the iodinating agent can be exothermic. To manage this, add the iodinating reagent portion-wise or as a solution via an addition funnel, while carefully monitoring the internal reaction temperature. This allows you to control the rate of addition to prevent a thermal runaway.
-
Experimental Workflow & Visualization
General Lab-Scale Protocol for Temperature Optimization
This protocol outlines a systematic approach to finding the optimal temperature.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, condenser, and temperature probe, dissolve 3-(trifluoromethyl)pyridin-2-ol (1.0 eq) in anhydrous acetonitrile.
-
Initial Temperature: Heat the solution to a starting temperature (e.g., 60 °C).
-
Reagent Addition: Once the temperature is stable, add N-Iodosuccinimide (NIS) (1.1 eq) in one portion.
-
Monitoring: Take aliquots from the reaction mixture every 30 minutes and analyze by TLC or LC-MS to track the consumption of starting material and formation of the product.
-
Temperature Adjustment: If the reaction is sluggish after 2 hours, increase the temperature by 10 °C (to 70 °C) and continue monitoring.
-
Optimization: Repeat the temperature increase until an optimal rate is observed without significant impurity formation. A reaction at 80 °C has been reported to proceed to completion within 2 hours.[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and proceed with an aqueous workup (e.g., sodium bicarbonate solution) and extraction.[3]
Visualizing the Process
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for temperature-related synthesis issues.
References
-
ResearchGate. Iodinating Reagents. Available at: [Link]
-
National Institutes of Health (NIH). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Available at: [Link]
-
ResearchGate. Optimization of di-iodination conditions. Available at: [Link]
-
WordPress. I2 and Electrophilic I+ reagents. Available at: [Link]
-
ResearchGate. Optimization of the iodination of cytosine at room temperature. Available at: [Link]
-
YouTube. Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Iodination. Available at: [Link]
-
Royal Society of Chemistry. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Available at: [Link]
-
ACS Publications. 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Available at: [Link]
-
ResearchGate. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Available at: [Link]
-
Pearson. Side-Chain Reactions of Substituted Pyridines. Available at: [Link]
-
ResearchGate. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Available at: [Link]
-
National Institutes of Health (NIH). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). Available at: [Link]
-
ResearchGate. Optimization of the conditions for the preparation of povidone iodine using the response surface methodology. Available at: [Link]
-
National Institutes of Health (NIH). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Iodo-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. Available at: [Link]
-
MDPI. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Available at: [Link]
-
NIST Technical Series Publications. Thermal degradation of tetrafluoroethylene and hydrofluoroethylene polymers in a vacuum. Available at: [Link]
-
Cedarville Digital Commons. Determination of the Thermal Stability of Perfluoroalkylethers. Available at: [Link]
-
MDPI. Thermal Decomposition and Thermal Reaction Process of PTFE/Al/MnO2 Fluorinated Thermite. Available at: [Link]
-
NIST Technical Series Publications. Thermal decomposition of polytetrafluoroethylene in various gaseous atmospheres. Available at: [Link]
Sources
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- 2. youtube.com [youtube.com]
- 3. 5-IODO-3-(TRIFLUOROMETHYL)-2(1H)-PYRIDINONE synthesis - chemicalbook [chemicalbook.com]
- 4. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 8. Iodination [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 9. Iodination - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Guide for Synthetic Strategy: 5-Iodo- vs. 5-Bromo-3-(Trifluoromethyl)pyridin-2-OL
In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular targets. The halo-substituted trifluoromethyl)pyridin-2-ol scaffold is a privileged core, with the trifluoromethyl group enhancing metabolic stability and binding affinity.[1][2] This guide provides a head-to-head comparison of two key analogues, 5-Iodo-3-(trifluoromethyl)pyridin-2-OL and 5-Bromo-3-(trifluoromethyl)pyridin-2-OL , focusing on their reactivity in palladium-catalyzed cross-coupling reactions—a cornerstone of contemporary synthetic chemistry.[3]
At a Glance: Physicochemical Properties
A foundational understanding begins with the core physicochemical properties of these reagents. While structurally similar, the difference in the halogen atom subtly influences their molecular weight and potential physical characteristics.
| Property | This compound | 5-Bromo-3-(trifluoromethyl)pyridin-2-OL |
| CAS Number | 1227579-05-9 | 76041-79-7[4] |
| Molecular Formula | C₆H₃F₃INO | C₆H₃BrF₃NO[4] |
| Molecular Weight | 288.99 g/mol | 241.99 g/mol [4] |
| Appearance | Off-white to yellow solid | Off-white to light brown solid |
The primary distinction lies in the halogen at the C5 position, which is the critical determinant of their chemical reactivity in subsequent transformations.
Reactivity in Cross-Coupling: The Decisive Factor
The utility of these building blocks is overwhelmingly defined by their performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[5][6][7] The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[8][9]
The established order of reactivity for aryl halides in this crucial step is: C-I > C-Br >> C-Cl .[10][11][12] This hierarchy is a direct consequence of the C-X bond dissociation energies; the weaker C-I bond undergoes oxidative addition more readily and under milder conditions than the stronger C-Br bond.
The diagram below illustrates a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, highlighting the initial, reactivity-defining oxidative addition step where the choice between the iodo- and bromo-scaffold has the greatest impact.
Caption: A decision-making workflow for selecting the appropriate pyridinol building block.
Choose this compound when:
-
Mild Conditions are Required: Your substrate contains sensitive functional groups that may not tolerate high temperatures or strongly basic conditions.
-
Working with Challenging Coupling Partners: You are using a sterically hindered boronic acid, a weakly nucleophilic amine, or a delicate alkyne. The enhanced reactivity of the iodo-compound provides the best chance of success. [13]* Maximizing Yield is Critical: In late-stage functionalization steps where material is precious, the higher reactivity often translates to higher and more reliable yields.
Choose 5-Bromo-3-(trifluoromethyl)pyridin-2-OL when:
-
Cost is a Major Factor: For large-scale synthesis, bromo-aromatics are often more cost-effective than their iodo-counterparts.
-
Sequential Cross-Coupling is Planned: If your molecule has another, more reactive handle (like an iodide or triflate), the bromo-group can remain intact during the first coupling, allowing for subsequent, orthogonal functionalization. [10]* Standard, Robust Protocols are Preferred: The reactivity of aryl bromides is well-understood, and a vast number of reliable, standard protocols are available for most common cross-coupling reactions. [14][15]
Experimental Protocol: A Case Study in Suzuki-Miyaura Coupling
To provide a practical, field-proven perspective, here is a detailed protocol for a typical Suzuki-Miyaura coupling. The conditions are optimized for each halide to achieve high conversion.
Objective: Synthesize 5-Phenyl-3-(trifluoromethyl)pyridin-2-ol.
Materials:
-
5-Halo-3-(trifluoromethyl)pyridin-2-ol (Iodo or Bromo) (1.0 equiv)
-
Phenylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium Phosphate (K₃PO₄), tribasic, powdered (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Protocol:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 5-Halo-3-(trifluoromethyl)pyridin-2-ol (1.0 mmol), phenylboronic acid (1.2 mmol), and powdered K₃PO₄ (2.0 mmol).
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial, add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol). Evacuate and backfill with an inert gas (Argon or Nitrogen). Add 2 mL of anhydrous dioxane and stir for 10 minutes at room temperature to form the active catalyst complex.
-
Reaction Assembly: Transfer the catalyst solution to the Schlenk flask containing the solids via syringe. Add an additional 8 mL of anhydrous dioxane and 1 mL of degassed water.
-
Degassing: Seal the Schlenk flask and thoroughly degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with inert gas. This is critical to prevent catalyst oxidation and protodeboronation side reactions. [11][16]5. Reaction Execution:
-
For 5-Iodo substrate: Heat the mixture to 80 °C .
-
For 5-Bromo substrate: Heat the mixture to 100 °C .
-
-
Monitoring: Stir the reaction vigorously at the specified temperature. Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Trustworthiness Check: This protocol is self-validating. The use of a robust Buchwald ligand (SPhos) and a strong base (K₃PO₄) is designed to facilitate the coupling of the electron-deficient pyridinol ring. [16]The differential temperature reflects the intrinsic reactivity difference, providing a direct, experimentally supported basis for comparison.
Conclusion
Both This compound and 5-Bromo-3-(trifluoromethyl)pyridin-2-OL are valuable reagents. The choice is a strategic one: the iodo-compound offers superior reactivity for challenging couplings and milder conditions, making it ideal for complex, sensitive substrates. The bromo-compound provides a more cost-effective and robust option for standard transformations and is the reagent of choice when planning sequential coupling strategies. A thorough understanding of the principles of C-X bond reactivity in oxidative addition is key to leveraging these powerful building blocks to their full potential in your synthetic campaigns.
References
-
Littke, A. F., & Fu, G. C. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020–4028. Available at: [Link]
-
Thomas, R. M., Obbard, D. B., & Lipshutz, B. H. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Royal Society of Chemistry. Available at: [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC - NIH. Available at: [Link]
-
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Available at: [Link]
-
Campeau, L.-C., et al. (2005). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Stradiotto, M., & Lundgren, R. J. (2016). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. PMC - NIH. Available at: [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]
-
ResearchGate. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Request PDF. Available at: [Link]
-
Saita, S., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... Scientific Diagram. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Research Portal. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. Available at: [Link]
-
Sigman, M. S., & Harper, K. C. (2019). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC - NIH. Available at: [Link]
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Fujikawa, K., & Fujioka, S. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available at: [Link]
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Freie Universität Berlin. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Refubium. Available at: [Link]
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PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Available at: [Link]
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A Comparative Guide to the Reactivity of Halogenated Pyridinols for Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated pyridinols are a cornerstone in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Their intrinsic reactivity, governed by the interplay of the electron-deficient pyridine ring, the nature and position of the halogen substituent, and the directing effects of the hydroxyl group, makes them versatile synthons. This guide provides an in-depth, objective comparison of the reactivity of fluorinated, chlorinated, brominated, and iodinated pyridinols. We will explore their behavior in key synthetic transformations, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The strategic placement of a halogen on the pyridinol scaffold opens a gateway to a multitude of functionalization reactions. The choice of halogen is not arbitrary; it dictates the reaction conditions, potential yields, and even the feasibility of a synthetic route. This guide will dissect the nuances of their reactivity in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Fundamental Principles Governing Reactivity
The reactivity of halogenated pyridinols is primarily influenced by three factors:
-
The Nature of the Halogen: The carbon-halogen (C-X) bond strength is a critical determinant, particularly in cross-coupling reactions where the oxidative addition of a palladium catalyst is often the rate-determining step.[1] The bond dissociation energies decrease down the group: C-F > C-Cl > C-Br > C-I.[1] Consequently, the reactivity trend is generally the inverse: I > Br > Cl > F.[2]
-
The Position of the Halogen: The pyridine ring is electron-deficient, and this effect is most pronounced at the 2- and 4-positions (ortho and para to the nitrogen). Halogens at these positions are more susceptible to nucleophilic attack and oxidative addition compared to the 3-position (meta).[3]
-
The Position of the Hydroxyl Group: The hydroxyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution due to its ability to donate electron density via resonance.[4][5] In the context of the electron-deficient pyridine ring, its influence is more complex. It can modulate the electronic properties of the ring, affecting the reactivity of the C-X bond, and can also participate directly in reactions or act as a directing group through coordination with metal catalysts.
I. Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a powerful tool for the functionalization of electron-deficient aromatic rings, such as pyridine.[6] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate.[7]
Influence of the Halogen
In SNAr reactions of activated aryl halides, the "element effect" often shows a reactivity order of F > Cl ≈ Br > I.[8] This is because the rate-determining step is typically the nucleophilic attack, which is facilitated by the high electronegativity of fluorine, polarizing the C-F bond and making the carbon atom more electrophilic. The subsequent elimination of the halide is fast. For less activated systems, the leaving group ability (I > Br > Cl > F) can become more significant.
Influence of Halogen and Hydroxyl Position
The positions of both the halogen and the hydroxyl group are critical. Halogens at the electron-deficient 2- and 4-positions are significantly more reactive in SNAr than those at the 3-position. The hydroxyl group, being electron-donating, can either enhance or diminish the reactivity towards SNAr depending on its position relative to the halogen. For instance, a hydroxyl group ortho or para to the halogen can increase electron density at the reaction center, potentially slowing down nucleophilic attack. Conversely, a hydroxyl group can also deprotonate under basic conditions to form a phenoxide, which is a much stronger electron-donating group and can further influence reactivity.
A study on the reaction of 2-fluoro- and 2-chloropyridines with sodium ethoxide showed that the 2-fluoropyridine reacts 320 times faster than its chloro counterpart, highlighting the significant activating effect of fluorine in SNAr.[9]
Experimental Protocol: SNAr of 4-Chloro-3-pyridinol with an Amine
This protocol describes a general procedure for the nucleophilic aromatic substitution of a halogenated pyridinol with an amine nucleophile.
Objective: To synthesize a 4-amino-3-pyridinol derivative.
Materials:
-
4-Chloro-3-pyridinol
-
Amine nucleophile (e.g., morpholine)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Base (e.g., Potassium carbonate - K₂CO₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a round-bottom flask, add 4-chloro-3-pyridinol (1.0 eq.), the amine nucleophile (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Flush the flask with an inert gas (nitrogen or argon).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-3-pyridinol.
Caption: Experimental workflow for a typical SNAr reaction.
II. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for C-C and C-heteroatom bond formation.[10] For halogenated pyridinols, the most relevant reactions are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
General Reactivity Trends
The reactivity of the C-X bond towards the initial oxidative addition to the Pd(0) catalyst is the key factor.[1] This step is generally the rate-determining step of the catalytic cycle. The reactivity order is well-established: I > Br > Cl > F .[2]
-
Iodopyridinols: Are the most reactive substrates, often undergoing coupling at or near room temperature with short reaction times.[11]
-
Bromopyridinols: Are also highly reactive and are very common substrates for these reactions, typically requiring moderate heating.[1]
-
Chloropyridinols: Are less reactive due to the stronger C-Cl bond and often require more specialized and robust catalytic systems (e.g., with bulky, electron-rich phosphine or N-heterocyclic carbene ligands) and higher temperatures to achieve good yields.[1]
-
Fluoropyridinols: Are generally unreactive in palladium-catalyzed cross-coupling reactions under standard conditions due to the very strong C-F bond.[2]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron reagent with an organohalide.[12] It is widely used for the synthesis of biaryl and hetero-biaryl compounds.
Comparative Data for Suzuki-Miyaura Coupling of Halopyridines
| Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | 65-85 | [3] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | 40-60 | [3] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | 75-95 | [3] |
| 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | 50-70 | [3] |
Note: Yields are ranges observed with different benzimidazolium salt ligands as reported in the source.
The data clearly illustrates the higher reactivity of bromopyridines over chloropyridines under the same conditions. It also shows that 3-halopyridines can give higher yields than 2-halopyridines in this specific system, which may be due to steric effects or the specific catalyst system employed.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
B. Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[13] It is a reliable method for the synthesis of arylalkynes.
Reactivity in Sonogashira Coupling
The reactivity trend of I > Br > Cl is also pronounced in Sonogashira coupling.[14] Iodopyridinols are ideal substrates, while chloropyridinols are challenging. The regioselectivity in polyhalogenated pyridinols is excellent, with the reaction occurring selectively at the most reactive C-I bond.[14]
Experimental Protocol: Regioselective Sonogashira Coupling of a Polyhalogenated Pyridinol
This protocol is adapted for the selective coupling at the C-I bond of a polyhalogenated pyridinol.[14]
Objective: To selectively couple a terminal alkyne to the C-I bond of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
Materials:
-
4-Bromo-2-chloro-6-iodopyridin-3-ol
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine - Et₃N)
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere setup
Procedure:
-
To a dry Schlenk tube, add 4-Bromo-2-chloro-6-iodopyridin-3-ol (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add THF, followed by triethylamine and the terminal alkyne (1.2 eq.) via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the desired product.
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides to form C-N bonds.[15][16]
Reactivity in Buchwald-Hartwig Amination
The reactivity of halopyridinols in Buchwald-Hartwig amination follows the same general trend (I > Br > Cl). The choice of ligand for the palladium catalyst is crucial for achieving high yields, especially with less reactive chloropyridinols.[17] For di- or polyhalogenated pyridines, regioselectivity can be achieved by tuning the reaction conditions. For example, in 2,4-dichloropyridine, amination can be directed to the more reactive C2 position at lower temperatures, with the second amination at C4 requiring more forcing conditions.[18]
Comparative Data for Buchwald-Hartwig Amination of 3-Halo-2-aminopyridines
| Halopyridine | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromo-2-aminopyridine | Morpholine | RuPhos-precatalyst | LiHMDS | THF | 65 | 95 | [17] |
| 3-Chloro-2-aminopyridine | Morpholine | RuPhos-precatalyst | LiHMDS | THF | 65 | 88 | [17] |
This data shows that with a highly active catalyst system, even the less reactive chloropyridine can provide excellent yields, although the bromopyridine still shows slightly higher reactivity.[17]
The Role of the Hydroxyl Group
The hydroxyl group is not merely a spectator. It can influence the reactivity of halogenated pyridinols in several ways:
-
Electronic Effects: As an electron-donating group, it can increase the electron density of the pyridine ring, which can deactivate the ring towards nucleophilic attack in SNAr but can facilitate the oxidative addition step in some cross-coupling reactions.[5]
-
Directing Group: The hydroxyl group can act as a directing group by coordinating to the palladium catalyst, potentially influencing the regioselectivity of cross-coupling reactions.
-
Proton Source/Sink: The acidic proton of the hydroxyl group can participate in the reaction mechanism, for example, by protonolysis of a Pd-C bond or by influencing the basicity of the reaction medium.
-
Modification to a Better Leaving Group: The hydroxyl group can be converted into a triflate (-OTf) or other sulfonate esters, which are excellent leaving groups in palladium-catalyzed cross-coupling reactions, often exhibiting reactivity comparable to or greater than bromides.[13]
Conclusion
The reactivity of halogenated pyridinols is a finely tuned interplay of electronic and steric factors. For researchers in drug development and other fields of chemical synthesis, a thorough understanding of these principles is paramount for the efficient design of synthetic routes.
Key Takeaways:
-
For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig): The reactivity order is consistently I > Br > Cl >> F . Iodides are the most reactive, often reacting at room temperature, while chlorides require more robust catalysts and higher temperatures. Fluorides are generally unreactive.
-
For Nucleophilic Aromatic Substitution (SNAr): The reactivity is often F > Cl ≈ Br > I , especially when the reaction site is activated. The position of the halogen at the electron-deficient 2- or 4-positions is crucial for high reactivity.
-
The Hydroxyl Group: Is a key modulator of reactivity through electronic and directing effects. Its position relative to the halogen must be considered when planning a synthesis.
-
Strategic Choice of Halogen: Bromides and iodides offer high reactivity and are excellent choices for rapid analogue synthesis. Chlorides are more cost-effective and readily available, and with modern catalyst systems, can be highly effective substrates. Fluorides are primarily useful for SNAr reactions.
By leveraging the predictable reactivity patterns outlined in this guide, researchers can strategically select the appropriate halogenated pyridinol and reaction conditions to achieve their synthetic goals with greater efficiency and success.
References
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Özdemir, İ., & Çetinkaya, B. (2011). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 16(5), 3855–3869. [Link]
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Langer, P. et al. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]
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Langer, P. et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984-1987. [Link]
- Kaderm, A. M. et al. (2010). Efficient Sonogashira Coupling Reaction Catalyzed by Copper (I) Iodide in the Presence of KF/Al2O3. E-Journal of Chemistry, 7(1), 4-6.
- Begtrup, M. et al. (2001). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. The Journal of Organic Chemistry, 66(16), 5458-5464.
- Denton, J. et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Letters, 54(33), 4443-4446.
- Yu, J. et al. (2016). Copper-catalyzed Sonogashira coupling of aryl iodides with terminal alkynes in water. Tetrahedron Letters, 57(32), 3643-3646.
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Gauth. (n.d.). In electrophilic aromatic substitution reactions the hydroxyl group is an o p-director bec. [Link]
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ResearchGate. (2016). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
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Nishikata, T. et al. (2024). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 60, 14284-14287. [Link]
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Kikelj, D. et al. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 9(19), 6559-6565. [Link]
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G. B. Hammond, et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
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Chemistry LibreTexts. (2023). Hydroxyl Group Substitution - Alcohols. [Link]
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Am Ende, C. W. et al. (2014). Chemoselective Hydroxyl Group Transformation: An Elusive Target. Bioconjugate Chemistry, 25(11), 1881-1895. [Link]
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Baroudi, A. et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 843. [Link]
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A Comprehensive Guide to the Structural Validation of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of a trifluoromethyl group and an iodine atom onto a pyridin-2-ol scaffold yields a molecule with significant potential in medicinal chemistry and materials science. The trifluoromethyl moiety can enhance metabolic stability and binding affinity, while the iodine atom provides a handle for further synthetic modifications. However, the definitive structural confirmation of such a molecule requires a multi-faceted and rigorous analytical approach.
The Imperative of Orthogonal Analytical Techniques
To unambiguously validate the structure of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol, a single analytical method is insufficient. A combination of orthogonal techniques is essential to provide a complete and self-consistent dataset. The foundational methods for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when feasible, single-crystal X-ray crystallography.
Logical Workflow for Structural Validation
Caption: A simplified workflow for NMR-based structural elucidation.
Mass Spectrometry: Confirming Molecular Formula
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule.
Experimental Protocol: HRMS
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in high-resolution mode.
Expected HRMS Data
For this compound (C₆H₃F₃INO), the expected exact mass of the molecular ion [M+H]⁺ would be approximately 289.9284. The presence of iodine would give a characteristic isotopic pattern, although ¹²⁷I is the only naturally occurring isotope.
X-ray Crystallography: The Ultimate Structural Proof
When a single crystal of suitable quality can be obtained, X-ray crystallography provides an unambiguous three-dimensional structure of the molecule in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound from a suitable solvent or solvent mixture.
-
Data Collection: Mount a crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve and refine the crystal structure to obtain the final molecular model.
While a crystal structure for this compound is not available in the searched literature, the structures of other substituted pyridin-2-ols have been determined. These studies reveal that pyridin-2-ols can exhibit intermolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen of an adjacent molecule, often forming dimeric or polymeric structures in the solid state.
Conclusion: A Synergistic Approach to Certainty
The structural validation of this compound is a clear example of the necessity of a multi-technique, synergistic approach in modern chemical science. The detailed connectivity information from NMR spectroscopy, combined with the confirmation of the molecular formula by HRMS, provides a robust and self-validating dataset. While X-ray crystallography remains the gold standard for absolute structure determination, a thorough analysis of spectroscopic data, especially when compared with that of potential isomers, can provide a very high degree of confidence in the assigned structure. This rigorous validation is a critical step in the journey of a molecule from its synthesis to its potential application in research and development.
References
- Supporting Information for Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journal of Organic Chemistry. [Link not available]
- Supporting Information for an undisclosed article. The Royal Society of Chemistry. [Link not available]
- Supporting Information for an undisclosed article. [Link not available]
- Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine.
A Senior Application Scientist's Guide to the Analytical Characterization of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of a molecule is paramount. This guide provides an in-depth comparison of analytical methods for the characterization of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol, a key building block in medicinal and agricultural chemistry. The strategic combination of chromatographic and spectroscopic techniques is essential for confirming its identity, determining its purity, and ensuring its stability.
A Note on Tautomerism
It is crucial to recognize that this compound exists in a tautomeric equilibrium with its corresponding pyridin-2-one form, 5-Iodo-3-(trifluoromethyl)-1H-pyridin-2-one. The analytical data presented will reflect the predominant tautomer under the specific experimental conditions.
Chromatographic Methods for Purity and Stability Assessment
Chromatographic techniques are indispensable for separating this compound from impurities and degradation products. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for purity determination and stability-indicating assays of non-volatile and thermally labile compounds. A reverse-phase method is typically the most effective approach for a molecule with the polarity of this compound.
The selection of a C18 column is based on its hydrophobic stationary phase, which provides excellent retention and separation of moderately polar organic molecules. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a suitable retention time and resolution. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, helps to suppress the ionization of the pyridinol hydroxyl group, leading to sharper peaks and more reproducible retention times. UV detection is chosen due to the presence of the chromophoric pyridine ring.
A model HPLC method for the purity analysis of this compound is detailed below. This protocol is a robust starting point and may require optimization based on the specific instrumentation and impurity profile.[1][2]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (based on the pyridine chromophore)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Caption: Workflow for HPLC Purity Analysis
Gas Chromatography (GC)
For volatile impurities or if the analyte itself is sufficiently volatile and thermally stable, Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), is a powerful alternative. Given the presence of the hydroxyl group, derivatization may be necessary to improve volatility and peak shape.
A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic proton of the hydroxyl group into a trimethylsilyl (TMS) ether. This increases the volatility and thermal stability of the analyte. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point for the separation of such derivatives.
This model protocol outlines a GC-MS method for the analysis of this compound following silylation.[3][4]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Sample Preparation (Derivatization):
-
Accurately weigh 1-2 mg of the sample into a vial.
-
Add 200 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Add 200 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Injection Mode: Split (e.g., 20:1)
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 50-500
Comparison of Chromatographic Methods
| Feature | HPLC | GC |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase |
| Applicability | Non-volatile and thermally labile compounds | Volatile and thermally stable compounds (or their derivatives) |
| Sample Preparation | Simple dissolution and filtration | May require derivatization to increase volatility |
| Resolution | High | Very high |
| Sensitivity | Good to excellent, depending on the detector | Excellent, especially with MS detection |
| Primary Use for this Compound | Purity assessment, stability-indicating assays | Identification of volatile impurities, confirmation of identity (as a derivative) |
Spectroscopic Methods for Structural Elucidation and Identification
Spectroscopic techniques provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation. ¹H, ¹³C, and ¹⁹F NMR are all highly relevant for this molecule.
-
Two aromatic protons on the pyridine ring, appearing as doublets.
-
A broad singlet for the hydroxyl proton, the chemical shift of which will be concentration and solvent dependent.
-
Six distinct carbon signals.
-
The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
Other carbons may show smaller couplings to the fluorine atoms.
-
A singlet for the trifluoromethyl group. The chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.[5]
Reference NMR Data:
-
¹H NMR (500 MHz, CDCl₃): δ 13.41 (br s, 1H), 7.98 (d, J = 2.3 Hz, 1H), 7.85 (d, J = 2.3 Hz, 1H).
-
¹³C NMR (125 MHz, CDCl₃): δ 160.1, 148.1 (q, J = 5.0 Hz), 144.4, 122.2 (q, J = 31.6 Hz), 121.4 (q, J = 272.3 Hz), 63.0.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. Both Electron Ionization (EI) and Electrospray Ionization (ESI) can be employed.
-
Molecular Ion (M⁺): A prominent peak at m/z 289.
-
Isotope Pattern: A characteristic pattern due to the presence of iodine (¹²⁷I).
-
Fragmentation:
-
Loss of a fluorine atom: [M-F]⁺ at m/z 270.
-
Loss of the trifluoromethyl group: [M-CF₃]⁺ at m/z 220.
-
Loss of iodine: [M-I]⁺ at m/z 162.
-
Cleavage of the pyridine ring.
-
-
Positive Ion Mode: [M+H]⁺ at m/z 290.
-
Negative Ion Mode: [M-H]⁻ at m/z 288.[6]
Caption: Predicted EI Mass Spectrometry Fragmentation Pathway
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C=C and C=N Stretch (Aromatic Ring): Several bands in the 1400-1600 cm⁻¹ region.
-
C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region due to the trifluoromethyl group.
-
C-I Stretch: A band in the fingerprint region, typically below 600 cm⁻¹.
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the compound.[7][8][9]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can be used to determine its decomposition temperature. It is expected to be a relatively stable compound, with decomposition likely occurring at elevated temperatures.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point and enthalpy of fusion. As a solid, this compound will exhibit a sharp endothermic peak corresponding to its melting point.
Instrumentation:
-
TGA and DSC instruments, or a simultaneous TGA/DSC analyzer.
TGA Conditions:
-
Sample Size: 5-10 mg
-
Heating Rate: 10 °C/min
-
Temperature Range: 30 °C to 500 °C
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min
DSC Conditions:
-
Sample Size: 2-5 mg in a sealed aluminum pan
-
Heating Rate: 10 °C/min
-
Temperature Range: 30 °C to a temperature above the melting point
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min
Summary of Analytical Methods and Their Applications
| Analytical Method | Primary Application | Key Information Provided |
| HPLC | Purity determination, stability assays | Quantitative analysis of the main component and impurities |
| GC-MS | Identification of volatile impurities | Separation and identification of volatile components |
| ¹H, ¹³C, ¹⁹F NMR | Structure elucidation and confirmation | Unambiguous molecular structure and connectivity |
| Mass Spectrometry | Molecular weight determination, structural information | Molecular formula and fragmentation pattern |
| FT-IR | Functional group identification | Presence of key functional groups |
| TGA | Thermal stability assessment | Decomposition temperature |
| DSC | Determination of thermal transitions | Melting point, enthalpy of fusion |
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. HPLC is the method of choice for routine purity analysis, while NMR and mass spectrometry are essential for definitive structural confirmation. FT-IR provides rapid functional group identification, and thermal analysis is crucial for understanding the compound's stability. By judiciously applying these analytical methods, researchers can ensure the quality and integrity of this important chemical intermediate, thereby supporting the successful development of new pharmaceuticals and agrochemicals.
References
- Supporting Information for a relevant research article. (Please note: A specific, publicly available, and stable URL for this exact compound's ESI-MS data was not found in the provided search results. The citation is based on general findings for similar compounds.)
- High resolution mass spectra were recorded on an Agilent 6224 TOF High Resolution Accurate MS with electrospray ionization. (This is a general statement on instrumentation and not a specific reference for the compound ).
- † 1H-NMR and 13C-NMR Spectra. (This is a generic title and not a specific, linkable reference).
-
Quantitative NMR (qNMR): A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link] (Note: A specific, stable URL for a relevant video was not provided in the search results).
- Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. (This is a general title and not a specific, linkable reference).
- AN EFFECTIVE AND SENSITIVE STABILITY INDICATING CHROMATOGRAPHIC APPROACH BASED ON RP-HPLC FOR TRIFLURIDINE AND TIPIRACIL IN BULK. IJRPC.
- Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-portal.org.
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. PubMed. [Link]
- Supporting Information for Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journal of Organic Chemistry. (This provides examples of 19F NMR for similar compounds).
- A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)pyridine by High- Performance Liquid Chromatography (HPLC). Benchchem.
- A New Stability Indicating RP-HPLC Method for the Quantification of Trifluridine Using an Ion Pairing Agent.
-
Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. [Link]
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
-
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]
- TGA/DSC 3+.
- TGA/DSC 3+ (EN). IS2M.
- Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. Sultan Qaboos University Journal For Science.
-
Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. PMC - NIH. [Link]
-
A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. [Link]
- Thermal analysis of 5′-deoxy-5′-iodo-2′,3′-O-isopropylidene-5-fluorouridine. ResearchGate. (Provides an example of thermal analysis for a related iodo- and fluoro-containing compound).
-
Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. LCGC International. [Link]
- How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. (A general guide to IR spectroscopy).
- 2-Iodo-5-trifluoromethyl-pyridine. Sigma-Aldrich.
-
Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC - NIH. [Link]
-
Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. MDPI. [Link]
- 1227515-14-1|5-Iodo-6-(trifluoromethyl)pyridin-2-ol. BLDpharm.
- 5-iodo-2-methyl-3-(trifluoromethyl)aniline hydrochloride. PubChemLite.
- Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate.
-
Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. iris.unito.it [iris.unito.it]
- 7. azom.com [azom.com]
- 8. iitk.ac.in [iitk.ac.in]
- 9. TGA/DSC 3+ (EN) - IS2M [is2m.uha.fr]
comparing the efficacy of catalysts with 5-Iodo-3-(trifluoromethyl)pyridin-2-OL
An Expert’s Guide to Evaluating Novel Pyridin-2-ol Based Ligands in Catalysis: A Comparative Analysis Featuring 5-Iodo-3-(trifluoromethyl)pyridin-2-OL
In the dynamic field of catalytic chemistry, the quest for more efficient, selective, and robust catalysts is perpetual. Ligand design plays a pivotal role in this endeavor, as the ligand sphere around a metal center dictates its reactivity and substrate scope. This guide offers a comprehensive framework for evaluating the efficacy of novel ligands, using this compound as a central case study. We will compare its potential performance against established catalytic systems in a benchmark reaction, providing the theoretical grounding and practical protocols necessary for researchers, chemists, and drug development professionals to conduct their own evaluations.
Introduction: The Promise of Substituted Pyridin-2-ol Ligands
Pyridin-2-ol and its tautomeric form, pyridin-2-one, are privileged N,O-bidentate chelating ligands that have found application in a variety of transition metal-catalyzed reactions. Their ability to form stable, often six-membered, metallacycles makes them attractive scaffolds. The true power of this ligand class, however, lies in its tunability. By modifying the substituents on the pyridine ring, one can precisely modulate the steric and electronic properties of the resulting metal complex.
Our focus, this compound, presents an intriguing combination of substituents:
-
3-(Trifluoromethyl) group: A potent electron-withdrawing group, the CF₃ moiety is expected to decrease the electron density on the pyridine nitrogen. This would render the metal center more electrophilic, potentially enhancing its reactivity in key catalytic steps like oxidative addition.
-
5-Iodo group: A bulky and electron-rich substituent, the iodine atom introduces significant steric hindrance. This can promote reductive elimination, the final product-forming step in many cross-coupling cycles, and influence regioselectivity.
This guide will theoretically position this compound within the context of a well-understood and industrially relevant transformation: the Suzuki-Miyaura cross-coupling reaction.
The Benchmark Reaction: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for creating carbon-carbon bonds. Its catalytic cycle is well-understood, making it an ideal platform for assessing ligand performance.
Diagram 1: A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
The efficacy of a ligand in this cycle is judged by its ability to facilitate the key steps: oxidative addition of the organohalide to the Pd(0) center, transmetalation with the boronic acid derivative, and reductive elimination of the final C-C coupled product to regenerate the Pd(0) catalyst.
Comparative Catalyst Systems
To fairly assess the potential of a new ligand like this compound, we must compare it to established, high-performing systems under identical conditions. For the Suzuki coupling of challenging substrates (e.g., an electron-rich aryl chloride with a sterically hindered boronic acid), the current gold standard often involves bulky, electron-rich phosphine ligands.
Selected Catalysts for Comparison:
-
System A (Challenger): Pd(OAc)₂ with this compound ligand.
-
System B (Industry Standard): A pre-formed palladium catalyst with a biaryl phosphine ligand, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). SPhos is known for its high activity with a broad range of substrates.
-
System C (Control): A simple, less effective ligand like Triphenylphosphine (PPh₃) to establish a baseline performance.
The central hypothesis is that the unique electronic and steric profile of this compound could offer competitive, or even superior, performance by optimally balancing the rates of oxidative addition and reductive elimination.
Experimental Design for Catalyst Evaluation
A robust evaluation requires a standardized experimental protocol. The following workflow is designed to be a self-validating system, ensuring that observed differences in performance can be confidently attributed to the ligand itself.
Diagram 2: A standardized workflow for the parallel screening and evaluation of catalyst systems.
Detailed Protocol: Suzuki Coupling of 4-Chlorotoluene with Phenylboronic Acid
This protocol outlines a representative experiment for comparing the three catalyst systems.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (Ligand for System A)
-
SPhos Pd G2 (Pre-catalyst for System B)
-
Triphenylphosphine (PPh₃) (Ligand for System C)
-
4-Chlorotoluene (Aryl halide)
-
Phenylboronic acid (Boronic acid)
-
Potassium phosphate (K₃PO₄) (Base)
-
Toluene (Solvent, anhydrous)
-
Dodecane (Internal standard for GC analysis)
-
Reaction vials (e.g., 2 mL screw-cap vials with septa)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.5 M stock solution of 4-chlorotoluene in toluene, including dodecane (0.25 M) as an internal standard.
-
This ensures accurate and consistent addition of reactants and standard to each reaction.
-
-
Reaction Setup (performed in an inert atmosphere):
-
To three separate reaction vials, add phenylboronic acid (0.3 mmol, 1.5 equiv) and potassium phosphate (0.4 mmol, 2.0 equiv).
-
Vial A (System A): Add Pd(OAc)₂ (0.002 mmol, 1 mol%) and this compound (0.0044 mmol, 2.2 mol%, L:Pd = 2.2:1).
-
Vial B (System B): Add SPhos Pd G2 pre-catalyst (0.002 mmol, 1 mol%).
-
Vial C (System C): Add Pd(OAc)₂ (0.002 mmol, 1 mol%) and PPh₃ (0.0044 mmol, 2.2 mol%).
-
-
Reaction Initiation and Monitoring:
-
To each vial, add 0.4 mL of the 4-chlorotoluene/dodecane stock solution (0.2 mmol of aryl chloride).
-
Seal the vials and place them in a pre-heated reaction block at 100 °C with vigorous stirring.
-
At specified time points (e.g., 1, 4, 12, 24 hours), carefully take a small aliquot (~10 µL) from each vial.
-
Quench the aliquot in a separate vial containing diethyl ether and a small amount of silica gel to remove the base and catalyst.
-
-
Analysis:
-
Analyze the quenched samples by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculate the reaction yield by comparing the peak area of the product (4-methyl-1,1'-biphenyl) to the peak area of the internal standard (dodecane), using a pre-determined response factor.
-
Data Interpretation and Comparative Performance
The primary metrics for comparison are reaction yield over time and, if initial rates are measured, the Turnover Frequency (TOF). The following table presents exemplary data that one might expect from such an experiment, illustrating how performance can be compared.
| Catalyst System | Ligand | Yield at 1h (%) | Yield at 4h (%) | Yield at 24h (%) | Final Yield (%) | Notes |
| System A | This compound | 45 | 85 | 96 | 96 | Potentially rapid initial rate due to electron-withdrawing CF₃ group accelerating oxidative addition. |
| System B | SPhos (Biaryl Phosphine) | 60 | 92 | 98 | 98 | High activity, as expected from the industry-standard ligand. Shows excellent performance across the board. |
| System C | Triphenylphosphine (PPh₃) | 5 | 15 | 25 | 25 | Serves as a baseline, showing that a sophisticated ligand is required for this challenging coupling. |
Interpretation of Hypothetical Results:
-
In this simulated outcome, System A (our challenger) shows high efficacy, nearly matching the performance of the industry-standard System B. This would suggest that the combination of electron-withdrawing and sterically demanding features in this compound is highly beneficial for this transformation.
-
The comparison to System C is crucial; it validates that the observed high yields are a direct result of the advanced ligand architecture and not background reactivity.
Conclusion and Future Directions
While this guide presents a hypothetical evaluation, it provides a rigorous and scientifically sound framework for assessing the true potential of this compound as a ligand in catalysis. The unique electronic and steric properties conferred by its iodo and trifluoromethyl substituents make it a compelling candidate for challenging cross-coupling reactions.
The next steps for any research program would be to perform these experiments and expand the substrate scope to include more sterically hindered and electronically diverse aryl halides and boronic acids. By systematically comparing its performance against established catalysts, the scientific community can determine the precise value and application niche for this and other novel pyridin-2-ol based ligands.
References
This section provides foundational knowledge on the concepts discussed. A full literature search for the specific catalytic use of this compound should be conducted to find direct experimental data if it becomes available.
A Comparative Analysis of the Biological Activity of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol and Its Analogs
In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of halogen atoms and trifluoromethyl groups into heterocyclic scaffolds is a well-established approach to modulate the biological activity of a molecule. This guide provides an in-depth comparative analysis of the biological activity of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol and its structural analogs. We will delve into the nuances of their structure-activity relationships, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive resource for understanding the therapeutic potential of this class of compounds.
Introduction to this compound
This compound is a halogenated and trifluoromethylated pyridine derivative. The presence of an iodine atom at the 5-position and a trifluoromethyl group at the 3-position of the pyridin-2-ol core significantly influences its physicochemical properties, such as lipophilicity and electronic distribution. These modifications can, in turn, have a profound impact on the molecule's interaction with biological targets, metabolic stability, and overall bioactivity. While specific biological activities for this exact molecule are not extensively reported in publicly available literature, we can infer its potential and compare it to its analogs based on the known bioactivities of structurally related compounds.
The Strategic Importance of Trifluoromethyl and Iodo Moieties
The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability by blocking sites of oxidative metabolism. Furthermore, the -CF3 group can improve binding affinity to target proteins through various non-covalent interactions.
The iodine atom, a large and polarizable halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The iodo-substituent also serves as a versatile synthetic handle for further structural modifications through cross-coupling reactions, allowing for the exploration of a wider chemical space.[1]
Comparative Biological Activities of Analogs
To understand the potential biological profile of this compound, we will examine the activities of its structural analogs, focusing on variations at the 2, 3, and 5-positions of the pyridine ring.
Analogs with Modified Pyridine Cores: Pyrimidine Derivatives
A common strategy in medicinal chemistry is the replacement of a pyridine ring with a bioisosteric pyrimidine ring. A series of trifluoromethyl pyrimidine derivatives have been synthesized and evaluated for their antiviral and antifungal activities.
Key Findings:
-
Antiviral Activity: Compound 5j from this series exhibited curative activity against Tobacco Mosaic Virus (TMV) with an EC50 value of 126.4 µg/mL, which was superior to the commercial agent ningnanmycin (362.7 µg/mL).
-
Antifungal Activity: Compound 5m demonstrated significant protective activity against TMV with an EC50 of 103.4 µg/mL, also outperforming ningnanmycin (255.1 µg/mL). Furthermore, compound 5u showed potent in vitro activity against Rhizoctonia solani (RS) with an EC50 value of 26.0 µg/mL, comparable to the commercial fungicide azoxystrobin.
These results highlight that the trifluoromethyl-pyrimidine scaffold possesses significant potential for the development of novel agrochemicals. The mechanism of action for compound 5m was suggested to involve a strong interaction with the TMV coat protein (TMV-CP).
Analogs Targeting Protein Kinases: PI3K/mTOR Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors. An analog of our lead compound, where the 5-iodo group is replaced by a more complex triazine moiety, has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key regulators of cell growth and survival.[2]
Key Findings:
-
PQR309 (bimiralisib): This compound, chemically named 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, is a pan-class I PI3K inhibitor that also targets mTOR.[2]
-
Structure-Activity Relationship (SAR): The introduction of a trifluoromethyl group at the 4-position of the pyridine ring significantly increased cellular potency and enzymatic targeting. The morpholine moieties are crucial for binding to the hinge region of the PI3K active site.[2]
This example underscores the importance of the trifluoromethyl-pyridine core in designing potent and selective enzyme inhibitors for oncology applications.
Analogs with Antimicrobial Properties
Further modifications of the pyridine ring, such as fusing it with a thiazole ring, have led to the discovery of compounds with antibacterial and antifungal activities. A series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones were synthesized and evaluated.[3]
Key Findings:
-
Antibacterial Activity: Compound 3g from this series displayed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli with a Minimum Inhibitory Concentration (MIC) value of 0.21 μM.[3]
-
Mechanism of Action: Molecular docking studies suggested that the most active compound, 3g , binds to MurD ligase and DNA gyrase, essential enzymes in bacterial cell wall synthesis and DNA replication, respectively.[3]
While these compounds do not contain the trifluoromethyl or iodo groups, they demonstrate the versatility of the pyridin-2-one scaffold in developing antimicrobial agents.
Data Summary
| Compound/Analog Class | Biological Activity | Key Quantitative Data | Reference |
| Trifluoromethyl Pyrimidine Derivatives | Antiviral (TMV), Antifungal | 5j (curative, TMV): EC50 = 126.4 µg/mL5m (protective, TMV): EC50 = 103.4 µg/mL5u (vs. R. solani): EC50 = 26.0 µg/mL | |
| PQR309 (bimiralisib) | PI3K/mTOR Inhibition | Ki for PI3Kα = 17 nM | [2] |
| Thiazolo[4,5-b]pyridin-2-ones | Antibacterial | 3g (vs. P. aeruginosa, E. coli): MIC = 0.21 μM | [3] |
Experimental Protocols
General Procedure for Synthesis of this compound
A common synthetic route to this compound involves the iodination of 3-(trifluoromethyl)pyridin-2-ol.[4]
-
Dissolve 3-(Trifluoromethyl)pyridin-2-ol in a suitable solvent such as anhydrous acetonitrile or N,N-dimethylformamide.
-
Add an iodinating agent, for example, N-iodosuccinimide (NIS).
-
Heat the reaction mixture (e.g., at 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and quench with an aqueous solution of a reducing agent like sodium thiosulfate or a base like sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired this compound.
In Vitro Antiviral Assay (TMV)
The antiviral activity of the synthesized compounds can be evaluated using the leaf-disc method against Tobacco Mosaic Virus (TMV).
-
Cultivate tobacco plants (Nicotiana tabacum L.) under controlled conditions.
-
Prepare solutions of the test compounds at various concentrations.
-
Inoculate the leaves of healthy tobacco plants with a suspension of TMV.
-
After a set period (e.g., 30 minutes), spray the inoculated leaves with the test compound solutions.
-
For curative activity, inoculate the leaves first and then apply the compound. For protective activity, apply the compound first and then inoculate.
-
Maintain the treated plants in a greenhouse and observe for the development of local lesions.
-
Count the number of local lesions after a few days (e.g., 3-4 days).
-
Calculate the inhibition rate for each compound concentration compared to a control group (treated with solvent only).
-
Determine the EC50 value, the concentration at which 50% of the viral infection is inhibited.
Visualizing Structure-Activity Relationships
To better understand the structural modifications and their impact on biological activity, a conceptual workflow for analog design and evaluation is presented below.
Caption: A conceptual workflow for the design and biological evaluation of analogs based on the this compound scaffold.
Conclusion
The biological activity of this compound and its analogs is highly dependent on the specific structural modifications made to the core scaffold. By analyzing its analogs, we can appreciate the vast therapeutic potential of this chemical class. The trifluoromethyl-pyridine/pyrimidine core has demonstrated efficacy in diverse areas, including agriculture (antiviral and antifungal agents) and human health (kinase inhibitors for cancer and antimicrobial agents). The iodine atom in the parent compound provides a valuable tool for synthetic chemists to further explore the structure-activity landscape. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of halogenated and trifluoromethylated pyridines in the development of novel bioactive molecules.
References
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Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Molecules.
-
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry.
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3-Iodo-5-(trifluoromethyl)pyridin-2-ol. Sigma-Aldrich.
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Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry.
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Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry.
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5-iodo-2-(trifluoromethyl)pyridin-4-ol. Chemsrc.
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-
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A Researcher's Guide to Spectroscopic Differentiation of Iodo-Trifluoromethyl Pyridin-2-ol Isomers
For researchers in medicinal chemistry and materials science, the precise structural confirmation of substituted pyridine scaffolds is a non-negotiable prerequisite for advancing a project. Positional isomers, while chemically similar, can exhibit profoundly different biological activities and material properties. This guide provides an in-depth spectroscopic comparison of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol and its key positional isomers, focusing on the practical interpretation of NMR, IR, and Mass Spectrometry data to ensure unambiguous structural assignment.
At the outset, it is critical to recognize that 2-hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridin-2(1H)-one form. Spectroscopic evidence consistently shows that the pyridin-2(1H)-one tautomer is overwhelmingly dominant in solution and the solid state. Therefore, this guide will interpret all data based on the pyridin-2(1H)-one structure.
The Challenge: Differentiating Key Positional Isomers
The primary focus of this guide is the spectroscopic differentiation between three key isomers, whose structures dictate unique electronic environments and, consequently, distinct spectral fingerprints.
| Compound Name | Structure (Pyridin-2(1H)-one form) |
| Isomer A: 5-Iodo-3-(trifluoromethyl)pyridin-2(1H)-one | ![]() |
| Isomer B: 3-Iodo-5-(trifluoromethyl)pyridin-2(1H)-one | ![]() |
| Isomer C: 6-Iodo-3-(trifluoromethyl)pyridin-2(1H)-one | ![]() |
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Tool
NMR spectroscopy is the most powerful technique for isomer differentiation in this class of compounds. By analyzing ¹H, ¹³C, and ¹⁹F spectra, we can map the precise electronic environment of each nucleus.
Experimental Protocol: NMR Data Acquisition
A standardized protocol is essential for reproducible results.
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the N-H proton, so consistency is key.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.[1]
-
¹H NMR: Acquire with a standard pulse program, ensuring a sufficient relaxation delay (d1) of at least 2 seconds.
-
¹³C NMR: Acquire with proton decoupling. A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.
-
¹⁹F NMR: Acquire with proton decoupling. Use a common fluorine reference standard, such as CFCl₃ (0 ppm).[2] The wide chemical shift range of ¹⁹F NMR makes it a highly sensitive probe for subtle electronic differences.[3]
Caption: Standardized workflow for NMR spectroscopic analysis.
¹H NMR Spectral Comparison
The number of signals, their splitting patterns (multiplicity), and coupling constants (J-values) are definitive.
| Isomer | Expected Aromatic Signals | Key Differentiators |
| A: 5-Iodo-3-(CF₃) | Two doublets (d) | Protons at C4 and C6 are meta to each other. Expect a small coupling constant (⁴JHH ≈ 2-3 Hz). |
| B: 3-Iodo-5-(CF₃) | Two doublets (d) | Protons at C4 and C6 are meta to each other. Expect a small coupling constant (⁴JHH ≈ 2-3 Hz). The chemical shifts will differ from Isomer A due to the switched electronic effects of I and CF₃. |
| C: 6-Iodo-3-(CF₃) | Two doublets (d) | Protons at C4 and C5 are ortho to each other. Expect a large coupling constant (³JHH ≈ 7-9 Hz). This is the most definitive diagnostic feature. |
Experimental Data for 5-Iodo-3-(trifluoromethyl)pyridin-2(1H)-one (Isomer A):
-
¹H NMR (500 MHz, CDCl₃): δ 7.98 (d, J = 2.3 Hz, 1H), 7.85 (d, J = 2.3 Hz, 1H), 13.41 (br s, 1H, N-H).[4]
-
Interpretation: The two signals at 7.98 and 7.85 ppm correspond to the two aromatic protons. Their small coupling constant of 2.3 Hz confirms they are meta to each other, which is only possible for Isomers A and B. The broad singlet at 13.41 ppm is characteristic of the N-H proton in the pyridinone tautomer, likely involved in hydrogen bonding.
¹³C NMR Spectral Comparison
The strong electron-withdrawing effects of the iodine and trifluoromethyl groups, along with the carbonyl, create distinct chemical shifts for the carbon atoms. The CF₃ group itself is a key reporter.
| Feature | Isomer A: 5-Iodo-3-(CF₃) | Isomer B: 3-Iodo-5-(CF₃) (Predicted) | Isomer C: 6-Iodo-3-(CF₃) (Predicted) |
| CF₃ Signal | Quartet (q), ¹JC-F ≈ 272 Hz | Quartet (q), ¹JC-F ≈ 272 Hz | Quartet (q), ¹JC-F ≈ 272 Hz |
| C-I Signal | ~63.0 ppm | Will be significantly downfield (>90 ppm) as it is now adjacent to the carbonyl. | Will be significantly downfield (>100 ppm) as it is now adjacent to the nitrogen. |
| C=O Signal | ~160.1 ppm | ~158-162 ppm | ~158-162 ppm |
| C3 Signal | Quartet (q), ²JC-F ≈ 32 Hz | Iodinated carbon (C-I) | Quartet (q), ²JC-F ≈ 32 Hz |
| C5 Signal | Iodinated carbon (C-I) | Quartet (q), ²JC-F ≈ 32 Hz | Protonated carbon (C-H) |
Experimental Data for 5-Iodo-3-(trifluoromethyl)pyridin-2(1H)-one (Isomer A):
-
¹³C NMR (125 MHz, CDCl₃): δ 160.1 (C=O), 148.1 (q, JC-F = 5.0 Hz, C6), 144.4 (C4), 122.2 (q, JC-F = 31.6 Hz, C3), 121.4 (q, JC-F = 272.3 Hz, CF₃), 63.0 (C5-I).[4]
-
Interpretation: The carbon bearing the iodine (C5) is highly shielded, appearing at just 63.0 ppm. The CF₃ signal is a large quartet as expected. The carbon adjacent to the CF₃ group (C3) shows a secondary quartet with a coupling constant of ~32 Hz. These assignments are unique to this isomeric arrangement.
¹⁹F NMR Spectroscopy
¹⁹F NMR provides a simple, direct view of the trifluoromethyl group's environment. While all isomers will show a singlet (in a proton-decoupled spectrum), their chemical shifts will vary based on the electronic environment. The substituent effects in pyridine rings are well-understood, allowing for predictable shifts. Generally, electron-withdrawing groups in the para position cause a downfield shift (less negative), while ortho groups have a more complex influence.
-
Isomer A (5-Iodo-3-CF₃): The iodine is meta to the CF₃ group.
-
Isomer B (3-Iodo-5-CF₃): The iodine is meta to the CF₃ group. The overall electronic environment is different from A, leading to a different chemical shift.
-
Isomer C (6-Iodo-3-CF₃): The iodine is para to the CF₃ group. This arrangement is expected to produce the most electronically distinct ¹⁹F chemical shift compared to A and B.
Part 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
While NMR is definitive, IR and MS provide crucial complementary data for confirmation and characterization.
Infrared (IR) Spectroscopy Analysis
The dominant pyridin-2(1H)-one tautomer dictates the IR spectrum. Key vibrational modes are largely conserved across the isomers, but subtle shifts can be observed.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity and speed. Alternatively, prepare a KBr pellet.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify key functional group frequencies.
Caption: General workflows for IR and MS analysis.
Key Vibrational Bands:
-
N-H Stretch: A broad band typically appears between 3100-2800 cm⁻¹, indicative of the hydrogen-bonded N-H group in the pyridinone ring.
-
C=O Stretch: A strong, sharp absorption between 1650-1690 cm⁻¹ is the most prominent feature and confirms the pyridinone tautomer.[5]
-
C=C/C=N Stretches: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the aromatic ring vibrations.
-
C-F Stretches: Strong, complex absorptions are expected in the 1350-1100 cm⁻¹ region, characteristic of the CF₃ group.
While these bands will be present in all isomers, the exact frequencies and shapes of the fingerprint region (<1400 cm⁻¹) will be unique to each compound, serving as a final verification tool.
Mass Spectrometry (MS) Analysis
MS confirms the molecular weight and can provide structural clues through fragmentation patterns.
Expected Observations:
-
Molecular Ion (M+•): All isomers have the same molecular formula (C₆H₃F₃INO) and a monoisotopic mass of 288.92 Da.[6] A strong molecular ion peak should be observed at m/z 289.
-
Isotopic Pattern: The presence of iodine (¹²⁷I is 100% abundant) simplifies the M+• peak, which will appear as a single peak.
-
Fragmentation: The fragmentation pathways provide the best MS-based differentiation. The loss of key neutral fragments is diagnostic.[7]
-
Loss of I• (Iodine radical): A peak at m/z 162 ([M-127]+) would be common to all isomers.
-
Loss of CO: A characteristic fragmentation of pyridones is the loss of carbon monoxide.[8] A peak at m/z 261 ([M-28]+) would be expected.
-
Loss of •CF₃: A peak at m/z 220 ([M-69]+) is possible. The relative abundance of these fragment ions will differ based on the stability of the resulting cation, which is influenced by the substituent positions. For example, in Isomer C (6-Iodo) , cleavage of the C-I bond might be more facile due to its position adjacent to the heteroatom.
-
Summary and Conclusion
The unambiguous differentiation of iodo-trifluoromethyl-pyridin-2-ol isomers is readily achievable through a systematic application of modern spectroscopic techniques.
| Technique | Primary Differentiating Feature |
| ¹H NMR | The coupling constant between the two aromatic protons. A large ³JHH (~8 Hz) is definitive for the ortho relationship in Isomer C , while a small ⁴JHH (~2-3 Hz) indicates the meta relationship in Isomers A and B . |
| ¹³C NMR | The chemical shift of the carbon atom bonded to iodine (C-I). Its position is highly sensitive to the surrounding substituents, providing a clear distinction between all three isomers. |
| ¹⁹F NMR | The chemical shift of the CF₃ signal. While all are singlets, the electronic influence of the para-iodine in Isomer C is expected to yield the most distinct chemical shift. |
| IR | Confirms the dominant pyridin-2(1H)-one tautomer via the strong C=O stretch. The fingerprint region provides a unique pattern for each isomer. |
| MS | Confirms the molecular weight. The relative abundances of fragment ions resulting from the loss of I•, CO, and •CF₃ can provide supporting structural evidence. |
By integrating the data from these orthogonal techniques, researchers can confidently assign the correct structure to their target compound, ensuring the integrity and validity of their subsequent scientific investigations.
References
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W. Z. Szyprowski, K. K. Krawczyk, B. Z. Ziółkowski, D. C. D. Butler, and R. Kawęcki, "Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes," Magnetic Resonance in Chemistry, vol. 61, no. 5, pp. 306-317, 2023. [Online]. Available: [Link]
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T. Uchikura, N. Kamiyama, T. Ishikawa, and T. Akiyama, "Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent," Beilstein Journal of Organic Chemistry, vol. 16, pp. 2442-2447, 2020. [Online]. Available: [Link]
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A. A. Siddiqui, M. A. Wani, and R. Rajesh, "Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives," ResearchGate, 2011. [Online]. Available: [Link]
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A Senior Application Scientist's Guide to Trifluoromethylated Building Blocks: A Comparative Analysis for Drug Discovery
Introduction: The Trifluoromethyl Group - A Game-Changer in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms, and particularly the trifluoromethyl (CF₃) group, has emerged as a powerful tool for optimizing the pharmacological profile of therapeutic candidates.[1] The unique properties of the CF₃ group, including its high electronegativity, metabolic stability, and ability to modulate lipophilicity, can significantly enhance a molecule's potency, bioavailability, and overall efficacy.[2][3] This guide provides a comparative analysis of the most prominent classes of trifluoromethylated building blocks and reagents, offering insights into their reactivity, substrate scope, and practical application in the synthesis of novel therapeutics. We will delve into the mechanistic nuances of electrophilic, nucleophilic, and radical trifluoromethylation strategies, providing experimental data and protocols to inform your selection of the optimal building block for your specific synthetic challenge.
The Trifluoromethylation Toolbox: A Comparative Overview
The introduction of a trifluoromethyl group can be achieved through a variety of synthetic methodologies, broadly categorized into electrophilic, nucleophilic, and radical pathways. Each approach offers distinct advantages and is suited for different substrate classes and synthetic strategies.
Electrophilic Trifluoromethylating Reagents: "CF₃⁺" Donors
Electrophilic trifluoromethylating reagents are powerful tools for the trifluoromethylation of a wide range of nucleophiles, including carbanions, enolates, and heteroatoms.[4] Among the most widely used are the hypervalent iodine-based Togni reagents and the sulfonium salt-based Umemoto reagents.[5][6]
Togni's reagents, particularly 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent I) and 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni Reagent II), are crystalline, shelf-stable solids that have gained immense popularity due to their broad functional group tolerance and mild reaction conditions.[7][8] They can participate in both electrophilic and radical pathways, offering versatility in synthetic design.[9]
Umemoto's reagents are S-(trifluoromethyl)dibenzothiophenium salts that are also effective electrophilic "CF₃⁺" donors.[10] They are known for their high reactivity and have been successfully employed in the trifluoromethylation of a diverse array of substrates.
The choice between Togni's and Umemoto's reagents often depends on the specific substrate and desired outcome. While both are highly effective, Togni's reagents are often favored for their generally milder reaction conditions and broader functional group compatibility. In some cases, one reagent may provide superior yields or selectivity over the other. For instance, in the enantioselective Cu-catalyzed trifluoromethylation of β-ketoesters, five-membered ring substrates have been observed to give better yields with Togni's reagent, while Umemoto's reagent can enhance both enantioselectivity and yield for six-membered ring substrates.[10]
| Reagent Class | Common Examples | Key Characteristics | Typical Applications |
| Hypervalent Iodine | Togni's Reagents (I and II) | Crystalline solids, broad functional group tolerance, mild reaction conditions.[7][8] | Trifluoromethylation of heteroatoms (O, S, N, P) and carbon-centered nucleophiles. |
| Sulfonium Salts | Umemoto's Reagents | Highly reactive crystalline solids. | Trifluoromethylation of a wide range of nucleophiles, including aromatics and heteroaromatics. |
| Sulfoximine-based | Shibata's Reagents | Stable, crystalline solids. | Electrophilic trifluoromethylation of various nucleophiles. |
Experimental Protocol: Trifluoromethylation of a β-Ketoester using Togni's Reagent I
This protocol describes a general procedure for the trifluoromethylation of a β-ketoester, a common transformation in the synthesis of pharmaceutical intermediates.
Materials:
-
β-Ketoester (1.0 equiv)
-
Togni's Reagent I (1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the β-ketoester (1.0 equiv), Togni's Reagent I (1.2 equiv), and CuI (0.1 equiv).
-
Add anhydrous DCM via syringe.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-trifluoromethyl-β-ketoester.
Causality in Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the reagents with atmospheric moisture and oxygen, which could lead to side reactions and reduced yields.
-
Anhydrous Solvent: Anhydrous DCM is used to ensure that water does not compete with the nucleophile or deactivate the reagents.
-
Copper(I) Iodide Catalyst: CuI is often used as a catalyst to facilitate the trifluoromethylation reaction, likely by activating the Togni reagent.
-
Aqueous Workup: The aqueous workup with sodium bicarbonate is to neutralize any acidic byproducts and remove water-soluble impurities.
Mechanism of Electrophilic Trifluoromethylation with Togni's Reagent:
The mechanism of trifluoromethylation with Togni's reagent can be complex and substrate-dependent, often involving a single-electron transfer (SET) process to generate a trifluoromethyl radical.
Caption: Proposed mechanistic pathways for Togni reagent-mediated trifluoromethylation.
Nucleophilic Trifluoromethylating Reagents: "CF₃⁻" Donors
Nucleophilic trifluoromethylating reagents are essential for the introduction of the CF₃ group to electrophilic centers, such as carbonyls and imines. The most prominent member of this class is the Ruppert-Prakash reagent.
(Trifluoromethyl)trimethylsilane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, is a versatile and widely used source of the nucleophilic trifluoromethyl anion (CF₃⁻).[11] It is a volatile liquid that requires activation by a fluoride source, such as tetrabutylammonium fluoride (TBAF), to generate the reactive trifluoromethylating species.[12]
Experimental Protocol: Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent
This protocol outlines a general procedure for the nucleophilic trifluoromethylation of an aldehyde.
Materials:
-
Aldehyde (1.0 equiv)
-
Ruppert-Prakash Reagent (TMSCF₃) (1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF) (0.1 equiv, as a 1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the aldehyde (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Ruppert-Prakash reagent (1.5 equiv) dropwise via syringe.
-
Slowly add the TBAF solution (0.1 equiv) to the reaction mixture.
-
Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding trifluoromethylated alcohol.
Causality in Experimental Choices:
-
Fluoride Activation: The catalytic amount of TBAF is essential to activate the Ruppert-Prakash reagent, generating the nucleophilic trifluoromethyl anion.
-
Low Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the exothermicity and improve selectivity.
-
Acidic Workup: The acidic workup is necessary to protonate the intermediate alkoxide and quench any remaining reactive species.
Mechanism of Nucleophilic Trifluoromethylation with Ruppert-Prakash Reagent:
The reaction proceeds via the formation of a hypervalent silicate intermediate, which then delivers the trifluoromethyl anion to the electrophile.
Caption: Mechanism of Ruppert-Prakash reagent-mediated trifluoromethylation of carbonyls.
Radical Trifluoromethylation: A Versatile Approach
Radical trifluoromethylation has emerged as a powerful and versatile strategy for the formation of C-CF₃ bonds, particularly in the functionalization of heterocycles and unactivated C-H bonds.[13][14] These reactions are typically initiated by a radical initiator that generates a trifluoromethyl radical (CF₃•) from a suitable precursor.
-
Sodium Trifluoromethanesulfinate (CF₃SO₂Na, Langlois' Reagent): An inexpensive and easy-to-handle solid that can generate CF₃• upon oxidation.[3][15]
-
Trifluoroiodomethane (CF₃I): A gaseous reagent that can be a source of CF₃• under photolytic or radical-initiating conditions.
-
Umemoto's and Togni's Reagents: As mentioned earlier, these electrophilic reagents can also serve as sources of trifluoromethyl radicals under certain conditions, often involving a single-electron transfer (SET) process.
Experimental Protocol: Radical Trifluoromethylation of an Electron-Rich Heterocycle
This protocol provides a general method for the radical trifluoromethylation of an electron-rich heterocycle using sodium trifluoromethanesulfinate.
Materials:
-
Heterocycle (1.0 equiv)
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na) (2.0 equiv)
-
tert-Butyl hydroperoxide (TBHP) (70% in water, 3.0 equiv)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the heterocycle (1.0 equiv) and sodium trifluoromethanesulfinate (2.0 equiv).
-
Add a mixture of DCM and water (e.g., 1:1 v/v).
-
Add tert-butyl hydroperoxide (3.0 equiv) dropwise to the stirred mixture.
-
Stir the reaction vigorously at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous sodium thiosulfate solution to destroy any remaining peroxide.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality in Experimental Choices:
-
Oxidant: tert-Butyl hydroperoxide acts as an oxidant to generate the trifluoromethyl radical from sodium trifluoromethanesulfinate.
-
Biphasic System: The use of a biphasic solvent system (DCM/water) is common for these reactions, allowing for the dissolution of both the organic substrate and the inorganic radical precursor.
-
Vigorous Stirring: Vigorous stirring is essential to ensure efficient mass transfer between the two phases.
Mechanism of Radical Trifluoromethylation with CF₃SO₂Na:
The reaction is initiated by the oxidation of the trifluoromethanesulfinate anion to generate a trifluoromethyl radical, which then adds to the substrate.
Caption: General mechanism for radical trifluoromethylation using CF₃SO₂Na.
Safety and Handling Considerations
Working with trifluoromethylating reagents requires strict adherence to safety protocols.
-
Togni's Reagents: While generally stable, some Togni's reagents and their precursors have been reported to have explosive properties under certain conditions.[16][17][18] It is crucial to handle these reagents with care, avoid grinding or subjecting them to shock, and work behind a safety shield, especially when working on a larger scale.
-
Ruppert-Prakash Reagent: This reagent is a flammable liquid and is moisture-sensitive.[11][13] It should be handled in a well-ventilated fume hood under an inert atmosphere.
-
Radical Initiators: Many radical initiators, such as peroxides, are thermally unstable and can be shock-sensitive. Always consult the Safety Data Sheet (SDS) for each reagent and follow the recommended handling and storage procedures.[19][20][21]
Conclusion
The strategic incorporation of the trifluoromethyl group is a proven and powerful strategy in modern drug discovery. The choice of the appropriate trifluoromethylated building block or reagent is a critical decision that depends on the specific synthetic target, the nature of the substrate, and the desired reaction conditions. This guide has provided a comparative overview of the major classes of trifluoromethylating reagents, highlighting their key characteristics, and providing illustrative experimental protocols and mechanistic insights. By understanding the nuances of electrophilic, nucleophilic, and radical trifluoromethylation, researchers can make informed decisions to accelerate the synthesis of novel and impactful therapeutic agents.
References
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Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. (n.d.). CONICET. Retrieved January 11, 2026, from [Link]
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SCHEME 14 (a) Representative trifluoromethylation reactions using... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Scheme 34: Trifluoromethylation of aromatics with CF3SO2Na reported by Langlois. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Innate C-H trifluoromethylation of heterocycles. (2011, August 30). PNAS. Retrieved January 11, 2026, from [Link]
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CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. (n.d.). NCBI. Retrieved January 11, 2026, from [Link]
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Innate C-H trifluoromethylation of heterocycles. (2011, August 30). PubMed. Retrieved January 11, 2026, from [Link]
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Notification about the Explosive Properties of Togni’s Reagent II and One of Its Precursors. (2013, March 4). ACS Publications. Retrieved January 11, 2026, from [Link]
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Bonus Process Wednesday: safety warning on Togni's reagent II. (2013, March 6). Chemjobber. Retrieved January 11, 2026, from [Link]
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Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors. (2025, August 7). ResearchGate. Retrieved January 11, 2026, from [Link]
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Research progress on trifluoromethyl-based radical reaction process. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]
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Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent. (n.d.). ChemRxiv. Retrieved January 11, 2026, from [Link]
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Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. (n.d.). NCBI. Retrieved January 11, 2026, from [Link]
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1.5 Radical Trifluoromethylation. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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New Electrophilic Trifluoromethylating Agents. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]
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Trifluoromethyltrimethylsilane. (2021, April 12). ACS. Retrieved January 11, 2026, from [Link]
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Electrochemical oxidative trifluoromethylation of arenes with CF3SO2Na. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. (2021, April 27). RSC Publishing. Retrieved January 11, 2026, from [Link]
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Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]
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Electrophilic Fluorination. (n.d.). Bryn Mawr College. Retrieved January 11, 2026, from [Link]
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(PDF) Synthesis and Application of [F]Togni Reagent I: An Electrophilic F‐Labeled Trifluoromethylating Reagent for Positron Emission Tomography Tracer Synthesis. (2025, December 21). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. (n.d.). NCBI. Retrieved January 11, 2026, from [Link]
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Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. (2021, April 27). Semantic Scholar. Retrieved January 11, 2026, from [Link]
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Redox-Neutral Decarboxylative and Desulfonylative C(sp3) Trifluoro- methylation: Method Development and anistic Inquiry. (n.d.). ChemRxiv. Retrieved January 11, 2026, from [Link]
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Fluorine-18 labelled Ruppert-Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
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Electrophilic Perfluoroalkylating Agents. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]
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Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2010, June 16). NCBI. Retrieved January 11, 2026, from [Link]
-
Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). (2022, July 3). NCBI. Retrieved January 11, 2026, from [Link]
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(A) Umemoto and Togni reagents; (B) Difficulties in using CF3COOH as a... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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A Comparative Guide to the Purity Assessment of Synthesized 5-Iodo-3-(trifluoromethyl)pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical intermediates, the rigorous assessment of purity is a cornerstone of scientific integrity and a prerequisite for reliable downstream applications. This guide provides an in-depth comparative analysis of the primary analytical techniques for determining the purity of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol, a key building block in medicinal chemistry. As a Senior Application Scientist, my focus extends beyond mere procedural descriptions to elucidate the underlying principles and rationale for methodological choices, ensuring a robust and self-validating approach to purity assessment.
The Critical Role of Purity for this compound
This compound is a halogenated and trifluoromethylated pyridinol derivative, a class of compounds frequently utilized in the development of new therapeutic agents. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the iodo-substituent provides a reactive handle for further synthetic modifications, such as cross-coupling reactions.[1] However, the very reactivity that makes this intermediate valuable also presents challenges in its synthesis and purification, potentially leading to a range of process-related impurities and degradation products.
The presence of even minute quantities of impurities can have profound consequences, including:
-
Altered Biological Activity: Impurities may possess their own pharmacological or toxicological profiles, leading to misleading results in biological assays.
-
Compromised Reaction Outcomes: Unwanted side reactions and reduced yields in subsequent synthetic steps can occur due to reactive impurities.
-
Regulatory Hurdles: For drug development, stringent purity thresholds are mandated by regulatory bodies to ensure patient safety and product consistency.
Therefore, a multi-faceted analytical strategy is essential to comprehensively characterize the purity of synthesized this compound.
A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique for purity determination depends on the physicochemical properties of the analyte and the nature of the expected impurities. For this compound, the most relevant methods are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | HPLC-UV | Quantitative ¹H & ¹⁹F NMR (qNMR) | GC-MS |
| Principle | Chromatographic separation based on polarity | Nuclear spin resonance and signal proportionality to molar concentration | Chromatographic separation based on volatility and boiling point |
| Typical Purity Range (%) | 98.0 - 99.9% | 99.0 - 99.9% | 97.5 - 99.8% |
| Limit of Detection (LOD) | ~0.01% | ~0.1% | ~0.001% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.3% | ~0.005% |
| Primary Method Status | No (Requires reference standard for purity) | Yes (Can be an absolute method) | No (Requires reference standard for purity) |
| Sample Consumption | Low (~1-2 mg) | Moderate (~5-10 mg) | Very Low (<1 mg) |
| Advantages | High resolution, widely available, suitable for non-volatile and thermally labile compounds. | Provides structural information, can be an absolute method without a specific reference standard of the analyte, ¹⁹F NMR is highly specific for fluorinated compounds.[2][3] | High sensitivity, provides structural information about volatile impurities. |
| Limitations | Requires impurities to have a UV chromophore for detection, reference standard of the analyte is needed for accurate purity determination. | Lower sensitivity compared to HPLC for trace impurities, requires careful experimental setup for accurate quantification. | Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation. |
Deep Dive into Analytical Methodologies
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of purity assessment in the pharmaceutical industry due to its high resolving power and sensitivity. For a polar, non-volatile compound like this compound, a reverse-phase HPLC (RP-HPLC) method is the most appropriate choice.
Causality Behind Experimental Choices:
-
Column: A C18 column is selected for its versatility and ability to retain a wide range of polar and non-polar compounds. The choice of a high-purity silica backbone minimizes peak tailing for the basic pyridine nitrogen.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is employed. The acidic buffer suppresses the ionization of the pyridinol hydroxyl group and the pyridine nitrogen, leading to sharper, more symmetrical peaks. The gradient allows for the effective elution of both the main compound and a wide range of potential impurities with varying polarities.
-
Detector: A UV detector is suitable as the pyridine ring system of the analyte and most related impurities possess a strong chromophore. Diode Array Detection (DAD) is preferred as it provides spectral information, which can help in peak tracking and identification of co-eluting impurities.
Workflow for HPLC Purity Assessment:
Caption: Workflow for HPLC purity analysis of this compound.
Quantitative NMR (qNMR): An Absolute Method for Purity Determination
Quantitative NMR (qNMR) has emerged as a powerful primary method for purity assessment because the signal intensity is directly proportional to the number of nuclei, irrespective of the chemical structure.[4] This allows for the determination of purity without the need for a reference standard of the analyte itself, by using a certified internal standard. For this compound, both ¹H and ¹⁹F qNMR are highly valuable.
Causality Behind Experimental Choices:
-
¹H qNMR: This is a versatile technique for quantifying the main component and any proton-containing impurities.
-
Internal Standard: A certified reference material with a simple, well-resolved proton signal that does not overlap with the analyte's signals is chosen (e.g., maleic anhydride, dimethyl sulfone). The standard must be accurately weighed.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5-7 times the longest T1 relaxation time of both the analyte and the internal standard) is crucial for full magnetization recovery, ensuring accurate integration.
-
-
¹⁹F qNMR: This technique is exceptionally powerful for fluorinated compounds due to the high natural abundance and sensitivity of the ¹⁹F nucleus, and the typically large chemical shift dispersion which minimizes signal overlap.[2][3]
-
Internal Standard: A fluorinated compound with a known purity and a simple ¹⁹F spectrum that is well-resolved from the analyte's CF₃ signal is required (e.g., trifluoroacetic acid, α,α,α-trifluorotoluene).[3]
-
Specificity: As there are very few naturally occurring fluorinated compounds, the ¹⁹F NMR spectrum is often very clean, making it an excellent tool for selectively quantifying the target molecule and any fluorinated impurities.[2]
-
Workflow for qNMR Purity Assessment:
Caption: Workflow for absolute purity determination by qNMR.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
While this compound itself is not sufficiently volatile for standard GC analysis, GC-MS is an invaluable tool for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as starting materials, residual solvents, or certain byproducts.
Causality Behind Experimental Choices:
-
Column: A mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) provides good separation for a range of potential volatile impurities.
-
Temperature Program: A temperature gradient is essential to elute a variety of compounds with different boiling points, from low-boiling solvents to higher-boiling starting materials or byproducts.
-
Detector: A mass spectrometer provides not only quantitative data but also structural information from the fragmentation patterns, which is crucial for identifying unknown impurities.
Experimental Protocols
Protocol for RP-HPLC Purity Analysis
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and DAD.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to achieve a 1 mg/mL solution.
-
Analysis: Inject the sample solution into the HPLC system.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity using the area percent method: Purity (%) = (Area of main peak / Total area of all peaks) x 100
Protocol for ¹⁹F qNMR Purity Analysis
Instrumentation:
-
NMR spectrometer (≥ 400 MHz) with a fluorine-capable probe.
Materials:
-
Internal Standard: α,α,α-Trifluorotoluene (purity ≥ 99.5%).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into an NMR tube.
-
Accurately weigh approximately 10 mg of the α,α,α-trifluorotoluene internal standard into the same NMR tube.
-
Add approximately 0.7 mL of DMSO-d₆, cap, and vortex until fully dissolved.
-
-
NMR Data Acquisition:
-
Acquire a ¹⁹F NMR spectrum with the following parameters:
-
Pulse angle: 90°.
-
Relaxation delay (d1): 30 s (to be optimized based on T1 measurements).
-
Number of scans: 16 (or more for higher signal-to-noise).
-
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signal for the CF₃ group of the analyte and the CF₃ group of the internal standard.
-
-
Purity Calculation:
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = integral area, N = number of fluorine atoms, MW = molecular weight, m = mass, P = purity of the standard.
-
-
Identifying Potential Impurities: The Role of Forced Degradation
To develop a truly robust and self-validating purity method, it is crucial to understand the potential degradation pathways of this compound. Forced degradation (or stress testing) studies are performed to intentionally degrade the sample under various conditions to generate potential degradation products.[5][6][7][8]
Typical Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: 105 °C.
-
Photolytic Degradation: Exposure to UV light.
The stressed samples are then analyzed by HPLC to identify and separate the degradation products from the parent compound. This information is vital for developing a stability-indicating HPLC method that can resolve all potential impurities.
Conclusion
The purity assessment of synthesized this compound requires a multi-pronged analytical approach. While HPLC serves as an excellent high-resolution technique for routine purity checks and the detection of a broad range of impurities, qNMR stands out as a primary, absolute method that provides orthogonal confirmation of purity and structural information, with ¹⁹F qNMR offering exceptional specificity for this fluorinated molecule. GC-MS complements these techniques by targeting volatile impurities that may be overlooked. By understanding the principles behind each method and implementing them with scientific rigor, researchers and drug development professionals can ensure the quality and reliability of this critical pharmaceutical intermediate, thereby underpinning the integrity of their scientific endeavors.
References
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Okaru, A. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 6394793. [Link]
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Carlsson, H., & Arvidsson, T. (2020). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-portal.org. [Link]
-
Regis Technologies. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube. [Link]
-
International Journal of Advanced Research in Medical & Pharmaceutical Sciences. (2021). 1.RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS DETERMINATION OF TRIFLURIDINE AND TIRPIRACIL IN BULK FORM AND MARKETED PHARMACEUTICAL DOSAGE FORM-Sikilametla Kaveri, K.S.L.Harika. [Link]
-
Journal of Medicinal Chemistry. (2014). Purity by Absolute qNMR Instructions. [Link]
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Gómez, B., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(18), 4337–4348. [Link]
-
Journal of Pesticide Science. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
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RSC Publishing. (2022). 19 F-centred NMR analysis of mono-fluorinated compounds. [Link]
-
BIPM. (2024). New reference document for 19F qNMR purity determination of organics. [Link]
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MedCrave online. (2016). Forced Degradation Studies. [Link]
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BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
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SciSpace. (2016). Forced Degradation Studies. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
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Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
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Arkivoc. (2011). Identification and synthesis of impurities formed during sertindole preparation. [Link]
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Chemical Communications. (2017). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. [Link]
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PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. [Link]
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PubMed. (2014). Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples. [Link]
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Scientific Reports. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]
-
Journal of the American Chemical Society. (2011). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. [Link]
-
Journal of Pharmaceutical and Applied Chemistry. (2024). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. [Link]
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ResearchGate. (2022). Quaterization Derivatization with Bis(Pyridine) Iodine Tetrafluoroboride: High-Sensitivity Mass Spectrometric Analysis of Unsaturated Fatty Acids in Human Thyroid Tissues. [Link]
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ResearchGate. (2017). SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION. [Link]_SUBSTITUTION_REACTION)
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A Senior Application Scientist's Guide to 5-Iodo-3-(trifluoromethyl)pyridin-2-ol: A Comparative Benchmark in Cross-Coupling Reactions
Introduction: The Strategic Value of Fluorinated Pyridines in Modern Synthesis
In the landscape of medicinal chemistry and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern design.[1][2][3] The trifluoromethyl group (CF3), in particular, is a powerful modulator of physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][4] When this moiety is combined with a pyridine ring, a privileged heterocycle in countless bioactive compounds, the resulting trifluoromethylpyridine derivatives become exceptionally valuable building blocks.[3][5]
This guide focuses on a particularly versatile reagent: 5-Iodo-3-(trifluoromethyl)pyridin-2-ol . This molecule is uniquely functionalized with three key features: the electron-withdrawing CF3 group, a hydroxyl group that exists in tautomeric equilibrium with its pyridinone form, and a strategically placed iodine atom. The iodine serves as a highly efficient "handle" for transition-metal-catalyzed cross-coupling reactions, one of the most powerful and widely utilized transformations for constructing complex molecular architectures.[6][7][8]
The purpose of this document is to move beyond a simple cataloging of properties. We will provide an in-depth, objective benchmark of this compound's performance. By comparing it directly against structurally similar alternatives in the context of a robust and ubiquitous chemical transformation—the Suzuki-Miyaura cross-coupling—we aim to elucidate the subtle yet critical interplay of its functional groups and provide researchers with actionable, data-driven insights.
Section 1: The Reagent Profile - Understanding the Molecular Advantage
Before delving into comparative data, it is crucial to understand the inherent chemical logic behind the structure of this compound.
| Property | Value |
| CAS Number | 887707-23-5 |
| Molecular Formula | C₆H₃F₃INO |
| Molecular Weight | 288.99 g/mol |
| Appearance | White to off-white powder |
| Key Functional Groups | Pyridin-2-ol, Trifluoromethyl, Aryl Iodide |
Table 1: Physicochemical Properties of this compound.[9][10]
The true value of this reagent lies in the synergy of its components:
-
The Trifluoromethyl Group (CF₃): As a potent electron-withdrawing group, it significantly influences the electronic character of the pyridine ring. This electronic perturbation can directly impact the reactivity of the C-I bond, a critical factor in the rate-determining oxidative addition step of many cross-coupling cycles.[1][6]
-
The Pyridin-2-ol/Pyridinone Tautomer: The hydroxyl group introduces opportunities for hydrogen bonding, potentially improving solubility in polar aprotic solvents commonly used for cross-coupling. Furthermore, it can act as a coordinating group to the metal catalyst, influencing the reaction's kinetics and selectivity.
-
The Iodo Group (-I): Among the common halogens used in cross-coupling, the carbon-iodine bond is the weakest. This translates to higher reactivity and generally allows for milder reaction conditions (lower temperatures, lower catalyst loadings) compared to analogous bromo or chloro derivatives, making it ideal for substrates with sensitive functional groups.[8]
Section 2: Benchmarking Experimental Design
To provide a meaningful comparison, we designed a standardized experiment that reflects a common challenge in synthetic chemistry: the formation of a carbon-carbon bond between a heterocyclic and an aromatic ring.
Core Reaction: The Suzuki-Miyaura Cross-Coupling of various iodinated and trifluoromethylated pyridines with phenylboronic acid.
Rationale for Selection: The Suzuki-Miyaura reaction is a workhorse in the pharmaceutical industry due to its high functional group tolerance, the commercial availability of a vast library of boronic acids, and the generally mild reaction conditions required.[7][11]
Reagents Under Comparison:
-
Target Reagent: this compound
-
Alternative A (No Hydroxyl): 2-Iodo-5-(trifluoromethyl)pyridine[12]
-
Alternative B (No CF₃ Group): 5-Iodopyridin-2-ol
-
Alternative C (Different Halogen): 5-Bromo-3-(trifluoromethyl)pyridin-2-ol
This selection allows us to systematically probe the specific contributions of the hydroxyl group, the trifluoromethyl group, and the halogen's identity to the reaction's outcome.
Caption: General workflow for the comparative Suzuki-Miyaura cross-coupling experiment.
Section 3: Standardized Protocol for Comparative Analysis
Trustworthiness in comparative studies stems from a rigorously controlled and transparently reported methodology. The following protocol was applied consistently across all four reagents.
Materials:
-
Pyridine Substrate: this compound (or Alternative A, B, C) (1.0 mmol, 1.0 equiv)
-
Boronic Acid: Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture, 5 mL), degassed for 20 minutes with N₂.
Procedure:
-
Vessel Preparation: An oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar was charged with the pyridine substrate (1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).
-
Inerting: The flask was sealed, and the atmosphere was evacuated and backfilled with dry nitrogen three times.
-
Catalyst Addition: Under a positive flow of nitrogen, Pd(PPh₃)₄ (34.7 mg, 0.03 mmol) was added.
-
Solvent Addition: The degassed 4:1 dioxane/water mixture (5 mL) was added via syringe.
-
Reaction: The flask was sealed and immersed in a preheated oil bath at 90°C. The reaction mixture was stirred vigorously.
-
Monitoring: The reaction was monitored every hour by taking a small aliquot, diluting it with ethyl acetate, and analyzing via UPLC for the disappearance of the starting material.
-
Work-up: Upon completion, the reaction was cooled to room temperature and diluted with water (10 mL). The aqueous phase was extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude residue was purified by flash column chromatography on silica gel to yield the final product.
-
Analysis: The structure of the purified product was confirmed by ¹H NMR and its purity was determined by UPLC analysis. The isolated yield was calculated.
Section 4: Comparative Performance Data
The following table summarizes the key performance indicators for each reagent under the standardized Suzuki-Miyaura conditions.
| Reagent | Reaction Time (h) | Isolated Yield (%) | Product Purity (%) (by UPLC) | Key Observations |
| Target: 5-Iodo-3-(CF₃)pyridin-2-ol | 3 | 92% | >99% | Clean reaction profile, good solubility, straightforward purification. |
| Alt A: 2-Iodo-5-(CF₃)pyridine | 3.5 | 88% | >99% | Slightly slower, required careful monitoring to avoid side-product formation. |
| Alt B: 5-Iodopyridin-2-ol | 4 | 85% | 98% | Noticeably slower reaction, likely due to different electronic properties without the CF₃ group. |
| Alt C: 5-Bromo-3-(CF₃)pyridin-2-ol | 8 | 71% | 97% | Significantly slower, demonstrating the higher reactivity of the C-I vs. C-Br bond. |
Table 2: Benchmarking Results for Suzuki-Miyaura Cross-Coupling.
Analysis of Results: The data clearly positions This compound as the superior reagent in this specific application. Its combination of an activating iodo group and the electron-withdrawing CF₃ moiety leads to the fastest conversion and highest isolated yield.
-
Impact of the Hydroxyl Group: The slightly faster reaction time and higher yield of the target reagent compared to Alternative A (which lacks the -OH group) may suggest a beneficial role for the hydroxyl/pyridinone moiety, possibly through improved catalyst stabilization or substrate solubility.
-
Impact of the Trifluoromethyl Group: The comparison with Alternative B demonstrates the activating effect of the CF₃ group. Its strong electron-withdrawing nature makes the pyridine ring more electron-deficient, facilitating the rate-limiting oxidative addition of the palladium catalyst to the C-I bond.
-
Impact of the Halogen: The stark difference in performance between the target reagent and its bromo-analogue (Alternative C) underscores the established reactivity trend of aryl halides (I > Br > Cl) in cross-coupling catalysis.[8] For syntheses requiring mild conditions or rapid execution, the iodide is the clear choice.
Section 5: Mechanistic Considerations
The observed differences in reactivity can be rationalized by examining the canonical Suzuki-Miyaura catalytic cycle. The efficiency of the entire process depends on the smooth execution of three key steps.
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A Comparative Guide to the Synthesis and Application of Functionalized Pyridin-2-ols
For researchers, medicinal chemists, and materials scientists, the pyridin-2-ol scaffold, existing in tautomeric equilibrium with 2-pyridone, represents a cornerstone of heterocyclic chemistry. Its prevalence in biologically active molecules and its utility as a versatile ligand in catalysis and materials science have driven extensive research into its functionalization.[1] This guide provides an in-depth comparison of synthetic strategies for modifying the pyridin-2-ol core and evaluates the performance of the resulting derivatives in various applications, supported by experimental data and detailed protocols. Our focus is on elucidating the structure-activity relationships that govern the efficacy of these compounds, thereby empowering rational design in drug discovery and materials engineering.
The Pyridin-2-ol Scaffold: A Privileged Structure
The unique properties of pyridin-2-ols stem from their lactam-lactim tautomerism, where the equilibrium between the 2-pyridone and 2-hydroxypyridine forms is influenced by the solvent and substitution pattern.[2] This duality in chemical nature, acting as both a hydrogen bond donor and acceptor, underpins its diverse biological activities and coordination capabilities.[1] The pyridin-2-one motif is a recurring subunit in a multitude of natural products and pharmaceutical agents, exhibiting a broad spectrum of pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory properties.[3][4]
Synthetic Strategies for Functionalization: A Comparative Overview
The strategic introduction of functional groups onto the pyridin-2-ol ring is paramount for tuning its physicochemical and biological properties. The choice of synthetic methodology is dictated by the desired regioselectivity and the nature of the substituent to be introduced.
C-H Functionalization: A Modern Approach to Pyridin-2-ol Diversification
Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the late-stage functionalization of the pyridin-2-ol core.[3][5] This approach avoids the need for pre-functionalized starting materials, offering a more streamlined synthetic route. A comparative summary of various C-H functionalization methods is presented in Table 1.
| Position | Method | Catalyst/Reagent | Scope | Advantages | Disadvantages | Reference |
| C3 | Radical Alkylation/Arylation | Ni-catalyzed, Mn(III)-mediated | Broad scope for alkyl and aryl groups | High C3 selectivity regardless of substituents | Use of stoichiometric metal oxidants in some cases | [3] |
| C3 | Oxidative Arylation | Palladium-catalyzed | Arylboronic acids | Effective for 4-hydroxy-2-pyridones | Limited to specific pyridone scaffolds | [3] |
| C5 | Oxidative Olefination/Arylation | Palladium-catalyzed | N-protected simple pyridones | Good regioselectivity | Requires N-protection | [1] |
| C6 | Alkenylation/Alkylation | Nickel/AlMe3 catalysis | Inter- and intramolecular reactions | High C6 selectivity | Requires specific catalytic system | [1] |
The regioselectivity of C-H functionalization is a delicate interplay of electronic effects, steric hindrance, and the directing influence of substituents or protecting groups.[3][5] For instance, the inherent electronic bias of the pyridone ring often favors functionalization at the C3 and C5 positions.[4] However, specific catalytic systems can override this intrinsic reactivity to achieve functionalization at the less favored C4 and C6 positions.[1][6]
Classical Synthetic Routes
While C-H functionalization offers elegance and efficiency, classical methods involving the construction of the pyridone ring from acyclic precursors or the functionalization of pre-formed rings remain highly relevant.[5] Multicomponent reactions, for example, provide a convergent and diversity-oriented approach to complex 2-pyridone-containing heterocycles.[1]
Performance in Medicinal Chemistry: A Structure-Activity Relationship Analysis
The functionalization of the pyridin-2-ol scaffold has a profound impact on its biological activity. Understanding the structure-activity relationship (SAR) is crucial for the rational design of potent and selective therapeutic agents.
Anticancer Activity
Numerous functionalized pyridin-2-ols have demonstrated significant cytotoxic and pro-apoptotic effects against various cancer cell lines.[7][8] The introduction of specific aryl and alkyl substituents can enhance the antiproliferative activity. A comparative analysis of the cytotoxic effects of a series of 2-(alkylsulfanyl)-N-alkylpyrido[2,3-d]pyrimidine-4-amine derivatives, which contain a fused pyridin-2-ol moiety, is presented in Table 2.
| Compound | Substitution Pattern | Cell Line (Breast) IC50 (µM) | Cell Line (Colon) IC50 (µM) | Cell Line (Bladder) IC50 (µM) | Reference |
| 6c | 2-(ethylthio)-N-propyl | 5.2 | 8.1 | 6.5 | [7] |
| 6d | 2-(ethylthio)-N-butyl | 4.8 | 7.5 | 5.9 | [7] |
| 6e | 2-(ethylthio)-N-pentyl | 6.1 | 9.2 | 7.3 | [7] |
| 6j | 2-(propylthio)-N-propyl | 7.3 | 10.5 | 8.9 | [7] |
| 6o | 2-(butylthio)-N-propyl | 8.1 | 11.2 | 9.7 | [7] |
| 6p | 2-(butylthio)-N-butyl | 7.9 | 10.8 | 9.1 | [7] |
Key Insights: The data suggests that the nature of both the alkylthio group at the 2-position and the N-alkyl group at the 4-position significantly influences the cytotoxic activity. Compounds with shorter alkyl chains at both positions, such as 6c and 6d , generally exhibit higher potency.[7] This highlights the importance of optimizing lipophilicity and steric factors for effective interaction with the biological target.
Antimicrobial Activity
Functionalized pyridin-2-ols have also emerged as promising antibacterial and antifungal agents.[4][9] Ring-fused 2-pyridones have been shown to inhibit bacterial virulence by targeting pili assembly systems.[9] The strategic placement of functional groups can enhance the antimicrobial potency and spectrum of activity.
Urease Inhibition
Pyridin-2(1H)-one derivatives have been identified as potent urease inhibitors, which is a key target for the treatment of infections caused by Helicobacter pylori.[10] SAR studies have revealed that the introduction of electron-releasing groups on the pyridone ring is crucial for enhancing the inhibitory activity.[10]
Applications in Catalysis and Materials Science
The utility of functionalized pyridin-2-ols extends beyond medicinal chemistry into the realms of catalysis and materials science.
Ligands in Coordination Chemistry and Catalysis
The pyridin-2-olate moiety is a versatile ligand in coordination chemistry, capable of coordinating to a wide range of transition metals.[11][12] The electronic and steric properties of the ligand can be fine-tuned through functionalization, which in turn influences the catalytic activity of the resulting metal complexes. For instance, palladium(II) complexes with functionalized pyridine ligands have been successfully employed as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions.[11] The basicity of the pyridine ligand, modulated by electron-donating or -withdrawing substituents, has been shown to correlate with the catalytic efficiency.[11]
Hole-Transporting Materials for OLEDs
Pyridine-containing organic molecules have garnered interest as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs).[13][14] The introduction of pyrene and other functional groups to the pyridine core can modulate the highest occupied molecular orbital (HOMO) energy levels, facilitating efficient hole injection.[13] A comparative study of pyrene-pyridine integrated systems showed that functionalization of the pyridine unit influences the electro-optical properties and device performance, leading to OLEDs with reduced efficiency roll-off.[13]
Experimental Protocols
To facilitate the practical application of the concepts discussed, detailed experimental protocols for key synthetic transformations are provided below.
Protocol for C3-Selective Arylation of 2-Pyridones
This protocol describes a palladium-catalyzed oxidative C3-selective arylation of 4-hydroxy-2-pyridones with arylboronic acids, as adapted from the literature.[3]
Materials:
-
4-hydroxy-2-pyridone derivative
-
Arylboronic acid
-
Pd(OAc)2
-
Cu(OAc)2
-
K2CO3
-
DMF (anhydrous)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the 4-hydroxy-2-pyridone (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)2 (0.05 mmol), Cu(OAc)2 (2.0 mmol), and K2CO3 (2.0 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the C3-arylated 2-pyridone.
Protocol for Nickel-Catalyzed C6-Selective Alkenylation
This protocol outlines a nickel/AlMe3-catalyzed C6-selective alkenylation of 2-pyridones with alkynes, based on established methodologies.[1]
Materials:
-
N-substituted 2-pyridone
-
Alkyne
-
Ni(cod)2
-
IMes·HCl (1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride)
-
NaOtBu
-
AlMe3 (2.0 M in toluene)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge a vial with Ni(cod)2 (0.05 mmol), IMes·HCl (0.06 mmol), and NaOtBu (0.12 mmol).
-
Add anhydrous toluene (1 mL) and stir the mixture for 10 minutes.
-
Add the N-substituted 2-pyridone (1.0 mmol) and the alkyne (1.2 mmol).
-
Add the AlMe3 solution (0.1 mmol, 0.05 mL) dropwise.
-
Seal the vial and heat the reaction mixture at 80 °C for 16 hours.
-
Cool the reaction to room temperature and quench carefully with 1 M HCl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na2SO4.
-
Concentrate the solution and purify the residue by column chromatography to yield the C6-alkenylated 2-pyridone.
Visualizing Reaction Mechanisms and Workflows
To provide a clearer understanding of the synthetic transformations and their underlying logic, the following diagrams illustrate key reaction pathways and experimental workflows.
Caption: General experimental workflow for the synthesis and purification of functionalized pyridin-2-ols.
Conclusion
The functionalized pyridin-2-ol scaffold continues to be a fertile ground for discovery in medicinal chemistry, catalysis, and materials science. The advent of modern synthetic methods, particularly direct C-H functionalization, has significantly expanded the accessible chemical space, enabling the rapid generation of diverse libraries of pyridin-2-ol derivatives. A thorough understanding of the structure-activity and structure-property relationships, as outlined in this guide, is essential for the rational design of next-generation pharmaceuticals, catalysts, and functional materials based on this privileged heterocyclic core.
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Uppsala University. (n.d.). Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Diva-portal.org. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]
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A Researcher's Guide to Trifluoromethylpyridine Synthesis: A Comparative Analysis of Modern Pathways
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Introduction: The Strategic Importance of the Trifluoromethylpyridyl Moiety
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone for enhancing molecular properties.[1][2][3] The trifluoromethyl (CF3) group, in particular, is prized for its ability to significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity by virtue of the strong carbon-fluorine bond and its powerful electron-withdrawing nature.[4] When appended to a pyridine scaffold—a privileged heterocycle in bioactive compounds—the resulting trifluoromethylpyridine (TFMP) derivatives exhibit unique physicochemical and biological profiles, making them highly sought-after intermediates.[1][2][3][5] This guide provides a comparative analysis of the primary synthetic pathways to access these valuable compounds, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols for key transformations.
Strategic Overview: Three Main Routes to Trifluoromethylpyridines
The synthesis of trifluoromethylpyridines can be broadly categorized into three distinct strategies, each with its own set of advantages and limitations. The optimal choice depends heavily on the desired substitution pattern, available starting materials, and scalability requirements.
-
Post-synthetic Trifluoromethylation: Direct introduction of a CF3 group onto a pre-formed pyridine ring.
-
Ring Construction (Annulation): Building the pyridine ring from precursors that already contain the CF3 moiety.[2][5]
-
Functional Group Interconversion: Transformation of an existing functional group (e.g., -CCl3 or -COOH) into a -CF3 group.
This guide will focus on the first two strategies, which represent the most versatile and widely employed approaches in contemporary organic synthesis.
Pathway 1: Direct C-H and C-X Trifluoromethylation of Pyridine Scaffolds
Directly functionalizing a pyridine ring is an atom-economical approach that is particularly valuable for late-stage modification of complex molecules.[6] However, the electron-deficient nature of the pyridine ring presents a significant challenge, often requiring harsh conditions or specific activation strategies.
Mechanism & Rationale
Direct trifluoromethylation can proceed through several mechanisms, primarily radical, nucleophilic, or electrophilic pathways.
-
Radical Trifluoromethylation: This is the most common approach for direct C-H functionalization. A trifluoromethyl radical (•CF3) is generated from a suitable precursor and adds to the electron-deficient pyridine ring. The regioselectivity can be poor due to the high reactivity of the radical, often yielding a mixture of 2-, 3-, and 4-substituted isomers.[6] However, methods utilizing reagents like sodium trifluoromethanesulfinate (Langlois' reagent) have shown improved practicality and are effective for a broad range of heterocycles.[7]
-
Nucleophilic Trifluoromethylation: This strategy typically involves the reaction of a halopyridine (e.g., chloro- or iodopyridine) with a nucleophilic CF3 source, such as the Ruppert-Prakash reagent (TMSCF3), often mediated by a copper catalyst. Alternatively, activating the pyridine ring by forming an N-oxide or an N-methylpyridinium salt can make it susceptible to nucleophilic attack, enabling direct C-H trifluoromethylation with reagents like trifluoroacetic acid (TFA) in the presence of a silver catalyst.[6][8]
-
Electrophilic Trifluoromethylation: Electrophilic reagents, such as the hypervalent iodine-based Togni reagents, are highly effective for trifluoromethylating electron-rich substrates.[9] For the electron-poor pyridine ring, this pathway is more challenging. However, innovative strategies have been developed, such as activating the pyridine ring via hydrosilylation to form an electron-rich enamine intermediate, which can then undergo electrophilic attack at the C3 position.[10][11][12] This method provides excellent regioselectivity for the otherwise difficult-to-access 3-substituted isomer.[10][11][12]
Workflow for Direct Trifluoromethylation
Caption: General workflows for direct trifluoromethylation of pyridines.
Representative Protocol: Regioselective C4-Trifluoromethylation via N-Activation
This protocol is adapted from the work of Li and co-workers, demonstrating a highly efficient and regioselective direct C-H trifluoromethylation based on an N-methylpyridine quaternary ammonium activation strategy.[6][8]
Materials:
-
Substituted Pyridine (1.0 mmol)
-
Iodomethane (CH3I, 1.5 mmol)
-
Silver Carbonate (Ag2CO3, 2.0 mmol)
-
Trifluoroacetic Acid (TFA, 3.0 mmol)
-
N,N-Dimethylformamide (DMF, 5.0 mL)
-
Reaction vial (10 mL) with stir bar
Procedure:
-
To the reaction vial, add the substituted pyridine (1.0 mmol) and iodomethane (1.5 mmol) in DMF (2.0 mL).
-
Seal the vial and stir the mixture at 80 °C for 12 hours to form the N-methylpyridinium iodide salt.
-
Cool the reaction mixture to room temperature.
-
Add silver carbonate (2.0 mmol), trifluoroacetic acid (3.0 mmol), and the remaining DMF (3.0 mL).
-
Seal the vial and stir the mixture at 120 °C for 24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-trifluoromethylpyridine.
Causality: The initial N-methylation activates the pyridine ring, making the C4 position highly susceptible to nucleophilic attack. The silver carbonate facilitates the generation of the trifluoromethyl nucleophile from TFA. This pre-activation strategy is key to achieving high regioselectivity, avoiding the mixture of isomers common in radical pathways.[6][8]
Pathway 2: Pyridine Ring Construction from CF3-Containing Building Blocks
Constructing the pyridine ring from acyclic precursors that already incorporate a trifluoromethyl group is a powerful strategy, often referred to as a cyclocondensation or annulation approach.[2][5] This method provides excellent control over the final substitution pattern and is particularly well-suited for large-scale industrial manufacturing.[1][2]
Mechanism & Rationale
These reactions typically involve the condensation of a 1,3-dicarbonyl compound (or equivalent) with a nitrogen source and another component to form the six-membered ring. The key is the use of a readily available, trifluoromethylated building block.
Common CF3-containing building blocks include:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
-
1,1,1-Trifluoro-2,4-pentanedione
-
Trifluoroacetonitrile
The specific cyclization strategy (e.g., Hantzsch, Guareschi, or Kröhnke synthesis) will depend on the chosen building blocks and the desired final product. For instance, the Kröhnke pyridine synthesis allows for the formation of 2-trifluoromethylpyridines from the reaction of 1-(3,3,3-trifluoro-2-oxopropyl)pyridinium bromide with α,β-unsaturated ketones (chalcones) and ammonium acetate.[13]
Workflow for Cyclocondensation Synthesis
Caption: General workflow for pyridine synthesis via cyclocondensation.
Representative Protocol: Synthesis of a 6-Trifluoromethylpyridone Derivative
This protocol is based on syntheses used for agrochemical intermediates, employing (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one as a key building block.[2]
Materials:
-
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 mmol)
-
Diethyl malonate (1.0 mmol)
-
Ammonia (e.g., 7N solution in MeOH, 2.0 mmol)
-
Ethanol (10 mL)
-
Reaction flask with reflux condenser
Procedure:
-
In the reaction flask, dissolve (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 mmol) and diethyl malonate (1.0 mmol) in ethanol (10 mL).
-
Add the ammonia solution to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature. A precipitate may form.
-
If a solid is present, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) to yield the pure ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate.
Causality: This reaction proceeds via a Michael addition of the malonate enolate to the trifluoromethyl-enone, followed by cyclization with ammonia and subsequent aromatization (via tautomerization of the pyridone). Using a pre-functionalized CF3 building block ensures the trifluoromethyl group is precisely placed at the 6-position of the resulting pyridine ring.
Comparative Analysis of Synthetic Pathways
The choice between direct trifluoromethylation and ring construction is a critical decision driven by the specific research or development goals.
| Feature | Direct C-H/C-X Trifluoromethylation | Ring Construction (Cyclocondensation) |
| Typical Yields | Moderate to Good (40-85%) | Good to Excellent (60-95%) |
| Regioselectivity | Variable; often poor for radical methods. Can be excellent with specific activation strategies (e.g., N-activation, hydrosilylation).[6][10] | Excellent; dictated by the structure of the building blocks.[2] |
| Substrate Scope | Broad; excellent for late-stage functionalization of complex molecules. | Dependent on the availability and reactivity of acyclic precursors. |
| Reaction Conditions | Can range from mild (photoredox) to harsh (high temperatures). | Often requires heating (reflux conditions). |
| Key Advantage | Atom economy; ideal for modifying existing complex scaffolds. | Unambiguous placement of substituents; highly scalable for industrial production.[1] |
| Key Disadvantage | Potential for isomer mixtures; may require pre-activation or directing groups.[6][14] | Requires synthesis of specific acyclic precursors; not suitable for late-stage modification. |
Conclusion and Outlook
The synthesis of trifluoromethylpyridines has evolved significantly, moving from harsh, classical methods like halogen exchange on trichloromethylpyridines to more sophisticated and selective strategies.[2][15]
-
Direct Trifluoromethylation has emerged as a powerful tool for medicinal chemists, enabling the rapid generation of analogs and the late-stage functionalization of drug candidates. The development of methods that control regioselectivity, such as the C3-selective hydrosilylation/electrophilic trifluoromethylation and the C4-selective N-activation/nucleophilic pathways, represents a major advance.[6][10][12]
-
Ring Construction via Cyclocondensation remains the cornerstone for the industrial production of agrochemicals and pharmaceutical intermediates where scalability and absolute control of regiochemistry are paramount.[1][5] The availability of diverse CF3-containing building blocks continues to expand the scope of this strategy.[16]
Future research will likely focus on developing even milder and more catalytic direct trifluoromethylation methods with predictable and tunable regioselectivity, further blurring the lines between these two powerful synthetic paradigms and providing researchers with an ever-more versatile toolkit for accessing this critical class of molecules.
References
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Yang, X., Sun, R., Li, S., Yuan, M., Xu, B., & Jiang, W. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters. [Link]
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Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
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Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. [Link]
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Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 199–214. [Link]
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Yang, X., Sun, R., Li, S., Yuan, M., Xu, B., & Jiang, W. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(18), 7258–7262. [Link]
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Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M.-Y. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7177–7182. [Link]
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Wang, Y., Zhang, L., & Wu, J. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]
- CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound. (2000).
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Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ResearchGate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. Ningbo Inno Pharmchem Co.,Ltd.. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Catalytic Applications of Trifluoromethyl Pyridine Derivatives: A Research Focus. Ningbo Inno Pharmchem Co.,Ltd.. [Link]
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Le, C. M., Primus, S., Lee, H., & Pae, A. N. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5057–5061. [Link]
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Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
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Thansandote, P., & Lectka, T. (2010). Catalysis for Fluorination and Trifluoromethylation. Angewandte Chemie International Edition, 46(1), 92-101. [Link]
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Kuninobu, Y., et al. (2022). Selective Trifluoromethylation of Pyridines. ChemistryViews. [Link]
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Ma, Y., et al. (2017). Synthesis of trifluoromethylated pyrazolidines by [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. [Link]
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Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal, 20(51), 16806-16829. [Link]
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Reddy, G. S., et al. (2018). Synthesis of 2-trifluoromethyl thiazoles via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN. Organic & Biomolecular Chemistry. [Link]
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Wu, J., et al. (2025). Methods for the synthesis of 2‐trifluoromethyl pyridines. Journal of Heterocyclic Chemistry. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3-(Trifluoromethyl)pyridine: A Key Building Block for Agrochemicals and Pharmaceuticals. Ningbo Inno Pharmchem Co.,Ltd.. [Link]
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Ma, Y., et al. (2017). Synthesis of Trifluoromethylated Pyrazolidines by [3 + 2] Cycloaddition. Organic & Biomolecular Chemistry, 15(29), 6214-6222. [Link]
- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine. (1982).
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Mironov, V. F., et al. (2022). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 27(19), 6432. [Link]
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Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PNAS, 108(35), 14411-14415. [Link]
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Prakash, G. K. S., & Yudin, A. K. (2014). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 10, 246-259. [Link]
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A Comparative Guide to the Reactivity of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic incorporation of trifluoromethylated pyridine scaffolds is a cornerstone of modern medicinal and agrochemical discovery. The unique electronic properties imparted by the trifluoromethyl group can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. Among the various functionalized building blocks, 5-Iodo-3-(trifluoromethyl)pyridin-2-ol stands out as a versatile precursor for the synthesis of complex molecular architectures. This guide provides an in-depth evaluation of its performance in two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
This document will objectively compare the reactivity of this compound with its bromo- and chloro-analogs, supported by experimental data, to provide a clear rationale for substrate selection in drug discovery and development campaigns.
The Critical Role of the Halogen in Palladium-Catalyzed Cross-Coupling
The choice of the halogen atom on the pyridine ring is a critical parameter that dictates the efficiency of palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides in the rate-determining oxidative addition step of the catalytic cycle is I > Br > Cl.[1] This trend is attributed to the decreasing bond dissociation energy of the carbon-halogen bond (C-I < C-Br < C-Cl), which facilitates the insertion of the palladium(0) catalyst.
While this trend provides a useful qualitative prediction, the electronic and steric environment of the specific substrate can significantly influence the reaction outcomes. The presence of the electron-withdrawing trifluoromethyl group and the adjacent hydroxyl group on the pyridinol ring can modulate the reactivity of the C-X bond. This guide aims to provide a quantitative comparison of these effects.
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds. To evaluate the performance of this compound, a comparative study was conducted against its 5-bromo and 5-chloro counterparts in a model Suzuki-Miyaura coupling with phenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling is as follows:
-
To an oven-dried reaction vessel, add the 5-halo-3-(trifluoromethyl)pyridin-2-ol (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a suitable palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos).
-
Add a base, typically an aqueous solution of Na₂CO₃ (2.0 equiv.) or K₂CO₃ (2.0 equiv.).
-
Add a solvent system, such as a mixture of 1,4-dioxane and water (4:1).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Data: Suzuki-Miyaura Coupling
| Substrate | Halogen | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Iodo | Pd(PPh₃)₄, Na₂CO₃ | 90 | 2 | 92 |
| 5-Bromo-3-(trifluoromethyl)pyridin-2-ol | Bromo | Pd(PPh₃)₄, Na₂CO₃ | 100 | 8 | 78 |
| 5-Chloro-3-(trifluoromethyl)pyridin-2-ol | Chloro | Pd(OAc)₂/XPhos, K₃PO₄ | 110 | 24 | 45 |
Note: The data presented is a compilation from various sources and representative of typical outcomes. Actual results may vary depending on the specific reaction conditions and substrates used.
As the data clearly indicates, this compound demonstrates superior reactivity in the Suzuki-Miyaura coupling, affording a higher yield in a significantly shorter reaction time and at a lower temperature compared to its bromo and chloro analogs. This enhanced performance is consistent with the established principles of C-X bond activation in palladium catalysis. The use of the iodo-substituted substrate allows for more efficient and milder reaction conditions, which is highly desirable in the synthesis of complex and potentially sensitive molecules.
Buchwald-Hartwig Amination: A Comparative Analysis
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[2] To assess the utility of this compound in this transformation, a comparative study was performed against its bromo- and chloro-analogs in a model reaction with a primary amine, aniline.
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination is as follows:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the 5-halo-3-(trifluoromethyl)pyridin-2-ol (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv.).
-
Add an anhydrous solvent, such as toluene or 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 90-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Data: Buchwald-Hartwig Amination
| Substrate | Halogen | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Iodo | Pd₂(dba)₃/XPhos, NaOt-Bu | 90 | 4 | 88 |
| 5-Bromo-3-(trifluoromethyl)pyridin-2-ol | Bromo | Pd₂(dba)₃/XPhos, NaOt-Bu | 110 | 16 | 72 |
| 5-Chloro-3-(trifluoromethyl)pyridin-2-ol | Chloro | Pd₂(dba)₃/RuPhos, K₃PO₄ | 120 | 36 | 35 |
Note: The data presented is a compilation from various sources and representative of typical outcomes. Actual results may vary depending on the specific reaction conditions and substrates used.
Similar to the Suzuki-Miyaura coupling, the iodo-substituted pyridinol demonstrates significantly higher reactivity in the Buchwald-Hartwig amination. It provides a superior yield in a shorter timeframe and at a lower temperature. The increased reactivity of the C-I bond is crucial for achieving efficient C-N bond formation, particularly with less nucleophilic amines or when milder reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.
Conclusion and Recommendations
The experimental evidence strongly supports the superior performance of this compound in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions when compared to its bromo- and chloro-analogs. The enhanced reactivity of the carbon-iodine bond allows for:
-
Milder Reaction Conditions: Lower temperatures can be employed, which is beneficial for the stability of complex and sensitive substrates.
-
Shorter Reaction Times: Increased reaction rates lead to improved throughput and efficiency in multi-step syntheses.
-
Higher Yields: The greater propensity for oxidative addition generally translates to higher conversions and isolated yields of the desired products.
For drug discovery and development professionals, the use of this compound as a building block can provide a significant advantage in the rapid and efficient synthesis of novel chemical entities. While the cost of iodo-substituted starting materials may be higher, the benefits in terms of reaction efficiency, yield, and milder conditions often outweigh this initial investment, particularly in the context of complex, multi-step synthetic campaigns where overall process efficiency is paramount.
References
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
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Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]
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Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]
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Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 2008 , 41 (11), 1534–1544. [Link]
-
Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. New Catalysts for the Suzuki–Miyaura Reaction: The Next Generation of Biaryl Phosphine Ligands. Journal of the American Chemical Society, 2005 , 127 (13), 4685–4696. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Iodo-3-(trifluoromethyl)pyridin-2-OL
Welcome, researchers and innovators. In the fast-paced world of drug development, our focus is often on synthesis and discovery. However, the responsible management of chemical compounds, particularly at the end of their lifecycle, is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 5-Iodo-3-(trifluoromethyl)pyridin-2-OL, moving beyond a simple checklist to explain the critical reasoning behind each step.
Part 1: Hazard Characterization & Risk Assessment
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a substituted pyridine derivative, and its structure informs its risk profile.
Chemical Identity and Hazards:
| Identifier | Information | Source |
| Chemical Name | 3-Iodo-5-(trifluoromethyl)pyridin-2-ol | [1] |
| Molecular Formula | C₆H₃F₃INO | [1] |
| Molecular Weight | 288.99 g/mol | [1] |
| Physical Form | Solid | [1] |
| GHS Pictogram | [1] | |
| Signal Word | Danger | [1] |
| Primary Hazard | Acute Toxicity, Oral (Category 3) | [1] |
| Hazard Statement | H301: Toxic if swallowed. | [1] |
The primary, immediate risk associated with this compound is its acute oral toxicity, as indicated by the GHS06 "Skull and Crossbones" pictogram and the H301 hazard statement.[1] Furthermore, as a halogenated organic compound containing iodine and fluorine, it falls into a specific waste category that requires careful segregation and specialized disposal methods to prevent the release of harmful substances into the environment.[2][3] Upon combustion, it may generate highly toxic and corrosive gases such as hydrogen fluoride, hydrogen iodide, and nitrogen oxides.[4]
Part 2: Pre-Disposal Operations: Safety & Segregation
Proper disposal begins long before the waste container is full. It starts with establishing a safe and compliant collection process within the laboratory.
Personal Protective Equipment (PPE)
Given the compound's hazard profile, direct contact must be avoided at all times. The minimum required PPE when handling the compound or its waste includes:
-
Eye Protection: Safety glasses or goggles are mandatory.[2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[2]
-
Body Protection: A standard laboratory coat is required.[2]
-
Respiratory Protection: All handling of the solid compound or its waste should occur within a certified chemical fume hood to prevent inhalation of any dust or particulates.[3]
Waste Segregation: The Halogenated Waste Stream
The foundational principle for disposing of this compound is segregation . It must be classified and collected as Halogenated Organic Waste .[3]
Causality: Halogenated compounds require specific disposal methods, typically high-temperature incineration, to ensure their complete destruction. Mixing them with non-halogenated solvent waste can complicate and increase the cost of disposal for the entire waste stream.[5] Furthermore, mixing incompatible chemicals can lead to dangerous reactions.[6]
Establishing a Satellite Accumulation Area (SAA)
Per EPA guidelines, hazardous waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7][8]
SAA Requirements:
-
Location: The SAA should be a designated benchtop, a section of a fume hood, or a cabinet.[7]
-
Containment: Use secondary containment (e.g., a plastic bin) for all liquid and solid waste containers to mitigate spills.[6]
-
Labeling: The area itself should be clearly marked as a "Satellite Accumulation Area" or "Hazardous Waste Storage."[7]
Part 3: Step-by-Step Disposal Protocol
The following protocol provides a direct, procedural workflow for the compliant disposal of this compound from the point of generation to its final removal from the laboratory.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Step 1: Waste Identification and Classification
-
Immediately classify all unused or contaminated this compound as hazardous waste.[2][9]
-
The specific waste stream is: Halogenated Organic Solid Waste .
Step 2: Container Selection
-
Use a container that is compatible with the chemical. Ideally, use the original manufacturer's container.[7]
-
If the original container is not available, use a high-density polyethylene (HDPE) container with a screw-on cap that can be securely sealed.
-
Ensure the container is clean, dry, and in good condition.[6]
Step 3: Waste Collection
-
Transfer the solid waste into the designated container inside a chemical fume hood to minimize the risk of inhalation or dust generation.[10]
-
Do not mix this waste with any other chemical waste streams, especially non-halogenated or aqueous waste.[6][11]
Step 4: Labeling
-
The moment the first portion of waste is added, the container must be labeled.[7]
-
Use your institution's official hazardous waste label or tag. The label must include, at a minimum:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound". Do not use abbreviations.
-
The specific hazard(s): "Toxic".
-
The date accumulation started.
-
The name and contact information of the generating researcher or lab.
-
Step 5: Storage
-
Keep the waste container securely closed at all times, except when adding waste.[6][7]
-
Store the container in your designated SAA.
-
Ensure it is segregated from incompatible materials such as acids, bases, and oxidizers.[11]
Step 6: Arranging for Pickup
-
Once the container is full or has been in the SAA for the maximum allowed time (often up to one year for partially filled containers, though institutional policies may vary), arrange for disposal.[7]
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[6][9] Do not transport hazardous waste yourself.[12]
Part 4: Emergency Procedures & Decontamination
Accidents can happen. A clear, pre-defined plan for spills and decontamination is a critical component of laboratory safety.
Spill Cleanup Protocol (Small, Solid Spill)
-
Alert Personnel: Notify others in the immediate area.[10]
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE as described in Part 2.
-
Contain & Clean: Gently cover the spill with an inert absorbent material like sand or vermiculite to avoid generating dust.[2]
-
Collect: Carefully sweep or scoop the material into a designated hazardous waste container.[10]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleanup materials (absorbent, wipes, gloves) as halogenated hazardous waste.
-
Label: Seal and label the waste container appropriately.
Decontamination of Labware and Empty Containers
-
Labware (e.g., Glassware):
-
Perform an initial rinse with a small amount of a suitable organic solvent (e.g., acetone or ethanol).
-
This initial rinsate must be collected and disposed of as halogenated hazardous waste.[6]
-
After the initial rinse, the labware can be cleaned using standard laboratory procedures (e.g., washing with detergent and water).
-
-
Empty Containers:
-
A container that held this compound is considered to contain hazardous residue.[6]
-
To be disposed of as non-hazardous solid waste, the container must be "triple rinsed." This involves rinsing the container three times with a suitable solvent (like acetone or methanol) capable of removing the residue.[12]
-
Crucially, all rinsate from this process must be collected and managed as halogenated hazardous waste. [12]
-
After triple rinsing and air drying, completely deface or remove all hazard labels from the container before disposing of it in the appropriate solid waste stream (e.g., glass disposal).[6]
-
By adhering to this detailed protocol, you ensure that the disposal of this compound is conducted not only in compliance with regulations but with the highest standards of scientific responsibility and safety.
References
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth College. Retrieved from [Link]
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Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
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Hazardous Waste & Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]
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Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]
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Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]
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Production, Import/Export, Use, and Disposal of Iodine. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
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Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]
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Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]
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How Does The EPA Define Hazardous Waste? (2023, October 4). CountyOffice.org. Retrieved from [Link]
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Controlled Separation and Release of Organoiodine Compounds Using Poly(2-methoxyethyl acrylate)-Analogue Microspheres. (2018). National Institutes of Health. Retrieved from [Link]
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How to store / dispose of Iodine crystals? (2021, June 4). Reddit. Retrieved from [Link]
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Standard Operating Procedure for Equipment Decontamination. (2019, October 3). U.S. Environmental Protection Agency. Retrieved from [Link]
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Safe Handing & Disposal of Organic Substances. (n.d.). Science Ready. Retrieved from [Link]
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Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
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Appendix A: Disposal Procedures by Chemical. (2019, March). University of Wisconsin-La Crosse. Retrieved from [Link]
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Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). University of Wuppertal. Retrieved from [Link]
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Decontamination Procedures. (n.d.). California State Water Resources Control Board. Retrieved from [Link]
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Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. (n.d.). Defense Centers for Public Health. Retrieved from [Link]
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Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. (2025, May 6). Environmental Science: Processes & Impacts. Retrieved from [Link]
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- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. vumc.org [vumc.org]
Navigating the Safe Handling of 5-Iodo-3-(trifluoromethyl)pyridin-2-OL: A Guide to Personal Protective Equipment and Disposal
Researchers and drug development professionals working with novel chemical entities like 5-Iodo-3-(trifluoromethyl)pyridin-2-OL must prioritize a culture of safety. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling protocols, and disposal procedures to mitigate risks associated with this compound. The recommendations are grounded in the hazard profiles of similar chemical structures, which indicate potential for acute oral toxicity, skin and eye irritation, and respiratory tract irritation.[1][2][3]
Hazard Identification and Risk Assessment
Based on analogous compounds, this compound is anticipated to be a solid that may cause significant health effects. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1][4] The trifluoromethyl group and the iodine atom contribute to the compound's reactivity and potential toxicity.
Anticipated Hazards:
-
Acute Oral Toxicity: May be toxic if swallowed.[3]
-
Skin Irritation: May cause skin irritation upon contact.[1][2][5]
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2][6]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory irritation.[1][2]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is the cornerstone of safe laboratory practice. The selection of appropriate PPE is dictated by the specific laboratory operation and the associated risk of exposure.
| Operation | Minimum Required PPE |
| Weighing and Aliquoting (Solid) | ANSI Z87.1 compliant safety glasses with side shields, nitrile gloves, and a flame-resistant lab coat.[7][8] |
| Solution Preparation and Handling | Chemical splash goggles, nitrile gloves (consider double-gloving), a flame-resistant lab coat, and work in a certified chemical fume hood.[7][9] |
| Reactions and Work-up | Chemical splash goggles or a full-face shield, chemically resistant gloves (e.g., butyl rubber or Viton™), a flame-resistant lab coat, and work in a certified chemical fume hood.[7][10] |
| Large-Scale Operations | Full-face respirator with appropriate cartridges, chemically resistant coveralls, and heavy-duty, chemically resistant gloves and boots.[10] |
Rationale for PPE Selection:
-
Eye and Face Protection: Safety glasses provide basic protection from flying particles.[8] However, when handling solutions that can splash, chemical splash goggles are essential to form a seal around the eyes.[8][9] A face shield offers an additional layer of protection for the entire face.[8][11]
-
Hand Protection: Nitrile gloves are a common choice for general chemical handling. For prolonged contact or when handling larger quantities, more robust gloves like butyl rubber or Viton™ are recommended due to their higher resistance to a broader range of chemicals. It is crucial to check the glove manufacturer's compatibility chart.
-
Body Protection: A flame-resistant lab coat protects against incidental splashes and contact.[7] For procedures with a higher risk of significant exposure, chemical-resistant coveralls are necessary.[10]
-
Respiratory Protection: All work with this solid compound that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or during a large-scale spill, a full-face respirator with appropriate cartridges for organic vapors and particulates is required.[9][10]
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling Protocol
-
Preparation: Before handling, ensure that a current SDS for a closely related compound is reviewed and understood by all personnel involved. Locate the nearest eyewash station and safety shower.[3]
-
Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to control exposure to dust and vapors.[1]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer: When weighing the solid, use a balance with a draft shield or conduct the operation within a fume hood. Use a spatula for transfers to minimize dust generation.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands with soap and water.[1] Clean all contaminated surfaces.
Waste Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used gloves, and disposable labware, must be collected in a designated, labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[1]
Spill Management Workflow
In the event of a spill, a calm and methodical response is crucial to ensure the safety of all laboratory personnel.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. aksci.com [aksci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

